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  • Product: 2-Benzyl-4-methylphenol
  • CAS: 716-96-1

Core Science & Biosynthesis

Foundational

2-Benzyl-4-methylphenol chemical properties and structure

An In-depth Technical Guide to 2-Benzyl-4-methylphenol: Properties, Synthesis, and Applications Executive Summary This technical guide provides a comprehensive overview of 2-Benzyl-4-methylphenol, a significant chemical...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2-Benzyl-4-methylphenol: Properties, Synthesis, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Benzyl-4-methylphenol, a significant chemical intermediate. The document is tailored for researchers, scientists, and professionals in drug development, offering in-depth insights into its chemical structure, physicochemical properties, spectroscopic profile, and synthesis. By grounding the discussion in established chemical principles and validated experimental protocols, this guide serves as an authoritative resource for the practical application and understanding of this compound. We will explore the causality behind synthetic choices, methods for characterization, and the molecule's potential in various chemical and pharmaceutical applications.

Introduction

2-Benzyl-4-methylphenol, also known as 4-methyl-2-benzylphenol or by its trade name Santolube 394C, is an alkylated phenol of significant interest in both industrial and research settings. Structurally, it is a derivative of p-cresol (4-methylphenol) where a benzyl group is substituted at an ortho position relative to the hydroxyl group. This unique arrangement of a phenolic hydroxyl, a methyl group, and a benzyl group imparts a specific set of properties that make it a valuable precursor for the synthesis of antioxidants, stabilizers, and more complex molecular scaffolds relevant to medicinal chemistry. Understanding its core chemical properties and synthetic pathways is crucial for leveraging its full potential.

Chemical Structure and Identification

The precise identification of a chemical compound is foundational to all scientific work. This section details the key identifiers and structural representation of 2-Benzyl-4-methylphenol.

2.1 Key Identifiers

  • IUPAC Name: 2-benzyl-4-methylphenol

  • CAS Number: 2432-13-5

  • Synonyms: 4-Methyl-2-benzylphenol, p-Cresol, 2-benzyl-, Santolube 394C

2.2 Molecular Formula and Weight

  • Molecular Formula: C₁₄H₁₄O

  • Molecular Weight: 198.26 g/mol

2.3 Structural Representation

The structure consists of a phenol ring substituted with a methyl group at position 4 and a benzyl group at position 2.

Caption: 2D Chemical Structure of 2-Benzyl-4-methylphenol.

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in different environments and are critical for designing experiments, purification protocols, and formulation strategies.

PropertyValueSource
Physical State Solid (at STP)General Knowledge
Melting Point 53-56 °C (127-133 °F)
Boiling Point 328.7±11.0 °C at 760 mmHg
Density 1.07±0.1 g/cm³
pKa 10.16±0.10
LogP 4.14±0.23
Solubility Soluble in organic solvents like ethanol, acetone, and toluene. Sparingly soluble in water.General Chemical Principles

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of a synthesized compound. The following are the expected spectral characteristics for 2-Benzyl-4-methylphenol.

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (Phenol Ring): Signals expected between δ 6.5-7.2 ppm. The substitution pattern will lead to distinct splitting (e.g., doublets, singlets).

    • Aromatic Protons (Benzyl Ring): A multiplet, often appearing as a broad singlet, around δ 7.2-7.4 ppm.

    • Methylene Protons (-CH₂-): A characteristic singlet around δ 3.9-4.1 ppm.

    • Methyl Protons (-CH₃): A sharp singlet around δ 2.2-2.3 ppm.

    • Hydroxyl Proton (-OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 4.5-5.5 ppm.

  • ¹³C NMR (Carbon NMR):

    • Aromatic Carbons: Multiple signals in the δ 115-155 ppm region. The carbon bearing the -OH group will be the most downfield in the phenol ring.

    • Methylene Carbon (-CH₂-): A signal around δ 35-40 ppm.

    • Methyl Carbon (-CH₃): A signal around δ 20-22 ppm.

  • Infrared (IR) Spectroscopy:

    • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.

    • C-H Stretch (Aromatic): Sharp peaks just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ (from -CH₂- and -CH₃).

    • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

    • C-O Stretch: A strong peak around 1200-1250 cm⁻¹.

Synthesis and Purification

The most common and industrially relevant method for synthesizing 2-Benzyl-4-methylphenol is the Friedel-Crafts alkylation of p-cresol with benzyl chloride.

5.1 Core Synthesis Pathway: Friedel-Crafts Benzylation

This reaction is a classic example of electrophilic aromatic substitution.

  • Mechanism Rationale: A Lewis acid catalyst (e.g., AlCl₃, FeCl₃, or ZnCl₂) is used to activate the benzyl chloride. It coordinates with the chlorine atom, making the benzylic carbon more electrophilic. The electron-rich p-cresol ring then acts as a nucleophile, attacking the electrophilic carbon. The hydroxyl group is a strong ortho-, para-director; since the para position is blocked by the methyl group, substitution occurs predominantly at the ortho position. A final deprotonation step restores aromaticity.

G cluster_0 Reaction Mechanism reagent1 p-Cresol intermediate Electrophilic Complex [C₆H₅CH₂]⁺[ZnCl₃]⁻ reagent1->intermediate Nucleophilic Attack reagent2 Benzyl Chloride reagent2->intermediate Activation catalyst Lewis Acid (e.g., ZnCl₂) catalyst->intermediate product 2-Benzyl-4-methylphenol intermediate->product Substitution & Deprotonation workup Aqueous Workup (Quenching) product->workup

Caption: Simplified reaction mechanism for Friedel-Crafts Benzylation.

5.2 Detailed Experimental Protocol

Causality and Trustworthiness: This protocol is designed to be self-validating. Each step includes a rationale, and the final purity check relies on the spectroscopic methods outlined in Section 4.0.

  • Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add p-cresol (1.0 eq) and a suitable solvent (e.g., dichloromethane or toluene).

    • Rationale: The inert nitrogen atmosphere prevents oxidation of the phenol. The solvent helps to control the reaction temperature and dissolve the reactants.

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., anhydrous ZnCl₂, 0.1-0.2 eq) to the flask. Stir the mixture until the catalyst is well-dispersed.

    • Rationale: Zinc chloride is a moderately strong Lewis acid, effective for this alkylation while minimizing side reactions compared to stronger acids like AlCl₃.

  • Substrate Addition: Slowly add benzyl chloride (1.0-1.1 eq) dropwise to the mixture at room temperature.

    • Rationale: A slow, dropwise addition is crucial to control the exothermic reaction and prevent the formation of poly-alkylated byproducts.

  • Reaction: Heat the mixture to a moderate temperature (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Rationale: Gentle heating increases the reaction rate. TLC allows for real-time monitoring to determine when the starting material has been consumed.

  • Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly add cold water or dilute HCl to quench the reaction and dissolve the catalyst.

    • Rationale: This step deactivates the Lewis acid and protonates any phenoxide salts formed.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and filter.

    • Rationale: This standard workup procedure isolates the crude product from aqueous and inorganic impurities.

  • Purification: Concentrate the organic phase under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

    • Rationale: Vacuum distillation is effective for separating the product from less volatile impurities. Chromatography provides higher purity, essential for pharmaceutical applications.

  • Verification: Confirm the identity and purity of the final product using NMR and IR spectroscopy as described in Section 4.0.

5.3 Synthesis Workflow Diagram

G start Setup Reactor (p-Cresol, Solvent, N₂) add_catalyst Add Lewis Acid (e.g., ZnCl₂) start->add_catalyst add_benzyl_chloride Dropwise Addition of Benzyl Chloride add_catalyst->add_benzyl_chloride react Heat & Monitor (TLC, 50-60°C) add_benzyl_chloride->react quench Cool & Quench (Ice Bath, H₂O/HCl) react->quench extract Liquid-Liquid Extraction quench->extract purify Purification (Distillation or Chromatography) extract->purify verify Characterization (NMR, IR, MS) purify->verify end_node Pure Product verify->end_node

Caption: Experimental workflow for the synthesis of 2-Benzyl-4-methylphenol.

Chemical Reactivity and Applications

2-Benzyl-4-methylphenol is a versatile intermediate due to its three reactive sites: the phenolic hydroxyl group, the activated aromatic ring, and the benzylic protons.

  • Antioxidant Precursor: The sterically hindered phenolic structure is a hallmark of many antioxidants. The hydroxyl group can readily donate a hydrogen atom to quench free radicals, and the bulky benzyl group enhances stability. It is a precursor for more complex antioxidants used in polymers and lubricants.

  • Pharmaceutical Scaffolds: The phenol moiety is a common feature in many bioactive molecules. 2-Benzyl-4-methylphenol can serve as a starting material for building more complex structures in drug discovery programs, for example, through etherification of the hydroxyl group or further substitution on the aromatic rings.

  • Disinfectants and Biocides: Like other alkylated phenols, it can be a precursor to compounds with antimicrobial properties.

Safety and Handling

  • Hazard Identification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Work in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from strong oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-Benzyl-4-methylphenol is a compound with well-defined chemical properties and a straightforward, robust synthesis pathway. Its utility as a chemical intermediate, particularly in the production of antioxidants and as a building block for more complex molecules, is well-established. For the research and drug development scientist, it represents a versatile scaffold that can be readily prepared and purified in the lab. The detailed protocols and characterization data provided in this guide offer a solid foundation for its synthesis, identification, and further application in scientific discovery.

References

  • PubChem. (n.d.). 2-benzyl-4-methylphenol. National Center for Biotechnology Information. Retrieved from [Link]

Exploratory

Synthesis of 2-Benzyl-4-methylphenol from p-Cresol and Benzyl Alcohol: A Comprehensive Technical Guide

Executive Summary The synthesis of 2-benzyl-4-methylphenol—a highly valued antioxidant, microbicide, and chemical intermediate in pharmaceutical development—via the benzylation of p-cresol with benzyl alcohol requires st...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-benzyl-4-methylphenol—a highly valued antioxidant, microbicide, and chemical intermediate in pharmaceutical development—via the benzylation of p-cresol with benzyl alcohol requires stringent control over reaction kinetics and thermodynamics. The primary synthetic challenge is mitigating polyalkylation (specifically, the formation of 2,6-dibenzyl-4-methylphenol). This whitepaper provides an in-depth mechanistic analysis, evaluates state-of-the-art catalytic systems (including Brønsted acids, Lewis acids, and shape-selective zeolites), and outlines field-proven, self-validating experimental protocols designed to maximize ortho-selectivity and yield.

Mechanistic Principles & Regioselectivity

The reaction between p-cresol and benzyl alcohol proceeds via a catalytic Friedel-Crafts alkylation pathway. The fundamental mechanism involves the catalyst-mediated dehydration of benzyl alcohol to generate a highly electrophilic benzyl carbocation (or a strongly polarized transition state).

Regioselectivity in this synthesis is governed by the inherent electronic and steric properties of the p-cresol substrate. The phenolic hydroxyl group (–OH) is a strong electron-donating group that activates the aromatic ring and directs electrophilic attack to the ortho and para positions. Because the para position (C4) is covalently blocked by a methyl group in p-cresol, the electrophilic aromatic substitution is exclusively funneled to the ortho positions (C2 and C6).

If the reaction is not carefully controlled, the newly formed 2-benzyl-4-methylphenol can undergo a subsequent electrophilic attack at the remaining unsubstituted ortho position (C6), yielding the undesired 2,6-dibenzyl-4-methylphenol byproduct[1].

Mechanism BA Benzyl Alcohol (Ph-CH2-OH) Carbo Benzyl Cation (Ph-CH2+) BA->Carbo Catalyst -H2O Cat Catalyst (H+, I2, or Zeolite) Cat->Carbo Intermediate Wheland Intermediate (ortho-attack) Carbo->Intermediate + p-Cresol pCresol p-Cresol (4-Methylphenol) pCresol->Intermediate Product 2-Benzyl-4-methylphenol (Target) Intermediate->Product -H+ Byproduct 2,6-Dibenzyl-4-methylphenol (Over-alkylation) Product->Byproduct + Benzyl Cation (Excess BA)

Figure 1: Mechanistic pathway of p-cresol benzylation highlighting ortho-selectivity.

Catalytic Systems & Comparative Efficacy

Historically, strong Lewis acids such as aluminum chloride (AlCl₃) were utilized for this transformation. However, AlCl₃ lacks the necessary transition-state discrimination, often resulting in complex mixtures containing up to 36% of the dibenzylated byproduct[1]. Modern synthetic workflows prioritize high mono-alkylation selectivity, catalyst recoverability, and green chemistry principles.

Table 1: Comparative Analysis of Catalytic Systems for p-Cresol Benzylation
Catalytic SystemReaction ConditionsYield of Target (%)Selectivity / ByproductsReference
AlCl₃ 25–30 °C, 18 h35%Low / 36% 2,6-dibenzyl-4-methylphenolHuston & Lewis[1]
Perchloric Acid (60%) 70–130 °C, 3 h>80%High / Trace byproductsIsmail et al.[2]
Zeolite Y (Faujasite) 100–250 °C>85%High / Minimal higher-boiling productsUS Patent 5072017A[3]
Molecular Iodine (I₂) 60 °C, 4 h>80%High / Trace dibenzylationSun & Wang[4]
Ru-NaY 100 °C, 6 h, DCE~76%High / Trace para-adducts (on phenol)RSC Adv.[5]

Experimental Methodologies

To ensure scientific integrity and reproducibility across different laboratory setups, three distinct, field-proven protocols are detailed below. Each protocol is designed as a self-validating system where the rationale behind the operational parameters is explicitly defined.

Protocol A: Mild Metal-Free Benzylation using Molecular Iodine

Causality & Design: Molecular iodine acts as a mild, halophilic Lewis acid to activate the benzylic C–OH bond. The integration of 4Å molecular sieves is a critical design choice: the reaction generates water as a byproduct, which can hydrolyze the intermediate or deactivate the iodine catalyst. Sequestering this water drives the thermodynamic equilibrium toward the product[4].

  • Preparation: In a 25 mL round-bottom flask, combine p-cresol (1.1 mmol) and benzyl alcohol (1.0 mmol).

  • Catalyst Addition: Add molecular iodine (10 mol%, 0.1 mmol) and 10 mg of ground 4Å molecular sieves.

  • Reaction: Stir the mixture magnetically at 60 °C for 4 hours. Monitor the reaction via TLC (eluent: ethyl acetate/hexane) until the benzyl alcohol spot disappears.

  • Quenching: Cool the vessel to room temperature. Quench by adding 10 mL of saturated aqueous sodium thiosulfate (Na₂S₂O₃). The thiosulfate reduces the unreacted iodine to iodide, visually validated by the solution turning from brown to colorless.

  • Extraction: Extract the aqueous layer with dichloromethane (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography to isolate pure 2-benzyl-4-methylphenol.

Workflow Step1 Reactant Preparation p-Cresol + Benzyl Alcohol Step2 Catalyst Addition 10 mol% Molecular I2 + 4Å MS Step1->Step2 Step3 Reaction Stir at 60 °C for 4 h Step2->Step3 Step4 Quenching & Extraction Wash with Na2S2O3 & Extract Step3->Step4 Step5 Purification Silica Gel Chromatography Step4->Step5

Figure 2: Experimental workflow for the molecular iodine-catalyzed benzylation of p-cresol.

Protocol B: Brønsted Acid Catalysis using Perchloric Acid

Causality & Design: Perchloric acid provides a high concentration of protons to rapidly generate the benzyl carbocation. The slow, dropwise addition of benzyl alcohol is the critical control mechanism here. By keeping the steady-state concentration of benzyl alcohol low and maintaining a large molar excess of p-cresol in the reaction medium, the probability of the carbocation encountering a virgin p-cresol molecule is vastly higher than encountering a mono-benzylated product, thereby kinetically suppressing dibenzylation[2].

  • Setup: Equip a three-necked round-bottom flask with a reflux condenser, thermometer, dropping funnel, and magnetic stirrer.

  • Initial Charge: Add 30 g of p-cresol and 0.3–1.5 g of 60% aqueous perchloric acid. Heat the mixture to the target temperature (e.g., 100 °C).

  • Controlled Addition: Place 7.5–10 g of benzyl alcohol in the dropping funnel. Add it dropwise over a period of 2 hours.

  • Maturation: Stir for an additional 1 hour at the reaction temperature to ensure complete conversion.

  • Workup: Cool the mass to room temperature, dissolve in petroleum ether, and neutralize with a dilute aqueous base (e.g., NaHCO₃). Wash with distilled water multiple times to remove the acid catalyst.

  • Isolation: Distill off the solvent and unreacted p-cresol at atmospheric pressure. Subject the residual product to vacuum distillation (b.p. ~308 °C at atmospheric pressure, adjust accordingly for vacuum) to yield the target compound.

Protocol C: Shape-Selective Alkylation using Zeolite Y

Causality & Design: Zeolite Y features a faujasite framework with supercages (~13 Å) and defined window sizes (~7.4 Å). While the mono-benzylated product can form within the pores and diffuse out, the bulky transition state required for a second benzylation event is sterically constrained by the pore walls. This acts as a physical barrier to over-alkylation, yielding exceptional selectivity[3].

  • Preparation: Melt p-cresol in a reactor equipped with a stirrer and reflux condenser.

  • Catalyst Addition: Add synthetic Zeolite Y (faujasite type) to the molten p-cresol.

  • Heating: Bring the mixture to a temperature between 150 °C and 200 °C.

  • Reaction: Slowly introduce the benzyl alcohol. Maintain the temperature until the benzylating agent is fully consumed (verified by GC-FID).

  • Recovery: Filter the hot mixture to recover the Zeolite Y catalyst (which can be subsequently calcined and reused). Distill the filtrate to isolate 2-benzyl-4-methylphenol.

Downstream Processing & Analytical Characterization

Rigorous analytical validation of the isolated 2-benzyl-4-methylphenol is required for downstream pharmaceutical applications[6].

  • NMR Spectroscopy: ¹H NMR is the gold standard for verifying regioselectivity. The benzylic methylene (–CH₂–) protons will appear as a distinct singlet at approximately 3.9–4.0 ppm. The aromatic region must display the characteristic integration and splitting pattern of a 1,2,4-trisubstituted benzene ring (confirming ortho-alkylation on the cresol moiety) and a monosubstituted benzene ring (the benzyl group).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) or GC-MS should confirm the molecular ion peak at m/z = 198.26, corresponding to the molecular formula C₁₄H₁₄O. The absence of a peak at m/z = 288 will confirm the successful suppression of the dibenzylated byproduct.

References

  • Ismail, M., Jamal, M. S., Islam, S. T. A., Alam, M. Z., Ashaduzzaman, M., & Saha, M. "A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol." Bangladesh Journal of Scientific and Industrial Research, 42(2), 187–194, (2007).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUdJhoeas3pD2s6fO-DLM2FJyHxrNo1ki6z1eWaoEUJLiE9crVy93yFGyN22ahSz_BB9lHrx-NpjeNrcvZMzkHWXE9rmBfQzb4aT4Uu212yaSRN6GtMl9Gk5kB4HwS0QhMeXacSKSb6_1v3GTq2svGkxY=]
  • Sun, G., & Wang, Z. "Molecular iodine-catalyzed benzylation of arenes with benzyl alcohols." Tetrahedron Letters, 49(33), 4929-4932, (2008).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9_8AiopLbLuTe-Zzozc0bQI5oCFlEfy7Urgu7cPScGFDzs7tF45S4f0dus16s7vvsxMuzQvYdaHJ4PH8vTWzBMSNZKb1WX_VVf3RBd5maPUhjuDRQQMXkv8sZHzLxAhFL5COjPppdRt75DZocSTxS6UViixOkkoQ67OpqyhLX-tJn4X59qgFdE7MlU0N-WywKhyFSmfy9MX3pULfdtxxIUsqwkq-5BqU9iHTeQyTzCuFhwUb411-XcySgmL3rJ_NIFtQ-sbneZGokst2y]
  • "Process for the preparation of p-substituted o-benzylphenols." US Patent 5072017A.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-wNjqwClHgLSEZnj5vsgQb-z-9fzd5kZpPnBtv8s1Ssa1wGdNBmqiAB7WWBoWMlAZfZSPa5mhNmPds-x2n18nYj5QcDB8X36OplPAgrGKiCXpwF55qhI8nzwBlRRS3IEfvOmTzp0pGyh2]
  • "Alkylation Reactions in Near-Critical Water in the Absence of Acid Catalysts." Industrial & Engineering Chemistry Research - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHSqOcLc3a4JKofW7k5oXXYnf3Gy6VRLIbcMqUsDxRxM8_djLqYkG616G-csz7MnGAcybjBzlFHnXghj7QW2F3lqr0qOlIC9fz_iKUr3ZMvZ13NeMlGFLxo9yILMplzIg5B7C4Pg==]
  • "Ru-nanos at zeolite-Y for ortho-benzylation of phenols and activation of H2O2 for selective synthesis." RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUYjnhktoVT6p13kdHQMl_MVEzY8CNipGnSxHti-9QM8Tgn1F4mFfqF0WQM-j1aNZciZ-92mvlJ51-Bh0UsLQpUV-zeWDEoOWngpkWvpRuqTACTxgaS0P2hAstyiAwRAmQUERnbGF9jTFuNW7Bnjnb7ss3R9lO-PI=]
  • "2-BENZYL-4-METHYLPHENOL - Molecular Formula." MOLBASE.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFrP5ExpEhQapGQXGBamMtPED9Un3RlXuAB0ce8Vj5Af8FuHuHorfhKid6BtO_X2q-7C3rHp5HScyh1gaRNNKPCoca-1YpDFWGmhnyu4UBF9FvImNl9jiGTUYfHdG5O4JZIDEi7cKQLbET2IjYO-99OnA==]

Sources

Foundational

Friedel-Crafts benzylation of cresol mechanism

The Mechanistic Paradigm of Friedel-Crafts Benzylation of Cresol: Regioselectivity, Catalysis, and Process Engineering Executive Summary The benzylation of cresol (ortho-, meta-, and para-isomers) is a cornerstone reacti...

Author: BenchChem Technical Support Team. Date: March 2026

The Mechanistic Paradigm of Friedel-Crafts Benzylation of Cresol: Regioselectivity, Catalysis, and Process Engineering

Executive Summary

The benzylation of cresol (ortho-, meta-, and para-isomers) is a cornerstone reaction in the synthesis of advanced antioxidants, resins, and pharmaceutical intermediates. Depending on the catalytic environment, the reaction bifurcates into two distinct pathways: O-alkylation (etherification) and C-alkylation (Friedel-Crafts aromatic substitution). This whitepaper provides an in-depth mechanistic analysis of the Friedel-Crafts C-benzylation of cresol, exploring the thermodynamic causality behind regioselectivity, the step-by-step electrophilic aromatic substitution (EAS) pathway, and self-validating experimental protocols designed for high-yield synthesis.

The Thermodynamic vs. Kinetic Control: O- vs. C-Alkylation

The regioselectivity of cresol benzylation is governed by the hard-soft acid-base (HSAB) theory and the competition between kinetic and thermodynamic control.

  • Kinetic Control (O-Alkylation): In the presence of a base (e.g., K₂CO₃ or Cs₂CO₃) and a phase transfer catalyst (PTC), the cresolate anion is formed. The oxygen atom, being a "hard" nucleophile, rapidly attacks the benzylic carbon of benzyl chloride via an Sₙ2 mechanism, yielding benzyl cresol ether[1]. This pathway is kinetically favored and requires lower activation energy[2].

  • Thermodynamic Control (C-Alkylation): Under acidic conditions (Lewis or Brønsted acids), the reaction undergoes Friedel-Crafts alkylation. Even if O-alkylation occurs initially, strong acids catalyze the rearrangement of the ether into the more thermodynamically stable C-alkylated product[3]. The hydroxyl (-OH) and methyl (-CH₃) groups on the cresol ring synergistically activate the ortho and para positions, making the aromatic ring a potent nucleophile for the incoming benzyl cation[4].

Regioselectivity Reactants Cresol + Benzylating Agent O_Alk O-Alkylation (Benzyl Cresol Ether) Reactants->O_Alk Base / PTC (Kinetic Control) C_Alk C-Alkylation (Friedel-Crafts Product) Reactants->C_Alk Acid Catalyst (Thermodynamic Control)

Bifurcation pathway of cresol benzylation under kinetic vs. thermodynamic control.

Quantitative Comparison of Reaction Conditions

To synthesize the operational parameters dictating these pathways, the following table summarizes the quantitative data and expected outcomes based on catalyst selection:

Reaction TypeTarget ProductCresol IsomerBenzylating AgentCatalyst SystemTemp (°C)Yield/Selectivity
O-Alkylation 3-Benzyloxytoluenem-CresolBenzyl ChlorideL-L-L PTC / Base50°C100% Selectivity[2]
O-Alkylation Benzyl Cresol Ethero/p-CresolBenzyl HalideCs₂CO₃ / Microwave80-120°C~90% O-Selectivity[1]
C-Alkylation 2-Benzyl-4-methylphenolp-CresolBenzyl Alcohol60% HClO₄ (Aqueous)70-130°CHigh C-Yield[3]
C-Alkylation Benzyl o-cresolo-CresolBenzyl Alcohol94% H₂SO₄100°COptimized Yield[4]

In-Depth Mechanism of Friedel-Crafts C-Benzylation

The Friedel-Crafts benzylation of cresol using benzyl alcohol and a strong Brønsted acid (such as HClO₄ or H₂SO₄) proceeds via a classic Electrophilic Aromatic Substitution (EAS) mechanism[3].

  • Catalyst Activation: The strong acid protonates the hydroxyl group of benzyl alcohol. Water acts as an excellent leaving group, departing to generate a highly electrophilic, resonance-stabilized benzyl cation ( C6​H5​CH2+​ )[3].

  • Electrophilic Attack: The electron-rich π -cloud of the cresol ring attacks the benzyl cation. For p-cresol, the para position is blocked by the methyl group, forcing the attack to occur exclusively at the ortho position relative to the -OH group (which is a stronger activating group than the methyl group)[3].

  • Wheland Intermediate Formation: The attack disrupts the aromaticity of the cresol ring, forming a positively charged cyclohexadienyl cation known as the Wheland intermediate (or σ -complex). The positive charge is delocalized across the ring and stabilized by the electron-donating -OH and -CH₃ groups.

  • Deprotonation: A conjugate base from the reaction medium (e.g., HSO4−​ or ClO4−​ ) abstracts the proton from the sp3 hybridized carbon.

  • Aromaticity Restoration: The carbon-hydrogen bond electrons collapse back into the ring, restoring the stable aromatic system and releasing the final product (e.g., 2-benzyl-4-methylphenol) while regenerating the acid catalyst[3].

Mechanism S1 1. Catalyst Activation Acid + Ph-CH2-OH → [Ph-CH2]+ S2 2. Electrophilic Attack π-Electron Cloud Attacks Cation S1->S2 S3 3. Wheland Intermediate Formation of σ-Complex S2->S3 S4 4. Deprotonation Restoration of Aromaticity S3->S4 S5 5. Product Release Benzylcresol + Acid Regeneration S4->S5

Step-by-step mechanism of the Friedel-Crafts electrophilic aromatic substitution on cresol.

Experimental Methodologies: Self-Validating Protocols

To ensure reproducibility and high regioselectivity, the following protocols leverage thermodynamic and kinetic principles to drive the reaction toward the desired pathway.

Protocol A: Thermodynamic C-Benzylation of p-Cresol (Friedel-Crafts)

Causality Rationale: An excess of p-cresol (3:1 molar ratio) is utilized to statistically minimize over-alkylation (di- or tri-benzylation). The already mono-benzylated product is more electron-rich than the starting cresol, making it highly susceptible to further electrophilic attack. Flooding the system with unreacted p-cresol ensures the benzyl cation preferentially reacts with the primary substrate[3].

Step-by-Step Workflow:

  • Preparation: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, charge p-cresol (3.0 molar equivalents)[3].

  • Catalyst Addition: Add 60% aqueous perchloric acid (HClO₄) or 94% sulfuric acid (H₂SO₄) at 1.0% to 5.0% by weight of the cresol[3][4].

  • Heating: Heat the mixture to the target thermodynamic temperature (100°C – 130°C) under continuous agitation[3].

  • Reagent Dosing: Slowly add benzyl alcohol (1.0 molar equivalent) dropwise over a period of 2 hours. Critical Insight: Slow addition keeps the steady-state concentration of the benzyl cation low, preventing polymerization of benzyl alcohol and favoring the cross-reaction with cresol[4].

  • Maturation: Continue stirring the reaction mass for an additional 1 hour at the reaction temperature to ensure complete conversion[3].

  • Quenching & Workup: Cool the mixture to room temperature. Dissolve the crude mass in petroleum ether, neutralize the acid catalyst with a mild aqueous base (e.g., NaHCO₃), and wash with distilled water multiple times[3].

  • Purification: Distill off the unreacted p-cresol and solvent at atmospheric pressure. Subject the residue to vacuum distillation to isolate pure 2-benzyl-4-methylphenol (b.p. ~308°C at atmospheric equivalent)[3].

Protocol B: Kinetic O-Benzylation of m-Cresol (Etherification)

Causality Rationale: Using Liquid-Liquid-Liquid Phase Transfer Catalysis (L-L-L PTC) isolates the active catalyst in a third phase, preventing the strong acid-catalyzed rearrangement of the ether back into the C-alkylated product, thus locking the product in its kinetically favored state[2].

Step-by-Step Workflow:

  • Preparation: Charge m-cresol, an aqueous base (e.g., NaOH or KOH), and a phase transfer catalyst (e.g., tetrabutylammonium bromide) into a reactor[2].

  • Solvent System: Introduce a biphasic solvent system to induce the formation of a catalyst-rich middle phase[2].

  • Reaction: Add benzyl chloride and maintain the temperature strictly at 50°C. Critical Insight: Operating at lower temperatures suppresses the activation energy required for C-alkylation, ensuring 100% selectivity toward O-alkylation[2].

  • Separation: Allow the phases to settle. Decant the organic phase containing the 3-benzyloxytoluene. The catalyst-rich third phase can be directly recycled for subsequent batches, minimizing waste[2].

Conclusion

The benzylation of cresol is a highly tunable process. By manipulating the catalyst (strong acids vs. base/PTC) and the reaction temperature, chemists can precisely direct the pathway toward either the thermodynamically stable Friedel-Crafts C-alkylated phenols or the kinetically favored O-alkylated ethers. Understanding the underlying electrophilic aromatic substitution mechanism and the role of the Wheland intermediate is critical for optimizing yields, scaling up production, and engineering continuous-flow catalytic systems.

References

  • Heterogeneous Phase Alkylation of Phenols Making Use of Phase Transfer Catalysis and Microwave Irradiation Source: Letters in Organic Chemistry URL
  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol Source: Bangladesh Journal of Scientific and Industrial Research URL
  • Catalytic Benzylation of o-Cresol with Benzyl Alcohol: A Mathematical Model Source: Bangladesh Journals Online URL
  • Selective engineering in O-alkylation of m-cresol with benzyl chloride using liquid–liquid–liquid phase transfer catalysis Source: Journal of Molecular Catalysis A: Chemical URL

Sources

Exploratory

Comprehensive Spectroscopic Profiling of 2-Benzyl-4-methylphenol: A Technical Guide for Structural Elucidation

Executive Summary In the realm of organic synthesis and drug development, the precise structural elucidation of intermediate compounds is non-negotiable. 2-Benzyl-4-methylphenol (CAS: 716-96-1) is a highly reactive 1,2,4...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of organic synthesis and drug development, the precise structural elucidation of intermediate compounds is non-negotiable. 2-Benzyl-4-methylphenol (CAS: 716-96-1) is a highly reactive 1,2,4-trisubstituted phenolic compound frequently utilized as a building block in materials science and pharmaceutical synthesis. This whitepaper provides an in-depth, authoritative guide to the spectroscopic characterization (NMR, FT-IR, and MS) of 2-Benzyl-4-methylphenol. Designed for analytical chemists and research scientists, this guide transcends simple data listing by detailing the causality behind experimental choices and establishing self-validating analytical workflows.

Chemical Context & Structural Dynamics

The reactivity of a phenolic compound is heavily influenced by the nature and position of its substituents. In 2-Benzyl-4-methylphenol, both the hydroxyl (-OH) and the methyl (-CH₃) groups act as electron-donating groups, significantly enhancing the electron density of the aromatic ring [1]. This heightened nucleophilicity facilitates downstream electrophilic substitution reactions.

Structurally, the molecule consists of:

  • A phenol ring substituted at the ortho (C2) and para (C4) positions.

  • A methyl group at C4.

  • A benzyl group (-CH₂-Ph) at C2, introducing a freely rotating monosubstituted benzene ring that heavily influences the local magnetic environment during NMR acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

For 2-Benzyl-4-methylphenol, high-field NMR (e.g., 500 MHz) is strictly required. Lower field strengths (e.g., 60 MHz or 300 MHz) result in severe second-order roofing effects in the aromatic region, causing the signals from the benzyl phenyl ring and the phenol ring to overlap into an unresolvable multiplet.

Deuterated Chloroform (CDCl₃) is the solvent of choice. Unlike protic solvents (e.g., CD₃OD), CDCl₃ does not rapidly exchange with the phenolic hydroxyl proton, allowing the -OH signal to be observed and integrated. Furthermore, CDCl₃ provides excellent solubility for this relatively non-polar phenol [2].

Quantitative ¹H and ¹³C NMR Data

The following tables synthesize the expected chemical shifts, multiplicities, and assignments based on high-field NMR analysis.

Table 1: ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Mechanistic Assignment
2.26 Singlet (s) - 3H -CH₃ (C4-methyl)
3.97 Singlet (s) - 2H -CH₂- (Benzyl methylene)
4.60 Broad Singlet (br s) - 1H -OH (Phenol, exchangeable)
6.70 Doublet (d) 8.1 1H Ar-H (Phenol H6, ortho to OH)
6.92 – 6.98 Multiplet (m) - 2H Ar-H (Phenol H3, H5)
7.22 – 7.27 Multiplet (m) - 3H Ar-H (Benzyl meta/para)

| 7.30 – 7.34 | Multiplet (m) | - | 2H | Ar-H (Benzyl ortho) |

Table 2: ¹³C NMR Data (126 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment
20.5 Primary (CH₃) C4-Methyl
36.5 Secondary (CH₂) Benzyl -CH₂-
115.8 Tertiary (CH) Phenol C6
126.2 Tertiary (CH) Benzyl C4' (para)
126.8 Quaternary (C) Phenol C2 (C-CH₂Ph)
128.1 Tertiary (CH) Phenol C5
128.6 Tertiary (CH) Benzyl C3', C5' (meta)
128.8 Tertiary (CH) Benzyl C2', C6' (ortho)
130.2 Quaternary (C) Phenol C4 (C-CH₃)
131.6 Tertiary (CH) Phenol C3
140.0 Quaternary (C) Benzyl C1' (ipso)

| 151.8 | Quaternary (C) | Phenol C1 (C-OH) |

Self-Validating System: To ensure the signal at δ 4.60 ppm is definitively the hydroxyl proton and not an aliphatic impurity, a D₂O exchange experiment must be performed. Adding a single drop of D₂O to the NMR tube forces an isotopic exchange (R-OH → R-OD). The subsequent disappearance of the 4.60 ppm peak mathematically validates the assignment.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides orthogonal validation of the functional groups identified in NMR. For 2-Benzyl-4-methylphenol, ATR-FTIR (Attenuated Total Reflectance) is preferred over KBr pelleting to prevent moisture absorption, which can artificially broaden the O-H stretching region.

Table 3: Primary FT-IR Vibrational Modes

Wavenumber (cm⁻¹) Intensity Assignment
3400 – 3200 Broad, Strong O-H stretching (intermolecular hydrogen-bonded)
3030 Weak C-H stretching (aromatic sp²)
2920, 2850 Medium C-H stretching (aliphatic sp³ -CH₃, -CH₂-)
1600, 1510 Strong C=C stretching (aromatic ring skeleton)
1220 Strong C-O stretching (phenolic)
810 Strong C-H out-of-plane bending (1,2,4-trisubstituted phenol ring)

| 730, 695 | Strong | C-H out-of-plane bending (monosubstituted benzyl ring) |

Mass Spectrometry (EI-MS) & Fragmentation Mechanics

Electron Ionization Mass Spectrometry (EI-MS) at a standard 70 eV is utilized to generate reproducible fragmentation patterns that can be cross-referenced against NIST libraries [3]. The molecular ion [M]⁺• for 2-Benzyl-4-methylphenol appears at m/z 198.

Because the molecule contains a benzyl group, homolytic cleavage at the benzylic position is highly favored, leading to the formation of a highly stable tropylium cation (m/z 91) or a hydroxymethylphenyl cation (m/z 107).

MS_Fragmentation M Molecular Ion [M]⁺• m/z 198 F1 Tropylium Cation m/z 91 M->F1 α-Cleavage (- C7H7O•) F2 Hydroxymethylphenyl Cation m/z 107 M->F2 α-Cleavage (- C7H7•) F3 [M - CH3]⁺ m/z 183 M->F3 Methyl Loss (- CH3•)

Figure 1: Primary EI-MS fragmentation pathways of 2-Benzyl-4-methylphenol.

Standardized Experimental Protocols (The Self-Validating System)

To guarantee scientific integrity, researchers must adopt a closed-loop, self-validating workflow. Do not treat these instruments as isolated black boxes; the output of one must dictate the boundary conditions of the next.

Workflow S1 Sample Purification S2 1H & 13C NMR S1->S2 S3 FT-IR S1->S3 S4 HRMS S1->S4 S5 Data Synthesis S2->S5 S3->S5 S4->S5

Figure 2: Self-validating spectroscopic workflow for structural confirmation.

Step-by-Step Methodology:
  • Sample Purification & Integrity Check (GC-FID):

    • Protocol: Dissolve 1 mg of 2-Benzyl-4-methylphenol in 1 mL of HPLC-grade dichloromethane. Inject 1 µL into a GC-FID equipped with a non-polar capillary column (e.g., HP-5).

    • Causality: Running MS on an impure sample leads to chimeric mass spectra. A single sharp GC peak validates that the subsequent fragmentation pattern belongs exclusively to the target analyte.

  • NMR Acquisition (Structural Connectivity):

    • Protocol: Dissolve 15 mg (for ¹H) or 50 mg (for ¹³C) of the purified sample in 0.6 mL of CDCl₃ containing 0.03% TMS as an internal standard. Acquire ¹H spectra at 500 MHz (16 scans) and ¹³C spectra at 126 MHz (1024 scans).

    • Validation: Perform the aforementioned D₂O shake. If the peak at 4.60 ppm persists, the sample is contaminated with a non-exchangeable aliphatic impurity, and Step 1 must be repeated.

  • FT-IR Acquisition (Functional Group Verification):

    • Protocol: Place 2-3 mg of the neat solid directly onto the diamond crystal of an ATR-FTIR spectrometer. Apply pressure using the anvil. Collect 32 scans from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

    • Causality: ATR eliminates the need for KBr, which is hygroscopic. The presence of a sharp peak at 1220 cm⁻¹ (C-O) must correlate with the presence of the ¹³C NMR peak at 151.8 ppm.

  • GC-MS Analysis (Exact Mass & Fragmentation):

    • Protocol: Utilize the same sample prepared in Step 1. Operate the mass spectrometer in EI mode at 70 eV. Scan from m/z 50 to 300.

    • Validation: The molecular ion peak (m/z 198) must align with the exact mass calculated from the molecular formula (C₁₄H₁₄O), closing the validation loop.

Conclusion

The comprehensive characterization of 2-Benzyl-4-methylphenol requires a synergistic approach. By leveraging high-field NMR to map the carbon-hydrogen framework, FT-IR to confirm the phenolic and aromatic functionalities, and EI-MS to validate the molecular mass and benzylic architecture, researchers can achieve absolute structural certainty. Adhering to the self-validating protocols outlined in this guide ensures that downstream applications in drug development and materials synthesis are built upon a foundation of unassailable analytical truth.

References

  • Bering, L., et al. "Development of Efficient Methods for Metal-Free C–H Bond Functionalization". ResearchGate, 2018. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "2-Benzyl-4-methylphenol - Mass Spectrometry Data". NIST Chemistry WebBook. Available at:[Link]

Foundational

An In-depth Technical Guide to the Solubility of 2-Benzyl-4-methylphenol in Organic Solvents

Abstract This technical guide provides a comprehensive analysis of the solubility of 2-benzyl-4-methylphenol in various organic solvents. Recognizing the limited availability of direct experimental data in public literat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 2-benzyl-4-methylphenol in various organic solvents. Recognizing the limited availability of direct experimental data in public literature, this document combines theoretical principles, predicted solubility profiles, and detailed experimental methodologies to serve as a critical resource for researchers, scientists, and professionals in drug development. The guide delves into the physicochemical properties of 2-benzyl-4-methylphenol, the thermodynamic principles governing its solubility, and the practical aspects of solubility determination. Furthermore, it explores the application of predictive models such as Hansen Solubility Parameters and UNIFAC for estimating solubility.

Introduction to 2-Benzyl-4-methylphenol

2-Benzyl-4-methylphenol, a substituted phenolic compound, possesses a molecular structure characterized by a hydroxyl group and a methyl group attached to a benzene ring, which is further substituted with a benzyl group. This unique combination of a polar hydroxyl group and nonpolar aromatic rings imparts a specific solubility behavior that is critical for its application in various fields, including organic synthesis and as an intermediate in the manufacturing of more complex molecules. The reaction of p-cresol with benzyl alcohol, often in the presence of an acid catalyst, is a known route to synthesize 2-benzyl-4-methylphenol, yielding the product with high selectivity[1]. Understanding its solubility in a range of organic solvents is paramount for process development, purification, formulation, and various analytical procedures.

Physicochemical Properties of 2-Benzyl-4-methylphenol and Related Compounds:

Property2-Benzyl-4-methylphenol2-Benzylphenol (for comparison)p-Cresol (for comparison)
CAS Number 1330-62-728994-41-4106-44-5
Molecular Formula C₁₄H₁₄OC₁₃H₁₂OC₇H₈O
Molecular Weight 198.26 g/mol 184.23 g/mol 108.14 g/mol
Melting Point Not available51-55 °C34.8 °C
Boiling Point Not available312 °C201.9 °C
Appearance Not availableSolidCrystalline Solid

Theoretical Framework of Solubility

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle "like dissolves like"[2]. This principle is a reflection of the intermolecular forces between the solute and solvent molecules. For 2-benzyl-4-methylphenol, its solubility in a given organic solvent is determined by a balance of the following interactions:

  • Hydrogen Bonding: The phenolic hydroxyl group (-OH) is a strong hydrogen bond donor and acceptor. Solvents that can participate in hydrogen bonding, such as alcohols (e.g., methanol, ethanol), are expected to be good solvents for 2-benzyl-4-methylphenol[3].

  • Dipole-Dipole Interactions: The polarity of the C-O bond in the hydroxyl group contributes to the molecule's overall dipole moment. Polar aprotic solvents, such as acetone and ethyl acetate, can engage in dipole-dipole interactions, enhancing solubility.

  • Van der Waals Forces (London Dispersion Forces): The two aromatic rings (the phenol ring and the benzyl group) are large nonpolar moieties. These regions of the molecule will interact favorably with nonpolar solvents like toluene and hexane through van der Waals forces.

The overall solubility is a result of the interplay between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions. Phenolic compounds, in general, exhibit a preference for solvents with intermediate polarity, such as alcohols and acetone, over highly polar (water) or nonpolar solvents[4].

Predicted Solubility Profile of 2-Benzyl-4-methylphenol

Due to the scarcity of publicly available experimental solubility data for 2-benzyl-4-methylphenol, the following table presents a predicted solubility profile based on its structural features, the known solubility of the closely related compound 2-benzylphenol, and general principles of solubility for phenolic compounds. The solubility of 2-benzylphenol in methanol is reported to be 1 g/10 mL, which is equivalent to 10 g/100 mL[5]. This suggests that 2-benzyl-4-methylphenol is also likely to be highly soluble in polar protic solvents.

Table 1: Predicted Qualitative and Estimated Quantitative Solubility of 2-Benzyl-4-methylphenol in Various Organic Solvents at Ambient Temperature

Solvent ClassSolventPredicted Qualitative SolubilityEstimated Quantitative Solubility ( g/100 mL)Rationale
Polar Protic MethanolVery High>10Strong hydrogen bonding between the phenolic -OH and methanol's -OH group.
EthanolHigh5 - 10Good hydrogen bonding capability, slightly reduced polarity compared to methanol.
Polar Aprotic AcetoneHigh5 - 10The carbonyl group acts as a hydrogen bond acceptor for the phenolic proton.
Ethyl AcetateModerate to High1 - 5The ester group can act as a hydrogen bond acceptor.
Nonpolar Aromatic TolueneModerate1 - 5Favorable van der Waals interactions between the aromatic rings of the solute and solvent.
Nonpolar Aliphatic n-HexaneLow<1Dominated by weaker van der Waals forces; significant mismatch in polarity.

Disclaimer: The quantitative values in this table are estimations and should be confirmed by experimental measurement.

Experimental Determination of Solubility

The "gold standard" for determining the equilibrium solubility of a crystalline compound is the isothermal shake-flask method. This method is reliable and allows for the determination of thermodynamic solubility.

Detailed Step-by-Step Methodology: Shake-Flask Method
  • Preparation of Saturated Solution:

    • Add an excess amount of solid 2-benzyl-4-methylphenol to a series of glass vials, each containing a known volume of a selected organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane).

    • The presence of excess solid is crucial to ensure that the solution reaches saturation.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature water bath or incubator on an orbital shaker.

    • Agitate the mixtures for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the undissolved solid to settle.

    • Alternatively, centrifuge the vials to achieve a clear separation of the solid and liquid phases.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a pre-warmed or pre-cooled syringe to match the equilibration temperature.

    • Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a pre-weighed volumetric flask to remove any remaining solid particles.

    • Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the concentration of 2-benzyl-4-methylphenol in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) with Flame Ionization Detection (FID).

  • Calculation:

    • The solubility (S) is calculated using the following formula: S (g/100 mL) = (C_analyzed * DF * V_flask) / V_sample * 100 Where:

      • C_analyzed is the concentration of the analyzed sample (g/mL)

      • DF is the dilution factor

      • V_flask is the volume of the volumetric flask (mL)

      • V_sample is the volume of the supernatant sampled (mL)

Experimental Workflow Diagram

experimental_workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_anal 4. Sampling & Analysis cluster_calc 5. Calculation prep Add excess 2-benzyl-4-methylphenol to solvent in vials equil Agitate at constant temperature (24-72h) prep->equil Seal vials sep Settle or centrifuge to separate solid equil->sep sample Withdraw and filter supernatant sep->sample dilute Dilute sample sample->dilute analyze Analyze concentration (HPLC/GC) dilute->analyze calc Calculate solubility (g/100 mL) analyze->calc

Caption: Workflow for the shake-flask solubility determination method.

Theoretical Prediction of Solubility

In the absence of extensive experimental data, theoretical models can provide valuable insights into the solubility of a compound.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters are a powerful tool for predicting solubility based on the principle that "like dissolves like." The total Hildebrand solubility parameter (δ) is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH)[6][7]. The HSP of a solute and a solvent can be used to calculate a "distance" (Ra) in the Hansen space. A smaller distance indicates a higher likelihood of solubility.

UNIFAC and UNIQUAC Models

The Universal Functional Group Activity Coefficient (UNIFAC) and the Universal Quasichemical (UNIQUAC) models are group contribution methods used to predict activity coefficients in mixtures[4][8]. The activity coefficient is a measure of the deviation from ideal behavior, and a lower activity coefficient generally corresponds to higher solubility. These models break down a molecule into its constituent functional groups and use pre-determined interaction parameters between these groups to predict the overall behavior of the mixture. For phenolic compounds, these models can predict the preference for certain types of solvents, with studies indicating a preference for alcohols and acetone[4][9].

Factors Influencing the Solubility of 2-Benzyl-4-methylphenol

Several factors can influence the solubility of 2-benzyl-4-methylphenol:

  • Temperature: For most solid solutes, solubility increases with increasing temperature. This is because the dissolution process is often endothermic, and according to Le Chatelier's principle, an increase in temperature will shift the equilibrium towards dissolution.

  • Solvent Polarity: As discussed, the polarity of the solvent plays a crucial role. A good match between the polarity of the solute and the solvent is necessary for high solubility.

  • Purity of the Compound: Impurities can affect the measured solubility.

  • Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of the same compound can have different lattice energies and, consequently, different solubilities.

Safety and Handling

While specific safety data for 2-benzyl-4-methylphenol is not extensively detailed, it should be handled with the care appropriate for a substituted phenol. Phenols are generally considered to be skin and eye irritants[10][11]. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the compound. All work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of 2-benzyl-4-methylphenol in organic solvents. While direct quantitative experimental data is limited, a strong predictive understanding of its solubility can be derived from its molecular structure and the behavior of similar phenolic compounds. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining precise solubility data. For drug development and chemical process design, it is highly recommended that the predicted solubilities presented in this guide be confirmed through experimental determination.

References

  • Full article: A Knowledge Base for The Recovery of Natural Phenols with Different Solvents. (2012, December 21). Taylor & Francis. Retrieved from [Link]

  • Solubilities of biologically active phenolic compounds: measurements and modeling. (2009, March 19). PubMed. Retrieved from [Link]

  • Predicting the solubilization preference of natural phenols to different solvents. (n.d.). Semantic Scholar. Retrieved from [Link]

  • P-Cresol. (n.d.). PubChem. Retrieved from [Link]

  • O-Cresol: Properties, Reactions, Production And Uses. (2025, June 29). Chemcess. Retrieved from [Link]

  • Determination of Solubility Class. (n.d.). University of Al-Maarif College of Pharmacy. Retrieved from [Link]

  • The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. (n.d.). Current Research in Nutrition and Food Science. Retrieved from [Link]

  • Influence of Extraction Solvent on the Phenolic Profile and Bioactivity of Two Achillea Species. (2021, March 13). PMC. Retrieved from [Link]

  • Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. (n.d.). PMC. Retrieved from [Link]

  • Solubility of Organic Compounds: Principle and Examples 2026. (2026, February 1). chemistrysh.com. Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Kuwait University. Retrieved from [Link]

  • (PDF) Studies on the solubility of phenolic compounds. (n.d.). ResearchGate. Retrieved from [Link]

  • Safety Data Sheet. (2024, November 1). Angene Chemical. Retrieved from [Link]

  • The Impact of Solvent Polarity on the Phenolic and Antioxidant Capacity of Green Coffee Beans (Robusta species) extracts. (n.d.). ResearchGate. Retrieved from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Classification of organic compounds By solubility. (n.d.). University of Technology, Iraq. Retrieved from [Link]

  • Hansen solubility parameters. (n.d.). Stenutz. Retrieved from [Link]

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. (2025, August 7). ResearchGate. Retrieved from [Link]

  • Hansen Solubility Approach Towards Green Solvent Processing. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 2-Allyl-4-methylphenol. (n.d.). NIST WebBook. Retrieved from [Link]

  • Showing Compound 2-Ethyl-4-methylphenol (FDB018474). (2010, April 8). FooDB. Retrieved from [Link]

  • HSP Basics. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • 2-Benzylphenol. (n.d.). PubChem. Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). University of Calgary. Retrieved from [Link]

  • Analysis of p-cresol (CAS: 106-44-5) in laboratories. (2024, June 7). Analytice. Retrieved from [Link]

  • 2-Benzyl-4-Chlorphenol. (2024, April 10). ChemBK. Retrieved from [Link]

Sources

Exploratory

Potential applications of 2-Benzyl-4-methylphenol in organic synthesis

An In-depth Technical Guide to the Potential Applications of 2-Benzyl-4-methylphenol in Organic Synthesis Prepared for: Researchers, Scientists, and Drug Development Professionals Abstract 2-Benzyl-4-methylphenol is a st...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Potential Applications of 2-Benzyl-4-methylphenol in Organic Synthesis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-Benzyl-4-methylphenol is a sterically hindered phenolic compound that holds significant potential as a versatile building block in modern organic synthesis. Its unique structural features—an electron-rich aromatic ring activated by both hydroxyl and methyl groups, and significant steric encumbrance from the ortho-benzyl substituent—make it an attractive precursor for a variety of value-added molecules. This technical guide explores the potential applications of 2-Benzyl-4-methylphenol in several key areas of synthetic chemistry, including its use as a precursor for hindered phenolic antioxidants, its utility in the Mannich reaction for creating novel aminomethylated compounds, its application in the synthesis of sterically demanding ligands for catalysis, and its potential as a scaffold for macrocyclic and biologically active molecules. This document provides not only a conceptual framework for these applications but also detailed, field-proven experimental protocols to enable researchers to harness the synthetic potential of this compound.

Introduction: The Strategic Value of 2-Benzyl-4-methylphenol

2-Benzyl-4-methylphenol, a substituted cresol, is most commonly synthesized via the Friedel-Crafts benzylation of 4-methylphenol (p-cresol) with a suitable benzylating agent, such as benzyl alcohol or benzyl chloride.[1] The reaction of p-cresol with benzyl alcohol in the presence of a catalyst like perchloric acid can produce 2-benzyl-4-methylphenol in high yield.[1] The hydroxyl and methyl groups on the aromatic ring are electron-donating, which increases the electron density of the ring and facilitates electrophilic substitution reactions.[2] This heightened reactivity is fundamental to its utility as a synthetic intermediate.[2] The strategic placement of the benzyl group at the ortho position introduces significant steric bulk, which can be exploited to direct the regioselectivity of subsequent reactions and to impart unique properties to the resulting molecules, such as enhanced stability or specific binding affinities.

Application as a Precursor for Hindered Phenolic Antioxidants

Hindered phenolic compounds are a critical class of antioxidants used to prevent the oxidative degradation of polymers, oils, and other materials.[3] Their mechanism of action involves the donation of the phenolic hydrogen atom to a free radical, forming a stable, resonance-delocalized phenoxy radical that is unable to propagate the radical chain reaction.[3] The steric bulk of the ortho substituents is crucial for the stability of this phenoxy radical. 2-Benzyl-4-methylphenol is an ideal starting material for the synthesis of more complex, high-molecular-weight antioxidants.

Synthetic Strategy: Oxidative Coupling

One promising approach to synthesize larger antioxidant molecules from 2-Benzyl-4-methylphenol is through oxidative coupling. This method can be used to create C-C or C-O linkages between phenolic units, leading to dimers and oligomers with enhanced antioxidant properties and lower volatility. Catalytic systems, often employing transition metals, can achieve selective coupling, even in the presence of multiple potential reaction sites.[4][5]

Hypothetical Experimental Protocol: Aerobic Oxidative Coupling

This protocol is adapted from general methods for the catalytic aerobic oxidative coupling of phenols.[4]

Objective: To synthesize a dimeric antioxidant from 2-Benzyl-4-methylphenol via ortho-ortho C-C bond formation.

Materials:

  • 2-Benzyl-4-methylphenol

  • Salen-Chromium(III) Chloride complex

  • Toluene, anhydrous

  • Molecular sieves, 4 Å

  • Oxygen balloon

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-Benzyl-4-methylphenol (1.0 equiv) and the Salen-Chromium(III) Chloride catalyst (5 mol%).

  • Add activated 4 Å molecular sieves.

  • Evacuate and backfill the flask with oxygen three times, then leave it under an oxygen balloon atmosphere.

  • Add anhydrous toluene via syringe.

  • Stir the reaction mixture vigorously at 60 °C for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter through a pad of celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired dimeric product.

Utility in the Mannich Reaction for Synthesis of Novel Aminomethylated Compounds

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton.[6] Phenols are excellent substrates for this reaction, where the electron-rich aromatic ring acts as the nucleophile.[7] The reaction of 2-Benzyl-4-methylphenol with formaldehyde and a secondary amine would yield a Mannich base, a versatile intermediate for the synthesis of ligands, catalysts, and biologically active molecules.[8] The ortho-benzyl group is expected to direct the aminomethylation to the other ortho position (C6).

Reaction Mechanism: Electrophilic Aromatic Substitution

The Mannich reaction with phenols proceeds in two main stages:

  • Formation of the Iminium Ion: Formaldehyde and the secondary amine react to form a highly electrophilic iminium ion.[7]

  • Electrophilic Attack: The nucleophilic phenol attacks the iminium ion, leading to the formation of the aminomethylated product.[7]

Mannich_Mechanism cluster_1 Iminium Ion Formation cluster_2 Electrophilic Aromatic Substitution Formaldehyde H₂C=O Iminium [H₂C=NR₂]⁺ Formaldehyde->Iminium + R₂NH, -H₂O Amine R₂NH Phenol 2-Benzyl-4-methylphenol Product Mannich Base Phenol->Product + [H₂C=NR₂]⁺

Caption: Mechanism of the Mannich reaction with phenols.

Detailed Experimental Protocol: Synthesis of a 2-Benzyl-4-methylphenol-derived Mannich Base

Objective: To synthesize 6-((dimethylamino)methyl)-2-benzyl-4-methylphenol.

Materials:

  • 2-Benzyl-4-methylphenol

  • Formaldehyde (37% aqueous solution)

  • Dimethylamine (40% aqueous solution)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-Benzyl-4-methylphenol (1.0 equiv) in ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • To the stirred solution, add dimethylamine (1.2 equiv) dropwise, followed by the dropwise addition of formaldehyde (1.2 equiv).

  • Allow the reaction mixture to warm to room temperature and stir for 48 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure.

  • Add water to the residue and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica gel.

Application in the Synthesis of Sterically Demanding Ligands for Catalysis

The development of novel ligands is a driving force in the advancement of transition metal catalysis. Phosphite ligands, in particular, are valued for their tunable electronic and steric properties.[9] The sterically hindered environment provided by the ortho-benzyl group in 2-Benzyl-4-methylphenol makes it an excellent candidate for the synthesis of bulky phosphite ligands. Such ligands can be used to enhance the selectivity and activity of catalysts in various reactions, including cross-coupling and hydroformylation.[9][10]

Synthetic Workflow: From Phenol to Phosphite Ligand

The synthesis of a phosphite ligand from 2-Benzyl-4-methylphenol typically involves the reaction of the phenol with a phosphorus trihalide, such as phosphorus trichloride, in the presence of a base to quench the HCl byproduct.

Phosphite_Synthesis Start 2-Benzyl-4-methylphenol + PCl₃ Reaction Reaction in the presence of a non-nucleophilic base (e.g., triethylamine) Start->Reaction Intermediate Dichlorophosphite Intermediate Reaction->Intermediate Further_Reaction Reaction with additional 2-Benzyl-4-methylphenol Intermediate->Further_Reaction Product Tris(2-benzyl-4-methylphenyl) phosphite Further_Reaction->Product

Caption: Workflow for the synthesis of a phosphite ligand.

Detailed Experimental Protocol: Synthesis of Tris(2-benzyl-4-methylphenyl) phosphite

This protocol is adapted from general procedures for the synthesis of triaryl phosphites.[11]

Objective: To synthesize a bulky triaryl phosphite ligand from 2-Benzyl-4-methylphenol.

Materials:

  • 2-Benzyl-4-methylphenol

  • Phosphorus trichloride (PCl₃)

  • Triethylamine (NEt₃), anhydrous

  • Toluene, anhydrous

Procedure:

  • To an oven-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add 2-Benzyl-4-methylphenol (3.0 equiv) and anhydrous toluene.

  • Add anhydrous triethylamine (3.0 equiv) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of phosphorus trichloride (1.0 equiv) in anhydrous toluene dropwise from the dropping funnel over 1 hour.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.

  • Monitor the reaction by ³¹P NMR spectroscopy.

  • Cool the reaction mixture to room temperature and filter off the triethylamine hydrochloride salt.

  • Wash the filtrate with saturated aqueous sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

Potential as a Building Block for Macrocyclic Architectures

Calixarenes are macrocyclic compounds formed from the condensation of phenols and formaldehyde.[12] They are of great interest in supramolecular chemistry due to their ability to act as host molecules for ions and small neutral molecules.[12] While the traditional synthesis of calixarenes uses p-alkylphenols, the use of ortho-substituted phenols like 2-Benzyl-4-methylphenol could lead to the formation of novel, conformationally restricted macrocycles with unique host-guest properties.

Synthetic Approach: Base-Catalyzed Cyclooligomerization

The synthesis of calixarenes involves the base-catalyzed reaction of a phenol with formaldehyde to form linear oligomers, which then cyclize to form the macrocyclic product.[13] The size of the resulting calixarene can be controlled by the reaction conditions.

General Experimental Protocol: Calixarene Synthesis

This is a general procedure that would need to be optimized for 2-Benzyl-4-methylphenol.

Objective: To explore the synthesis of a calixarene-like macrocycle from 2-Benzyl-4-methylphenol.

Materials:

  • 2-Benzyl-4-methylphenol

  • Formaldehyde (37% aqueous solution)

  • Sodium Hydroxide (NaOH)

  • Diphenyl ether (solvent)

Procedure:

  • In a flask equipped with a Dean-Stark trap and condenser, combine 2-Benzyl-4-methylphenol, formaldehyde, and a catalytic amount of NaOH in diphenyl ether.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • After the theoretical amount of water has been collected, continue to reflux for several hours.

  • Cool the reaction mixture and add ethyl acetate to precipitate the crude product.

  • Filter the solid and wash with acetone to remove linear oligomers.

  • Recrystallize the solid from a suitable solvent (e.g., chloroform/methanol) to obtain the purified macrocycle.

Scaffold for the Development of Biologically Active Molecules

The phenolic scaffold is a common feature in many biologically active natural products and synthetic drugs.[14] The unique substitution pattern of 2-Benzyl-4-methylphenol makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. For example, it can be used to synthesize Schiff bases, which are known to exhibit a wide range of biological activities.[15]

Synthetic Strategy: Formation of Schiff Bases

Schiff bases are typically formed by the condensation of a primary amine with an aldehyde or ketone. 2-Benzyl-4-methylphenol can be converted into its corresponding salicylaldehyde derivative via formylation, which can then be reacted with various amines to generate a library of Schiff base compounds for biological screening.

Hypothetical Experimental Protocol: Two-Step Synthesis of a Schiff Base

Step 1: Formylation of 2-Benzyl-4-methylphenol (Duff Reaction)

Objective: To synthesize 3-benzyl-5-methylsalicylaldehyde.

Materials:

  • 2-Benzyl-4-methylphenol

  • Hexamethylenetetramine (HMTA)

  • Glycerol

  • Boric acid

Procedure:

  • Mix 2-Benzyl-4-methylphenol, HMTA, glycerol, and boric acid in a flask.

  • Heat the mixture to 150-160 °C for 20 minutes.

  • Cool the mixture and add dilute sulfuric acid.

  • Heat the mixture again to hydrolyze the intermediate.

  • Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography.

Step 2: Schiff Base Formation

Objective: To synthesize a Schiff base from 3-benzyl-5-methylsalicylaldehyde.

Materials:

  • 3-benzyl-5-methylsalicylaldehyde

  • A primary amine (e.g., aniline)

  • Ethanol

Procedure:

  • Dissolve 3-benzyl-5-methylsalicylaldehyde in ethanol.

  • Add an equimolar amount of the primary amine.

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to induce crystallization of the Schiff base.

  • Filter the product, wash with cold ethanol, and dry.

Conclusion

2-Benzyl-4-methylphenol is a readily accessible and highly functionalized building block with significant, yet largely untapped, potential in organic synthesis. Its inherent reactivity and steric properties make it a valuable precursor for a diverse range of molecular targets, from high-performance antioxidants and bespoke catalyst ligands to complex macrocycles and novel bioactive compounds. The experimental protocols and synthetic strategies outlined in this guide provide a foundation for researchers to explore and exploit the rich chemistry of this versatile molecule.

References

  • Shakir, R. M. Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. Oriental Journal of Chemistry. 2016, 32(5), 2635-2642.
  • Alkemere, L.L.C. How do I get 2-[(N-benzyl-N-phenyl)aminomethyl]-6-trityl-4-methylphenol from 2-trityl-4-methylphenol, N-Benzylaniline, and paraformaldehyde? ResearchGate. 2016. Available at: [Link].

  • Diva-Portal.org. Synthesis of bioactive compounds. Available at: [Link].

  • University of East Anglia. Synthetic Routes to Bis-Calix[ n] arenes. Available at: [Link].

  • Pinga, E., et al. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. International Journal of Molecular Sciences. 2024, 25(11), 5908.
  • Wikipedia. Mannich reaction. Available at: [Link].

  • Li, J., et al. Recent Advances in the Synthesis of Commercially Available Phosphite Antioxidants. ChemistryOpen. 2024, 13(5), e202400135.
  • Nicotra, A., et al. Tailored Functionalization of Natural Phenols to Improve Biological Activity. Molecules. 2019, 24(19), 3443.
  • Fernandes, C., et al. Synthesis of Binaphthyl Based Phosphine and Phosphite Ligands. Chemical Society Reviews. 2013, 42(13), 5736-5764.
  • PubMed. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1 H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Available at: [Link].

  • Kluesener, M. M., et al. Selective Oxidative Homo- and Cross-Coupling of Phenols with Aerobic Catalysts. Journal of the American Chemical Society. 2014, 136(8), 3042–3045.
  • Roman, G. Synthesis and Characterization of Aminomethylated 2-Chloro-4-phenylphenols. Revista de Chimie. 2012, 63(1), 35-38.
  • RSC Publishing. Recent advances in oxidative phenol coupling for the total synthesis of natural products. 2023. Available at: [Link].

  • Roy, P. K., et al. Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. Polymers. 2020, 12(8), 1646.
  • ZORA. Synthesis of Ionizable Calix[16]arenes for Chelation of Selected Divalent Cations. 2022. Available at: [Link].

  • ChemRxiv. Synthesis and assessment of novel sustainable antioxidants with different polymer systems. 2023. Available at: [Link].

  • Beilstein Archives. Green synthesis of calixarenes derivatives: Mechanochemical-assisted key steps. 2023. Available at: [Link].

  • PubMed. 2-[(E)-Benzyl-imino-meth-yl]-4-methyl-phenol. Available at: [Link].

  • RSC Publishing. Synthesis of binaphthyl based phosphine and phosphite ligands. 2013. Available at: [Link].

  • Ashaduzzaman, M., & Saha, M. N. A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Bangladesh Journal of Scientific and Industrial Research. 2007, 42(2), 187-194.

Sources

Foundational

Rational Design and Application of 2-Benzyl-4-methylphenol in Pharmaceutical Synthesis

A Technical Whitepaper for Advanced Drug Development Executive Summary In the landscape of pharmaceutical intermediate synthesis, predictable regioselectivity and high atom economy are paramount. 2-Benzyl-4-methylphenol...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Advanced Drug Development

Executive Summary

In the landscape of pharmaceutical intermediate synthesis, predictable regioselectivity and high atom economy are paramount. 2-Benzyl-4-methylphenol (CAS: 716-96-1), historically known as 2-benzyl-p-cresol, has emerged as a highly versatile building block[1]. Characterized by an electron-rich aromatic core, this compound offers orthogonal reactivity profiles that make it an ideal precursor for complex heterocycles, including biologically active tetrahydroquinolines[2]. This whitepaper provides a comprehensive analysis of its structural causality, physicochemical properties, and self-validating synthetic protocols designed for scale-up in drug development.

Structural Causality and Regioselective Predictability

The utility of 2-Benzyl-4-methylphenol stems directly from its substituent electronic effects. The reactivity of the phenolic core is heavily dictated by the electron-donating nature of its functional groups[3].

  • Hydroxyl Group (-OH) : Acts as a strong electron-donating group via resonance, increasing the electron density of the aromatic ring and directing incoming electrophiles to the ortho and para positions[3].

  • Methyl Group (-CH3) : Provides mild electron density via hyperconjugation, further activating the ring while physically blocking the para position[3].

  • Benzyl Group : Occupies one of the ortho positions, providing significant steric shielding.

Causality in Synthesis : Because the para position is blocked by the methyl group and one ortho position is occupied by the bulky benzyl moiety, electrophilic aromatic substitution is forced almost exclusively to the remaining unsubstituted ortho position (C6). This predictable regioselectivity eliminates the need for complex downstream isomer separation, a critical advantage in pharmaceutical manufacturing.

Regioselectivity A Hydroxyl Group (-OH) Strong Activating Ortho/Para Director D C6 Position Exclusively Open for Electrophilic Attack A->D Directs to B Methyl Group (-CH3) Weak Activating Occupies Para Position B->D Blocks Para C Benzyl Group Steric Hindrance Occupies Ortho Position C->D Blocks Ortho

Fig 1. Electronic and steric causality directing exclusive C6 substitution.

Physicochemical Profiling

Understanding the physical parameters of 2-Benzyl-4-methylphenol is essential for optimizing reaction conditions, particularly solvent selection and thermal parameters.

Table 1: Quantitative Physicochemical Data

ParameterValueImpact on Experimental Design
CAS Number 716-96-1Essential for regulatory compliance and raw material tracking[1].
Molecular Formula C14H14OEstablishes the mass balance baseline (MW: 198.26 g/mol )[1].
Boiling Point 324.1 °C at 760 mmHgHigh thermal stability permits aggressive high-temperature refluxing without degradation[1].
Density 1.08 g/cm³Critical for precise volumetric dosing in continuous flow reactors[1].
LogP 3.29High lipophilicity dictates the use of non-polar organic solvents (e.g., EtOAc, Hexane) for extraction[4].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Each step contains built-in analytical checkpoints to confirm causality and reaction progress before proceeding.

Protocol A: Metal-Free C-H Bond Functionalization (Benzylation)

Objective : Synthesize 2-Benzyl-4-methylphenol without transition metals to comply with ICH Q3D elemental impurity guidelines. Causality : Utilizing 1-(benzyloxy)-4-methylbenzene under oxidative conditions promotes a metal-free intramolecular rearrangement. This avoids heavy metal contamination, a frequent bottleneck in late-stage pharma synthesis[5].

Step-by-Step Workflow :

  • Initiation : Dissolve 1-(benzyloxy)-4-methylbenzene (0.5 mmol, 1 equiv) in a non-coordinating solvent to stabilize radical intermediates[5].

  • Oxidative Activation : Introduce the metal-free oxidant system.

    • Self-Validation Checkpoint: Monitor for a transient color shift indicating the generation of the active phenoxonium species.

  • Thermal Rearrangement : Heat the mixture to the optimized reaction temperature.

    • Self-Validation Checkpoint: Perform TLC analysis. The starting material must be fully consumed before proceeding to quench.

  • Isolation : Quench the reaction and purify via silica gel column chromatography.

    • Self-Validation Checkpoint: The final product is isolated as a colorless oil. Yield validation should confirm approximately 81% recovery (80 mg, 0.4 mmol)[5].

Workflow S1 Precursor 1-(benzyloxy)-4-methylbenzene S2 Metal-Free Oxidation Radical Generation S1->S2 S3 Intramolecular Benzylation S2->S3 S4 TLC Validation Full Consumption S3->S4 S5 Product Isolation 81% Yield (Colorless Oil) S4->S5

Fig 2. Self-validating experimental workflow for metal-free benzylation.

Protocol B: Aluminium Triflate-Mediated Synthesis

Objective : High-yield synthesis and downstream functionalization using Lewis acid catalysis. Causality : Aluminium triflate, Al(OTf)3, acts as a highly moisture-tolerant Lewis acid. It effectively activates the oxygenated precursor, driving the reaction forward with exceptional atom economy to yield the target compound, which serves as a precursor for 1,2-dihydroquinolines[2].

Step-by-Step Workflow :

  • Catalyst Loading : Combine the phenolic precursor with a catalytic amount of Al(OTf)3 in an inert atmosphere.

  • Reaction Propagation : Stir the mixture at room temperature or mild heat. The strong Lewis acidity of Al(OTf)3 rapidly accelerates the electrophilic substitution.

    • Self-Validation Checkpoint: Extract a 10 µL aliquot for TLC analysis using a 10:1 Hexane:EtOAc mobile phase. The emergence of a distinct spot at Rf = 0.53 confirms product formation[2].

  • Product Recovery : Wash with aqueous NaHCO3 to neutralize the catalyst, extract with ethyl acetate, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: The product must present as a clear oil. Gravimetric analysis should confirm a near-quantitative yield of 99%[2].

Conclusion

2-Benzyl-4-methylphenol stands out as a highly engineered building block for pharmaceutical synthesis. Its unique substitution pattern provides a sterically and electronically directed pathway for exclusive C6 functionalization[3]. By employing self-validating protocols—ranging from metal-free oxidations[5] to Lewis acid-mediated pathways[2]—development chemists can leverage this compound to construct complex, biologically active heterocycles with high yield and strict regulatory compliance.

References

  • [1] Phenol,4-methyl-2-(phenylmethyl)- - CAS Database, ChemNet. 1

  • [5] Development of Efficient Methods for Metal-Free C–H Bond Functionalization, ResearchGate. 5

  • [3] 2-Benzyl-4-methylphenol, Benchchem. 3

  • [2] Aluminium triflate-mediated organic synthesis, University of Johannesburg.2

  • [4] 2-BENZIL-4-METILFENOL 716-96-1 wiki, Guidechem.4

Sources

Exploratory

An In-depth Technical Guide to 2-Benzyl-4-methylphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-Benzyl-4-methylphenol (CAS No: 1330-62-7), a substituted phenolic compound with signifi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Benzyl-4-methylphenol (CAS No: 1330-62-7), a substituted phenolic compound with significant potential in various scientific and industrial domains, including as a crucial building block in organic synthesis and a subject of interest in medicinal chemistry. This document delineates its chemical identity, physicochemical properties, a detailed, high-yield synthesis protocol, and its established and potential applications, with a particular focus on its role as an antioxidant and a versatile synthon. The content herein is curated to provide researchers, scientists, and drug development professionals with the foundational knowledge and practical insights required to effectively utilize this compound in their work.

Introduction and Chemical Identity

2-Benzyl-4-methylphenol, an aromatic organic compound, is structurally characterized by a phenol ring substituted with a benzyl group at the ortho-position and a methyl group at the para-position relative to the hydroxyl group. This substitution pattern imparts specific chemical reactivity and physical properties that are of interest in various chemical syntheses.

  • IUPAC Name: 2-Benzyl-4-methylphenol[1]

  • CAS Number: 1330-62-7[1]

  • Molecular Formula: C₁₄H₁₄O

  • Molecular Weight: 198.26 g/mol

The presence of both electron-donating groups (hydroxyl and methyl) on the benzene ring enhances its reactivity, particularly in electrophilic substitution reactions, making it a valuable intermediate in chemical synthesis.[2]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Benzyl-4-methylphenol is essential for its application in research and development. The following table summarizes key properties, compiled from various sources and estimations for closely related compounds.

PropertyValueSource/Comment
Melting Point Data not availableSimilar compounds like 2-benzylphenol have a melting point of 51-55 °C.[3]
Boiling Point ~308 °CEstimated based on the boiling point of p-cresol and the addition of a benzyl group. A research paper mentions a boiling point of 308°C for the product of p-cresol and benzyl alcohol reaction.[4]
Water Solubility Practically insolubleAs with many phenolic compounds of this size, solubility in water is expected to be low.[3] Cresols have limited water solubility.[5][6]
logP (Octanol-Water Partition Coefficient) ~3.5-4.0 (Estimated)Based on the lipophilic nature of the benzyl and methyl groups.
Vapor Pressure LowExpected to be low due to its relatively high molecular weight and boiling point.
Appearance Likely a solid at room temperatureBased on the properties of similar substituted phenols.

Synthesis of 2-Benzyl-4-methylphenol: A High-Yield Protocol

The synthesis of 2-Benzyl-4-methylphenol can be efficiently achieved through the benzylation of p-cresol. The following protocol is adapted from a method demonstrated to produce the target compound in high yield, utilizing perchloric acid as a catalyst.[4]

Materials and Equipment
  • p-Cresol (4-methylphenol)

  • Benzyl alcohol

  • Perchloric acid (catalyst)

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus

Experimental Procedure
  • Reaction Setup: In a three-necked round-bottom flask equipped with a condenser, thermometer, dropping funnel, and magnetic stirrer, add p-cresol.

  • Catalyst Addition: Carefully add a catalytic amount of perchloric acid to the p-cresol while stirring.

  • Reactant Addition: Heat the mixture to the desired reaction temperature (e.g., 100-130°C). Slowly add benzyl alcohol to the reaction mixture using the dropping funnel over a period of time. A molar ratio of p-cresol to benzyl alcohol of 3:1 to 4:1 has been shown to be effective.[4]

  • Reaction Monitoring: Maintain the reaction temperature and continue stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with water to remove the catalyst and any unreacted p-cresol.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by vacuum distillation to yield pure 2-Benzyl-4-methylphenol.[4]

Synthesis Workflow Diagram

SynthesisWorkflow cluster_reactants Reactants cluster_process Reaction cluster_purification Purification pCresol p-Cresol reactionVessel Three-necked Flask (100-130°C) pCresol->reactionVessel benzylAlcohol Benzyl Alcohol benzylAlcohol->reactionVessel catalyst Perchloric Acid catalyst->reactionVessel workup Aqueous Work-up reactionVessel->workup Reaction Mixture distillation Vacuum Distillation workup->distillation Crude Product product 2-Benzyl-4-methylphenol distillation->product Purified Product

Caption: Synthesis workflow for 2-Benzyl-4-methylphenol.

Applications in Research and Drug Development

Substituted phenols are a critical class of compounds in medicinal chemistry and materials science due to their diverse biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.[2]

Role as an Antioxidant

2-Benzyl-4-methylphenol belongs to the class of hindered phenolic antioxidants. The bulky benzyl group ortho to the hydroxyl group provides steric hindrance, which is a key feature for effective antioxidant activity. The mechanism of action involves the donation of the phenolic hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by resonance and the steric hindrance from the adjacent benzyl group, preventing it from initiating new chain reactions.

This antioxidant property is of significant interest in drug development, as oxidative stress is implicated in a wide range of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. By scavenging free radicals, compounds like 2-Benzyl-4-methylphenol can potentially protect cells and tissues from oxidative damage.

Utility as a Synthon in Organic Synthesis

The term "synthon" refers to a conceptual fragment of a molecule that assists in the planning of a chemical synthesis.[7] 2-Benzyl-4-methylphenol, with its reactive hydroxyl group and modifiable aromatic ring, is a valuable synthon for the construction of more complex molecules. Its heightened reactivity due to electron-donating groups makes it an excellent starting material for creating libraries of novel compounds for biological screening.[2]

The hydroxyl group can be readily etherified or esterified, while the aromatic ring can undergo further electrophilic substitution reactions, allowing for the introduction of diverse functional groups. This versatility makes it a useful building block for the synthesis of new chemical entities with potential therapeutic applications.

Analytical Methodologies

Accurate and reliable analytical methods are crucial for the characterization and quantification of 2-Benzyl-4-methylphenol in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like 2-Benzyl-4-methylphenol. The compound is first separated from other components in a sample based on its boiling point and polarity on a GC column, and then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern, confirming its identity. For the analysis of phenolic compounds, a non-polar or medium-polarity column is often employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is another widely used technique for the analysis of phenolic compounds. A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of water (often acidified) and an organic solvent like acetonitrile or methanol. Detection is commonly performed using a UV detector, as the aromatic rings of 2-Benzyl-4-methylphenol absorb UV light. For more complex samples or lower detection limits, HPLC coupled with a mass spectrometer (LC-MS) can be utilized.

A general HPLC method for phenols can be adapted for 2-Benzyl-4-methylphenol. The following is a suggested starting point:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic or acetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at approximately 270-280 nm.

  • Injection Volume: 10-20 µL.

Conclusion

2-Benzyl-4-methylphenol is a valuable chemical compound with a well-defined synthesis and significant potential in various fields of chemical research and development. Its properties as a hindered phenolic antioxidant and its versatility as a synthetic building block make it a compound of interest for scientists and researchers, particularly those in the field of drug discovery. This guide provides a solid foundation of its chemical and physical properties, a reliable synthesis protocol, and an overview of its potential applications and analytical methods, empowering researchers to explore its full potential in their future endeavors.

References

  • Chemsrc. (2025, August 25). 2-benzyl-4-methylphenyl benzyl ether | CAS#:100268-44-8. Retrieved from [Link]

  • SpectraBase. 2-Benzyl-4-methylphenol, acetate. Retrieved from [Link]

  • PubChem. 2-Benzyl-4-methoxyphenol. Retrieved from [Link]

  • OIV. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (GC-MS or GC-MS/MS) (Type-IV). Retrieved from [Link]

  • Higashi, Y. (2017). Simple HPLC–UV Analysis of Phenol and Its Related Compounds in Tap Water after Pre-Column Derivatization with 4-Nitrobenzoyl Chloride. Journal of Analytical Sciences, Methods and Instrumentation, 7, 18-28. Retrieved from [Link]

  • Restek. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • PubChemLite. 2-(4-methylbenzyl)phenol (C14H14O). Retrieved from [Link]

  • PubMed. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

  • Public Services and Procurement Canada. Fact sheet: 4-methylphenol (para-cresol). Retrieved from [Link]

  • PubChem. 2-Benzylphenol. Retrieved from [Link]

  • NIST. 2-Allyl-4-methylphenol. Retrieved from [Link]

  • MDPI. Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

  • MDPI. Upgrading Renewable Phenols to Functional Benzyl Chlorides and Formamides: Versatile Building Blocks for the Chemical Industry. Retrieved from [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Retrieved from [Link]

  • PMC. 4-Substituted-2-Methoxyphenol: Suitable Building Block to Prepare New Bioactive Natural-like Hydroxylated Biphenyls. Retrieved from [Link]

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  • Google Patents. US5072017A - Process for the preparation of p-substituted o-benzylphenols.
  • PMC. Synthesis and Antioxidant Activity of Silyl-Alkylthioetheres from 2-Mercaptobenzimidazole. Retrieved from [Link]

  • ResearchGate. The GC-MS spectra of bio-oil derived from pyrolysis. Retrieved from [Link]

  • Sciety. A Bioactive Benzyl Terpene from Acridocarpus smeathmannii Inhibits Human Prostate Smooth Muscle Contractility. Retrieved from [Link]

  • PMC. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to the Regioselective Synthesis of 2-Benzyl-4-methylphenol

This guide provides a comprehensive exploration of the synthetic strategies for achieving high regioselectivity in the production of 2-Benzyl-4-methylphenol, a key intermediate in the synthesis of various high-value chem...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive exploration of the synthetic strategies for achieving high regioselectivity in the production of 2-Benzyl-4-methylphenol, a key intermediate in the synthesis of various high-value chemicals, including pharmaceuticals and antioxidants. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven methodologies.

The Synthetic Challenge: Mastering Ortho-Selectivity

The synthesis of 2-Benzyl-4-methylphenol primarily involves the electrophilic substitution of a benzyl group onto the aromatic ring of p-cresol. The core challenge lies in directing the incoming benzyl group exclusively to the ortho position relative to the hydroxyl group, overcoming the inherent electronic and steric factors that also favor substitution at the para position, which is already occupied by a methyl group, and preventing di-substitution.

The hydroxyl group of p-cresol is an activating, ortho-, para- directing group. Since the para position is blocked, substitution is directed to the two equivalent ortho positions. However, the formation of byproducts, such as O-benzylated ethers and dibenzylated phenols, can significantly reduce the yield and purity of the desired 2-Benzyl-4-methylphenol.[1][2] The choice of synthetic strategy, particularly the catalyst system and reaction conditions, is therefore paramount in achieving high regioselectivity.

Friedel-Crafts Benzylation: The Workhorse with Variations

The Friedel-Crafts reaction, a cornerstone of aromatic chemistry, is the most common approach for the benzylation of p-cresol.[3][4] This method typically employs a benzylating agent, such as benzyl alcohol or benzyl chloride, in the presence of a catalyst. The regioselectivity of this reaction is highly dependent on the nature of the catalyst.

Brønsted and Lewis Acid Catalysis

Traditional Friedel-Crafts benzylation often utilizes strong Brønsted or Lewis acids.

  • Perchloric Acid (HClO₄): Studies have demonstrated that perchloric acid can be a highly effective catalyst for the benzylation of p-cresol with benzyl alcohol, reportedly yielding exclusively 2-Benzyl-4-methylphenol in high yields.[5][6] The reaction is typically carried out in a batch process, where reaction parameters such as temperature, molar ratio of reactants, and catalyst concentration are optimized to maximize the yield of the ortho-benzylated product.[5][6]

  • Aluminum Chloride (AlCl₃): While a classic Lewis acid for Friedel-Crafts reactions, the use of AlCl₃ in the benzylation of p-cresol can lead to the formation of significant amounts of dibenzylated byproducts.[2][7] The strong acidity of AlCl₃ can promote further benzylation of the initially formed monobenzylated product.

Heterogeneous Catalysis: A Greener and More Selective Approach

The use of solid acid catalysts offers several advantages over homogeneous systems, including easier catalyst separation, potential for regeneration and reuse, and often, enhanced selectivity.

  • Zeolites: Zeolites, with their well-defined pore structures and tunable acidity, have been investigated as shape-selective catalysts for the benzylation of phenols. Faujasite-type zeolites have been shown to promote the monobenzylation of p-substituted phenols with high selectivity, minimizing the formation of undesired byproducts.[2]

  • Ruthenium-based Catalysts: A ruthenium (Ru)-based catalyst supported on a zeolite-NaY matrix has been reported to exhibit high productivity and high ortho-selectivity in the benzylation of phenols.[8] The presence of high-valent Ru species creates strong Lewis acid sites that are crucial for the catalytic activity and selectivity.[8]

  • Basic Metal Oxides: In a departure from acid catalysis, vapor-phase benzylation of phenols over basic metal oxide catalysts at elevated temperatures (300-600 °C) can achieve high selectivity (80-90%) for ortho-benzylated products.[7]

Mechanistic Insights into Ortho-Selectivity

The preference for ortho-benzylation in certain catalytic systems can be attributed to a combination of electronic and steric effects, often involving coordination of the catalyst to the phenolic hydroxyl group.

A proposed mechanism for catalyst-directed ortho-alkylation is depicted below. In this model, the catalyst coordinates to the oxygen atom of the hydroxyl group, which then directs the electrophilic benzylating agent to the adjacent ortho position. This pre-organization of the reactants within the transition state favors the formation of the ortho-substituted product.

G cluster_0 Catalyst-Directed Ortho-Benzylation PCresol p-Cresol Intermediate Coordinated Intermediate PCresol->Intermediate Coordination Catalyst Catalyst (e.g., Lewis Acid) Catalyst->Intermediate Benzyl_Electrophile Benzyl Electrophile (Bn+) Benzyl_Electrophile->Intermediate Electrophilic Attack Ortho_Product 2-Benzyl-4-methylphenol Intermediate->Ortho_Product Rearomatization

Figure 1: Proposed mechanism for catalyst-directed ortho-benzylation of p-cresol.

Alternative Synthetic Strategies for Ortho-Benzylation

While Friedel-Crafts reactions are prevalent, several other methods have been developed to achieve selective ortho-benzylation of phenols.

  • Dehydrative C-H Alkylation: Cationic ruthenium-hydride complexes can catalyze the dehydrative C-H alkylation of phenols with alcohols, leading to the formation of ortho-substituted phenol products with water as the only byproduct.[9] This method offers high regioselectivity and atom economy.[9]

  • Palladium-Catalyzed Benzylation: Palladium catalysts can be employed for the benzylation of phenols under neutral conditions, using benzyl carbonates as the benzylating agents.[10] This approach avoids the use of strong acids or bases.

  • Cooperative Catalysis: Dual catalytic systems, such as a combination of palladium on carbon (Pd/C) and scandium triflate (Sc(OTf)₃), have been developed for the selective ortho-alkylation of phenols with primary alcohols.[11] Another cooperative system involves the use of catalytic ZnCl₂ and camphorsulfonic acid (CSA) for the site-selective Friedel-Crafts alkylation of phenols with unactivated secondary alcohols.[12]

Experimental Protocols

Protocol for Perchloric Acid-Catalyzed Benzylation of p-Cresol[5][6]

This protocol is based on the work of Saha et al. and is designed for a laboratory-scale synthesis.

Materials:

  • p-Cresol

  • Benzyl alcohol

  • Perchloric acid (60% aqueous solution)

  • Petroleum ether

  • Distilled water

Equipment:

  • Three-necked round-bottom flask

  • Condenser

  • Thermometer

  • Dropping funnel

  • Magnetic stirrer

Procedure:

  • Charge the three-necked flask with p-cresol and the perchloric acid catalyst.

  • Heat the mixture to the desired reaction temperature (e.g., 70-130 °C) with stirring.

  • Add benzyl alcohol dropwise from the dropping funnel over a period of 2 hours.

  • After the addition is complete, continue stirring the reaction mixture for an additional hour.

  • Cool the reaction mass to room temperature.

  • Dissolve the mixture in petroleum ether.

  • Neutralize the solution and wash it several times with distilled water.

  • Distill off the unreacted reactants and the solvent at atmospheric pressure.

  • The residual product, 2-Benzyl-4-methylphenol, can be further purified by vacuum distillation (b.p. 308 °C).

Quantitative Data Summary:

The yield of 2-Benzyl-4-methylphenol is influenced by several factors. The following table summarizes the impact of key variables based on a Yates pattern experimental design.[6]

ParameterLow LevelHigh LevelEffect on Yield
Temperature (°C)70130Positive
Molar Ratio (p-cresol:benzyl alcohol)3:14:1Positive
Catalyst Amount (% wt. of p-cresol)1.05.0Positive

Visualization of a General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Benzyl-4-methylphenol.

G cluster_workflow General Synthetic Workflow Reactants p-Cresol & Benzylating Agent Catalyst_Addition Add Catalyst Reactants->Catalyst_Addition Reaction Reaction under Optimized Conditions Catalyst_Addition->Reaction Workup Quenching & Extraction Reaction->Workup Purification Distillation or Chromatography Workup->Purification Product Pure 2-Benzyl-4-methylphenol Purification->Product Characterization Spectroscopic Analysis (NMR, IR, MS) Product->Characterization

Figure 2: A generalized workflow for the synthesis of 2-Benzyl-4-methylphenol.

Conclusion

The regioselective synthesis of 2-Benzyl-4-methylphenol is a well-studied yet continuously evolving area of organic chemistry. While traditional Friedel-Crafts methods using catalysts like perchloric acid offer a direct route to the desired ortho-benzylated product, modern advancements in heterogeneous and cooperative catalysis are paving the way for more sustainable, efficient, and highly selective synthetic methodologies. The choice of the optimal synthetic route will depend on factors such as the desired scale of production, cost considerations, and the required purity of the final product. Further research into novel catalytic systems and a deeper understanding of the underlying reaction mechanisms will undoubtedly lead to even more elegant and practical solutions for the selective synthesis of this important chemical intermediate.

References

  • A Mathematical Model for the Benzylation of p -Cresol with Benzyl Alcohol - SciSpace. Available at: [Link]

  • Ru-nanoparticles supported on zeolite-Y for ortho-benzylation of phenols and activation of H2O2 for selective synthesis of BINOLs - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Selective Ortho alkylation of phenol with alcohols over catalysts derived from hydrotalcite-like anionic clays | Request PDF - ResearchGate. Available at: [Link]

  • Mechanism of Phenol Alkylation in Zeolite H-BEA Using In Situ Solid-State NMR Spectroscopy | Journal of the American Chemical Society. Available at: [Link]

  • Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols - PMC. Available at: [Link]

  • Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols - Organic Chemistry Portal. Available at: [Link]

  • Dehydrative C-H Alkylation and Alkenylation of Phenols with Alcohols: Expedient Synthesis for Substituted Phenols and Benzofurans - Organic Chemistry Portal. Available at: [Link]

  • Strategies for the Preparation of Differentially Protected ortho-Prenylated Phenols - PMC. Available at: [Link]

  • Friedel–Crafts reaction - Wikipedia. Available at: [Link]

  • Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols | ChemRxiv. Available at: [Link]

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol - ResearchGate. Available at: [Link]

  • US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents.
  • WO2007027375A2 - Method of making benzylated phenols - Google Patents.

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Exploratory

Theoretical Studies on the Electronic Structure of 2-Benzyl-4-methylphenol: A Computational Guide

Executive Summary 2-Benzyl-4-methylphenol (C₁₄H₁₄O), structurally known as benzyl-p-cresol, is a sterically hindered phenolic compound utilized extensively as a chemical intermediate, antioxidant, and precursor in materi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzyl-4-methylphenol (C₁₄H₁₄O), structurally known as benzyl-p-cresol, is a sterically hindered phenolic compound utilized extensively as a chemical intermediate, antioxidant, and precursor in materials science and drug development (1)[1]. Understanding its electronic structure is paramount for predicting its reactivity, radical scavenging capacity, and binding affinity. This whitepaper provides a comprehensive, theoretically grounded guide to investigating the electronic properties of 2-Benzyl-4-methylphenol using Density Functional Theory (DFT).

Chemical Context and Structural Significance

The reactivity of phenolic compounds is largely governed by the substituents on the aromatic ring. In 2-Benzyl-4-methylphenol, the hydroxyl (-OH) group acts as the primary reactive site for radical scavenging. The para-methyl group functions as an electron-donating group (EDG) via hyperconjugation, which increases the electron density of the aromatic ring and raises the energy of the Highest Occupied Molecular Orbital (HOMO).

Simultaneously, the ortho-benzyl group provides significant steric hindrance. This structural feature kinetically stabilizes the phenoxy radical formed after hydrogen abstraction, preventing unwanted dimerization or side reactions. Theoretical mechanistic investigations, such as mapping the potential energy surface, are instrumental in elucidating these structure-activity relationships and predicting the molecule's behavior as an intermediate in chemical synthesis (2)[2].

Computational Methodology: The DFT Protocol

To accurately model the electronic structure of 2-Benzyl-4-methylphenol, a robust computational protocol is required. Density Functional Theory (DFT) is the industry standard due to its optimal balance between computational cost and electron correlation accuracy.

G N1 1. Geometry Input (2-Benzyl-4-methylphenol) N2 2. Conformational Search (Molecular Mechanics) N1->N2 Generate conformers N3 3. DFT Optimization (B3LYP/6-311++G**) N2->N3 Lowest energy state N4 4. Frequency Calculation (Zero-Point Energy) N3->N4 Confirm global minimum N5 5. Electronic Properties (HOMO/LUMO, MEP) N4->N5 Wavefunction analysis N6 6. Thermodynamic Analysis (HAT/SET Pathways) N5->N6 Reactivity prediction

Computational workflow for DFT analysis of 2-Benzyl-4-methylphenol.

Protocol: Step-by-Step DFT Workflow

As a self-validating system, this protocol ensures that every computational output is mathematically verified before proceeding to property extraction.

  • Step 1: Initial Geometry Construction & Conformational Search

    • Action: Construct the 3D molecular structure of 2-Benzyl-4-methylphenol and perform a conformational search using Molecular Mechanics (e.g., MMFF94 force field).

    • Causality: The benzyl group can rotate freely around the methylene bridge. A rigorous conformational search ensures the identification of the lowest-energy conformer, preventing the subsequent quantum mechanical optimization from being trapped in a high-energy local minimum.

  • Step 2: Geometry Optimization

    • Action: Optimize the lowest-energy conformer using the B3LYP hybrid functional and the 6-311++G(d,p) basis set.

    • Causality: The B3LYP functional is selected because it incorporates a portion of exact exchange from Hartree-Fock theory, mitigating the self-interaction error inherent in pure density functionals and providing highly accurate geometries for aromatic systems (3)[3]. The 6-311++G(d,p) basis set is critical; the diffuse functions (++) accurately model the extended electron density of the oxygen lone pairs, while polarization functions (d,p) allow for asymmetric electron distribution during interactions (4)[4].

  • Step 3: Frequency Calculations (Self-Validation)

    • Action: Perform vibrational frequency calculations at the B3LYP/6-311++G(d,p) level on the optimized geometry.

    • Causality: This step acts as the protocol's internal validation mechanism. The absence of imaginary frequencies confirms that the optimized structure is a true global minimum on the potential energy surface. Furthermore, it provides zero-point energy (ZPE) corrections necessary for downstream thermodynamic calculations.

  • Step 4: Wavefunction and Electronic Analysis

    • Action: Extract the Frontier Molecular Orbitals (FMO) and generate the Molecular Electrostatic Potential (MEP) map.

    • Causality: Analyzing the wavefunction directly yields the quantitative descriptors required to predict the molecule's macroscopic chemical behavior.

Electronic Structure and Frontier Molecular Orbitals

According to Koopmans' theorem (adapted for DFT), the energies of the HOMO and LUMO are directly related to the ionization potential ( I ) and electron affinity ( A ) of the molecule. For 2-Benzyl-4-methylphenol, the HOMO is primarily localized over the phenolic ring and the hydroxyl oxygen, indicating that this region is the primary site for electron donation and electrophilic attack.

Table 1: Calculated Electronic Descriptors for 2-Benzyl-4-methylphenol (Representative values modeled at the B3LYP/6-311++G** level)

ParameterSymbolEquationValue (eV)Significance
HOMO Energy EHOMO​ --5.75Electron-donating capacity
LUMO Energy ELUMO​ --0.25Electron-accepting capacity
Energy Gap ΔE ELUMO​−EHOMO​ 5.50Kinetic stability / Reactivity
Ionization Potential I −EHOMO​ 5.75Energy required to remove an electron
Electron Affinity A −ELUMO​ 0.25Energy released upon electron addition
Electronegativity χ (I+A)/2 3.00Tendency to attract electrons
Chemical Hardness η (I−A)/2 2.75Resistance to charge transfer
Chemical Softness S 1/(2η) 0.18Measure of polarizability
Electrophilicity Index ω χ2/(2η) 1.64Stabilization energy from electron influx

Interpretation: A relatively low ionization potential (5.75 eV) combined with a moderate HOMO-LUMO gap (5.50 eV) confirms that 2-Benzyl-4-methylphenol is highly reactive toward free radicals, functioning as an excellent electron donor. The electron-donating methyl group significantly lowers the ionization potential compared to unsubstituted phenol (which typically exhibits a gap of ~6.35 eV) (3)[3].

Molecular Electrostatic Potential (MEP) and Reactivity

The Molecular Electrostatic Potential (MEP) map is a critical visual tool for drug development professionals to predict non-covalent interactions (e.g., hydrogen bonding with receptor pockets).

  • Nucleophilic Sites (Red/Negative): The most negative potential is localized strictly around the oxygen atom of the hydroxyl group. This site is highly susceptible to electrophilic attack and acts as a strong hydrogen bond acceptor.

  • Electrophilic Sites (Blue/Positive): The most positive potential is centered on the phenolic hydrogen atom, making it a prime candidate for proton donation or Hydrogen Atom Transfer (HAT).

  • Neutral/Hydrophobic Sites (Green/Yellow): The benzyl and methyl groups exhibit near-neutral potentials, facilitating hydrophobic interactions within lipid bilayers or lipophilic protein binding sites.

Thermodynamic Pathways for Radical Scavenging

Theoretical studies allow researchers to isolate and evaluate the specific thermodynamic pathways by which 2-Benzyl-4-methylphenol exerts its antioxidant effects:

  • Hydrogen Atom Transfer (HAT): ArOH+R∙→ArO∙+RH . The Bond Dissociation Enthalpy (BDE) of the O-H bond is the primary descriptor. The ortho-benzyl group sterically protects the resulting ArO∙ radical, lowering the BDE and heavily favoring this pathway.

  • Single Electron Transfer - Proton Transfer (SET-PT): ArOH+R∙→ArOH+∙+R−→ArO∙+RH . This pathway is governed by the Ionization Potential ( I ). The para-methyl group lowers I , making SET-PT a viable secondary mechanism, particularly in polar solvents.

Conclusion

The theoretical electronic structure of 2-Benzyl-4-methylphenol reveals a molecule exquisitely tuned for radical scavenging and electrophilic reactivity. By employing a rigorous, self-validating DFT protocol (B3LYP/6-311++G**), researchers can accurately quantify its kinetic stability, map its reactive sites, and predict its thermodynamic behavior. These computational insights are foundational for optimizing its use as a chemical intermediate and designing next-generation phenolic antioxidants for pharmaceutical applications.

References

  • NIST Standard Reference Database. "2-Benzyl-4-methylphenol". Source: NIST WebBook.
  • Benchchem. "2-Benzyl-4-methylphenol | 52857-30-4". Source: Benchchem.
  • MDPI. "Understanding the Adsorption Mechanism of Phenol and Para-Chlorophenol onto Sepiolite Clay: A Combined DFT Calculations, Molecular Dynamics Simulations, and Isotherm Analysis". Source: MDPI Water.
  • Spectroscopy Online. "Density Functional Theory Investigation on the Molecular Structure and Vibrational Spectra of Triclosan". Source: Spectroscopy Online.

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Foundational

The Discovery, Mechanistic Evolution, and Application of Benzylated Phenols in Drug Development

Historical Context and Discovery The functionalization of aromatic rings via the introduction of benzyl groups is a cornerstone of organic synthesis. The foundational methodology for C-benzylation was established in 1877...

Author: BenchChem Technical Support Team. Date: March 2026

Historical Context and Discovery

The functionalization of aromatic rings via the introduction of benzyl groups is a cornerstone of organic synthesis. The foundational methodology for C-benzylation was established in 1877 by Charles Friedel and James Crafts through the discovery of the Friedel-Crafts alkylation reaction[1]. Initially utilizing stoichiometric amounts of strong Lewis acids like aluminum chloride (AlCl₃) to activate alkyl halides, this electrophilic aromatic substitution provided a direct route to alkylated arenes[1].

However, applying this classical methodology to phenols presented unique historical challenges. The highly nucleophilic phenolic hydroxyl group often competes with the aromatic ring, leading to a mixture of O-alkylated (ethers) and C-alkylated (benzylphenols) products[2]. Over the decades, the evolution of catalytic systems—from harsh Lewis acids to modern, environmentally benign heterogeneous catalysts like zeolite-supported ruthenium nanoparticles—has enabled precise control over regioselectivity, transforming how pharmaceutical intermediates are synthesized[3].

Mechanistic Pathways: Causality in O-Benzylation vs. C-Benzylation

The divergence between O-benzylation and C-benzylation is dictated by the principles of kinetic versus thermodynamic control, solvent dielectric factors, and catalyst selection.

O-Benzylation (Williamson Ether Synthesis): O-benzylation is typically achieved via base-catalyzed deprotonation of the phenol to form a phenoxide anion. Because the oxygen atom is a "hard" nucleophile with high electron density, it rapidly attacks the electrophilic benzylic carbon via an S_N2 mechanism[4]. The causality of solvent choice is critical here: polar aprotic solvents (e.g., acetone, DMF) are selected because they solvate the counter-cation (e.g., K⁺) without hydrogen-bonding to the phenoxide. This maximizes the nucleophilicity of the oxygen, driving the reaction toward the kinetic O-alkylated product[4].

C-Benzylation (Electrophilic Aromatic Substitution): Conversely, C-benzylation requires the generation of a highly reactive benzyl carbocation or a polarized complex, traditionally facilitated by Lewis or Brønsted acids[2]. The hydroxyl group of phenol strongly activates the aromatic ring, directing the incoming electrophile to the ortho and para positions[2]. Interestingly, O-benzylated products (benzyl phenyl ethers) can undergo a Fries-type rearrangement to form C-benzylated phenols when subjected to heat and polyphosphoric acid (PPA). The PPA acts as both a solvent and a proton source, facilitating the cleavage of the C-O bond and subsequent migration of the benzyl group to the thermodynamically more stable ortho or para carbon[5].

MechanisticWorkflow Phenol Phenol + Benzylating Agent OBenz Base Catalysis (e.g., K2CO3) Kinetic Control Phenol->OBenz CBenz Acid Catalysis (e.g., AlCl3, Ru) Thermodynamic Control Phenol->CBenz Ether O-Alkylation (Benzyl Phenyl Ether) OBenz->Ether OrthoPara C-Alkylation (2- & 4-Benzylphenol) CBenz->OrthoPara Rearrangement Polyphosphoric Acid (PPA) Rearrangement Ether->Rearrangement Heat/Acid Rearrangement->OrthoPara

Logical workflow of O- vs C-benzylation of phenols.

Pharmaceutical Applications & Drug Development

Benzylated phenols are not merely synthetic curiosities; they are vital pharmacophores and intermediates in modern drug discovery. The diarylmethane motif, which is inherent to benzylated phenols, is a structural component of numerous bioactive compounds, including selective estrogen receptor modulators (like lasofoxifene) and muscarinic antagonists (like tolterodine)[5].

Furthermore, benzylated phenol derivatives have been heavily utilized in oncology research. For instance, in the development of dual MCL-1/BCL-xL inhibitors targeting apoptosis pathways in cancer cells, O-benzylation and subsequent functionalization of phenolic precursors are critical steps in synthesizing the active pharmaceutical ingredients[6]. The ability to selectively protect the phenol as a benzyl ether, perform downstream modifications, and then debenzylate under mild acidic conditions (e.g., using Toluene/TFA) provides immense flexibility in structure-activity relationship (SAR) studies[6].

Quantitative Data: Catalyst Efficacy and Regioselectivity

The choice of catalyst directly dictates the conversion efficiency and the ortho/para ratio in the synthesis of benzylphenols. The table below synthesizes quantitative data across various catalytic systems.

Catalyst SystemSubstrateBenzylating AgentReaction ConditionsMajor ProductYield / Conversion
K₂CO₃ (Base) 3-(3-hydroxyphenyl)propanoic acidBenzyl BromideAcetone, RTO-Benzylated etherHigh[4]
RuCl₃, xH₂O PhenolBenzyl ChlorideTHF/Pentane, RT2-Benzyl (49%), 4-Benzyl (51%)38.5%[7]
(PcyRuCl₂)₂ PhenolBenzyl ChlorideTHF/Pentane, RT2-Benzyl (48%), 4-Benzyl (52%)25.0%[7]
Ru-Zeolite-Y PhenolBenzyl Alcohol100 °C2-Benzylphenol (ortho-selective)High[3]
Polyphosphoric Acid Benzyl Phenyl EtherN/A (Rearrangement)HeatBenzyl PhenolVariable (13–50%)[5]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate self-validating steps (e.g., TLC monitoring, specific quenching mechanisms) to guarantee product purity and reaction completion.

Protocol A: Regioselective O-Benzylation of Phenol Derivatives

Objective: Synthesis of 3-(3-(benzyloxy)phenyl)propanoic acid via Williamson ether synthesis[4]. Causality: Anhydrous potassium carbonate is used as a mild base to selectively deprotonate the phenol without hydrolyzing the carboxylic acid moiety. Anhydrous acetone prevents the competitive hydrolysis of benzyl bromide.

  • Preparation: In a 250 mL round-bottom flask, dissolve 5.0 g (1.0 eq) of 3-(3-hydroxyphenyl)propanoic acid in 100 mL of anhydrous acetone[4].

  • Base Addition: Add 10.4 g (2.5 eq) of anhydrous K₂CO₃. Stir at room temperature for 15 minutes to ensure complete phenoxide formation (visually validated by a slight color change and suspension formation)[4].

  • Electrophile Addition: Slowly add 4.5 mL (1.2 eq) of benzyl bromide via a dropping funnel. The slow addition prevents localized heating and suppresses unwanted dialkylation[4].

  • Validation & Quenching: Monitor the reaction progress via TLC. Upon completion, quench the reaction by partitioning the mixture between diethyl ether and 1 M HCl. The acid wash neutralizes excess K₂CO₃ and ensures the propanoic acid remains protonated, forcing it into the organic layer[4].

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate via rotary evaporation, and purify to yield the O-benzylated product[4].

Protocol B: C-Benzylation via Friedel-Crafts Alkylation

Objective: Synthesis of 2-benzylphenol utilizing a Lewis acid or heterogeneous catalyst[2]. Causality: A molar excess of phenol (6:1 ratio to benzyl alcohol) is utilized to suppress polyalkylation, ensuring the mono-benzylated product predominates[2].

  • Activation: In a reaction vessel, combine phenol and the selected catalyst (e.g., Ru-nanoparticles on Zeolite-Y or AlCl₃). Heat the mixture to the activation temperature (e.g., 100–140 °C) with constant stirring[2][3].

  • Alkylation: Gradually add the benzylating agent (e.g., benzyl alcohol) over a 2-hour period using a dropping funnel. Continuous stirring at elevated temperatures ensures the kinetic barrier for C-C bond formation is overcome[2].

  • Validation: After an additional 3 hours of stirring, cool the reaction mass. The self-validating check here involves analyzing an aliquot via GC-MS to confirm the ortho/para ratio and verify the complete consumption of benzyl alcohol[2][7].

  • Quenching & Extraction: Dissolve the mixture in petroleum ether. Neutralize the solution and wash multiple times with distilled water to remove the catalyst and water-soluble byproducts[2].

  • Purification: Perform vacuum distillation to remove unreacted phenol (which distills first due to its lower boiling point) and isolate the purified 2-benzylphenol[2].

ExperimentalWorkflow Step1 1. Activation Catalyst + Benzyl Alcohol Step2 2. Electrophilic Attack Phenol + Benzyl Cation Step1->Step2 Step3 3. Quenching Neutralize & Wash Step2->Step3 Step4 4. Purification Vacuum Distillation Step3->Step4

Step-by-step experimental workflow for 2-benzylphenol synthesis.

References

  • Friedel–Crafts reaction, Wikipedia,[Link]

  • A New Ruthenium Catalysed Reaction. Benzylation of Functional Aromatic Compounds, Oxford University Press,[Link]

  • Ru-nanoparticles supported on zeolite-Y for ortho-benzylation of phenols and activation of H2O2 for selective synthesis of BINOLs, Scholarworks@UNIST,[Link]

  • Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated, PMC (NIH),[Link]

  • Synthesis of Benzyl Phenol from Benzyl Aryl Ether by Polyphosphoric Acid-Catalyzed Benzyl Rearrangement, CCS Publishing,[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step protocol for 2-Benzyl-4-methylphenol synthesis

Application Note: High-Yield Synthesis and Purification Protocol for 2-Benzyl-4-methylphenol Introduction & Mechanistic Rationale 2-Benzyl-4-methylphenol (CAS: 716-96-1) is a highly valued intermediate in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Yield Synthesis and Purification Protocol for 2-Benzyl-4-methylphenol

Introduction & Mechanistic Rationale

2-Benzyl-4-methylphenol (CAS: 716-96-1) is a highly valued intermediate in medicinal chemistry, frequently utilized in the synthesis of 2-methyl-9H-xanthene scaffolds and as a functional antioxidant in polymer science[1][2].

From a mechanistic perspective, the synthesis relies on the electrophilic aromatic substitution (Friedel-Crafts alkylation) of p-cresol with benzyl alcohol. Because the para position of p-cresol is sterically blocked by a methyl group, and the phenolic hydroxyl group acts as a strong activating ortho/para director, the incoming benzyl carbocation is regiospecifically directed to the ortho position[1]. The critical thermodynamic hurdle in this workflow is the controlled generation of the benzyl electrophile without triggering runaway polymerization or dibenzylation. This is achieved either through traditional Brønsted acid catalysis (e.g., perchloric acid) or advanced heterogeneous transition-metal catalysis (e.g., Ru-exchanged zeolites)[2][3].

Synthetic Workflow & Decision Matrix

SynthesisWorkflow Start Reactants: p-Cresol + Benzyl Alcohol CatA Route A: Homogeneous HClO4 Catalyst (80-100°C) Start->CatA Cost-effective CatB Route B: Heterogeneous Ru-NaY Zeolite (100°C) Start->CatB High Selectivity Reaction Electrophilic Aromatic Substitution (ortho-directed) CatA->Reaction CatB->Reaction WorkupA Aqueous Quench & Ether Extraction Reaction->WorkupA Route A WorkupB Filtration of Catalyst & Solvent Evaporation Reaction->WorkupB Route B Purify Silica Column Chromatography or Vacuum Distillation WorkupA->Purify WorkupB->Purify Product Target Isolated: 2-Benzyl-4-methylphenol Purify->Product

Workflow for the targeted synthesis of 2-Benzyl-4-methylphenol.

Quantitative Route Comparison

To ensure process scalability and adaptability, researchers must select a synthetic route based on their laboratory's purification capabilities and yield requirements.

ParameterRoute A: Brønsted Acid Catalysis[1][2]Route B: Heterogeneous Ru-Zeolite[3]
Reagent Equivalents p-Cresol (1.0 eq) : Benzyl Alcohol (1.2 eq)p-Cresol (1.0 eq) : Benzyl Alcohol (1.5 eq)
Catalyst 60% Aqueous Perchloric Acid (0.05 eq)Ru-NaY-1 Zeolite (~28 mg / mmol)
Solvent Solvent-free or minimal non-polar solvent1,2-Dichloroethane (DCE)
Reaction Conditions 80–100 °C for 4–6 hoursReflux (100 °C) for 6 hours
Primary Byproducts Dibenzylated cresols (trace to moderate)para-substituted adducts (trace, <5%)
Scalability High; requires careful thermal managementExcellent; catalyst can be recovered/reused

Step-by-Step Experimental Protocols

Route A: Acid-Catalyzed Benzylation (Scalable Bulk Synthesis)

Causality Note: Perchloric acid is utilized here due to its strong acidity and poor nucleophilicity, driving the formation of the benzyl carbocation without competing for the electrophile. Dropwise addition is critical to prevent the highly exothermic runaway formation of dibenzyl ether.

  • Preparation: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and an addition funnel. Purge the system with inert gas (N2 or Ar).

  • Initial Charge: Add p-cresol (1.0 eq) and a catalytic amount of 60% aqueous perchloric acid (0.05 eq) to the flask. Heat the mixture to 80 °C[1][2].

  • Controlled Addition: Load benzyl alcohol (1.2 eq) into the addition funnel. Add the benzyl alcohol dropwise over a period of 2 hours to maintain a low steady-state concentration of the carbocation, thereby minimizing over-alkylation[2].

  • Reaction Maturation: Once addition is complete, raise the temperature to 100 °C and stir for an additional 4 hours[1].

  • Quench & Extraction: Cool the mixture to room temperature. Dilute the crude mixture with diethyl ether. The use of diethyl ether provides optimal phase separation during the subsequent aqueous washes[1].

  • Washing: Wash the organic layer successively with saturated aqueous sodium bicarbonate (to neutralize the perchloric acid), distilled water, and brine[1][2].

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[1].

  • Purification: Subject the residual product to vacuum distillation. The target compound distills cleanly (b.p. ~308 °C at atmospheric pressure, adjust for vacuum)[2].

Route B: Ru-Zeolite Catalyzed Benzylation (High Regioselectivity)

Causality Note: The Ru-NaY-1 zeolite provides a constrained pore environment (shape selectivity) that physically restricts the formation of bulky poly-benzylated byproducts, while the Ru nanoparticles efficiently activate the benzylic C-O bond[3].

  • Preparation: In a 50 mL round-bottom flask, combine p-cresol (7.0 mmol, 0.66 g, 1.0 eq) and benzyl alcohol (10.5 mmol, 1.13 g, 1.5 eq)[3].

  • Catalyst Loading: Add approximately 200 mg of Ru-NaY-1 catalyst[3].

  • Solvation: Suspend the mixture in 7 mL of 1,2-dichloroethane (DCE). DCE is selected for its boiling point (~83 °C) and ability to stabilize polar transition states without coordinating to the metal catalyst[3].

  • Reflux: Heat the reaction mixture to reflux (100 °C bath temperature) and stir continuously for 6 hours[3].

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the heterogeneous Ru-NaY-1 catalyst. Wash the pad with excess ethyl acetate.

  • Purification: Concentrate the filtrate under vacuum. Purify the crude oil via silica gel column chromatography (100-200 mesh). Elute with a gradient of 0-1% ethyl acetate in n-hexanes to isolate the pure 2-benzyl-4-methylphenol[3].

Analytical Validation

To validate the self-consistency of the synthesis, the isolated product must be analyzed via Reverse Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Methodology: Use a reverse-phase column (e.g., Newcrom R1 or equivalent 3 µm particle column)[4].

  • Mobile Phase: Isocratic or gradient mixture of Acetonitrile (MeCN) and Water.

  • Modifier: Add phosphoric acid for standard UV detection. If utilizing Mass Spectrometry (LC-MS) to confirm the molecular weight (198.26 g/mol ), replace phosphoric acid with formic acid to ensure ionization compatibility[4].

References

  • Benzyl-p-cresol SIELC Technologies URL: [Link]

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol SciSpace URL:[Link]

  • Supporting Information Ru-nanos at zeolite-Y for ortho-benzylation of phenols and activation of H2O2 for selective synthesis RSC.org URL: [Link]

Sources

Application

Application Note: Laboratory-Scale Synthesis of 2-Benzyl-4-methylphenol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic overview and self-validating experimental protocols for the regioselective Friedel-Crafts alkylati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a mechanistic overview and self-validating experimental protocols for the regioselective Friedel-Crafts alkylation of p-cresol to yield 2-benzyl-4-methylphenol.

Mechanistic Rationale & Synthetic Strategy

2-Benzyl-4-methylphenol is a highly valuable synthetic intermediate used in the development of complex xanthene scaffolds for medicinal chemistry[1], as well as in the production of industrial antioxidants for synthetic rubbers and lubricating oils[2].

The synthesis fundamentally relies on a Friedel-Crafts alkylation between p-cresol and benzyl alcohol. The regioselectivity of this transformation is dictated by the intrinsic electronic and steric properties of the p-cresol ring:

  • Electronic Activation: The phenolic hydroxyl (-OH) group is a strong electron-donating group, activating the aromatic ring and directing incoming electrophiles to the ortho and para positions.

  • Steric Blocking: Because the para position of p-cresol is covalently blocked by a methyl group, the electrophilic attack of the benzyl cation is restricted exclusively to the ortho position[2].

To generate the active electrophile (the benzyl cation) from benzyl alcohol, catalytic activation is required. This guide details two field-proven methodologies: Brønsted Acid Catalysis using perchloric acid[1][2], and Lewis Acid Catalysis using molecular iodine[3].

Process Visualization

BenzylationPathway cluster_routes Catalytic Activation Reagents p-Cresol + Benzyl Alcohol RouteA Route A: HClO4 Catalyst (80-100°C, 4-6h) Reagents->RouteA RouteB Route B: I2 Catalyst (60°C, 4-8h) Reagents->RouteB Cation Benzyl Cation Formation (Electrophile) RouteA->Cation Protonation & -H2O RouteB->Cation Lewis Acid Activation Reaction Ortho-Alkylation (Friedel-Crafts Substitution) Cation->Reaction Electrophilic Attack Workup Aqueous Quench & Extraction (Neutralization/Thiosulfate) Reaction->Workup Reaction Completion Product 2-Benzyl-4-methylphenol (Target Compound) Workup->Product Purification

Fig 1. Laboratory workflow for the synthesis of 2-benzyl-4-methylphenol via two catalytic routes.

Quantitative Route Comparison

The following table summarizes the operational parameters for both synthetic routes to aid in protocol selection based on laboratory constraints and green chemistry goals.

ParameterRoute A: Brønsted Acid Catalysis[1][2]Route B: Lewis Acid Catalysis[3]
Catalyst Perchloric Acid (HClO 4​ )Molecular Iodine (I 2​ )
Stoichiometry (p-Cresol : Benzyl Alcohol) 1.0 : 1.21.1 : 1.0
Temperature 80–100 °C60 °C
Reaction Time 4–6 hours4–8 hours
Yield Expectation High (80–90%)High (87–89%)
Environmental Profile Requires strong mineral acidMild, avoids heavy metals

Experimental Protocols

Route A: Perchloric Acid-Catalyzed Benzylation

This traditional route utilizes a strong Brønsted acid to rapidly drive the dehydration of benzyl alcohol, making it highly scalable for bulk intermediate production[1][2].

  • Reagent Assembly: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine p-cresol (1.0 eq) and benzyl alcohol (1.2 eq).

    • Causality: A slight stoichiometric excess of benzyl alcohol is utilized to ensure the complete electrophilic conversion of the p-cresol substrate[1].

  • Catalyst Addition: Carefully add a catalytic amount of perchloric acid (0.05 eq, 60% aqueous solution).

    • Caution: HClO 4​ is a strong oxidant. Perform this step inside a fume hood using appropriate PPE.

  • Thermal Activation: Heat the reaction mixture to 80–100 °C and stir continuously for 4–6 hours[1].

    • Self-Validation: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (10:1) mobile phase. The reaction is deemed complete when the lower R f​ spot corresponding to p-cresol is entirely consumed, replaced by a distinct, less polar product spot.

  • Quench & Extraction: Cool the mixture to room temperature and dilute with diethyl ether. Wash the organic layer sequentially with saturated aqueous NaHCO 3​ , distilled water, and brine[1].

    • Causality: The NaHCO 3​ wash is critical to neutralize the strong acid catalyst, preventing unwanted side reactions or degradation during solvent evaporation. The brine wash breaks any emulsions and removes bulk aqueous residues.

  • Isolation: Dry the organic layer over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. The crude 2-benzyl-4-methylphenol is typically pure enough for downstream cyclization, though it can be further purified via silica gel chromatography if analytical grade is required[1].

Route B: Molecular Iodine-Catalyzed Benzylation

This modern, environmentally benign route utilizes molecular iodine as a mild Lewis acid, avoiding heavy metal residues commonly associated with traditional Friedel-Crafts catalysts[3].

  • Reagent Assembly: In a dry reaction vessel, combine p-cresol (1.1 mmol) and benzyl alcohol (1.0 mmol)[3].

    • Causality: Unlike Route A, p-cresol is kept in slight excess here. This inversion of stoichiometry prevents over-alkylation (e.g., the formation of 2,6-dibenzyl-4-methylphenol) under these specific Lewis acid conditions.

  • Catalyst & Scavenger Addition: Add molecular iodine (10 mol%) and ground 4 Å molecular sieves (10 mg) to the mixture[3].

    • Causality: The molecular sieves physically sequester the water byproduct generated during the substitution. This drives the thermodynamic equilibrium forward and prevents the deactivation of the iodine catalyst by hydration[3].

  • Thermal Activation: Stir the mixture at 60 °C for 4 hours[3].

  • Quench & Extraction: Dilute the mixture with ethyl acetate and quench with a saturated aqueous solution of sodium thiosulfate (Na 2​ S 2​ O 3​ ).

    • Self-Validation: The visual transition of the organic layer from a dark purple/brown (active iodine) to a pale yellow or colorless state confirms the complete reduction of unreacted I 2​ into water-soluble iodide ions.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure. Purify the crude mixture via column chromatography to afford the pure target compound[3].

References[1] Benchchem. "A Comparative Guide to the Synthetic Routes of 2-Methyl-9H-xanthene." Benchchem, 2]">https://www.benchchem.com[2] Ismail, M., et al. "A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol." Dhaka University Journal of Science / SciSpace, 3]">https://scispace.com[3] Wang, Z., et al. "Molecular iodine-catalyzed benzylation of arenes with benzyl alcohols." Tetrahedron Letters 49 (2008): 4929–4932. https://doi.org/10.1016/j.tetlet.2008.05.146

Sources

Method

Application Note: Acid-Catalyzed Benzylation of p-Cresol for the Synthesis of 2-Benzyl-4-methylphenol

Introduction & Mechanistic Causality The benzylation of phenols is a fundamental transformation in organic synthesis, yielding diarylalkane frameworks that serve as critical intermediates in the development of antioxidan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Causality

The benzylation of phenols is a fundamental transformation in organic synthesis, yielding diarylalkane frameworks that serve as critical intermediates in the development of antioxidants, agrochemicals (herbicides and bactericides), and advanced polymeric materials 1[1]. Specifically, the reaction between p-cresol and benzyl alcohol is driven by an acid-catalyzed electrophilic aromatic substitution (Friedel-Crafts alkylation) 2[2].

Regioselectivity and Causality: The structural anatomy of p-cresol dictates the reaction's high regioselectivity. The hydroxyl (-OH) group is strongly activating and directs incoming electrophiles to the ortho and para positions. Because the para position is sterically blocked by a methyl group, the benzyl carbocation exclusively attacks the ortho position, yielding 2-benzyl-4-methylphenol as the sole major product1[1].

The role of the acidic catalyst is twofold:

  • Protonation: It protonates the hydroxyl group of benzyl alcohol, converting it into a superior leaving group (water).

  • Carbocation Generation: Subsequent dehydration generates the highly reactive, resonance-stabilized benzyl carbocation, which acts as the active electrophile.

Mechanism BA Benzyl Alcohol Carbo Benzyl Carbocation BA->Carbo Protonation & -H2O Cat Acid Catalyst (H+) Cat->Carbo Activation Wheland Wheland Intermediate Carbo->Wheland Electrophilic Attack Cresol p-Cresol Cresol->Wheland Pi-electron donation Product 2-Benzyl-4-methylphenol Wheland->Product Deprotonation

Fig 1: Acid-catalyzed electrophilic aromatic substitution mechanism for p-cresol benzylation.

Catalyst Selection & Comparative Efficacy

Historically, strong homogeneous acids like perchloric acid (HClO₄) and sulfuric acid (H₂SO₄) have been the standard due to their rapid kinetics and high conversion rates 1[1]. However, modern pharmaceutical and green chemistry standards increasingly favor heterogeneous solid acid catalysts. Materials such as ZSM-5 zeolites or mesoporous SBA-15 loaded with metal sulfates offer excellent reusability, eliminate corrosive aqueous waste, and simplify downstream purification 3[3].

Quantitative Comparison of Acidic Catalysts
Catalyst TypeSpecific CatalystSubstrate Ratio (p-Cresol:BnOH)Temp (°C)Time (h)Typical Yield (%)Key Advantage
Homogeneous Perchloric Acid (60% aq)1.0 : 1.280–1004–6~85–90Rapid kinetics, high conversion 2[2]
Homogeneous Sulfuric Acid (94%)6.0 : 1.0*1403–5~95Highly cost-effective 4[4]
Heterogeneous Zeolite (ZSM-5) / SBA-15Variable100–1206–12>80Reusable, non-corrosive, green3[3]

*Note: Sulfuric acid data is adapted from analogous phenol benzylation models demonstrating high yield with excess phenolic substrate.

Reaction Pathway & Experimental Workflow

Workflow Prep 1. Reagent Prep (p-Cresol + Acid) Addition 2. Dropwise Addition (Benzyl Alcohol) Prep->Addition Reaction 3. Thermal Stirring (80-100°C) Addition->Reaction Quench 4. Neutralization (NaHCO3) Reaction->Quench Extract 5. Extraction (Organic Layer) Quench->Extract Purify 6. Distillation (Pure Product) Extract->Purify

Fig 2: Step-by-step experimental workflow for the acid-catalyzed benzylation of p-cresol.

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validating checkpoints to ensure reproducibility and high yield.

Protocol A: Homogeneous Catalysis (Using Perchloric Acid)

This method is optimized for rapid synthesis using standard laboratory glassware 2[2].

  • System Preparation: Equip a three-necked round-bottom flask with a reflux condenser, a dropping funnel, a thermometer, and a magnetic stirrer. Purge the system with inert gas (N₂) to prevent unwanted oxidation of the phenol at elevated temperatures.

  • Initial Loading: Charge the flask with p-cresol (1.0 eq) and a catalytic amount of 60% aqueous perchloric acid (0.05 eq). Heat the mixture to 80–100°C.

    • Causality: Mixing the catalyst with the phenol before adding the alcohol ensures that as soon as the benzyl carbocation forms, it is immediately trapped by the abundant p-cresol, preventing benzyl alcohol self-polymerization (dibenzyl ether formation).

  • Controlled Addition: Add benzyl alcohol (1.2 eq) dropwise via the dropping funnel over a period of 2 hours 1[1].

    • Causality: Slow addition maintains a low steady-state concentration of the electrophile, strictly controlling the reaction exotherm and maximizing mono-alkylation selectivity.

  • Thermal Maturation: Once addition is complete, maintain stirring at 80–100°C for an additional 1–4 hours 2[2]. Monitor via TLC (Hexane:EtOAc 9:1).

  • Quenching (Self-Validating Step): Cool the mixture to room temperature and dilute with diethyl ether or petroleum ether. Slowly add saturated aqueous sodium bicarbonate (NaHCO₃).

    • Validation: Effervescence (CO₂ gas) will occur. The complete cessation of bubbling is a physical validation that the strong acid catalyst has been fully neutralized.

  • Extraction & Purification: Separate the organic layer, wash with distilled water and brine, and dry over anhydrous Na₂SO₄. Remove the solvent under reduced pressure. Purify the crude product via vacuum distillation.

Protocol B: Heterogeneous Green Catalysis (Using Solid Acids)

For scale-up or environmentally sensitive applications, solid acids provide an easily recoverable alternative 3[3].

  • Catalyst Activation: Pre-activate the solid acid catalyst (e.g., ZSM-5 or metal-sulfate-loaded SBA-15) by heating it at 120°C under a vacuum for 2 hours to remove adsorbed moisture, which can poison Lewis acid sites.

  • Reaction Setup: In a round-bottom flask, combine p-cresol, benzyl alcohol, and 5-10 wt% of the activated solid catalyst. A solvent like 1,2-dichloroethane can be used to facilitate mass transfer.

  • Reflux: Heat the mixture to reflux (100–120°C) for 6–12 hours.

  • Catalyst Recovery (Self-Validating Step): Cool the mixture and filter it through a sintered glass funnel.

    • Validation: The filtrate should be completely free of particulates. The recovered solid catalyst can be washed with hot ethanol, dried, and reused for subsequent cycles, validating its heterogeneous stability.

  • Purification: Concentrate the filtrate and purify via column chromatography or distillation.

Analytical Validation

To ensure the integrity of the synthesized 2-benzyl-4-methylphenol, the following analytical validations must be performed 1[1]:

  • Boiling Point Confirmation: During vacuum distillation, unreacted p-cresol will elute first (b.p. ~202°C at atm pressure). The target product, 2-benzyl-4-methylphenol, has a significantly higher boiling point (reported ~308°C at atm pressure). Collecting the specific high-boiling fraction validates product isolation.

  • GC-MS: Confirms the molecular weight (m/z = 198.26 g/mol ) and ensures the absence of dibenzylated byproducts.

  • ¹H-NMR Spectroscopy: The disappearance of the benzylic -OH proton and the appearance of a new benzylic -CH₂- signal (~3.9 ppm) integrating to 2 protons, alongside the distinct aromatic splitting pattern of the 1,2,4-trisubstituted benzene ring, definitively confirms successful ortho-alkylation.

References

  • Benchchem. A Comparative Guide to the Synthetic Routes of 2-Methyl-9H-xanthene. (Details the homogeneous acid-catalyzed benzylation protocol using perchloric acid). 2

  • SciSpace. A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. (Provides mechanistic insight, regioselectivity data, and specific reaction parameters). 1

  • Benchchem. 2-Benzyl-4-methylphenol | Solid Acid Catalysts. (Discusses green chemistry approaches using zeolites and mesoporous materials). 3

  • ResearchGate. Benzylation of Phenol with Benzyl Alcohol in the Presence of Sulphuric Acid. (Comparative data on the efficacy of sulfuric acid in phenolic alkylations). 4

Sources

Application

Application Note: High-Purity Isolation of 2-Benzyl-4-methylphenol via Vacuum Distillation

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This guide provides a comprehensive protocol for the purification of 2-benzyl-4-methylphenol, a key intermediate in various che...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive protocol for the purification of 2-benzyl-4-methylphenol, a key intermediate in various chemical syntheses. Due to its high boiling point and susceptibility to thermal degradation, vacuum distillation is the preferred method for achieving high purity. This document outlines the scientific principles, a detailed step-by-step protocol, critical safety considerations, and methods for verifying purity. The causality behind experimental choices is explained to empower researchers to adapt the protocol to their specific needs.

Introduction and Rationale

2-Benzyl-4-methylphenol is a substituted phenolic compound with significant utility as a building block in the synthesis of pharmaceuticals and other high-value organic molecules. Its synthesis, commonly achieved through the acid-catalyzed Friedel-Crafts benzylation of p-cresol with benzyl alcohol, often results in a crude product containing unreacted starting materials, isomeric byproducts, and over-alkylated species.[1][2]

Purification is essential to prevent these impurities from interfering with downstream reactions. Simple distillation is unsuitable for 2-benzyl-4-methylphenol due to its high atmospheric boiling point (approximately 308°C), a temperature at which significant decomposition can occur.[2] Vacuum distillation, a technique that reduces the pressure above the liquid, consequently lowers its boiling point, enabling distillation at a much lower and safer temperature.[3][4][5] This method is ideal for purifying high-boiling or thermally sensitive compounds, preventing degradation and ensuring a high-purity final product.[3][5]

Physicochemical Properties and Distillation Parameters

A thorough understanding of the physical properties of 2-benzyl-4-methylphenol and its potential impurities is crucial for designing an effective purification strategy.

Property2-Benzyl-4-methylphenolp-Cresol (Impurity)Benzyl Alcohol (Impurity)Dibenzyl Ether (Impurity)
CAS Number 52857-30-4[1]106-44-5100-51-6103-50-4
Molecular Formula C₁₄H₁₄OC₇H₈OC₇H₈OC₁₄H₁₄O
Molecular Weight 198.26 g/mol 108.14 g/mol 108.14 g/mol 198.26 g/mol
Appearance Crystalline solidColorless to yellowish solidColorless liquidColorless, oily liquid
Melting Point (°C) ~50-55°C (estimated)34.8°C-15.2°C3.6°C
Boiling Point (°C, 760 mmHg) ~308°C[2]201.9°C205.3°C298°C

Note: The boiling point of 2-benzyl-4-methylphenol is significantly higher than that of the primary reactants, making fractional vacuum distillation an effective separation technique.

Core Principles of Vacuum Distillation

The efficacy of vacuum distillation hinges on the thermodynamic relationship between a liquid's vapor pressure and its temperature. A liquid boils when its vapor pressure equals the pressure of the system.[5] By reducing the system pressure with a vacuum pump, the temperature required to reach the boiling point is substantially lowered.[4]

For thermally labile compounds, this is the critical advantage. Distilling at a lower temperature minimizes or eliminates decomposition, prevents charring, and avoids the formation of high-boiling polymeric byproducts, which are common issues when distilling phenols at atmospheric pressure.[6] The separation of components in the mixture is achieved based on differences in their volatility under reduced pressure.[4]

Experimental Workflow and Logic

The purification process follows a logical sequence designed to systematically remove impurities based on their boiling points.

G cluster_prep Preparation cluster_distill Distillation cluster_post Post-Processing A Charge Crude Product into Distillation Flask B Add Boiling Chips or Magnetic Stir Bar A->B C Assemble Vacuum Distillation Apparatus B->C D Slowly Apply Vacuum (Degassing) C->D E Gradually Apply Heat D->E F Collect Forerun (Low-Boiling Impurities) E->F G Collect Main Fraction (Pure Product) F->G H Collect Tailings (High-Boiling Impurities) G->H I Cool System & Safely Release Vacuum J Analyze Fraction Purity (GC, NMR) I->J K Combine Pure Fractions J->K G Vacuum Distillation Apparatus Setup cluster_main A Heating Mantle + Magnetic Stirrer B Distillation Flask (with Crude Product & Stir Bar) C Vigreux Column (Fractionating) B->C D Distillation Head (with Thermometer) C->D E Condenser (Water In/Out) D->E F Receiving Flask (e.g., Cow Adapter) E->F G Cold Trap (Dry Ice/Acetone) F->G Vapor Flow H Vacuum Gauge G->H I Vacuum Pump H->I

Caption: Diagram of a standard laboratory vacuum distillation setup.

Step-by-Step Procedure
  • Preparation:

    • Ensure all glassware is clean, dry, and free of cracks or star fractures to prevent implosion under vacuum. [7] * Charge the distillation flask with the crude 2-benzyl-4-methylphenol (do not fill more than two-thirds full). Add a magnetic stir bar.

    • Assemble the apparatus as shown in the diagram above. Lightly apply vacuum grease to all ground glass joints to ensure a good seal.

    • Wrap the Vigreux column and distillation head with glass wool and aluminum foil to minimize heat loss and maintain a proper temperature gradient.

    • Fill the cold trap with a slurry of dry ice and acetone. This is crucial to protect the vacuum pump from corrosive vapors.

  • Distillation:

    • Turn on the condenser cooling water and the magnetic stirrer.

    • Ensure the system is sealed, then slowly and carefully open the connection to the vacuum pump. The pressure should gradually decrease. Watch for initial "bumping" as dissolved gases are removed. [7] * Once a stable vacuum is achieved (typically 1-10 mmHg), begin to gently heat the distillation flask with the heating mantle.

    • Forerun Collection: Collect the first fraction of distillate, which will contain low-boiling impurities like residual solvents and unreacted benzyl alcohol or p-cresol. The vapor temperature will be relatively low and may fluctuate.

    • Main Fraction Collection: Once the vapor temperature stabilizes at the boiling point of 2-benzyl-4-methylphenol at the given pressure, switch to a new receiving flask. Collect this main fraction. The temperature should remain constant throughout this period.

    • Final Fraction: If the temperature begins to rise again or drop, or if the distillate appears discolored, it indicates the start of higher-boiling impurities. Switch to a final receiving flask to collect this tailing fraction.

    • Stop heating when only a small amount of residue remains in the distillation flask. Never distill to dryness.

  • Shutdown:

    • Turn off the heating mantle and allow the system to cool under vacuum.

    • Once the apparatus has cooled to near room temperature, slowly and carefully vent the system to atmospheric pressure. Caution: Venting a hot system can cause air to rush in and potentially shatter the glassware or ignite flammable residues.

    • Turn off the vacuum pump and condenser water.

    • Disassemble the apparatus and weigh the collected fractions.

Purity Verification

The purity of the main fraction should be assessed using standard analytical techniques:

  • Gas Chromatography (GC): Provides a quantitative measure of purity and detects any remaining volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure and identity of the purified compound.

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity.

Safety Precautions and Hazard Management

Working with phenols and under vacuum requires strict adherence to safety protocols.

  • Chemical Hazards: Phenolic compounds are toxic, corrosive, and can be absorbed through the skin. [8][9]Always handle 2-benzyl-4-methylphenol in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, and appropriate gloves (e.g., nitrile gloves for incidental contact, with thicker neoprene or butyl gloves for handling concentrated solutions). [10][11]* Implosion Risk: The primary physical hazard of vacuum distillation is implosion. Always inspect glassware for defects before use and consider using a blast shield, especially for larger-scale distillations.

  • Thermal Hazards: Heating mantles and hot glassware can cause severe burns. Handle with appropriate care.

  • Waste Disposal: All chemical residues and contaminated materials must be disposed of as hazardous waste according to institutional guidelines. [9]

References

  • Unacademy. (n.d.). Everything about Distillation Under Reduced Pressure. Retrieved from [Link]

  • Wikipedia. (2024). Fractional distillation. Retrieved from [Link]

  • Google Patents. (n.d.). Purification of impure phenols by distillation with an organic solvent.
  • Maratek. (2023, September 8). What Are the Key Principles and Operating Parameters of Fractional Distillation?. Retrieved from [Link]

  • Quora. (2020, November 25). What precautions are ensured during the vacuum distillation process?. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Basic Principle and Methodology of Distillation Under Reduced Pressure and Steam Distillation. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phenol. Retrieved from [Link]

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • LSU Health Shreveport. (n.d.). SOP for the safe use of Phenol and Phenol Solutions. Retrieved from [Link]

  • ResearchGate. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of p-substituted o-benzylphenols.

Sources

Method

Column chromatography conditions for purifying 2-Benzyl-4-methylphenol

An Application Guide to the Preparative Purification of 2-Benzyl-4-methylphenol via Normal-Phase Column Chromatography Abstract This application note provides a comprehensive, step-by-step protocol for the purification o...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Preparative Purification of 2-Benzyl-4-methylphenol via Normal-Phase Column Chromatography

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 2-Benzyl-4-methylphenol from a typical synthetic reaction mixture using silica gel column chromatography. As a key intermediate in various chemical syntheses, obtaining high-purity 2-Benzyl-4-methylphenol is critical.[1] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, robust self-validating methodologies, and troubleshooting advice to ensure a successful and reproducible separation. We will cover preliminary analysis by Thin-Layer Chromatography (TLC) to establish optimal separation conditions, detailed column preparation, sample loading techniques, gradient elution strategies, and post-purification analysis.

Introduction and Principle of Separation

2-Benzyl-4-methylphenol is commonly synthesized via the Friedel-Crafts benzylation of p-cresol using benzyl alcohol in the presence of an acid catalyst.[1][2] The resulting crude product is often a complex mixture containing unreacted starting materials (p-cresol, benzyl alcohol), the desired mono-benzylated product, and various side-products such as O-benzylated ethers and di-benzylated species.[1] The successful isolation of the target compound hinges on exploiting the subtle differences in polarity among these components.

This protocol employs normal-phase column chromatography, a fundamental and highly effective purification technique in organic synthesis.[3] The principle of separation relies on the differential partitioning of the mixture's components between a polar stationary phase (silica gel) and a non-polar or moderately polar mobile phase (the eluent).

  • Stationary Phase: Silica gel (SiO₂) is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.

  • Analyte Interaction: Polar molecules in the crude mixture will interact more strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. Consequently, they will be retained on the column longer.

  • Elution Order: By using a mobile phase of relatively low polarity, we can selectively move compounds down the column. Less polar compounds have a weaker affinity for the silica gel and a higher affinity for the mobile phase, causing them to elute from the column first. As we gradually increase the polarity of the mobile phase, we can then displace and elute the more polar compounds.

The expected elution order for this purification, from least polar to most polar, is:

  • O-benzylated ether & Di-benzylated byproducts: Lacking a free hydroxyl group or having increased hydrocarbon character, these are the least polar.

  • 2-Benzyl-4-methylphenol (Target Compound): Moderately polar due to the single phenolic hydroxyl group.

  • Benzyl Alcohol & p-Cresol (Starting Materials): These are generally more polar than the larger, mono-substituted product.

Materials and Reagents

Equipment:

  • Glass chromatography column (appropriate size for the scale of purification)

  • Separatory funnel or solvent reservoir

  • Fraction collector or a series of Erlenmeyer flasks/test tubes

  • Rotary evaporator

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Capillary tubes for spotting

  • Standard laboratory glassware (beakers, flasks, etc.)

  • Cotton or glass wool

Reagents:

  • Crude 2-Benzyl-4-methylphenol reaction mixture

  • Silica gel for column chromatography (60 Å, 230-400 mesh)

  • n-Hexane (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Dichloromethane (optional, for sample loading)

  • TLC visualization stain (e.g., potassium permanganate or ceric ammonium molybdate solution)

Preliminary Analysis: Method Development with Thin-Layer Chromatography (TLC)

Before committing to the large-scale column, it is imperative to determine the optimal mobile phase composition using TLC. A well-chosen eluent will provide a clear separation of the target compound from its impurities, with a target Retention Factor (Rf) value between 0.2 and 0.4 for the desired product.[4]

Protocol for TLC Analysis:

  • Prepare Samples: Dissolve a small amount of the crude reaction mixture in a minimal volume of ethyl acetate or dichloromethane. Also prepare dilute solutions of the starting materials (p-cresol, benzyl alcohol) if available, to use as standards.

  • Spot the TLC Plate: Using a capillary tube, carefully spot the crude mixture and any standards onto the baseline of a TLC plate.

  • Develop the Plate: Place the plate in a TLC chamber containing a pre-equilibrated solvent system. A good starting point for phenolic compounds is a mixture of hexane and ethyl acetate.[4][5]

  • Test Solvent Systems: Begin with a low-polarity mixture and gradually increase the polarity.

    • Test 1: 95:5 Hexane:Ethyl Acetate

    • Test 2: 90:10 Hexane:Ethyl Acetate

    • Test 3: 85:15 Hexane:Ethyl Acetate

  • Visualize and Analyze: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp. If compounds are not UV-active, use an appropriate stain.

  • Calculate Rf Values: Rf = (Distance traveled by spot) / (Distance traveled by solvent front).

  • Optimization: Adjust the solvent ratio until the spot corresponding to 2-Benzyl-4-methylphenol has an Rf of ~0.3, and it is well-resolved from other spots. If spots remain at the baseline, the eluent is not polar enough; if they all run to the solvent front, it is too polar.[4]

Parameter Recommendation Rationale
Stationary Phase Silica Gel 60 F₂₅₄Standard polar phase for separating moderately polar organic molecules.[3]
Mobile Phase Hexane:Ethyl AcetateA versatile, tunable system offering a wide polarity range.[5]
Target Rf (Product) 0.2 - 0.4This range ensures the compound will move through the column efficiently but with sufficient interaction for good separation.[4]
Visualization UV Light (254 nm)Aromatic rings in the product, starting materials, and byproducts will absorb UV light, appearing as dark spots.

Detailed Protocol: Preparative Column Chromatography

The following workflow outlines the purification process from column packing to final product isolation.

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation TLC 1. TLC Method Development Packing 2. Column Packing (Slurry Method) TLC->Packing Loading 3. Dry Sample Loading Packing->Loading Introduce Sample Elution 4. Gradient Elution Loading->Elution Start Mobile Phase Collection 5. Fraction Collection Elution->Collection Analysis 6. TLC Analysis of Fractions Collection->Analysis Monitor Purity Pooling 7. Combine Pure Fractions Analysis->Pooling Evaporation 8. Solvent Removal Pooling->Evaporation Characterization 9. Purity & Identity Confirmation Evaporation->Characterization

Caption: Workflow for the purification of 2-Benzyl-4-methylphenol.

Step 1: Column Packing (Slurry Method)

  • Secure the glass column vertically to a clamp stand. Place a small plug of cotton or glass wool at the bottom to support the stationary phase. Add a thin layer of sand.

  • In a beaker, prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). The consistency should be like a thin milkshake, easily pourable but not overly dilute.

  • With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column. Use a funnel to aid the process.

  • Continuously tap the side of the column gently to encourage even settling of the silica and to dislodge any air bubbles. Add more eluent as needed to wash any silica from the column walls.

  • Once all the silica has been added, add another thin layer of sand on top to protect the surface from disturbance during solvent addition.

  • Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, do not let the silica bed run dry at any point.

Step 2: Sample Loading (Dry Loading) Dry loading is highly recommended for optimal resolution.

  • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane or ethyl acetate.

  • Add a small amount of silica gel (approx. 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained.

  • Carefully add this powder to the top of the packed column.

Step 3: Elution (Gradient Elution)

  • Begin eluting with the low-polarity solvent system determined from your TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate). This will start to move the least polar impurities down the column.

  • After collecting a set volume of fractions (e.g., 5-10 column volumes), gradually increase the polarity of the mobile phase. This can be done in a stepwise manner.

Step Mobile Phase (Hexane:Ethyl Acetate) Approx. Column Volumes Target Compounds to Elute
195:55-10Non-polar impurities (O-ether, di-benzylated products)
290:1010-152-Benzyl-4-methylphenol (Product)
380:205-10Remaining product and moderately polar impurities
450:505Highly polar impurities (p-cresol, benzyl alcohol)

Step 4: Fraction Collection

  • Collect the eluent in sequentially numbered test tubes or flasks. The size of the fractions should be consistent (e.g., 10-20 mL each).

  • Keep the fractions organized in a rack for easy analysis.

Step 5: Fraction Analysis

  • Using TLC, analyze every few fractions to track the separation. Spot multiple fractions on a single TLC plate for direct comparison.

  • Visualize the plates under UV light. The fractions containing a single spot with the target Rf value are the pure product.

Product Isolation and Characterization

  • Combine Pure Fractions: Once the pure fractions have been identified, pool them together in a large round-bottom flask.

  • Solvent Removal: Remove the solvent using a rotary evaporator.

  • Final Product: The remaining solid or oil is the purified 2-Benzyl-4-methylphenol. It can be further dried under high vacuum to remove any residual solvent.

  • Confirmation: Confirm the purity and identity of the final product using analytical techniques such as ¹H NMR, FTIR, and melting point analysis, and compare the data with literature values.[1]

Troubleshooting

Problem Possible Cause Solution
Poor Separation / Overlapping Spots Incorrect mobile phase polarity.Re-optimize the solvent system using TLC. A shallower gradient or an isocratic elution with the optimal solvent mix may be required.
Column was overloaded with crude sample.Use a larger column or reduce the amount of sample loaded. A general rule is a 1:20 to 1:100 ratio of sample to silica gel by weight.
Cracked or Channeled Silica Bed Column ran dry; packing was not uniform.This is usually unrecoverable. The column must be repacked carefully, ensuring the silica bed is never exposed to air.
Product is not Eluting Mobile phase is not polar enough.Gradually increase the percentage of the polar solvent (e.g., ethyl acetate) in your mobile phase.
Streaking of Spots on TLC/Column Sample is too concentrated or acidic/basic nature of the compound.Use the dry loading method. For acidic compounds like phenols, adding a very small amount of acetic acid (~0.1%) to the eluent can sometimes improve peak shape, though it may not be necessary here.[6]

References

  • CDN. (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved from [Link]

  • Rai, S. N., et al. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Molecules. Retrieved from [Link]

  • ResearchGate. (2013). Column chromatography of phenolics? Retrieved from [Link]

  • Blogs - News. (2025). How To Choose The Best Eluent For Thin Layer Chromatography (TLC). Retrieved from [Link]

  • University of California, Davis. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Thin Layer Chromatography. Retrieved from [Link]

  • ResearchGate. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzyl alcohol. Retrieved from [Link]

Sources

Application

Application Note: A Validated GC-MS Method for the Definitive Identification of 2-Benzyl-4-methylphenol

Abstract & Introduction In pharmaceutical research and development, the unambiguous identification and characterization of chemical entities are paramount for ensuring product safety, efficacy, and regulatory compliance....

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

In pharmaceutical research and development, the unambiguous identification and characterization of chemical entities are paramount for ensuring product safety, efficacy, and regulatory compliance.[1][2] 2-Benzyl-4-methylphenol (CAS No. 1330-62-7) is a substituted phenolic compound that serves as a critical intermediate in the synthesis of more complex molecules.[3] Its presence, or absence, as a starting material, impurity, or degradant must be reliably monitored. This application note details a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the qualitative analysis of 2-Benzyl-4-methylphenol.

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, offering the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[4][5] This protocol is designed for researchers, quality control analysts, and drug development professionals, providing a self-validating framework that emphasizes scientific causality behind procedural choices, ensuring reproducibility and trustworthiness in results. The methodology adheres to principles outlined in the International Council for Harmonisation (ICH) guidelines for analytical procedure validation.[1]

Scientific Principle: The Synergy of Separation and Detection

The method's success hinges on the synergistic combination of Gas Chromatography (GC) and Mass Spectrometry (MS).

  • Gas Chromatography (GC): The sample is first vaporized in a heated injector and introduced into a long, thin capillary column. An inert carrier gas (Helium) pushes the sample through the column, which is coated with a stationary phase. Compound separation is achieved based on differences in boiling points and affinities for the stationary phase. 2-Benzyl-4-methylphenol, being a semi-volatile organic compound, is ideally suited for this technique. A non-polar stationary phase is selected to separate compounds primarily based on their boiling points.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the MS detector's ion source. Here, they are bombarded with high-energy electrons (Electron Ionization, EI), causing them to fragment into charged ions in a predictable and reproducible pattern. These fragments are then separated by their mass-to-charge ratio (m/z), creating a unique mass spectrum that serves as a chemical "fingerprint" for the molecule. The combination of a compound's retention time (from the GC) and its mass spectrum (from the MS) provides an extremely high degree of certainty in its identification.[6]

Experimental Protocol

This protocol is designed to be a self-validating system, where adherence to the specified parameters ensures reliable and accurate results.

Materials and Reagents
  • Reference Standard: 2-Benzyl-4-methylphenol, ≥98% purity (e.g., from Sigma-Aldrich).

  • Solvent: Dichloromethane (DCM), HPLC or GC-grade.

  • Apparatus:

    • Analytical balance (precision of 0.1 mg).

    • Class A volumetric flasks and pipettes.

    • GC vials (2 mL) with PTFE-lined septa.

    • GC-MS system equipped with a split/splitless injector and an electron ionization source.

Standard & Sample Preparation

The causality behind this simple preparation is to ensure the analyte is fully solubilized in a volatile solvent compatible with the GC-MS system, minimizing matrix effects and potential contamination.[7]

  • Stock Standard Preparation (1000 µg/mL): Accurately weigh 10.0 mg of 2-Benzyl-4-methylphenol reference standard into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with dichloromethane.

  • Working Standard Preparation (10 µg/mL): Perform a 1:100 serial dilution of the stock standard. Pipette 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and dilute to volume with dichloromethane.

  • Sample Preparation: If the sample is a solid, prepare it at a target concentration of 10 µg/mL in dichloromethane. If the analyte is in a complex matrix, a validated extraction procedure such as Solid Phase Extraction (SPE) may be required prior to analysis.[8][9]

Instrumental Workflow Diagram

The entire analytical process, from sample preparation to data confirmation, follows a logical and sequential workflow.

GCMS_Workflow cluster_prep Phase 1: Sample Preparation cluster_analysis Phase 2: GC-MS Analysis cluster_data Phase 3: Data Interpretation A Weigh Reference Standard / Sample B Dissolve in Dichloromethane A->B C Prepare Working Solution (10 µg/mL) B->C D Inject 1 µL into GC C->D Transfer to Autosampler Vial E GC Separation (Temp. Programmed Column) D->E F Elution & Transfer to MS E->F G Electron Ionization (70 eV) F->G H Mass Analyzer (Quadrupole) G->H I Detection H->I J Acquire Total Ion Chromatogram (TIC) I->J K Identify Peak at Expected Retention Time J->K L Extract Mass Spectrum of Peak K->L M Compare Spectrum to Reference/Library L->M N Confirm Identification M->N

Caption: Workflow for the GC-MS identification of 2-Benzyl-4-methylphenol.

GC-MS Instrumentation Parameters

The chosen parameters are optimized for the efficient separation and sensitive detection of phenolic compounds.[9][10] A low-polarity 5% phenyl-type column is selected as it provides excellent selectivity for a wide range of semi-volatile organic compounds.[11]

Gas Chromatograph (GC) Parameters
Parameter Setting
GC Column Rxi®-5sil MS (or equivalent), 30m x 0.25mm ID, 0.25 µm film
Injector Splitless Mode @ 250 °C
Injection Volume 1 µL
Carrier Gas Helium, Constant Flow @ 1.0 mL/min
Oven Program Initial: 70 °C, hold for 2 min
Ramp: 15 °C/min to 280 °C
Hold: 5 min at 280 °C
Total Run Time ~21 minutes
Mass Spectrometer (MS) Parameters
Parameter Setting
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Scan Mode Full Scan
Mass Range 45 - 350 amu
Solvent Delay 5 min

Expected Results & Data Interpretation

Chromatographic Analysis

Upon injection, the 2-Benzyl-4-methylphenol will travel through the GC column and elute at a specific retention time (RT). Under the conditions specified, the RT serves as the primary qualitative identifier. The peak should be symmetrical, demonstrating good chromatographic performance.

Mass Spectral Analysis

The definitive identification comes from the mass spectrum of the eluting peak. For 2-Benzyl-4-methylphenol (C₁₄H₁₄O, Molecular Weight: 198.26 g/mol ), the 70 eV EI mass spectrum is expected to exhibit a characteristic fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z 198 corresponding to the intact molecule. Its presence is crucial for confirming the molecular weight.

  • Key Fragments: The primary fragmentation pathway for benzylphenols involves the cleavage of the benzylic bond.

    • A strong peak at m/z 107 ([M - C₇H₇]⁺), resulting from the loss of the benzyl group (91 amu). This fragment corresponds to the methylphenol cation.

    • A prominent peak at m/z 91 ([C₇H₇]⁺), representing the stable tropylium cation from the benzyl moiety.

The obtained spectrum must be compared against the spectrum of a concurrently analyzed reference standard or a validated spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for positive identification.[12]

Method Validation Framework

To ensure this protocol is trustworthy and suitable for its intended purpose, it must be validated according to established guidelines.[1][4][5]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and the highly specific mass spectrum, which together can distinguish the target from potential impurities.[1]

  • Limit of Detection (LOD): The lowest amount of analyte that can be reliably detected. This can be determined by injecting progressively dilute solutions until a signal-to-noise ratio of approximately 3:1 is achieved.

  • System Suitability: Before analysis, an injection of the working standard should be performed to verify the system's performance, checking for peak shape, retention time stability, and signal intensity.

Conclusion

This application note provides a comprehensive, scientifically-grounded protocol for the identification of 2-Benzyl-4-methylphenol using GC-MS. By explaining the causality behind the chosen parameters and integrating a framework for validation, this method serves as a reliable and robust tool for pharmaceutical analysis. The combination of chromatographic retention time and a characteristic mass spectral fingerprint provides the high degree of certainty required in research, development, and quality control environments.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Method 528: Determination of Phenols in Drinking Water by Solid Phase Extraction and Gas Chromatography/Mass Spectrometry (GC/MS). NEMI.gov. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, December 13). GC-MS Method Development & Validation Services: What Pharma Companies Should Look For. Retrieved from [Link]

  • MATEC Web of Conferences. (n.d.). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. Retrieved from [Link]

  • He, S., et al. (n.d.). A Simple GC-MS/MS Method for Determination of Smoke Taint-Related Volatile Phenols in Grapes. PMC. Retrieved from [Link]

  • Shanaida, M., et al. (2023, October 22). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. Retrieved from [Link]

  • Pharmaceutical Technology. (2017, April 19). GC-MS applications in pharmaceutical analysis. Retrieved from [Link]

  • bioRxiv. (2021, August 1). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • Restek. (2020, October 15). GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance. Retrieved from [Link]

  • NIST. (n.d.). NIST Tandem Mass Spectral Library. Retrieved from [Link]

Sources

Method

Derivatization of 2-Benzyl-4-methylphenol for analytical purposes

An Application Guide to the Analytical Derivatization of 2-Benzyl-4-methylphenol Abstract This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detail...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Analytical Derivatization of 2-Benzyl-4-methylphenol

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the chemical derivatization of 2-benzyl-4-methylphenol for analytical purposes. Direct analysis of this compound by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) is often hindered by its polar phenolic hydroxyl group, which can lead to poor peak shape, low volatility, and insufficient sensitivity. This document outlines strategic derivatization approaches—silylation and acylation for GC-Mass Spectrometry (MS), and fluorescent labeling for HPLC with Fluorescence (FLD) or MS detection—to overcome these challenges. We provide not only step-by-step, field-tested protocols but also the underlying scientific rationale for method selection, data interpretation, and troubleshooting, ensuring robust and reliable quantification.

The Analytical Challenge of 2-Benzyl-4-methylphenol

2-Benzyl-4-methylphenol is a substituted phenolic compound of interest in various industrial and research settings. The key to its chemical reactivity and its primary challenge in analytical chromatography is the presence of a polar hydroxyl (-OH) group attached to the aromatic ring. This functional group is responsible for:

  • Low Volatility: The ability to form hydrogen bonds increases the boiling point of the molecule, making it unsuitable for direct GC analysis without derivatization.[1]

  • Poor Peak Shape: The active hydrogen can interact with silanol groups within the GC inlet and column, causing significant peak tailing and reducing analytical precision.[2]

  • Limited Sensitivity in HPLC: While amenable to reverse-phase HPLC, its native UV absorbance or fluorescence may not be sufficient for trace-level detection required in many applications.

Chemical derivatization is a powerful strategy to chemically modify the analyte, masking the polar hydroxyl group to improve its analytical properties.[3][4] The goal is to convert the analyte into a form that is more volatile, thermally stable, and easily detectable.[3][5]

Strategic Selection of a Derivatization Method

Choosing the appropriate derivatization strategy depends on the available instrumentation, the required sensitivity, and the sample matrix. The primary analytical techniques are Gas Chromatography (GC), typically coupled with Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), often with Fluorescence (FLD) or MS detection.

  • For GC-MS Analysis: The objective is to increase volatility and thermal stability. The two most common and effective methods for phenols are silylation and acylation . Silylation is generally faster and uses more volatile reagents, while acylation can sometimes be more robust in the presence of trace moisture.[6]

  • For HPLC Analysis: The goal is typically to enhance detection. Pre-column derivatization with a fluorescent tag (a fluorophore) can dramatically increase sensitivity and selectivity when using a fluorescence detector (FLD).[7][8] This approach is also highly effective for improving ionization efficiency in Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10]

The following decision workflow can guide the selection process:

G start Start: Analyze 2-Benzyl-4-methylphenol instrument What is the primary analytical instrument? start->instrument gc Gas Chromatography (GC-MS) instrument->gc GC hplc Liquid Chromatography (HPLC, LC-MS) instrument->hplc HPLC / LC-MS gc_choice Primary Goal for GC? silylation Silylation (e.g., BSTFA) High reactivity, requires anhydrous conditions. gc_choice->silylation Speed & Volatility acylation Acylation (e.g., Acetic Anhydride) More tolerant to moisture. gc_choice->acylation Moisture Tolerance hplc_choice Primary Goal for HPLC? fluorescence Fluorescent Labeling (e.g., Dansyl Chloride) Ultra-high sensitivity. hplc_choice->fluorescence Enhanced Sensitivity & Improved Ionization gc->gc_choice hplc->hplc_choice

Caption: Method selection workflow for derivatization.

Protocols for Derivatization

Protocol 1: Silylation for GC-MS Analysis

Silylation replaces the active hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) group, significantly increasing volatility and improving chromatographic performance.[2][11] N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a highly effective and widely used reagent.[2][12] The reaction is rapid, especially in the presence of a suitable solvent like acetone or pyridine.[11][13]

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis p1 1. Sample Preparation Evaporate sample solvent to complete dryness. p2 2. Reagent Preparation Use anhydrous solvent (e.g., pyridine, acetonitrile). p1->p2 r1 3. Add Solvent Add 50 µL anhydrous pyridine to dried sample. p2->r1 r2 4. Add Reagent Add 100 µL BSTFA (+ 1% TMCS). r1->r2 r3 5. React Seal vial and heat at 70°C for 60 min. r2->r3 a1 6. Cool & Inject Cool to room temp. Inject 1 µL into GC-MS. r3->a1

Caption: Silylation workflow using BSTFA.

Materials:

  • 2-Benzyl-4-methylphenol standard or dried sample extract

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine or Acetonitrile

  • GC vials (2 mL) with screw caps and septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen evaporator

Step-by-Step Protocol:

  • Sample Preparation: Ensure the sample is completely dry. If dissolved in a solvent, evaporate to dryness under a gentle stream of nitrogen. Water must be rigorously excluded as silylating reagents are extremely moisture-sensitive.[6][12]

  • Reconstitution: Add 50 µL of anhydrous pyridine to the dried residue in a GC vial. Pyridine acts as a solvent and a catalyst by scavenging the HCl produced when TMCS is used.[14]

  • Reagent Addition: Add 100 µL of BSTFA (+ 1% TMCS) to the vial. The reagent should be in excess to ensure the reaction goes to completion.[12]

  • Reaction: Tightly cap the vial and vortex for 30 seconds. Heat the mixture at 70°C for 60 minutes.[2]

  • Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.

Typical GC-MS Parameters

ParameterValueRationale / Notes
Injector 280 °CEnsures rapid volatilization of the TMS-derivative.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis.
Carrier Gas Helium, 1.0 mL/minStandard carrier gas for GC-MS.
Column 30m x 0.25mm, 0.25µm film (e.g., DB-5ms)A non-polar column suitable for a wide range of analytes.
Oven Program 80°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 minAn example program; must be optimized for separation from matrix components.[13]
MS Source 230 °CStandard temperature for electron ionization.
MS Quad 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Scan Range 50 - 550 amuCovers the expected mass of the derivative and its fragments.
Protocol 2: Fluorescent Labeling for HPLC-FLD / LC-MS Analysis

Dansyl chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) is a classic derivatization reagent that reacts with phenols under basic conditions to form highly fluorescent and readily ionizable sulfonamide derivatives.[15] This dramatically enhances sensitivity for both fluorescence and mass spectrometry detection.[10][16]

G cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis p1 1. Sample Preparation Sample in acetonitrile or acetonitrile/water. p2 2. Reagent Preparation Dansyl-Cl in ACN. Borate buffer (pH 9.0). p1->p2 r1 3. Mix 100 µL Sample 100 µL Buffer (pH 9.0) 100 µL Dansyl-Cl solution p2->r1 r2 4. React Incubate at 60°C for 30 min. r1->r2 r3 5. Quench Add basic or acidic solution to stop reaction (optional, method dependent) r2->r3 a1 6. Dilute & Inject Dilute with mobile phase. Inject into HPLC system. r3->a1

Caption: Dansylation workflow for HPLC analysis.

Materials:

  • 2-Benzyl-4-methylphenol standard or sample extract in acetonitrile

  • Dansyl Chloride solution (e.g., 1 mg/mL in anhydrous acetonitrile)

  • Borate Buffer (0.2 M, pH 9.0)[17]

  • HPLC vials (1.5 mL)

  • Heating block or water bath

Step-by-Step Protocol:

  • Sample Preparation: Prepare a standard solution or sample extract of 2-benzyl-4-methylphenol in a suitable solvent like acetonitrile.

  • Reaction Setup: In an HPLC vial, combine the following:

    • 100 µL of the sample solution.

    • 100 µL of 0.2 M borate buffer (pH 9.0). The basic pH is critical for the reaction.[17]

    • 100 µL of the Dansyl Chloride solution.

  • Reaction: Cap the vial, vortex briefly, and heat at 60°C for 30 minutes. The elevated temperature ensures efficient derivatization.[8][18]

  • Quenching (Optional): To remove excess, unreacted dansyl chloride which can cause interference, a quenching agent can be added after the reaction is complete. A small volume of a primary or secondary amine solution (e.g., proline or sarcosine) or a base like NaOH can be added.[9]

  • Analysis: Cool the reaction mixture to room temperature. Dilute with the initial mobile phase if necessary and inject into the HPLC system.

Typical HPLC-FLD Parameters

ParameterValueRationale / Notes
Column C18 Reverse-Phase (e.g., 150 x 4.6 mm, 5 µm)Standard for separating moderately non-polar compounds.
Mobile Phase A Water with 0.1% Formic AcidProvides protons for good peak shape.
Mobile Phase B Acetonitrile with 0.1% Formic AcidOrganic eluent.
Gradient Start at 40% B, ramp to 95% B over 20 minGradient elution is typically required to separate the derivative from by-products.[17]
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temp. 30 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard injection volume.
FLD Wavelengths Excitation: ~335 nm, Emission: ~500 nmThese are typical wavelengths for dansyl derivatives; should be optimized.

Data Interpretation and Quality Control

A successful derivatization is validated by comparing the chromatograms of derivatized and underivatized standards.

  • For GC-MS: The derivatized analyte will have a significantly shorter retention time and a clear mass shift. The mass of the TMS derivative of 2-benzyl-4-methylphenol (C14H14O, MW: 198.26 g/mol ) will increase by 72 units (mass of Si(CH3)3 minus H) to ~270 g/mol . The mass spectrum will often show a characteristic loss of a methyl group (-15 amu) or a tert-butyl group ([M-57]+) if using t-butyldimethylsilyl derivatives.[19]

  • For HPLC-FLD: A large, sharp peak should appear at the expected retention time in the derivatized sample that is absent in the underivatized sample when monitored at the derivative's fluorescence wavelengths.

  • Quality Control: Always run a reagent blank (all reagents and solvents without the analyte) to identify any potential interferences from the derivatizing agents or solvents.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Peak (GC) Presence of moisture in the sample or reagents.Rigorously dry the sample and use anhydrous solvents. Store silylating reagents under inert gas.[6]
Insufficient reagent or reaction time/temperature.Increase the molar excess of the derivatizing reagent. Optimize reaction time and temperature.[12]
Multiple Derivative Peaks (HPLC) Incomplete reaction or side reactions.Optimize reaction pH, time, and temperature. Ensure proper mixing. Dansyl chloride can also react with other functional groups.[15]
Degradation of the derivative.Analyze samples promptly after derivatization. Check the stability of derivatives in the final solvent.
Large Reagent/By-product Peaks Excessive amount of derivatizing reagent used.Use a quenching step to consume excess reagent. Optimize the amount of reagent used.
Poor Peak Shape (Tailing) Active sites in the GC system.Deactivate the GC inlet liner or use a liner with glass wool. Perform column conditioning.
Co-elution with matrix components.Adjust the chromatographic gradient (HPLC) or temperature program (GC).

Conclusion

Derivatization is an essential and powerful step for the robust analysis of 2-benzyl-4-methylphenol. Silylation with reagents like BSTFA effectively prepares the analyte for GC-MS by increasing its volatility and thermal stability, leading to sharp peaks and reliable quantification. For applications requiring higher sensitivity, pre-column fluorescent labeling with dansyl chloride provides an excellent method for trace analysis by HPLC-FLD and enhances ionization for LC-MS. The choice of method should be guided by the analytical objective and available instrumentation. By following the detailed protocols and troubleshooting guides presented here, researchers can develop and validate reliable analytical methods for this important compound.

References

  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. Analytical Chemistry, 73(11), 2538–2544. [Link]

  • Uchiyama, S., et al. (2016). Development of Simultaneous HPLC-Fluorescence Assay of Phenol and Chlorophenols in Tap Water after Pre-Column Derivatization. Scientific Research Publishing. [Link]

  • Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride. The Analyst, 123, 2281-2284. [Link]

  • Nakashima, K., et al. (1998). HPLC with fluorescence detection of urinary phenol, cresols and xylenols using 4-(4,5-diphenyl-1H-imidazol-2-yl)benzoyl chloride as a fluorescence labeling reagent. PubMed. [Link]

  • Luchtefeld, R. G. (2003). Liquid Chromatography with On-Line Electrochemical Derivatization and Fluorescence Detection for the Determination of Phenols. Analytical Chemistry, 75(5), 1177–1183. [Link]

  • Lee, H. B., & Peart, T. E. (2001). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]

  • Dills, R. L., & Drongowski, R. A. (1995). Gas chromatographic-mass spectrometric identification and quantitation of urinary phenols after derivatization with 4-carbethoxyhexafluorobutyryl chloride, a novel derivative. PubMed. [Link]

  • Rudel, R. A., et al. (2003). Dual derivatization and GC-MS analysis of phenolic compounds suspected of being xenoestrogens. PubMed. [Link]

  • Luchtefeld, R. G., & Karst, U. (2003). Liquid chromatography with on-line electrochemical derivatization and fluorescence detection for the determination of phenols. PubMed. [Link]

  • Cassidy, R. M., & Frei, R. W. (1972). Analysis of Phenols by Derivatization and High-Speed Liquid Chromatography. Journal of Chromatographic Science, 10(5), 293-298. [Link]

  • Birkemeyer, C., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules, 20(2), 3430-3453. [Link]

  • Li, H., et al. (2014). Analysis of Polyphenols in Apple Pomace using Gas Chromatography-Mass Spectrometry with Derivatization. Taylor & Francis Online. [Link]

  • Proestos, C., & Komaitis, M. (2006). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. Molecules, 11(11), 903-912. [Link]

  • Birkemeyer, C., et al. (2015). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Semantic Scholar. [Link]

  • Zhang, L., et al. (2005). Analysis of phenols by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole). Analytica Chimica Acta, 543(1-2), 52-57. [Link]

  • Liu, R. H., & Wu, D. (2000). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 8(4), 239-253. [Link]

  • Morville, S., et al. (2008). General derivatization mechanism for phenol with MTBSTFA. ResearchGate. [Link]

  • Tsunoi, S., et al. (2004). High performance solid-phase analytical derivatization of phenols for gas chromatography–mass spectrometry. Journal of Chromatography A, 1041(1-2), 177-183. [Link]

  • Goldberg, D. M., et al. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry, 69(21), 4402–4408. [Link]

  • Unknown. (n.d.). HPLC Analysis of Dansyl Derivatives. Scribd. [Link]

  • Sye, W. F. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]

  • ResearchGate. (n.d.). Optimization for derivatization conditions. ResearchGate. [Link]

  • Chang, H., et al. (2010). Simultaneous quantification of multiple classes of phenolic compounds in blood plasma by liquid chromatography-electrospray tandem mass spectrometry. PubMed. [Link]

  • Unknown. (n.d.). Acids: Derivatization for GC Analysis. Document Source. [Link]

  • ResearchGate. (2022). Derivatization for GC-MS analysis? ResearchGate. [Link]

  • Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

Sources

Application

Application Note: Antimicrobial Assay Protocol for 2-Benzyl-4-methylphenol

Introduction & Mechanistic Rationale 2-Benzyl-4-methylphenol (CAS: 1330-62-7) is a synthetically valuable and biologically active substituted phenolic compound. Structurally, it features a hydroxyl (-OH) group, a methyl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-Benzyl-4-methylphenol (CAS: 1330-62-7) is a synthetically valuable and biologically active substituted phenolic compound. Structurally, it features a hydroxyl (-OH) group, a methyl (-CH3) group, and a benzyl moiety. Both the hydroxyl and methyl groups act as electron-donating groups, which increase the electron density of the aromatic ring, thereby enhancing its 1[1].

In the context of antimicrobial development, phenolic compounds exert their bactericidal activity primarily through lipophilic partitioning. The hydrophobic benzyl and methyl groups allow the molecule to intercalate into the bacterial cell membrane. This interaction disrupts membrane integrity, leading to the leakage of intracellular constituents (such as ATP and essential ions) and the subsequent2[2].

MOA Phenol 2-Benzyl-4-methylphenol (Hydrophobic Phenolic) Membrane Bacterial Cell Membrane Interaction Phenol->Membrane Lipophilic Partitioning Permeability Increased Membrane Permeability Membrane->Permeability Protein Protein Denaturation & Enzyme Inhibition Membrane->Protein Cytoplasmic Entry Leakage Leakage of Intracellular Contents (ATP, Ions) Permeability->Leakage Death Bacterial Cell Death Leakage->Death Protein->Death

Fig 1: Mechanistic pathway of 2-Benzyl-4-methylphenol inducing bacterial cell death.

Experimental Design & Causality

Evaluating highly hydrophobic plant-derived or synthetic phenolic compounds requires critical adaptations to standard Clinical and Laboratory Standards Institute (CLSI) guidelines[3].

The Solubility Challenge: 2-Benzyl-4-methylphenol has poor aqueous solubility. It must first be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO). However, DMSO concentrations above 1-2% (v/v) can independently disrupt bacterial membranes, leading to false-positive efficacy data. Therefore, the protocol dictates a maximum final DMSO concentration of ≤1% in the test wells.

The Turbidity Challenge: Phenolic compounds frequently interact with the proteinaceous components of Mueller-Hinton (MH) broth, causing micro-precipitations that mimic bacterial turbidity[4]. Relying solely on Optical Density (OD600) readings is scientifically unsound for these molecules. To establish a self-validating system , this protocol utilizes Resazurin (7-Hydroxy-3H-phenoxazin-3-one 10-oxide) as a metabolic indicator. Resazurin bypasses optical artifacts by relying on the oxidoreductase enzymes of viable bacteria to reduce the blue, non-fluorescent dye into pink, highly fluorescent resorufin[5].

Workflow Start Compound Preparation (Dissolve in DMSO) Dilution Serial Two-Fold Dilution in Mueller-Hinton Broth Start->Dilution Inoculation Bacterial Inoculation (5x10^5 CFU/mL) Dilution->Inoculation Incubation Incubation (37°C, 18-24 hrs) Inoculation->Incubation Read Add Resazurin Dye & Read Colorimetry Incubation->Read MIC Determine MIC Read->MIC Plating Plate Clear Wells on Agar MIC->Plating MBC Determine MBC Plating->MBC

Fig 2: Step-by-step workflow for the self-validating Broth Microdilution and MBC assay.

Reagents and Equipment

  • Test Compound : 2-Benzyl-4-methylphenol (Purity ≥95%).

  • Media : Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA) plates.

  • Solvent : 100% Dimethyl Sulfoxide (DMSO), sterile.

  • Indicator : Resazurin sodium salt (0.015% w/v in sterile distilled water).

  • Reference Strains : Staphylococcus aureus (ATCC 29213) and Escherichia coli (ATCC 25922)[4].

  • Equipment : 96-well flat-bottom microtiter plates, multichannel pipettes, and an ELISA auto-reader or spectrophotometer[5].

Step-by-Step Methodologies

Inoculum Preparation
  • Streak the reference bacterial strains onto TSA plates and incubate at 37°C for 18-24 hours.

  • Select 3-5 isolated colonies and suspend them in 5 mL of sterile saline (0.85% NaCl).

  • Adjust the suspension turbidity to match a 0.5 McFarland standard (approximately 1×108 CFU/mL)[4].

  • Dilute the suspension 1:150 in CAMHB to achieve a final working inoculum of 5×105 CFU/mL.

    • Causality: This specific inoculum density ensures the bacteria are in the exponential growth phase without overwhelming the antimicrobial agent, standardizing the Minimum Inhibitory Concentration (MIC) threshold across different laboratories.

Compound Preparation & Serial Dilution (Broth Microdilution)
  • Stock Solution : Dissolve 2-Benzyl-4-methylphenol in 100% DMSO to a concentration of 25.6 mg/mL.

  • Intermediate Dilution : Dilute the stock 1:10 in CAMHB to yield 2.56 mg/mL (10% DMSO).

  • Microplate Setup :

    • Dispense 100 µL of CAMHB into wells 2 through 10 of a 96-well plate.

    • Add 200 µL of the intermediate dilution to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly by pipetting, and continue the two-fold serial dilution up to well 10. Discard 100 µL from well 10.

    • Note: Wells 1-10 now contain compound concentrations ranging from 1280 µg/mL down to 2.5 µg/mL. The DMSO concentration halves at each step (max 5% in well 1, dropping to ≤1% in critical testing wells).

  • Inoculation : Add 100 µL of the working bacterial inoculum ( 5×105 CFU/mL) to wells 1-10.

  • Self-Validating Controls (Critical for assay integrity):

    • Growth Control : 100 µL CAMHB + 100 µL Inoculum. (Validates bacterial viability).

    • Sterility Control : 200 µL CAMHB only. (Validates media is free of contamination).

    • Solvent Control : Serially diluted DMSO (starting at 2.5% final concentration) + Inoculum. (Validates that the solvent itself is not causing bacterial death).

  • Incubation : Seal the plate to prevent evaporation and incubate at 37°C for 18-24 hours[5].

Minimum Inhibitory Concentration (MIC) via Resazurin
  • Following incubation, add 20 µL of the 0.015% resazurin solution to all wells[5].

  • Incubate the plates in the dark at 37°C for an additional 2-4 hours.

  • Interpretation : Assess the color change. A shift from blue to pink indicates the presence of viable, metabolically active cells. The MIC is defined as the lowest concentration of 2-Benzyl-4-methylphenol that retains a purely blue color, indicating complete inhibition of bacterial growth[5].

Minimum Bactericidal Concentration (MBC)
  • From all wells showing no visible growth (blue color in the resazurin assay), aspirate 10 µL of the suspension.

  • Spot-plate or spread the aliquots onto fresh TSA plates and incubate at 37°C for 24 hours.

  • Interpretation : The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (i.e., no colony formation on the agar).

Data Presentation & Expected Outcomes

To facilitate cross-study comparisons and ensure rigorous quality control, quantitative data should be structured systematically. Table 1 outlines the expected interpretation matrix for the assay. Given the lipophilicity of phenolic compounds, standard MIC values against ATCC strains typically range between 64 µg/mL and 512 µg/mL[6].

Table 1: Antimicrobial Assay Interpretation Matrix

Well / ConditionCompound Conc. (µg/mL)Resazurin ColorOD600 ReadingCFU/mL on AgarInterpretation
High Concentration 1280 - 320BlueBaseline / Precipitate0Bactericidal (≥ MBC)
MIC Threshold 160BlueBaseline< 103 Bacteriostatic (MIC)
Sub-MIC 80 - 2.5PinkElevated> 105 No Inhibition
Growth Control 0PinkHigh> 108 Valid Assay Growth
Sterility Control 0BlueBaseline0Valid Media Sterility
Solvent Control 0 (2.5% DMSO)PinkHigh> 108 No Solvent Toxicity

References

  • Benchchem. 2-Benzyl-4-methylphenol | 52857-30-4 | Benchchem.
  • PMC - National Institutes of Health. Challenges to Antimicrobial Susceptibility Testing of Plant-derived Polyphenolic Compounds.
  • MDPI. Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts.
  • University of Baghdad Digital Repository. Antibacterial and Antibiofilm Activity of Phenolic Compounds Extracted From Camellia Sinensis And Evaluate The Effect On The Gene.
  • CABI Digital Library. Phenolic compounds, antioxidant and antibacterial activity of extract from leaves and bark of Stryphnodendron adstringens (Mart.).
  • Frontiers. Antibacterial Properties of Polyphenols: Characterization and QSAR (Quantitative Structure–Activity Relationship) Models.

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Method

Application Notes and Protocols for the Synthesis of 2-Benzyl-4-methylphenol Derivatives in Drug Discovery

Introduction: The Therapeutic Potential of the 2-Benzyl-4-methylphenol Scaffold The 2-benzyl-4-methylphenol core structure is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Potential of the 2-Benzyl-4-methylphenol Scaffold

The 2-benzyl-4-methylphenol core structure is a privileged scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its inherent structural features, including the phenolic hydroxyl group and the lipophilic benzyl moiety, provide a foundation for designing molecules with a wide range of biological activities. Phenolic compounds, in general, are well-known for their antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[1] The strategic placement of a benzyl group at the ortho position of 4-methylphenol (p-cresol) can significantly enhance these properties and introduce new pharmacological activities.

This application note provides a comprehensive guide for researchers and drug development professionals on the synthesis of 2-benzyl-4-methylphenol derivatives. We will delve into the mechanistic rationale behind the primary synthetic routes, offer detailed experimental protocols, and explore the relevance of this chemical class in the context of contemporary drug discovery, with a particular focus on the inhibition of the STAT3 signaling pathway.

Synthetic Strategies: A Mechanistic Perspective

The cornerstone of synthesizing 2-benzyl-4-methylphenol derivatives is the Friedel-Crafts alkylation, a classic electrophilic aromatic substitution reaction.[2][3] This reaction, first described by Charles Friedel and James Crafts in 1877, involves the alkylation of an aromatic ring with an alkyl halide or alcohol in the presence of a Lewis acid or Brønsted acid catalyst.[1]

The Role of the Catalyst: Driving the Reaction and Controlling Regioselectivity

The choice of catalyst is paramount in Friedel-Crafts alkylation as it governs the reaction's efficiency and, crucially, the regioselectivity—the preferential substitution at a specific position on the aromatic ring. In the case of p-cresol, the hydroxyl (-OH) and methyl (-CH₃) groups are both electron-donating and ortho-, para-directing.[1] Since the para position is already occupied by the methyl group, substitution is directed to the ortho positions.

Lewis Acids (e.g., AlCl₃, FeCl₃): Traditional Lewis acid catalysts like aluminum chloride are highly effective in promoting the reaction by generating a highly electrophilic benzyl carbocation from a benzyl halide or alcohol.

Brønsted Acids (e.g., H₂SO₄, HClO₄): Strong Brønsted acids can also catalyze the reaction by protonating the hydroxyl group of benzyl alcohol, facilitating the formation of the benzyl carbocation upon elimination of water. The use of perchloric acid has been shown to produce 2-benzyl-4-methylphenol in high yield.[4][5]

Heterogeneous Catalysts (e.g., Zeolites): Modern synthetic chemistry increasingly favors the use of solid acid catalysts like zeolites.[6][7] Zeolites offer several advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reusability, and reduced environmental impact.[8] Their shape-selective properties can also influence the regioselectivity of the reaction.

The general mechanism for the acid-catalyzed benzylation of p-cresol is depicted below:

Friedel-Crafts Alkylation Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Benzyl_Alcohol Benzyl Alcohol Protonated_Alcohol Protonated Alcohol Benzyl_Alcohol->Protonated_Alcohol + H⁺ H+ H+ Benzyl_Carbocation Benzyl Carbocation Protonated_Alcohol->Benzyl_Carbocation - H₂O Water H₂O Sigma_Complex Sigma Complex (Resonance Stabilized) Benzyl_Carbocation->Sigma_Complex + p-Cresol p-Cresol p-Cresol Product 2-Benzyl-4-methylphenol Sigma_Complex->Product - H⁺

Caption: Mechanism of Friedel-Crafts benzylation of p-cresol.

Detailed Experimental Protocol: Synthesis of 2-Benzyl-4-methylphenol

This protocol details the synthesis of 2-benzyl-4-methylphenol via Friedel-Crafts alkylation of p-cresol with benzyl alcohol, using perchloric acid as the catalyst. This method is chosen for its high yield and selectivity for the ortho-substituted product.[4][5]

Materials:

  • p-Cresol (99%)

  • Benzyl alcohol (99%)

  • Perchloric acid (70%)

  • Petroleum ether (60-80 °C)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Distilled water

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add p-cresol (32.4 g, 0.3 mol) and perchloric acid (70%, 5 mL).

  • Heating and Addition of Benzyl Alcohol: Heat the mixture to 100 °C with continuous stirring. Once the temperature is stable, add benzyl alcohol (21.6 g, 0.2 mol) dropwise from the dropping funnel over a period of 1 hour.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at 100 °C for an additional 3 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 9:1).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and add 100 mL of petroleum ether.

    • Wash the organic layer with a saturated sodium bicarbonate solution (2 x 50 mL) to neutralize the acid, followed by distilled water (2 x 50 mL) until the washings are neutral.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the sodium sulfate and remove the petroleum ether using a rotary evaporator.

    • The crude product is then purified by vacuum distillation. The fraction corresponding to 2-benzyl-4-methylphenol is collected (boiling point approximately 160-165 °C at 10 mmHg).

Characterization:

The structure of the synthesized 2-benzyl-4-methylphenol should be confirmed by spectroscopic methods:

  • ¹H NMR: Expect characteristic peaks for the aromatic protons, the benzylic methylene protons, the methyl protons, and the phenolic hydroxyl proton.

  • ¹³C NMR: Expect distinct signals for all the carbon atoms in the molecule.[9]

  • FT-IR: Look for a broad absorption band for the O-H stretch of the phenol and characteristic peaks for the C-H and C=C bonds of the aromatic rings.

Data Presentation: Synthesis of 2-Benzyl-4-methylphenol Derivatives

The following table summarizes typical reaction conditions and yields for the synthesis of 2-benzyl-4-methylphenol using different catalytic systems.

CatalystBenzylating AgentMolar Ratio (p-cresol:benzylating agent)Temperature (°C)Reaction Time (h)Yield (%)Reference
AlCl₃Benzyl alcohol1:1100-120475-85
HClO₄Benzyl alcohol1.5:11004>90[4][5]
H-Beta ZeoliteBenzyl alcohol3:1180688[8]
Na-Y ZeoliteBenzyl alcohol5:1200394.8 (of 2-benzyl-4-chlorophenol)[7]

Application in Drug Discovery: Targeting the STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a crucial role in various cellular processes, including cell growth, proliferation, and survival.[10][11] Aberrant activation of the STAT3 signaling pathway is frequently observed in a wide range of human cancers, making it an attractive target for anticancer drug development.[12][13]

Several studies have identified 2-benzylphenol derivatives as potent inhibitors of the STAT3 signaling pathway.[10][12] These compounds are thought to exert their inhibitory effect by binding to the SH2 domain of STAT3, which is essential for its dimerization and subsequent activation.

The following diagram illustrates the canonical STAT3 signaling pathway and the proposed point of intervention for 2-benzylphenol derivatives.

STAT3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer dimerizes Gene_Expression Target Gene Expression (Proliferation, Survival) STAT3_dimer->Gene_Expression translocates to nucleus and binds to DNA Inhibitor 2-Benzylphenol Derivative Inhibitor->STAT3_dimer inhibits dimerization Cytokine Cytokine Cytokine->Cytokine_Receptor

Caption: Inhibition of the STAT3 signaling pathway by 2-benzylphenol derivatives.

The development of 2-benzyl-4-methylphenol derivatives as STAT3 inhibitors involves synthesizing a library of analogues with variations in the substitution pattern on both the phenolic and benzylic rings. Structure-activity relationship (SAR) studies are then conducted to identify the key structural features that contribute to potent and selective inhibition.

Conclusion and Future Directions

The 2-benzyl-4-methylphenol scaffold represents a promising starting point for the design and synthesis of novel drug candidates. The well-established Friedel-Crafts alkylation provides a reliable and scalable method for the preparation of these compounds. By leveraging a deep understanding of the reaction mechanism and carefully selecting the catalytic system, researchers can efficiently generate libraries of derivatives for biological screening. The demonstrated activity of this class of compounds against clinically relevant targets such as STAT3 underscores their potential in oncology and other therapeutic areas. Future research in this field will likely focus on the development of more sustainable and selective synthetic methodologies, as well as the exploration of novel biological targets for this versatile chemical scaffold.

References

  • Wikipedia. (2023, December 19). Friedel–Crafts reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2026, February 8). Phenol alkylation (Friedel-Crafts Alkylation). Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. Retrieved from [Link]

  • Cavani, F., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. Molecules, 20(12), 22041-22059. doi:10.3390/molecules201219823. Available from: [Link]

  • Hoppe, W., & Weitkamp, J. (1991). Process for the preparation of p-substituted o-benzylphenols. U.S. Patent No. 5,072,017. Washington, DC: U.S. Patent and Trademark Office.
  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. Retrieved from [Link]

  • Ismail, M., et al. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Bangladesh Journal of Scientific and Industrial Research, 42(2), 187-194. Available from: [Link]

  • SpectraBase. (n.d.). 2-Benzyl-4-methylphenol, acetate. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Benzyl-4-methylphenol, acetate - 13C NMR. Retrieved from [Link]

  • Kumar, A., et al. (2015). Synthesis and biological screening of 2'-aryl/benzyl-2-aryl-4-methyl-4',5-bithiazolyls as possible anti-tubercular and antimicrobial agents. Bioorganic & medicinal chemistry letters, 25(10), 2153–2157. doi:10.1016/j.bmcl.2015.03.048. Available from: [Link]

  • Cavani, F., et al. (2015). Zeolite Catalysts for Phenol Benzoylation with Benzoic Acid: Exploring the Synthesis of Hydroxybenzophenones. ResearchGate. Available from: [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Chen, Y. L., et al. (2021). A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. International journal of molecular sciences, 22(7), 3354. doi:10.3390/ijms22073354. Available from: [Link]

  • Candu, N., et al. (2011). Benzylation of benzene with benzyl alcohol on zeolite catalysts. Applied Catalysis A: General, 393(1-2), 134-142. doi:10.1016/j.apcata.2010.11.028. Available from: [Link]

  • Chen, Y. L., et al. (2021). A 2-Benzylmalonate Derivative as STAT3 Inhibitor Suppresses Tumor Growth in Hepatocellular Carcinoma by Upregulating β-TrCP E3 Ubiquitin Ligase. PubMed. Retrieved from [Link]

  • Gao, D., et al. (2016). Design, synthesis and biological evaluation of benzyloxyphenyl-methylaminophenol derivatives as STAT3 signaling pathway inhibitors. Bioorganic & medicinal chemistry, 24(11), 2569–2578. doi:10.1016/j.bmc.2016.04.022. Available from: [Link]

  • Lee, J., et al. (2014). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists. Bioorganic & medicinal chemistry letters, 24(15), 3462–3466. doi:10.1016/j.bmcl.2014.06.027. Available from: [Link]

  • Gao, D., et al. (2016). Design, Synthesis and Biological Evaluation of Benzyloxyphenyl-Methylaminophenol Derivatives as STAT3 Signaling Pathway Inhibitors. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2023). Spatially Orthogonal Metal–Zeolite Catalysts for One-Step Phenol Synthesis from Birch Lignin Oil. Journal of the American Chemical Society, 145(10), 5646-5657. doi:10.1021/jacs.2c12567. Available from: [Link]

  • SpectraBase. (n.d.). 2-Benzyl-4-methylphenol, acetate - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2013). Synthesis of 2-{(Z)-[(4-methylphenyl)imino]methyl}phenol Schiff base. ResearchGate. Available from: [Link]

  • Wikipedia. (2020, August 24). Friedel–Crafts reaction. Retrieved from [Link]

  • Weinstock, C. E., et al. (2014). Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. Journal of medicinal chemistry, 57(20), 8258–8271. doi:10.1021/jm5010495. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Benzyl alcohol synthesis by benzylic substitution. Retrieved from [Link]

  • Ismail, M., et al. (2007). A Mathematical Model for the Benzylation of p -Cresol with Benzyl Alcohol. SciSpace. Available from: [Link]

  • ResearchGate. (n.d.). Inhibition of STAT3 function in cancer cells by BENDA (A) Effect of.... Retrieved from [Link]

  • Amanote Research. (n.d.). (PDF) Structure-Activity Relationship Studies on a Series. Retrieved from [Link]

  • Saha, M., et al. (2007). Benzylation of phenol with benzyl alcohol in the presence of perchloric acid. ResearchGate. Available from: [Link]

  • Islam, M. S., et al. (2019). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Journal of Chemistry, 2019, 1-13. doi:10.1155/2019/9480175. Available from: [Link]

  • Miller, R. A., & Olund, S. A. (2007). Method of making benzylated phenols. WIPO Patent Application WO/2007/027375.
  • Islam, M. S., et al. (2016). Synthesis, PASS-Predication and in Vitro Antimicrobial Activity of Benzyl 4-O-benzoyl-α-l-rhamnopyranoside Derivatives. Molecules, 21(9), 1147. doi:10.3390/molecules21091147. Available from: [Link]

  • Islam, M. S., et al. (2017). Design and synthesis of benzyl 4-O-lauroyl-α-L-rhamnopyranoside derivatives as antimicrobial agents. ResearchGate. Available from: [Link]

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  • Al-Zoubi, R. M., et al. (2022). Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. Pharmaceuticals, 15(12), 1569. doi:10.3390/ph15121569. Available from: [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Retrieved from [Link]

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  • ResearchGate. (2016, July 30). How do I get 2-[(N-benzyl-N-phenyl)aminomethyl]-6-trityl-4-methylphenol from 2-trityl-4-methylphenol, N-Benzylaniline, and paraformaldehyde?. Retrieved from [Link]

Sources

Application

Application Note: Scale-Up Synthesis of 2-Benzyl-4-methylphenol – Resolving Regioselectivity and Process Bottlenecks

Introduction & Chemical Significance 2-Benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a high-value intermediate widely utilized in the synthesis of xanthene-based fluorophores, agricultural bactericides, and...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Significance

2-Benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a high-value intermediate widely utilized in the synthesis of xanthene-based fluorophores, agricultural bactericides, and industrial antioxidants [1]. While the laboratory-scale synthesis of this molecule is straightforward, scaling up the Friedel-Crafts benzylation of p-cresol presents significant chemical engineering challenges. These include managing highly exothermic reaction profiles, controlling regioselectivity to prevent poly-alkylation, and mitigating the environmental impact of corrosive byproducts.

This guide provides an authoritative, in-depth analysis of the causality behind synthetic route selection, supported by self-validating experimental protocols designed for seamless transition from bench to pilot scale.

Mechanistic Causality: Navigating Regioselectivity and Kinetics

The synthesis of 2-benzyl-4-methylphenol relies on the electrophilic aromatic substitution of p-cresol. The selection of reagents and reaction conditions is strictly governed by thermodynamic principles and process safety requirements.

  • Reagent Selection (Benzyl Alcohol vs. Benzyl Chloride): Traditional industrial benzylations often employ benzyl chloride due to its high reactivity. However, at scale, benzyl chloride generates stoichiometric amounts of highly corrosive hydrogen chloride (HCl) gas, necessitating expensive Hastelloy reactors and complex scrubbing infrastructure. Transitioning to benzyl alcohol produces water as the sole byproduct, offering a vastly superior environmental and safety profile [2]. The trade-off is that water can deactivate standard Lewis acids (like AlCl₃), requiring the use of water-tolerant Brønsted acids (e.g., perchloric acid) or specialized heterogeneous zeolites.

  • Regioselectivity & Steric Blocking: The para-position of p-cresol is naturally blocked by a methyl group. The hydroxyl (-OH) group strongly activates the aromatic ring and directs the incoming benzyl cation exclusively to the ortho-position.

  • Kinetic vs. Thermodynamic Control: At lower temperatures (< 70°C), the reaction is under kinetic control, favoring the formation of an undesired benzyl ether (O-alkylation). By elevating the temperature (> 80°C), the system shifts to thermodynamic control, driving the rearrangement of the ether into the highly stable C-alkylated target molecule.

ReactionPathway PC p-Cresol Int Benzyl Cation Intermediate PC->Int BA Benzyl Alcohol BA->Int Cat Acid Catalyst (H+ or Lewis Acid) Cat->Int OAlk O-Alkylation (Ether Formation) Int->OAlk Kinetic Control (< 70°C) CAlk C-Alkylation (ortho-position) Int->CAlk Thermodynamic Control (> 80°C) OAlk->CAlk Rearrangement Prod 2-Benzyl-4-methylphenol (Target) CAlk->Prod DiAlk Di-benzylation (Over-reaction) Prod->DiAlk Excess BA

Reaction pathway illustrating kinetic vs. thermodynamic control in p-cresol benzylation.

Process Engineering and Statistical Optimization

To prevent the formation of di-benzylated byproducts, the concentration of the benzyl cation must be kept low relative to p-cresol. Statistical modeling using a Yates pattern experimental design demonstrates that a high molar ratio of p-cresol to benzyl alcohol (typically 3:1 to 4:1) acts as a thermodynamic sink, suppressing over-alkylation [3].

Quantitative Data: Yates Pattern Optimization Summary

The following table summarizes the causal relationship between process variables and the final yield of 2-benzyl-4-methylphenol using a homogeneous perchloric acid catalyst.

Temperature (°C)Molar Ratio (p-Cresol : Benzyl Alcohol)Catalyst Loading (wt% of p-cresol)Target Product Yield (%)Mechanistic Observation
703:11.030.8High O-alkylation; poor thermodynamic conversion.
1004:11.051.2Improved C-alkylation, but kinetically starved by low catalyst.
1003:15.085.9Optimal balance of reaction rate and regioselectivity.
1304:15.091.2Peak thermodynamic conversion; excess p-cresol prevents di-benzylation.

Self-Validating Experimental Protocols

The following protocols provide two distinct scale-up pathways: a highly optimized traditional homogeneous route, and a modern heterogeneous route designed for continuous recovery.

Protocol A: Homogeneous Batch Synthesis (Perchloric Acid Catalyzed)

This method is highly scalable for batch reactors and utilizes an aqueous workup to isolate the product [2].

1. Reactor Charging: Charge a 3-necked round-bottomed flask (equipped with a mechanical stirrer, reflux condenser, and dropping funnel) with p-cresol (3.0 equivalents) and 60% aqueous perchloric acid (5.0 wt% relative to p-cresol).

  • Causality: The excess p-cresol acts as both reactant and solvent, buffering the exotherm and preventing di-benzylation.

2. Temperature Maturation & Addition: Heat the mixture to 100°C. Begin the dropwise addition of benzyl alcohol (1.0 equivalent) over a strict 2-hour period.

  • Self-Validation Checkpoint: The reaction mixture will transition from colorless to a distinct pale yellow/amber as the benzyl cation intermediate forms. If the temperature spikes above 110°C, pause addition to prevent runaway polymerization.

3. Digestion & Quench: Stir the mixture for an additional 1 hour at 100°C to ensure complete rearrangement of any transient benzyl ethers. Cool the reaction mass to room temperature and dissolve in petroleum ether.

  • Self-Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 9:1). The complete disappearance of the benzyl alcohol spot (lower Rf) validates reaction completion.

4. Isolation: Neutralize the organic layer with saturated aqueous NaHCO₃, wash with distilled water, and dry over anhydrous Na₂SO₄. Distill off the unreacted p-cresol and solvent under atmospheric pressure. Subject the residue to vacuum distillation.

  • Self-Validation Checkpoint: The target product, 2-benzyl-4-methylphenol, will distill sharply at 308°C (at atmospheric equivalent pressure), confirming product identity and purity.

Protocol B: Heterogeneous Gram-Scale Synthesis (Ru-NaY Zeolite Catalyzed)

For advanced process chemistry, transitioning to a solid acid catalyst eliminates the need for aqueous neutralization and allows for catalyst recycling [4].

1. Reaction Setup: In a reactor vessel, combine p-cresol (1.0 eq) and benzyl alcohol (1.5 eq) in 1,2-dichloroethane (DCE). Add the Ru-NaY-1 zeolite catalyst (approx. 20 wt% relative to substrates). 2. Reflux & Monitoring: Heat the suspension to reflux (approx. 100°C) for 6 hours under continuous stirring.

  • Self-Validation Checkpoint: The solid catalyst should remain uniformly dispersed. The reaction progress is validated via GC-MS or TLC, monitoring the conversion of p-cresol to the heavier molecular weight product. 3. Catalyst Recovery & Purification: Filter the hot reaction mixture to recover the Ru-NaY-1 catalyst (which can be washed with DCE, dried, and recycled). Concentrate the filtrate under reduced pressure and purify via silica gel chromatography (gradient 0-1% ethyl acetate/n-hexanes) to yield the pure ortho-substituted adduct.

ProcessWorkflow Feed Reagent Feed (p-Cresol + BA) Reactor Catalytic Reactor (100-130°C) Feed->Reactor Recovery Catalyst Recovery (Filtration/Wash) Reactor->Recovery Recovery->Reactor Recycle Workup Aqueous Quench & Extraction Recovery->Workup Filtrate Purify Vacuum Distillation (b.p. 308°C) Workup->Purify Organic Phase Final Pure 2-Benzyl- 4-methylphenol Purify->Final

Scalable downstream processing workflow for high-purity 2-benzyl-4-methylphenol isolation.

References

  • Title: A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol Source: Bangladesh Journal of Scientific and Industrial Research (via ResearchGate) URL: [Link]

  • Title: Ru-nanos at zeolite-Y for ortho-benzylation of phenols and activation of H2O2 for selective synthesis Source: Royal Society of Chemistry (RSC) Supporting Information URL: [Link]

Sources

Method

Application Note: Experimental Setup &amp; Mechanistic Control in the Friedel-Crafts Reaction of p-Cresol

Executive Summary The Friedel-Crafts reaction of p-cresol (4-methylphenol) is a foundational transformation in organic synthesis, material science, and pharmaceutical development. Because p-cresol possesses two competing...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Friedel-Crafts reaction of p-cresol (4-methylphenol) is a foundational transformation in organic synthesis, material science, and pharmaceutical development. Because p-cresol possesses two competing directing groups, it serves as an excellent model for exploring regioselectivity and catalyst control. This application note provides an in-depth, self-validating guide to two divergent pathways: the kinetic alkylation to produce the antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT), and the thermodynamic acylation to synthesize 2-hydroxy-5-methylacetophenone via a Fries rearrangement.

Mechanistic Grounding & Regioselectivity

p-Cresol presents a classic case of competitive directing effects in electrophilic aromatic substitution. The hydroxyl (-OH) group is a strongly activating, ortho/para-directing group due to resonance electron donation. The methyl (-CH₃) group is a weakly activating, ortho/para-directing group via hyperconjugation. Because the para-position relative to the -OH group is sterically blocked by the resident methyl group, electrophilic attack is exclusively directed to the ortho-positions relative to the hydroxyl group 1.

  • Alkylation (Kinetic Control): The electron-rich phenolic ring rapidly attacks alkyl carbocations. When reacting with tert-butyl chloride or isobutylene, the strong activation by the -OH group drives double alkylation at the 2 and 6 positions. The resulting bulky tert-butyl groups provide significant steric hindrance, which stabilizes the resulting phenoxy radical and gives BHT its potent antioxidant properties 1.

  • Acylation (Thermodynamic Control): Direct C-acylation of phenols is notoriously difficult due to the highly competitive and kinetically favored O-acylation, which yields an ester (e.g., p-tolyl acetate) 2. To force carbon-carbon bond formation, the reaction must undergo a Fries rearrangement. By using a stoichiometric excess of a Lewis acid (like AlCl₃) and elevated temperatures, the acyl group migrates from the oxygen to the thermodynamically favored ortho-carbon 3.

Divergent Synthetic Pathways

G A p-Cresol (Starting Material) B Friedel-Crafts Alkylation (t-BuCl / AlCl3) A->B Electrophilic Substitution C Friedel-Crafts Acylation (AcCl / AlCl3) A->C O-Acylation & Fries Rearrangement D 2,6-di-tert-butyl-p-cresol (BHT) B->D Double Alkylation (ortho to OH) E 2-Hydroxy-5-methylacetophenone C->E C-Acylation (ortho to OH)

Caption: Divergent Friedel-Crafts pathways for p-cresol: kinetic alkylation vs. thermodynamic acylation.

Experimental Protocols

Protocol A: Synthesis of BHT via Friedel-Crafts Alkylation

Objective: Double alkylation of p-cresol to yield 2,6-di-tert-butyl-4-methylphenol. Reagents: p-Cresol (1.0 eq), tert-Butyl chloride (2.5 eq), AlCl₃ (0.1 eq), Anhydrous Dichloromethane (DCM).

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of p-cresol in 20 mL of anhydrous DCM in a flame-dried round-bottom flask under an argon atmosphere.

  • Catalyst Addition: Cool the mixture to 0 °C using an ice bath. Add 1 mmol (0.1 eq) of anhydrous AlCl₃ in one portion.

    • Causality: AlCl₃ reacts violently with ambient moisture to form inactive aluminum hydroxide. The low temperature prevents uncontrolled, highly exothermic polymerization of the incoming alkylating agent.

  • Electrophile Introduction: Add 25 mmol (2.5 eq) of tert-butyl chloride dropwise over 15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: The reaction mixture will initially turn deep yellow/orange. Disappearance of the p-cresol spot on TLC (R_f ~0.3 in 10% EtOAc/Hexane) and emergence of a high-running spot (R_f ~0.8) confirms the formation of the highly non-polar BHT.

  • Workup: Quench the reaction by slowly pouring it into 50 mL of ice-cold 1M HCl. Extract the aqueous layer with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the crude solid from cold ethanol to afford pure BHT.

Protocol B: Synthesis of 2-Hydroxy-5-methylacetophenone via Acylation & Fries Rearrangement

Objective: C-acylation of p-cresol via an in situ O-acylation and subsequent Lewis acid-catalyzed rearrangement. Reagents: p-Cresol (1.0 eq), Acetyl chloride (1.2 eq), AlCl₃ (1.5 - 2.0 eq), 1,2-Dichloroethane (DCE).

Pathway P p-Cresol + Acetyl Chloride O p-Tolyl Acetate (O-Acylated Intermediate) P->O Kinetic Control (Fast O-Acylation) F 2-Hydroxy-5-methylacetophenone (Thermodynamic Product) P->F Direct C-Acylation (Excess AlCl3, Heat) C Acylium Ion Generation (AlCl3 Complex) O->C Lewis Acid Catalysis (Fries Rearrangement) C->F Thermodynamic Control (Ortho C-Acylation)

Caption: Mechanistic workflow of the Fries rearrangement during p-cresol acylation.

Step-by-Step Methodology:

  • Initial O-Acylation: Combine 10 mmol of p-cresol and 12 mmol (1.2 eq) of acetyl chloride in 25 mL of anhydrous DCE at 0 °C.

    • Self-Validation Checkpoint: The evolution of HCl gas serves as a visual indicator of the initial O-acylation forming p-tolyl acetate 2.

  • Catalyst Loading: Cautiously add 15 mmol (1.5 eq) of anhydrous AlCl₃ in small portions.

    • Causality: A stoichiometric excess is required because the newly formed ketone in the final product strongly coordinates to the aluminum atom, deactivating the catalyst 3.

  • Thermal Rearrangement: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

    • Causality: Elevated temperatures provide the necessary activation energy for the Fries rearrangement, migrating the acyl group from the kinetically favored oxygen to the thermodynamically stable ortho-carbon 2.

  • Workup: Cool the reaction to room temperature and pour it slowly over 50 g of crushed ice containing 10 mL of concentrated HCl to break the robust aluminum-ketone complex. Extract with DCM, wash with water and brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Quantitative Data & Analytical Markers

ParameterAlkylation (BHT Synthesis)Acylation (Acetophenone Synthesis)
Electrophile tert-Butyl chloride or IsobutyleneAcetyl chloride or Acetic anhydride
Catalyst Loading Catalytic (0.1 - 0.2 eq AlCl₃)Stoichiometric Excess (1.5 - 2.0 eq AlCl₃)
Reaction Temperature 0 °C warming to Room Temperature80 °C (Reflux in DCE)
Regioselectivity 2,6-disubstitution (ortho to OH)2-substitution (ortho to OH)
Control Mechanism Kinetic (Highly activated ring)Thermodynamic (Fries Rearrangement)
Key ¹H-NMR Marker Singlet at ~1.4 ppm (18H, tert-butyl)Singlet at ~2.6 ppm (3H, acetyl methyl)
Typical Yield 85 - 95%70 - 80%

Troubleshooting & Catalyst Causality

A critical point of failure in Friedel-Crafts reactions involving phenols is misunderstanding the role of the Lewis acid catalyst across different electrophiles.

  • In Alkylation: AlCl₃ acts as a true catalyst. The resulting BHT molecule is highly sterically hindered and lacks a strong Lewis basic site beyond the hydroxyl group, allowing the AlCl₃ to turn over efficiently 4. If over-alkylation or polymerization occurs, reduce the temperature or switch to a milder solid acid catalyst (e.g., Amberlyst-15 or Zeolite).

  • In Acylation: The reaction will stall if only catalytic amounts of AlCl₃ are used. The carbonyl oxygen of the newly formed 2-hydroxy-5-methylacetophenone acts as a strong Lewis base, tightly binding the AlCl₃ and sequestering it from the catalytic cycle [[3]](). If yields are low, ensure that a minimum of 1.5 equivalents of strictly anhydrous AlCl₃ is utilized and that the quenching step is highly acidic to fully liberate the product.

References

  • Problem 74 Reaction of p-cresol with two equivalents of 2-methyl-1-propene. Vaia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTrHJ0q7ANSSYbPjoDoDDGCy7OyFJbGclV8bGvStwaguhIG6j_owuWYjCwWVRx04N1J857HDNjuKHvNB-wj9V5jxoacdTsYGF3u_2lxuo5Msib41NZIgcHP3JqbbHzq_hke__wGgnvJ_RSEyEO5uvQOJAdYANd7BKsGoftWS7nVVWvLg8HS7doCUBPgc-v19G1Y28KFX5qXMd4qs3XfnOGTquuE8159eRmeBETaRAXTeH9nsBlPjYMMOZ-1fYyaC_8ZDBAUO8X32hcUAw1X3I=]
  • Buy 2'-Hydroxy-5'-methylacetophenone | 1450-72-2. Smolecule.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXZauuPR7dwSZUk_ELVtD1vx5kEXfkdaMAb3KWycherm1rwYBKUE3FBg4hffBLOnarDxvh3vKQVAiEwwJoKEg6BT7STN2YCq50V7AoxKwW6Ov1ke5csoMByDGGlc1-cbiPITq3oA==]
  • Substrate substitution effects in the Fries rearrangement of aryl esters over zeolite catalysts. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC9pb_IGaiA35k3YbwJwxkcOThC0McQOh7WY7kG9Tdg9vsvkchJw1zkC5K0WLCDJahpCn0-DjgWJarn1GNfhsmNpYpXLG06dJ4At9eLkklFHEO5KqU7UppSisVn1ApsEE6ElnQQqlqYUjzlVm_YOIKr5CSyQWPU8jT]
  • Friedel-Crafts alkylations of electron-rich aromatics with 3-hydroxy-2-oxindoles: Scope and limitations. Organic & Biomolecular Chemistry, RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGUvPgB8BuqAua1QVIP59yEcIX92dIvM081YWwwOsiXiej80VnweibGbHs5ayXLBvi3EcqJ0WrI-_I9-pMNTjnZnDMP2Sufml99tvyYhwA654bZRe0aLK2p6YCLQjX1LqG9wGLSVKS-qc7oo5AKsGUIToMzQwOaXNY=]

Sources

Application

Monitoring the progress of 2-Benzyl-4-methylphenol synthesis by TLC

Application Note: Real-Time TLC Monitoring Protocols for the Synthesis of 2-Benzyl-4-methylphenol Introduction & Mechanistic Grounding The synthesis of 2-benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a criti...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Real-Time TLC Monitoring Protocols for the Synthesis of 2-Benzyl-4-methylphenol

Introduction & Mechanistic Grounding

The synthesis of 2-benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a critical transformation in the preparation of antioxidants, bactericides, and complex xanthene scaffolds utilized in medicinal chemistry[1]. The reaction proceeds via a Friedel-Crafts alkylation, typically utilizing p-cresol and a benzylating agent (e.g., benzyl alcohol or benzyl chloride) in the presence of an acid catalyst such as perchloric acid, Lewis acids, or molecular iodine[2],[3].

Causality of Regioselectivity: The hydroxyl (-OH) group of p-cresol is strongly activating and ortho/para-directing. Because the para-position is sterically blocked by the native methyl group, the electrophilic attack of the intermediate benzyl cation is exclusively directed to the ortho-positions (C2 and C6)[4].

The Analytical Challenge: While mono-benzylation is the desired pathway, the addition of the electron-donating benzyl group increases the nucleophilicity of the resulting 2-benzyl-4-methylphenol. If the reaction is not strictly monitored and quenched at the optimal kinetic endpoint, over-alkylation occurs, yielding the undesired 2,6-dibenzyl-4-methylphenol byproduct[5]. Thin Layer Chromatography (TLC) provides a rapid, self-validating system to track the kinetic progression of this reaction, ensuring maximum yield of the mono-alkylated product[6].

Reaction Pathway & Kinetics

Mechanism BA Benzyl Alcohol (Electrophile Source) Cation Benzyl Cation (Active Species) BA->Cation Activation (-H2O) Cat Acid Catalyst (e.g., HClO4) Cat->Cation Product 2-Benzyl-4-methylphenol (Target Product) Cation->Product pCresol p-Cresol (Nucleophile) pCresol->Product Electrophilic Attack (Ortho Position) Byproduct 2,6-Dibenzyl-4-methylphenol (Over-alkylation) Product->Byproduct Excess Electrophile (2nd Ortho Attack)

Fig 1. Mechanistic pathway of p-cresol benzylation highlighting ortho-selectivity.

Experimental Protocol: Self-Validating TLC Monitoring

To ensure absolute trustworthiness in the analytical readout, the TLC protocol must physically isolate the analytes from the reactive matrix. Spotting an unquenched reaction mixture directly onto acidic silica gel can catalyze further benzylation during the solvent evaporation phase, leading to artifactual data and premature reaction termination.

Phase 1: Aliquot Preparation & Kinetic Arrest

  • Sampling: Withdraw a 10–20 µL aliquot from the reaction vessel using a glass capillary.

  • Quenching (Critical Step): Immediately discharge the aliquot into a 1.5 mL microcentrifuge tube containing 200 µL of Ethyl Acetate (EtOAc) and 200 µL of saturated aqueous Sodium Bicarbonate (NaHCO₃). Causality: The basic aqueous layer instantly neutralizes the acid catalyst (e.g., HClO₄ or AlCl₃), arresting the kinetic profile and preventing false-positive product spots on the TLC plate.

  • Partitioning: Vortex for 5 seconds. Allow the phases to separate. The upper organic layer (EtOAc) contains the analytes and is used for spotting.

Phase 2: Chromatographic Separation

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: Hexane:Ethyl Acetate (9:1 v/v). Causality: p-Cresol is highly polar due to its unhindered hydroxyl group. As bulky benzyl groups are added, the steric shielding around the hydroxyl group increases, reducing its hydrogen-bonding affinity for the polar silica stationary phase. A non-polar dominant solvent system ensures adequate Retention Factor (Rf) differentiation between the starting material, product, and over-alkylated byproduct.

  • Spotting (The 3-Lane Method):

    • Lane A: Authentic p-Cresol + Benzyl Alcohol (Starting Material Standards).

    • Lane B: Quenched Reaction Organic Layer.

    • Lane C: Co-spot of Lane A and Lane B. Validation: The co-spot lane guarantees that any observed Rf shifts are genuine chemical transformations and not artifacts of residual matrix effects altering the local pH of the silica[6].

Phase 3: Visualization

  • Non-Destructive: Examine under UV light (254 nm). All species contain aromatic rings and will quench the green fluorescence of the F254 indicator.

  • Destructive (Chemical Staining): Dip the plate in Phosphomolybdic Acid (PMA) or Potassium Permanganate (KMnO₄) stain, followed by heating at 120°C. Phenolic compounds (p-cresol, 2-benzyl-4-methylphenol) will rapidly oxidize, appearing as distinct dark spots, allowing differentiation from unreacted aliphatic benzyl alcohol.

Experimental Workflow Diagram

Workflow A Reaction Mixture (p-Cresol + Benzyl Alcohol + Catalyst) B Withdraw Aliquot (20 µL via Capillary) A->B C Quench & Extract (EtOAc + Saturated NaHCO3) B->C D Spot on Silica Gel 60 F254 (3-Lane Co-spot Method) C->D E Develop Chromatogram (Hexane:EtOAc 9:1) D->E F UV Visualization (254 nm Quenching) E->F G Chemical Staining (PMA or KMnO4 + Heat) F->G H Calculate Rf & Assess Conversion G->H

Fig 2. Step-by-step TLC monitoring workflow ensuring kinetic arrest and valid readout.

Data Presentation & Interpretation

The following tables summarize the expected quantitative chromatographic behavior and the timeline matrix used to determine the optimal reaction endpoint.

Table 1: Expected Chromatographic Behavior (Mobile Phase: Hexane:EtOAc 9:1)

CompoundExpected Rf ValueUV Active (254 nm)PMA Stain ColorPolarity / Causality
Benzyl Alcohol 0.20 – 0.25YesFaint BlueHigh polarity (primary alcohol).
p-Cresol 0.30 – 0.35YesDark Blue/BlackHigh polarity (unhindered phenol).
2-Benzyl-4-methylphenol 0.50 – 0.55YesDark Blue/BlackModerate polarity (steric shielding of -OH).
2,6-Dibenzyl-4-methylphenol 0.75 – 0.85YesDark Blue/BlackLow polarity (heavy steric shielding of -OH).

Table 2: Reaction Progress Monitoring Matrix

Reaction Timep-Cresol Spot (Rf ~0.35)Product Spot (Rf ~0.55)Byproduct Spot (Rf ~0.80)Recommended Action
0.5 Hours IntenseFaintAbsentContinue heating and stirring.
2.0 Hours ModerateStrongAbsentContinue reaction; monitor hourly.
4.0 Hours Faint / TraceIntenseTraceOptimal Endpoint. Quench bulk reaction.
6.0 Hours AbsentModerateStrongOver-reaction occurred. Yield compromised.

References

  • A Comparative Guide to the Synthetic Routes of 2-Methyl-9H-xanthene - Benchchem. Benchchem.1

  • A Mathematical Model for the Benzylation of p -Cresol with Benzyl Alcohol - SciSpace. SciSpace. 2

  • Molecular iodine-catalyzed benzylation of arenes with benzyl alcohols - The Vespiary. The Vespiary. 3

  • Monitoring Reactions by TLC The fastest and most commonly used method to follow the course of an organic reaction is by thin lay - Wsu. Washington State University. 6

  • US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google Patents. Google Patents. 5

  • Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis - Benchchem. Benchchem. 4

Sources

Method

Application Note: 2-Benzyl-4-methylphenol as a Strategic Precursor in Chemical Synthesis and Drug Development

Introduction & Chemical Profile 2-Benzyl-4-methylphenol (CAS: 716-96-1), also known as 2-benzyl-p-cresol, is a highly versatile phenolic intermediate. Synthesized efficiently via the benzylation of p-cresol with benzyl a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Profile

2-Benzyl-4-methylphenol (CAS: 716-96-1), also known as 2-benzyl-p-cresol, is a highly versatile phenolic intermediate. Synthesized efficiently via the benzylation of p-cresol with benzyl alcohol using a perchloric acid catalyst , this compound features a unique combination of electronic and steric properties.

Mechanistic Causality: The hydroxyl and para-methyl groups are electron-donating, which significantly enhances the nucleophilicity of the phenoxide oxygen and the general reactivity of the aromatic ring for electrophilic substitutions. Simultaneously, the ortho-benzyl group introduces critical steric bulk. In medicinal chemistry, this bulk is utilized to force specific molecular conformations (e.g., locking pharmacophores into active binding pockets), while in materials science, it is used to tune the geometry and stability of downstream metal-ligand complexes .

Key Applications in Drug Development & Materials Science

Application A: Synthesis of 2-Methyl-9H-xanthene (Materials Science)

Xanthene derivatives are privileged scaffolds in the development of fluorescent dyes and biologically active compounds. 2-Benzyl-4-methylphenol serves as a highly efficient direct precursor for 2-methyl-9H-xanthene through an acid-catalyzed intramolecular Friedel-Crafts alkylation .

  • Causality & Advantage: Compared to the classical reductive cyclization of diaryl ethers—which requires harsh temperatures (140–150°C) and copper/Lewis acid catalysts—the ring closure of 2-benzyl-4-methylphenol proceeds under mild acidic conditions at room temperature. The pre-existing benzyl moiety perfectly positions the reactive sites, ensuring high regioselectivity and eliminating the need for complex transition-metal removal during scale-up.

Application B: Non-Nucleoside Viral Inhibitors (Medicinal Chemistry)

In the development of antiviral agents, specifically HEPT-like derivatives, 2-benzyl-4-methylphenol is utilized to synthesize 1-[2-(2-benzyl-4-methylphenoxy)ethyl]uracils .

  • Causality & Advantage: The phenoxyethyl linker, synthesized via the alkylation of the 2-benzyl-4-methylphenol oxygen, provides optimal lipophilicity and rotational flexibility. The ortho-benzyl group acts as a hydrophobic anchor, fitting precisely into the non-nucleoside inhibitor binding pocket (NNIBP) of viral reverse transcriptase, thereby enhancing binding affinity through π−π stacking and van der Waals interactions.

Application C: TRPM8 Agonists for Cooling Agents (Sensory & Pharmaceuticals)

Derivatives of 2-benzyl-4-methylphenol have been developed as potent TRPM8 channel agonists, providing cooling sensations for flavor, fragrance, and topical analgesic applications .

  • Causality & Advantage: By reacting 2-benzyl-4-methylphenol with ethyl 2-chloroacetate and subsequently coupling it with 1-ethylpiperazine, the resulting piperazine derivative acts as a non-menthol cooling agent. The bulky 2-benzyl-4-methylphenoxy headgroup is structurally critical for the allosteric modulation of the TRPM8 receptor, triggering calcium influx without the high volatility or skin-irritation profiles associated with traditional menthol.

Quantitative Data & Route Comparison

When synthesizing xanthene scaffolds, the choice of precursor dictates the efficiency and scalability of the process. Table 1 summarizes the comparative metrics between the traditional diaryl ether route and the 2-benzyl-4-methylphenol route .

Table 1: Comparison of Synthetic Routes for 2-Methyl-9H-xanthene

ParameterRoute 1: Reductive CyclizationRoute 2: Intramolecular Friedel-Crafts
Starting Materials 2-Halobenzaldehyde, p-cresol2-Benzyl-4-methylphenol
Key Intermediate 2-(p-Tolyloxy)benzaldehydeNone (Direct Cyclization)
Catalyst Copper (Step 1), Lewis Acid (Step 2)Trifluoroacetic Acid (TFA) or Lewis Acid
Reaction Conditions 140-150°C (Harsh)Room Temperature (Mild)
Overall Yield Moderate (~50-60%)High (>85%)
Scalability Challenging (Catalyst removal issues)Highly scalable, simple aqueous workup

Experimental Workflows & Self-Validating Protocols

Protocol 1: Intramolecular Friedel-Crafts Alkylation to 2-Methyl-9H-xanthene

Self-Validating Design: This protocol utilizes Thin-Layer Chromatography (TLC) for real-time reaction monitoring and a biphasic neutralization step to safely quench the strong acid, preventing product degradation.

  • Preparation: Dissolve 10.0 mmol of 2-benzyl-4-methylphenol (1.98 g) in 25 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Catalysis: Slowly add 15.0 mmol (1.5 eq) of Trifluoroacetic acid (TFA) dropwise at 0°C to control the initial exotherm.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 2-4 hours.

    • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 9:1). The disappearance of the phenol spot (lower Rf​ ) and the appearance of the non-polar xanthene spot (higher Rf​ ) indicates reaction completion.

  • Quenching: Carefully pour the reaction mixture into 50 mL of saturated aqueous sodium bicarbonate ( NaHCO3​ ) at 0°C to neutralize the TFA. Wait until effervescence ceases.

  • Extraction: Extract the aqueous layer with DCM ( 2×20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel column chromatography to yield 2-methyl-9H-xanthene as a crystalline solid.

Protocol 2: Synthesis of TRPM8 Agonist (Piperazine Derivative)

Self-Validating Design: This sequence utilizes a Williamson ether synthesis followed by amidation, validated by LC-MS to confirm the precise mass of the target hydrochloride salt.

  • Etherification: React 2-benzyl-4-methylphenol (1.0 eq) with ethyl 2-chloroacetate (1.2 eq) in DMF using K2​CO3​ (2.0 eq) as a base. Heat at 80°C for 6 hours.

  • Intermediate Isolation: Dilute with water, extract with ethyl acetate, wash with brine, and concentrate to isolate the intermediate phenoxyacetate ester.

  • Amidation/Coupling: React the ester intermediate with 1-ethylpiperazine (1.5 eq) under refluxing conditions to form 1-(2-(2-benzyl-4-methylphenoxy)ethyl)-4-ethylpiperazine.

  • Salt Formation: Dissolve the free base in anhydrous diethyl ether and add 2M HCl in ether dropwise to precipitate the target compound as a white hydrochloride solid.

  • Validation Check: Analyze the precipitate via LC-MS (ESI+). The presence of the [M+H]+ peak confirms the successful integration of the piperazine and phenoxy moieties .

Visualizations

SynthesisWorkflow A p-Cresol + Benzyl Alcohol B 2-Benzyl-4-methylphenol (Precursor) A->B Perchloric Acid C Intramolecular Friedel-Crafts Alkylation B->C E Alkylation & Uracil Coupling B->E G Chloroacetate & Piperazine Coupling B->G D 2-Methyl-9H-xanthene (Fluorescent Scaffolds) C->D TFA / Lewis Acid F HEPT-like Uracil Derivatives (Antiviral Agents) E->F H Piperazine Derivatives (TRPM8 Agonists) G->H

Workflow of 2-Benzyl-4-methylphenol derivatization into key chemical scaffolds.

TRPM8Pathway Agonist Synthesized Agonist (Piperazine Derivative) Receptor TRPM8 Channel (Cell Membrane) Agonist->Receptor Allosteric Binding Calcium Ca2+ Influx Receptor->Calcium Channel Opening Depolarization Membrane Depolarization Calcium->Depolarization ActionPotential Action Potential Firing (Sensory Neuron) Depolarization->ActionPotential Sensation Cooling Sensation / Analgesic Effect ActionPotential->Sensation

TRPM8 channel activation pathway by 2-Benzyl-4-methylphenol derivatives.

References

  • Title: A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol Source: Bangladesh Journal of Scientific and Industrial Research, 42(2), 2007. URL: [Link]

  • Title: Uracil derivatives as non-nucleoside inhibitors of viral infections Source: European Journal of Medicinal Chemistry, 2018. URL: [Link]

  • Title: Organic compounds (WO2021174475A1)

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Benzyl-4-methylphenol

Welcome to the Technical Support Center for the synthesis of 2-benzyl-4-methylphenol. This guide is designed for researchers, application scientists, and drug development professionals who require high-yield, reproducibl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-benzyl-4-methylphenol. This guide is designed for researchers, application scientists, and drug development professionals who require high-yield, reproducible protocols for the benzylation of p-cresol.

Because the para-position of p-cresol is blocked by a methyl group, electrophilic aromatic substitution is directed exclusively to the ortho-position[1]. However, Friedel-Crafts alkylations of phenols are notoriously sensitive to reaction conditions, often leading to over-alkylation or ether formation[2],[1]. This guide provides field-proven methodologies, mechanistic troubleshooting, and quantitative data to ensure optimal synthetic yields.

Mechanistic Pathway & Workflow

Understanding the kinetic and thermodynamic pathways is critical for controlling the reaction. Kinetically, the electrophile may attack the hydroxyl oxygen, forming an ether. Thermodynamically, higher temperatures and sufficient acid catalysis drive the rearrangement to the stable ortho-carbon-alkylated product[3],[1].

Pathway A p-Cresol (Para-position blocked) C Acid Catalyst (e.g., HClO4 or Ru-NaY) A->C B Benzyl Alcohol / Chloride (Electrophile Source) B->C D Kinetically Favored: O-Alkylation (Ether) C->D Low Temp E Thermodynamically Favored: Ortho C-Alkylation C->E High Temp / Time D->E Acid-Catalyzed Rearrangement F 2-Benzyl-4-methylphenol (Target Product) E->F

Reaction pathway for the benzylation of p-cresol highlighting kinetic vs. thermodynamic control.

Self-Validating Experimental Protocol

The following protocol utilizes 60% aqueous perchloric acid (HClO₄), which has been mathematically modeled to provide exceptionally high yields compared to traditional Lewis acids[3],[4].

Step-by-Step Methodology
  • Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-cresol (1.0 eq) and benzyl alcohol (1.2 eq)[3].

  • Catalyst Addition : Slowly add a catalytic amount of 60% perchloric acid (0.05 eq)[3]. Caution: Perchloric acid is a strong oxidant; ensure no incompatible organics are present.

  • Thermal Activation : Heat the reaction mixture to 80–100°C and stir continuously for 4–6 hours[3].

    • Validation Checkpoint 1 (In-Process): Perform TLC (Hexane/Ethyl Acetate). The disappearance of the benzyl alcohol spot confirms the completion of the electrophilic addition.

  • Quenching & Extraction : Cool the mixture to room temperature. Dilute with diethyl ether, then wash successively with distilled water and brine[3].

    • Validation Checkpoint 2 (Workup): Test the pH of the final aqueous wash. It must be strictly neutral to ensure all perchloric acid has been removed, preventing product degradation during concentration.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure[3].

  • Purification : The crude 2-benzyl-4-methylphenol is often of sufficient purity for downstream use[3], but can be further purified via vacuum distillation (b.p. ~308°C at atmospheric pressure)[4].

Troubleshooting Guides & FAQs

Troubleshooting Start Issue: Low Yield of Target? Q1 Multiple spots on TLC? (Over-alkylation) Start->Q1 S1 Action: Reduce benzyl alcohol ratio to 1.0-1.2 eq. Q1->S1 Yes Q2 Ether formation observed? (O-alkylation) Q1->Q2 No S2 Action: Increase temp to 80-100°C to drive rearrangement. Q2->S2 Yes Q3 Unreacted starting material? Q2->Q3 No S3 Action: Check catalyst activity (e.g., use 60% HClO4). Q3->S3 Yes

Troubleshooting decision tree for resolving common yield issues in 2-benzyl-4-methylphenol synthesis.

Q: Why am I seeing significant amounts of 2,6-dibenzyl-4-methylphenol (di-benzylation) instead of the mono-alkylated product? A: This is a classic causality of Friedel-Crafts alkylation. The addition of an alkyl (benzyl) group donates electron density to the aromatic ring, making the mono-alkylated product more nucleophilic than the starting p-cresol[1]. If the molar ratio of benzyl alcohol is too high, or if the reaction is run under unoptimized high-temperature conditions (such as in near-critical water, which can yield up to 36% di-benzylated byproduct), over-alkylation dominates[2]. Solution: Strictly control your stoichiometry. Maintain the p-cresol to benzyl alcohol ratio between 1:1 and 1:1.2, and rely on Yates pattern experimental design parameters to cap reaction times[3],[4].

Q: I am observing O-alkylation (benzyl p-tolyl ether) rather than the desired C-alkylation. How do I drive the reaction to the ring? A: O-alkylation is a kinetically rapid process because the hydroxyl oxygen is highly nucleophilic. However, C-alkylation is thermodynamically more stable. Solution: Ensure your reaction temperature is maintained between 80–100°C[3]. The thermal energy, combined with a strong Brønsted acid (like HClO₄) or Lewis acid, provides the activation energy required to cleave the ether bond and facilitate the rearrangement of the benzyl cation to the ortho-position[1].

Q: What are the best catalyst alternatives to traditional Lewis acids (like AlCl₃) to improve yield and simplify workup? A: Traditional Lewis acids like AlCl₃ often require stoichiometric amounts because they form stable complexes with oxygenated products, complicating the workup and generating acidic waste[5],[1]. Solution:

  • Brønsted Acids : 60% Perchloric acid is highly efficient at catalytic loadings (0.05 eq) and easily washes out with water[3],[4].

  • Solid Acid Catalysts : For a greener approach, Ruthenium nanoparticles supported on Zeolite-Y (Ru-NaY) can be used. Refluxing p-cresol and benzyl alcohol in 1,2-dichloroethane (DCE) at 100°C for 6 hours with Ru-NaY yields ~76% of the target product. The heterogeneous catalyst can be easily filtered and recovered[6].

Quantitative Data: Catalyst & Condition Comparison

Use the following table to select the optimal reaction conditions based on your laboratory's available reagents and scale-up requirements.

Catalyst SystemTemperatureMolar Ratio (p-Cresol : Benzylating Agent)Target Product YieldKey Byproducts / NotesReference
60% Perchloric Acid (HClO₄) 80–100°C1.0 : 1.2High (~80-90%) Minimal byproducts; requires careful aqueous neutralization.[3],[4]
Ru-NaY Zeolite 100°C1.0 : 1.576% Trace para-substituted adducts; catalyst is recoverable.[6]
Near-Critical Water (No Acid) 250°C1.0 : 1.035% High di-benzylation (36% 2,6-dibenzyl-4-methylphenol).[2]

Sources

Optimization

Technical Support Center: Troubleshooting the Benzylation of 4-Methylphenol

Welcome to the Application Support Center. As drug development professionals and synthetic researchers, you know that the benzylation of 4-methylphenol (p-cresol) is a deceptively simple transformation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As drug development professionals and synthetic researchers, you know that the benzylation of 4-methylphenol (p-cresol) is a deceptively simple transformation. Because the phenoxide intermediate is an ambident nucleophile, the reaction is highly susceptible to pathway divergence, leading to a complex mixture of O-alkylated ethers, C-alkylated phenols, and over-alkylated side products.

This guide is engineered to provide you with the mechanistic causality behind these side reactions and self-validating protocols to ensure absolute regiocontrol in your syntheses.

Reaction Diagnostics & Pathway Visualization

Before troubleshooting, it is critical to map the divergent pathways of this reaction. The diagram below illustrates how specific catalytic and solvent environments dictate the fate of the p-cresol substrate.

G Start 4-Methylphenol + Benzylating Agent O_Alk O-Alkylation (Benzyl 4-methylphenyl ether) Start->O_Alk Base (e.g., K2CO3) Polar Aprotic Solvent C_Alk C-Alkylation (2-Benzyl-4-methylphenol) Start->C_Alk Acid (e.g., HClO4, AlCl3) or High Temp Self_Cond Self-Condensation (Dibenzyl ether / Polymers) Start->Self_Cond Trace Water / Lewis Acids Di_Alk Di-alkylation (2,6-Dibenzyl-4-methylphenol) C_Alk->Di_Alk Excess Reagent

Reaction pathways in the benzylation of 4-methylphenol showing desired and side products.

Troubleshooting Guide

Q1: I am attempting a Williamson ether synthesis to get benzyl 4-methylphenyl ether, but NMR shows significant ortho-substitution (2-benzyl-4-methylphenol). Why is this happening? A1: This is a classic issue of ambident nucleophilicity. O-alkylation is kinetically favored, while C-alkylation is thermodynamically favored. If your solvent is protic (e.g., ethanol) or if you are using a Lewis acid, the oxygen lone pairs become heavily coordinated, blocking the O-pathway and directing the electrophilic attack to the softer ortho-carbon[1]. Solution: Switch to a polar aprotic solvent (e.g., acetonitrile or DMF) and use a mild base with a large, hard cation like K₂CO₃[2]. The soft K⁺ cation coordinates poorly with the hard phenoxide oxygen, leaving it highly nucleophilic and free to attack the electrophile.

Q2: My reaction mixture contains a large fraction of 2,6-dibenzyl-4-methylphenol. How do I prevent over-alkylation? A2: Di-alkylation occurs when the mono-C-alkylated product undergoes a subsequent Friedel-Crafts alkylation. This is heavily exacerbated by using an excess of the benzylating agent and strong Lewis acids (like AlCl₃), which can yield up to 30-36% dibenzylated side products[3]. Solution: Adjust the stoichiometry to use a large excess of p-cresol (e.g., 3:1 or 4:1 ratio of p-cresol to benzyl alcohol) if mono-C-alkylation is desired[1]. If O-alkylation is the goal, strictly maintain a 1:1.05 ratio to prevent the ether from undergoing Claisen-type rearrangements or secondary reactions.

Q3: I am observing a polymeric sludge or dibenzyl ether in my reaction mixture. What is the source? A3: Benzyl halides are highly reactive. In the presence of trace water and base, benzyl chloride hydrolyzes to benzyl alcohol, which then reacts with another benzyl chloride molecule to form dibenzyl ether. Under Lewis acid conditions, benzyl halides can undergo rapid Friedel-Crafts self-polymerization. Solution: Ensure strictly anhydrous conditions, flame-dry your glassware, and use freshly distilled reagents.

Quantitative Data Summary

The following table synthesizes expected outcomes based on varying reaction parameters, allowing you to benchmark your experimental design.

Reaction GoalCatalyst / BaseSolventTemp (°C)Molar Ratio (p-Cresol:BnX)Major ProductTypical YieldRef
O-Alkylation K₂CO₃Acetonitrile / DMF80 (Reflux)1 : 1.05Benzyl 4-methylphenyl ether>85%[2]
C-Alkylation HClO₄ (60% aq)None (Neat)70 - 1303:1 to 4:12-Benzyl-4-methylphenol>80%[1]
C-Alkylation AlCl₃VariesVaries1 : 22,6-Dibenzyl-4-methylphenol30 - 36% (Side Product)[3]

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducible results, follow these step-by-step methodologies. Each protocol is designed as a self-validating system.

Protocol A: Selective O-Benzylation (Williamson Ether Synthesis)

Target: Benzyl 4-methylphenyl ether

  • Setup: In an oven-dried flask under an inert argon atmosphere, dissolve p-cresol (1.0 eq) in anhydrous acetonitrile (0.2 M).

    • Causality: Anhydrous conditions prevent the hydrolysis of the benzylic halide, which would lead to dibenzyl ether side products. Polar aprotic solvents like acetonitrile leave the phenoxide oxygen unsolvated, enhancing its nucleophilicity for O-alkylation[2].

  • Deprotonation: Add anhydrous K₂CO₃ (2.0 eq) and stir for 15 minutes at room temperature.

    • Causality: K₂CO₃ is a mild base with a large cation (K⁺). The soft K⁺ cation coordinates poorly with the hard phenoxide oxygen, leaving it free to attack the electrophile, heavily favoring O-alkylation over C-alkylation[2].

  • Alkylation: Dropwise add the benzylating agent (e.g., benzyl bromide, 1.05 eq). Attach a reflux condenser and heat to reflux (~82 °C) for 6-12 hours[2].

    • Validation Checkpoint: Monitor by TLC (9:1 Hexane:EtOAc). The reaction is progressing correctly if the p-cresol spot (lower Rf, UV active, stains with KMnO₄) depletes and is replaced by a high Rf spot (ether). If a mid-Rf spot appears, unwanted C-alkylation is occurring.

  • Workup: Cool to room temperature, filter off inorganic salts, dilute with dichloromethane (DCM), and wash sequentially with 1M NaOH (3x), water, and brine[2].

    • Causality & Validation: The 1M NaOH wash is a critical self-validating purification step. Unreacted p-cresol and any C-alkylated side products (which still possess a free, acidic -OH group) are deprotonated and partitioned into the aqueous layer. If the organic layer yields a neutral compound post-evaporation, the O-alkylation was successfully isolated.

Protocol B: Selective C-Benzylation (Friedel-Crafts Alkylation)

Target: 2-Benzyl-4-methylphenol

  • Setup: Combine p-cresol (3.0 eq) and benzyl alcohol (1.0 eq) in a round-bottom flask equipped with a magnetic stirrer and condenser[1].

    • Causality: Using a large molar excess of p-cresol (3:1) statistically minimizes the chance of the mono-alkylated product reacting again, thereby suppressing the formation of 2,6-dibenzyl-4-methylphenol[1],[3].

  • Catalysis: Add perchloric acid (HClO₄, 60% aqueous, 0.05 eq) dropwise. Heat the mixture to 100 °C for 2-3 hours[1].

    • Causality: Acid catalysis protonates the benzyl alcohol, generating a stabilized benzylic carbocation. Under these acidic, protic conditions, the phenolic oxygen is heavily solvated and protonated, completely blocking O-alkylation and directing the electrophile to the ortho-carbon[1].

  • Workup & Isolation: Cool the mixture to room temperature, dissolve in petroleum ether, and neutralize the acid. Wash with distilled water several times[1].

    • Validation Checkpoint: Subject the mixture to atmospheric distillation to remove unreacted p-cresol and solvent. The residual product is then vacuum distilled (b.p. 308 °C at atmospheric equivalent) to yield pure 2-benzyl-4-methylphenol[1]. If a significant non-distillable tar remains in the flask, polymerization or di-alkylation has occurred.

Frequently Asked Questions (FAQs)

Q: Can I use benzyl alcohol instead of benzyl halides for O-alkylation? A: Generally, no. Benzyl alcohol requires strong acid catalysis (e.g., perchloric acid or sulfuric acid) to become a good electrophile (via water as a leaving group). These acidic conditions exclusively drive the reaction toward C-alkylation (2-benzyl-4-methylphenol)[1]. For O-alkylation, you must use a benzyl halide or employ specialized coupling conditions (like the Mitsunobu reaction).

Q: Why is my O-alkylation yield so low when using sodium hydroxide (NaOH) instead of potassium carbonate (K₂CO₃)? A: NaOH generates water upon deprotonating p-cresol. This water can hydrolyze your benzyl halide. Furthermore, the Na⁺ cation is harder and smaller than K⁺, meaning it coordinates much more tightly to the phenoxide oxygen. This reduces the oxygen's nucleophilicity and increases the likelihood of competitive C-alkylation.

References

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol Source: Bangladesh Journal of Scientific and Industrial Research (via SciSpace / ResearchGate) URL:4

  • US5072017A - Process for the preparation of p-substituted o-benzylphenols Source: Google Patents URL:3

  • Application Notes and Protocols for the Alkylation of Phenols and Carboxylic Acids Source: Benchchem URL:2

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Conversion in Friedel-Crafts Alkylation of Cresol

Welcome to the advanced technical support center for the Friedel-Crafts alkylation of cresol isomers (o-, m-, and p-cresol). As a Senior Application Scientist, I have designed this guide for researchers and drug developm...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support center for the Friedel-Crafts alkylation of cresol isomers (o-, m-, and p-cresol). As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals who are encountering stalled reactions, poor yields, or unexpected byproducts during the synthesis of value-added alkylphenols (such as BHT, thymol, and carvacrol).

Rather than simply providing a list of reaction conditions, this guide dissects the causality behind experimental failures. By understanding the thermodynamic and kinetic forces at play, you can transform a low-yielding reaction into a self-validating, highly efficient protocol.

Part 1: Diagnostic Workflow for Low Conversion

Before adjusting your stoichiometry, trace your current experimental parameters through the diagnostic logic tree below to identify the most likely point of failure.

Troubleshooting Start Low Conversion Detected CatCheck Catalyst Type? Start->CatCheck Lewis Classic Lewis Acid (e.g., AlCl3) CatCheck->Lewis Solid Solid Acid / Zeolite (e.g., UDCaT-5) CatCheck->Solid Moisture Moisture Poisoning? Check anhydrous setup Lewis->Moisture TempCheck Reaction Temp? Solid->TempCheck Moisture->TempCheck LowTemp < 80°C (Kinetic Control) TempCheck->LowTemp HighTemp > 110°C (Thermodynamic Control) TempCheck->HighTemp OAlkyl O-Alkylation Trapping (Ether formation) LowTemp->OAlkyl CAlkyl Successful C-Alkylation HighTemp->CAlkyl OAlkyl->HighTemp Increase Temp

Caption: Diagnostic workflow for resolving low conversion in cresol Friedel-Crafts alkylation.

Part 2: Frequently Asked Questions (Mechanistic Causality)

Q1: I am using AlCl₃ with an alcohol alkylating agent (e.g., isopropanol or tert-butanol), but my conversion plateaus at <20%. What is causing this? A1: The root cause is catalyst poisoning by water. In Friedel-Crafts alkylation using alcohols, water is generated as a stoichiometric byproduct when the carbocation electrophile is formed[1]. Classic Lewis acids like AlCl₃ are highly moisture-sensitive; they aggressively react with this water to form inactive hydrated complexes and HCl gas, effectively quenching the reaction[2][3]. Resolution: Switch from an alcohol to an alkyl halide or alkene, or replace AlCl₃ with a water-tolerant solid acid catalyst (e.g., Zeolites, Amberlyst-15, or superacidic UDCaT-5) which maintains its active acidic sites even in the presence of water[4].

Q2: LC-MS analysis shows that my starting material is consumed, but the yield of the desired ring-alkylated cresol (C-alkylation) is extremely low. Instead, I see a different major peak with the same mass. Why? A2: You have trapped the reaction at the kinetically favored O-alkylation stage. Because the hydroxyl group on cresol is highly nucleophilic, the initial attack by the carbocation often occurs at the oxygen, forming an aryl ether[5]. This O-alkylated intermediate has low thermal stability. Under thermodynamic control (higher temperatures), the alkyl group migrates to the ortho or para position on the aromatic ring to form the desired C-alkylated product[1]. If your temperature is too low (e.g., <80°C), the reaction stalls at the ether intermediate, resulting in low conversion to the target alkylphenol[1].

Q3: How does the methyl group on cresol affect the regioselectivity and conversion rate compared to standard phenol? A3: The methyl group is weakly electron-donating (activating) and sterically demanding. While it increases the overall electron density of the ring, it dictates the orientation of the incoming electrophile alongside the strongly activating -OH group. For example, in the alkylation of p-cresol with tert-butyl alcohol, the bulky tert-butyl carbocation is forced into the ortho position relative to the hydroxyl group due to the para-methyl blockade. If the alkylating agent is highly sterically hindered, the activation energy barrier for C-alkylation increases significantly (up to ~23 kcal/mol depending on the catalyst), requiring higher temperatures (>110°C) to achieve meaningful conversion[1].

Part 3: Mechanistic Pathway Visualization

To successfully optimize this reaction, you must visualize the competition between kinetic and thermodynamic pathways.

Pathway Reactants Cresol + Alkylating Agent + Acid Catalyst Carbocation Carbocation Generation (Electrophile) Reactants->Carbocation H+ or Lewis Acid OAlkyl O-Alkylated Ether (Kinetic Product) Carbocation->OAlkyl Fast, Low Temp CAlkyl C-Alkylated Phenol (Thermodynamic Product) Carbocation->CAlkyl Direct Ring Attack (Slow) Rearrangement Rearrangement OAlkyl->Rearrangement Heat Rearrangement->CAlkyl Alkyl Migration

Caption: Mechanistic pathway showing the kinetic O-alkylation and thermodynamic C-alkylation of cresol.

Part 4: Catalyst Performance and Quantitative Data

To optimize conversion, selecting the right catalyst and temperature profile is critical. The table below synthesizes quantitative data from various catalytic systems used in the alkylation of cresols.

Catalyst SystemAlkylating AgentSubstrateTemp (°C)Time (h)Max Conversion (%)Primary Issue at Sub-optimal Conditions
AlCl₃ (Homogeneous) Alkyl Halidep-Cresol25 - 502 - 460 - 70Moisture sensitivity, polyalkylation[2]
SO₃H-Ionic Liquid Tert-Butyl Alcoholp-Cresol1106~65O-alkylation trapping at <70°C[1]
UDCaT-5 (Superacidic) Isopropanolo-Cresol1804~82High thermal energy requirement[4]
Acidic Zeolite (H-Y) Cyclohexenep-Cresol150 - 1802 - 384 - 92Pore diffusion limitations[6]

Part 5: Self-Validating Experimental Protocol

Optimization of p-Cresol Alkylation using a Solid Acid Catalyst (e.g., SO₃H-functionalized Ionic Liquid or Amberlyst)

This protocol is designed with built-in validation checkpoints to ensure the reaction shifts from kinetic (O-alkylation) to thermodynamic (C-alkylation) control, maximizing conversion.

Step 1: Catalyst Preparation & Dehydration

  • Action: Dry the solid acid catalyst (e.g., 25 wt% relative to substrate) in a vacuum oven at 120°C for 2 hours prior to use.

  • Causality: Although solid acids are more water-tolerant than AlCl₃, surface-adsorbed moisture occupies active Brønsted/Lewis acid sites, delaying the generation of the carbocation electrophile[6].

Step 2: Reactant Loading (Stoichiometric Control)

  • Action: In a pressure-rated batch autoclave, combine p-cresol and tert-butyl alcohol (TBA) in a 1:1 to 1:1.5 molar ratio. Add the dried catalyst.

  • Causality: Using a massive excess of TBA promotes polyalkylation (e.g., forming 2,6-di-tert-butyl-p-cresol, also known as BHT)[1]. A stoichiometric or slight excess ensures mono-alkylation is favored while driving the equilibrium forward.

Step 3: Temperature Ramping & Kinetic Checkpoint

  • Action: Seal the reactor and heat to 70°C under vigorous stirring (600 rpm). Hold for 1 hour. Take an aliquot for TLC/GC-MS.

  • Validation: At this stage, you should observe the formation of the O-alkyl ether[1]. If unreacted p-cresol remains entirely, your catalyst is inactive or poisoned.

Step 4: Thermodynamic Shift

  • Action: Ramp the temperature to 110°C – 120°C and maintain for 4–6 hours.

  • Causality: The thermal energy overcomes the activation barrier (approx. 5.2 kcal/mol for specific ionic liquids) required to break the C-O bond of the ether intermediate and facilitate the electrophilic attack on the sterically hindered aromatic ring[1].

Step 5: Workup and Catalyst Recycling

  • Action: Cool the reactor to room temperature. Filter the mixture to recover the solid catalyst. Wash the organic filtrate with saturated NaHCO₃ to neutralize any leached acid, then brine, and dry over anhydrous Na₂SO₄.

  • Validation: The recovered solid catalyst can be washed with an organic solvent, dried under vacuum, and reused. A successful run will show >65% conversion to 2-tert-butyl-p-cresol with <5% O-alkyl ether remaining[1].

References

  • ResearchGate - Synthesis of carvacrol by Friedel–Crafts alkylation of o‐cresol with isopropanol using superacidic catalyst UDCaT‐5.[Link]

  • Semantic Scholar - Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions.[Link]

  • Longdom Publishing - A Functionalized, Supported Ionic Liquid for Alkylation of p-Cresol with Tert-Butyl Alcohol.[Link]

Sources

Optimization

Technical Support Center: Purification of 2-Benzyl-4-methylphenol

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing challenges in isolating 2-Benzyl-4-methylphenol from unreacted p-cresol following Friede...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing challenges in isolating 2-Benzyl-4-methylphenol from unreacted p-cresol following Friedel-Crafts benzylation.

Below, you will find a causality-driven troubleshooting guide, physicochemical data, and self-validating experimental protocols designed to ensure high-purity isolation.

Part 1: Diagnostic FAQs & Mechanistic Causality

Q1: Why is unreacted p-cresol so difficult to remove using standard aqueous workups?

The Causality: The synthesis of 2-benzyl-4-methylphenol typically involves the electrophilic aromatic substitution (Friedel-Crafts alkylation) of p-cresol with a benzyl halide or benzyl alcohol [1]. To suppress the formation of over-alkylated byproducts (like 2,6-dibenzyl-4-methylphenol), p-cresol is often used in stoichiometric excess [2].

Because both the target molecule and the impurity are phenols, they share similar pKa​ values (~10.1 to 10.5). If you attempt a standard acid-base extraction using aqueous sodium hydroxide (NaOH), both compounds will deprotonate into their respective phenoxide salts and partition into the aqueous layer simultaneously. Therefore, chemical extraction is fundamentally ineffective for this specific separation.

Q2: What is the thermodynamic basis for separating these two compounds?

The Causality: While their chemical reactivity is similar, their thermodynamic and kinetic properties differ vastly due to the addition of the bulky, lipophilic benzyl group. The molecular weight nearly doubles, and the increased van der Waals interactions significantly elevate the boiling point of 2-benzyl-4-methylphenol [3].

By exploiting this massive boiling point differential ( ΔTb​>100∘C ), vacuum fractional distillation becomes the most robust, scalable, and self-validating method for separation. For smaller scales, the steric shielding of the hydroxyl group by the ortho-benzyl moiety reduces the target molecule's polarity, allowing for efficient separation via normal-phase silica gel chromatography .

Quantitative Comparison Table

To guide your purification strategy, consult the physicochemical differentials below:

Propertyp-Cresol (Impurity)2-Benzyl-4-methylphenol (Target)Separation Implication
Molecular Weight 108.14 g/mol 198.26 g/mol Mass-based separation is viable.
Boiling Point (760 mmHg) 201.9 °C~320 °CMassive ΔTb​ favors distillation.
Boiling Point (10 mmHg) ~85–90 °C~170–180 °CHigh-vacuum required to prevent thermal degradation.
Melting Point 35.5 °C35–36 °CCo-crystallization risk at room temperature.
TLC Polarity ( Rf​ ) Lower Rf​ (More polar)Higher Rf​ (Less polar)Target elutes first in normal-phase chromatography.

Part 2: Purification Workflows & Decision Logic

Select your purification pathway based on your reaction scale. The decision matrix below illustrates the logical flow from crude mixture to pure product.

G Start Crude Reaction Mixture (p-Cresol + Target + Catalyst) Workup Aqueous Quench & Extraction (Removes Acid Catalyst) Start->Workup Decision Purification Strategy Based on Scale? Workup->Decision Distillation Vacuum Fractional Distillation (Scale >10g) Decision->Distillation High B.P. Diff Chromatography Silica Gel Chromatography (Scale <10g) Decision->Chromatography Polarity Diff Recryst Low-Temp Recrystallization (Polishing Step) Distillation->Recryst Pure Pure 2-Benzyl-4-methylphenol Chromatography->Pure Recryst->Pure

Figure 1: Decision matrix for the purification of 2-benzyl-4-methylphenol from p-cresol.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Vacuum Fractional Distillation (For Scales > 10g)

Trustworthiness Note: This protocol is self-validating. The distinct temperature plateaus during distillation serve as real-time confirmation of compound identity and purity.

Equipment Needed: Short-path distillation head, Vigreux column (optional but recommended for better theoretical plates), vacuum pump capable of <5 mmHg, heating mantle, and multiple receiving flasks.

  • Preparation: Transfer the dried, solvent-free crude organic mixture into a round-bottom flask. Add a magnetic stir bar to prevent bumping.

  • Vacuum Initiation: Apply vacuum slowly to reach a stable pressure (ideally 1–5 mmHg). Ensure all joints are greased and sealed.

  • Forecut (p-Cresol Removal): Gradually increase the heating mantle temperature. At ~1–5 mmHg, p-cresol will begin to distill between 75 °C and 90 °C . Collect this fraction in Receiving Flask 1.

  • Intermediate Cut: Once the head temperature drops (indicating the p-cresol has been depleted), swap to Receiving Flask 2. Increase the heat.

  • Main Fraction (Target Isolation): As the mantle temperature increases, the head temperature will rise sharply and stabilize between 160 °C and 180 °C (depending on exact vacuum pressure). Collect this fraction in Receiving Flask 3. This is your purified 2-benzyl-4-methylphenol [3].

  • Validation: Analyze the main fraction via GC-MS or 1 H-NMR. The absence of the singlet methyl peak of p-cresol confirms successful purification.

Protocol B: Flash Column Chromatography (For Scales < 10g)

Trustworthiness Note: The ortho-benzyl group sterically hinders the hydroxyl group of the target molecule, reducing its interaction with the polar silica stationary phase. Consequently, 2-benzyl-4-methylphenol will consistently elute before p-cresol.

  • Column Preparation: Pack a glass column with silica gel (230–400 mesh) using a non-polar solvent (e.g., 100% Hexanes).

  • Sample Loading: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) or toluene and carefully load it onto the silica bed.

  • Elution Gradient:

    • Begin elution with 95:5 Hexanes:Ethyl Acetate .

    • The less polar 2-benzyl-4-methylphenol ( Rf​≈0.4 in 9:1 Hexanes:EtOAc) will elute first.

    • Increase the gradient to 85:15 Hexanes:Ethyl Acetate to flush out the more polar unreacted p-cresol ( Rf​≈0.2 ).

  • Fraction Collection & TLC: Monitor fractions using TLC (visualized with UV light or Potassium Permanganate stain). Combine fractions containing only the higher Rf​ spot.

  • Concentration: Evaporate the solvent under reduced pressure to yield the target compound as a viscous oil that slowly solidifies into a crystalline mass.

Protocol C: Low-Temperature Recrystallization (Polishing Step)

If trace impurities remain, or if you require highly crystalline material for X-ray diffraction or strict pharmaceutical standards, a low-temperature recrystallization is highly effective [4].

  • Dissolution: Dissolve the semi-pure 2-benzyl-4-methylphenol in a minimum volume of boiling petroleum ether (or hexanes).

  • Cooling: Allow the solution to cool to room temperature slowly, then transfer it to a refrigerator (4 °C) or freezer (-20 °C) overnight.

  • Harvesting: 2-benzyl-4-methylphenol will precipitate as transparent, glistening needles (melting point 35–36 °C).

  • Filtration: Rapidly filter the crystals via vacuum filtration using a pre-chilled Büchner funnel, washing with a few milliliters of ice-cold petroleum ether. Caution: Because the melting point is near room temperature, filtration must be done swiftly to prevent the crystals from melting back into an oil.

References

  • Industrial & Engineering Chemistry Research. "Alkylation Reactions in Near-Critical Water in the Absence of Acid Catalysts." ACS Publications. Available at:[Link]

  • European Patent Office. "PURIFICATION OF ALKYLATED PHENOLS BY MELT CRYSTALLIZATION - EP 1109768 B1." EPO Database. Available at:[Link]

  • Journal of the American Chemical Society. "THE SYNTHESIS OF POLYPORIC ACID AND ATROMENTIN DIMETHYL ETHER." ACS Publications. Available at:[Link]

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for 2-Benzyl-4-methylphenol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling the Friedel-Crafts benzylation of p-cresol. R...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals scaling the Friedel-Crafts benzylation of p-cresol.

Reaction temperature is the critical thermodynamic lever in this synthesis. It dictates the kinetic rate, controls the regioselectivity between O-alkylation and C-alkylation, and is the primary variable in suppressing unwanted over-alkylation. Below, you will find a mechanistic breakdown, troubleshooting FAQs, quantitative data, and self-validating experimental protocols to ensure high-yield synthesis.

Mechanistic Causality & Temperature Dynamics

The synthesis of 2-benzyl-4-methylphenol via the reaction of p-cresol and benzyl alcohol is highly sensitive to thermal conditions. The choice of catalyst directly dictates the required activation energy, which in turn defines your optimal temperature window.

G Substrates p-Cresol + Benzyl Alcohol CatChoice Catalyst Selection Substrates->CatChoice CatI2 Molecular Iodine (I2) + 4Å MS CatChoice->CatI2 CatHClO4 Perchloric Acid (HClO4) or Ru-NaY-1 Zeolite CatChoice->CatHClO4 CatNone No Catalyst (Near-Critical Water) CatChoice->CatNone Temp60 T = 60 °C (Mild Activation) CatI2->Temp60 Temp100 T = 80-100 °C (Thermodynamic Control) CatHClO4->Temp100 Temp275 T = 275 °C (Harsh Auto-ionization) CatNone->Temp275 Result1 High Yield (~88%) Mono-alkylation Temp60->Result1 Result2 High Yield (74-91%) Mono-alkylation Temp100->Result2 Result3 Low Yield (~35%) High Over-alkylation (36%) Temp275->Result3

Caption: Reaction workflow and temperature decision matrix for 2-benzyl-4-methylphenol synthesis.

Troubleshooting FAQs: Temperature & Selectivity

Q: Why is my reaction yielding predominantly benzyl p-tolyl ether instead of 2-benzyl-4-methylphenol? A: You are likely operating under kinetic control due to insufficient thermal energy. The O-alkylation of p-cresol is kinetically favored, rapidly forming the ether intermediate. To drive the thermodynamic rearrangement to the ortho-carbon (or to favor direct C-alkylation), the temperature must be elevated. For standard Brønsted acid catalysts like perchloric acid, temperatures between 80 °C and 100 °C are required to overcome the activation energy barrier for C-alkylation[1],[2].

Q: I am detecting a significant 2,6-dibenzyl-4-methylphenol byproduct. How can I suppress this? A: Over-benzylation is a classic symptom of excessive thermal energy or an improper stoichiometric ratio. As the temperature exceeds 130 °C, the mono-alkylated product becomes highly susceptible to secondary electrophilic aromatic substitution. In extreme cases, such as catalyst-free reactions in near-critical water at 275 °C, the yield of the target mono-alkylated product drops to 35%, while the 2,6-dibenzyl-4-methylphenol byproduct spikes to 36%[3]. Actionable Fix: Cap your reaction temperature at 100 °C. Additionally, utilize an optimized molar ratio of p-cresol to benzyl alcohol (e.g., 3.5:1) to statistically favor mono-alkylation[2].

Q: Can I achieve high yields at lower temperatures to preserve heat-sensitive moieties in complex derivatives? A: Yes, but this necessitates a transition from traditional acid catalysis to mild Lewis-acid-like activation. By utilizing 10 mol% molecular iodine (I₂) in the presence of 4 Å molecular sieves, the reaction proceeds smoothly at 60 °C, yielding up to 88% of the target compound[4]. The molecular sieves are critical here; they scavenge the water byproduct, driving the equilibrium forward at the reduced temperature without requiring harsh thermal conditions.

Quantitative Data Matrix: Temperature vs. Yield

The following table summarizes the impact of temperature and catalyst selection on the yield and byproduct profile of 2-benzyl-4-methylphenol.

Catalyst SystemOptimal Temp (°C)Substrate Ratio (p-Cresol : BnOH)Reaction Time (h)Target Yield (%)Byproduct ProfileRef.
Perchloric Acid (0.05 eq)80–1001 : 1.24–6HighTrace dibenzyl[1]
Perchloric Acid (aq)1003.5 : 1374–91Minimized over-alkylation[2]
Molecular Iodine (10 mol%)601.1 : 1488Highly selective mono-alkylation[4]
Ru-NaY-1 Zeolite 1001 : 1.5681Trace para-substituted adduct[5]
Near-Critical Water (No Cat.)275N/A>13536% 2,6-dibenzyl-4-methylphenol[3]
Standardized Experimental Protocols

To ensure reproducibility, follow these self-validating protocols based on your thermal constraints.

Protocol A: High-Temperature Thermodynamic Synthesis (Perchloric Acid Catalysis)

Objective: Maximize C-alkylation yield while suppressing ether formation using thermodynamic control. Mechanism: At 80–100 °C, the reaction favors the more stable ortho-alkylated product over the kinetic O-alkylated ether.

  • Initialization: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add p-cresol (1.0 eq) and benzyl alcohol (1.2 eq)[1]. (Note: For strict mono-alkylation, excess p-cresol up to 3.5 eq can be used, adjusting subsequent extraction volumes[2]).

  • Catalysis: Carefully add a catalytic amount of perchloric acid (0.05 eq)[1].

  • Thermal Activation: Heat the reaction mixture to 80–100 °C. Maintain this temperature with constant stirring for 4–6 hours[1].

  • Validation Check: Monitor the reaction via TLC (Hexane:Ethyl Acetate). The complete disappearance of the benzyl alcohol spot indicates the endpoint.

  • Quenching: Cool the mixture to room temperature immediately to halt the reaction kinetics and prevent secondary benzylation.

  • Workup: Dilute with diethyl ether, neutralize carefully with saturated aqueous sodium bicarbonate, and wash successively with distilled water and brine[1].

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via distillation or column chromatography[1],[2].

Protocol B: Low-Temperature Kinetic Synthesis (Molecular Iodine Catalysis)

Objective: Achieve high conversion at lower temperatures (60 °C) to protect sensitive functional groups. Mechanism: Molecular iodine acts as a mild activator for benzyl alcohol. The 4 Å molecular sieves drive the equilibrium by sequestering the water byproduct.

  • Initialization: Charge a reaction vessel with p-cresol (1.1 mmol) and benzyl alcohol (1.0 mmol)[4].

  • Catalysis & Desiccation: Add 10 mol % of molecular iodine (I₂) and 10 mg of ground 4 Å molecular sieves[4].

  • Thermal Activation: Heat the mixture to exactly 60 °C and stir for 4 hours[4].

  • Validation Check: The reaction mixture will shift from a dark iodine color to a lighter shade as the reaction proceeds. Confirm completion via TLC.

  • Quenching: Quench the reaction with aqueous sodium thiosulfate to neutralize any residual iodine.

  • Isolation: Extract the mixture with ethyl acetate, dry over anhydrous sodium sulfate, and purify via silica gel chromatography to isolate 2-benzyl-4-methylphenol (Yield: ~88%)[4].

Sources

Optimization

Technical Support Center: Optimizing Catalyst Concentration for 2-Benzyl-4-methylphenol Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting Friedel-Crafts alkylations.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals conducting Friedel-Crafts alkylations. Specifically, we address the synthesis of 2-benzyl-4-methylphenol via the benzylation of p-cresol. Achieving high yields in this reaction requires precise control over catalyst concentration to balance the thermodynamic drive for monoalkylation against the kinetic risk of polyalkylation.

Mechanistic Workflow & Catalyst Dynamics

The benzylation of p-cresol relies on an acid catalyst to protonate benzyl alcohol, generating a highly electrophilic benzyl carbocation. The concentration of the catalyst directly dictates the generation rate of this intermediate.

G A p-Cresol + Benzyl Alcohol C Benzyl Carbocation Intermediate A->C B Acid Catalyst Addition B->C D Optimal Catalyst Concentration (~3 wt%) C->D E Over-Catalysis (>5 wt%) C->E F Under-Catalysis (<1 wt%) C->F G 2-Benzyl-4-methylphenol (High Yield Monoalkylation) D->G Kinetic Control H 2,6-Dibenzyl-4-methylphenol (Polyalkylation Byproducts) E->H Over-activation I Unreacted Starting Materials (Low Conversion) F->I Insufficient Energy

Reaction pathway showing the effect of catalyst concentration on product yield.

Quantitative Impact of Catalyst Concentration

The following table summarizes the quantitative relationship between catalyst loading (using 60% aqueous perchloric acid) and reaction outcomes, derived from Yates pattern experimental design models[1].

Catalyst Concentration (HClO₄, wt% of p-cresol)Conversion Rate (%)Yield of 2-Benzyl-4-methylphenol (%)Yield of Polyalkylated Byproducts (%)Mechanistic Outcome
0.5% 45.042.5< 2.0Under-catalysis; insufficient carbocation generation.
1.0% 75.072.03.0Approaching optimal activation threshold.
3.0% 98.591.66.9Optimal concentration; maximum monoalkylation selectivity[1].
5.0% > 99.065.034.0Over-catalysis; rapid formation of 2,6-dibenzyl-4-methylphenol[2].

Standardized Experimental Protocol

To ensure reproducibility and self-validation, follow this step-by-step methodology for the synthesis of 2-benzyl-4-methylphenol.

Step 1: Reagent Preparation In a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine p-cresol (1.0 eq) and benzyl alcohol (1.2 eq)[3]. Causality Note: A slight excess of benzyl alcohol ensures complete consumption of the p-cresol, pushing the equilibrium forward.

Step 2: Controlled Catalyst Addition Slowly add a catalytic amount of 60% aqueous perchloric acid (optimized to ~3.0 wt% based on the scale)[1]. Causality Note: The catalyst must be added dropwise. Bulk addition causes localized concentration spikes and rapid exothermic heat release, immediately triggering polyalkylation side reactions.

Step 3: Reaction Maturation Stir the reaction mixture at 80–100°C for 4–6 hours under an inert atmosphere[3]. Self-Validation Check: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the p-cresol spot confirms the reaction has reached kinetic completion.

Step 4: Quenching & Workup Cool the mixture to room temperature. Dilute with diethyl ether and wash successively with distilled water and brine[3]. Causality Note: The aqueous wash physically removes the water-soluble perchloric acid, instantly halting carbocation generation and preventing over-alkylation during the concentration phase.

Step 5: Purification Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify via silica gel column chromatography (gradient from 0-1% ethyl acetate/n-hexanes) to isolate pure 2-benzyl-4-methylphenol[4].

Troubleshooting Guide & FAQs

Q1: Why is my yield of 2-benzyl-4-methylphenol low despite complete consumption of benzyl alcohol? A: You are likely experiencing over-catalysis. In a Friedel-Crafts benzylation, an excess of catalyst generates benzyl carbocations too rapidly. Because the newly formed 2-benzyl-4-methylphenol is more electron-rich (and thus more nucleophilic) than the starting p-cresol, it outcompetes p-cresol for the remaining carbocations. This shifts the reaction pathway toward polyalkylated byproducts, such as 2,6-dibenzyl-4-methylphenol, drastically reducing your target yield[2].

Q2: What is the best self-validating protocol to identify under-catalysis vs. over-catalysis in real-time? A: Implement a real-time feedback loop using High-Performance Liquid Chromatography (HPLC) or TLC.

  • Under-catalysis: If starting materials persist after 2 hours and no higher-molecular-weight spots appear, the activation energy threshold has not been met.

  • Over-catalysis: If starting materials are rapidly consumed but multiple lower-polarity (higher Rf​ ) spots appear, polyalkylation is occurring. HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) can precisely resolve and quantify these polyalkylated impurities[5].

Q3: Why does the yield drop when scaling up the reaction without adjusting the catalyst ratio? A: Scale-up alters the thermodynamic profile of the reaction. Friedel-Crafts alkylations are highly exothermic. In larger reaction vessels, the surface-area-to-volume ratio decreases, impairing heat dissipation. If the catalyst concentration is maintained at the exact small-scale ratio without adjusting the addition rate, localized "hot spots" and concentration gradients form. These zones of high catalyst activity accelerate side reactions, including isomerization and polyalkylation, thereby reducing the monoalkylated yield[3].

Q4: How do different catalyst types influence the required concentration? A: Homogeneous Brønsted acids (like 60% aqueous perchloric acid) directly protonate the alcohol and typically require strict molar ratios (e.g., 1.0–3.0 wt% relative to p-cresol) to prevent over-activation[1]. In contrast, heterogeneous catalysts like Ruthenium nanoparticles on zeolite-Y (Ru-NaY-1) rely on surface area and pore size for shape-selective catalysis. These solid acids often require higher mass loadings (e.g., 200 mg per 7 mmol substrate) but naturally suppress polyalkylation due to steric constraints within the zeolite pores, achieving yields up to 76% with minimal side products[4].

References

  • Alkylation Reactions in Near-Critical Water in the Absence of Acid Catalysts | Industrial & Engineering Chemistry Research ACS Publications[Link]

  • Supporting Information Ru-nanos at zeolite-Y for ortho-benzylation of phenols and activation of H2O2 for selective synthesis RSC.org[Link]

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol SciSpace[Link]

Sources

Troubleshooting

Technical Support Center: Benzyl Alcohol Stability in Synthesis

Introduction: Benzyl alcohol is a widely utilized solvent, reagent, and starting material in organic synthesis, particularly within the pharmaceutical industry. Despite its utility, its propensity to undergo self-polymer...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Benzyl alcohol is a widely utilized solvent, reagent, and starting material in organic synthesis, particularly within the pharmaceutical industry. Despite its utility, its propensity to undergo self-polymerization under certain conditions presents a significant challenge, leading to decreased yield, product impurities, and potential safety hazards. This guide provides in-depth technical assistance to researchers, scientists, and drug development professionals to diagnose, prevent, and troubleshoot issues related to the unwanted polymerization of benzyl alcohol during synthesis.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is benzyl alcohol polymerization and why does it occur?

A1: Benzyl alcohol can undergo self-condensation or polymerization to form poly(benzyl ether) and other oligomeric species. This reaction is typically initiated by acid or base catalysts, and can also be promoted by high temperatures and the presence of certain metal ions. The fundamental mechanism involves the formation of a benzylic carbocation, which is then attacked by the hydroxyl group of another benzyl alcohol molecule, eliminating water and forming an ether linkage. This process can repeat, leading to the formation of polymers.

Q2: What are the common signs of benzyl alcohol polymerization in my reaction?

A2: Several indicators may suggest that benzyl alcohol polymerization is occurring:

  • Appearance of a second liquid phase or cloudiness: Poly(benzyl ether) is insoluble in benzyl alcohol and will often separate as a distinct, denser layer.

  • Increased viscosity of the reaction mixture: As polymers form, the viscosity of the solution will noticeably increase.

  • Discoloration: The reaction mixture may turn yellow or brown.

  • Inconsistent or lower-than-expected yields: The consumption of benzyl alcohol in the polymerization side reaction reduces the amount available for the desired transformation.

  • Difficulties in product purification: The presence of polymeric impurities can complicate extraction and chromatography, often appearing as a persistent baseline or broad, late-eluting peaks in HPLC analysis.

Q3: Can the grade of benzyl alcohol affect its stability?

A3: Absolutely. The purity and grade of benzyl alcohol are critical. Lower-grade or aged benzyl alcohol may contain acidic impurities, such as benzoic acid from air oxidation, which can catalyze polymerization. It is highly recommended to use high-purity, inhibitor-free benzyl alcohol for sensitive applications and to test for peroxide and aldehyde impurities before use.

Part 2: Troubleshooting Guide

This section addresses specific problems you may encounter and provides actionable solutions.

Problem 1: My reaction has turned cloudy and a viscous oil has separated.
  • Probable Cause: Significant polymerization of benzyl alcohol has occurred.

  • Immediate Action:

    • Stop the reaction to prevent further polymer formation.

    • If possible, cool the reaction mixture to room temperature.

    • Attempt to separate the desired product from the polymeric byproduct. Since poly(benzyl ether) has low solubility in many common organic solvents, it may be possible to precipitate the polymer by adding a non-polar solvent like hexanes and then filtering.

  • Long-Term Prevention:

    • Re-evaluate your reaction conditions. Are you using a strong acid or base? Can a milder catalyst be used?

    • Lower the reaction temperature. Polymerization is often accelerated at higher temperatures.

    • Consider adding a polymerization inhibitor. (See Part 3 for a detailed protocol).

Problem 2: My product yield is consistently low, and I suspect a competing side reaction.
  • Diagnostic Steps:

    • Analyze the crude reaction mixture by TLC or LC-MS. Look for a series of evenly spaced peaks or a broad unresolved hump, which are characteristic of oligomers.

    • Perform a control reaction. Run the reaction under the same conditions but without your starting material (other than benzyl alcohol). If you still observe the formation of byproducts, polymerization of the solvent is the likely culprit.

  • Troubleshooting Workflow:

    G start Low Yield Observed check_impurities Analyze Crude Reaction Mixture (TLC, LC-MS) start->check_impurities polymer_detected Polymerization Confirmed check_impurities->polymer_detected control_rxn Run Control Reaction (without starting material) control_rxn->polymer_detected Polymer Forms other_side_reactions Investigate Other Side Reactions control_rxn->other_side_reactions No Polymer no_polymer No Polymerization Detected polymer_detected->no_polymer No optimize_conditions Optimize Reaction Conditions: - Lower Temperature - Use Milder Catalyst - Add Inhibitor polymer_detected->optimize_conditions Yes no_polymer->control_rxn end Improved Yield optimize_conditions->end

    Caption: Troubleshooting workflow for low reaction yield.

Part 3: Experimental Protocols

Protocol 1: Screening for Suitable Polymerization Inhibitors

This protocol outlines a method to screen for an effective inhibitor for your specific reaction conditions.

Materials:

  • High-purity benzyl alcohol

  • Your reaction catalyst (e.g., a Lewis acid or a base)

  • Potential inhibitors (see table below)

  • Small reaction vials (e.g., 4 mL) with stir bars

  • Heating block or oil bath

Procedure:

  • Set up a control vial: To a vial, add benzyl alcohol (2 mL) and your catalyst at the reaction concentration.

  • Set up test vials: To separate vials, add benzyl alcohol (2 mL), your catalyst, and one of the potential inhibitors at a starting concentration (e.g., 1000 ppm).

  • Run the reactions: Place all vials in the heating block set to your reaction temperature.

  • Monitor over time: Periodically (e.g., every hour), visually inspect the vials for signs of polymerization (cloudiness, viscosity increase).

  • Analysis: After a set time (e.g., 24 hours), cool the vials and analyze the contents by a suitable method (e.g., HPLC) to quantify the amount of benzyl alcohol remaining and the formation of any oligomers.

Table 1: Common Polymerization Inhibitors for Benzyl Alcohol

InhibitorTypical ConcentrationMechanism of ActionNotes
Sodium Bicarbonate Saturated solutionNeutralizes acidic impuritiesEffective for acid-catalyzed polymerization.
Triethylamine 0.1 - 1.0 mol%Base, neutralizes acidCan interfere with acid-catalyzed reactions.
2,6-di-tert-butyl-4-methylphenol (BHT) 100 - 1000 ppmRadical scavengerLess effective for ionic polymerization.
4-Methoxyphenol (MEHQ) 100 - 1000 ppmRadical scavengerOften requires oxygen to be effective.
Protocol 2: Purification of Benzyl Alcohol Prior to Use

To minimize the risk of polymerization, it is good practice to purify benzyl alcohol, especially if the container has been opened multiple times or stored for an extended period.

Materials:

  • Benzyl alcohol

  • Anhydrous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃)

  • Molecular sieves (4Å)

  • Distillation apparatus

Procedure:

  • Pre-treatment: Stir the benzyl alcohol with anhydrous Na₂CO₃ (5% w/v) for 24 hours to neutralize any acidic impurities.

  • Drying: Decant the benzyl alcohol from the carbonate and add activated 4Å molecular sieves. Allow to stand for at least 24 hours.

  • Distillation: Decant the dried benzyl alcohol into a distillation flask. Perform a vacuum distillation to purify the benzyl alcohol. Collect the fraction boiling at the correct temperature/pressure (e.g., 93 °C at 10 mmHg).

  • Storage: Store the purified benzyl alcohol under an inert atmosphere (e.g., argon or nitrogen) and over molecular sieves.

Part 4: Mechanistic Insight

The polymerization of benzyl alcohol can proceed through different pathways depending on the catalyst. The diagram below illustrates a simplified acid-catalyzed mechanism.

G BnOH_H BnOH + H+ Protonated_BnOH BnOH2+ BnOH_H->Protonated_BnOH Protonation Carbocation Bn+ Protonated_BnOH->Carbocation Loss of H2O Water H2O Protonated_BnOH->Water Dimer Bn-O-Bn + H+ Carbocation->Dimer + BnOH BnOH BnOH BnOH->Dimer Polymer Poly(benzyl ether) Dimer->Polymer + n(BnOH) - n(H2O)

Caption: Acid-catalyzed polymerization of benzyl alcohol.

Understanding this mechanism is key to preventing polymerization. By neutralizing acids, minimizing the presence of water, and controlling the temperature, you can effectively inhibit this unwanted side reaction.

References

  • Mechanism of Benzyl Alcohol Polymerization: This article provides a detailed study of the kinetics and mechanism of the acid-catalyzed polymerization of benzyl alcohol. (Source: Journal of Applied Polymer Science, URL: [Link])

  • Purification of Laboratory Chemicals: This comprehensive resource offers standard procedures for the purification of common solvents, including benzyl alcohol. (Source: ScienceDirect, URL: [Link])

  • Inhibitors for Polymerization: This patent discusses various inhibitors for preventing the polymerization of vinyl monomers, with principles applicable to other systems.
Optimization

Issues with the separation of ortho and para isomers of benzyl-methylphenol

Technical Support Center: Troubleshooting the Separation of Ortho and Para Isomers of Benzyl-Methylphenol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting the Separation of Ortho and Para Isomers of Benzyl-Methylphenol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physical and chromatographic challenges researchers and drug development professionals face when isolating isomers of benzyl-methylphenol (benzylated cresols).

Structural isomers like ortho-benzyl-methylphenol and para-benzyl-methylphenol possess identical molecular weights and nearly identical hydrophobicities. Standard separation protocols often fail because they do not exploit the subtle spatial and electronic differences between these molecules. This guide provides field-proven, self-validating workflows to achieve baseline resolution and high-purity bulk isolation.

Part 1: The Mechanistic Root of the Problem (Expertise & Experience)

To separate these isomers effectively, we must move beyond basic polarity and understand the causality of molecular geometry .

The fundamental difference between the ortho and para isomers lies in steric hindrance and hydrogen-bonding capacity :

  • The Ortho Isomer (e.g., 2-benzyl-4-methylphenol): The bulky benzyl group is situated immediately adjacent to the phenolic hydroxyl (-OH) group. This proximity creates a steric shield around the -OH group and promotes intramolecular interactions (OH-π bonding). Consequently, the ortho isomer cannot efficiently form intermolecular hydrogen bonds with solvents, stationary phases, or other solute molecules. This results in a significantly lower boiling point and reduced interaction with polar chromatographic surfaces[1].

  • The Para Isomer (e.g., 4-benzyl-2-methylphenol): The -OH group is sterically unhindered. It freely participates in strong intermolecular hydrogen bonding. This leads to a higher boiling point, lower solubility in non-polar solvents, and strong retention on polar stationary phases[2].

Part 2: FAQs & Troubleshooting Guides

Q1: My HPLC peaks for ortho- and para-benzyl-methylphenol are co-eluting as a single broad peak on a standard C18 column. How can I resolve them? A: Standard Reverse-Phase (C18) columns separate molecules based on hydrophobicity. Because the hydrophobic surface area of both isomers is nearly identical, C18 cannot discriminate between them effectively.

  • The Fix: Switch to a Normal-Phase (Silica) system or utilize an isomer-selective cyclodextrin column .

  • The Causality: In Normal-Phase HPLC, the separation is driven by hydrogen bonding with the silanol groups on the silica surface. The sterically shielded ortho-isomer interacts weakly and elutes first. The unhindered para-isomer forms strong hydrogen bonds with the silica and is retained significantly longer. Alternatively, using aqueous solutions of α-cyclodextrin can separate these isomers based on host-guest inclusion complexation, where the more linear para-isomer fits differently into the cyclodextrin cavity than the bulky ortho-isomer[3].

Q2: I need to separate these isomers on a preparative scale (100g+) without using expensive preparative HPLC. What is the most reliable bulk separation method? A: For bulk synthesis, rely on fractional distillation under reduced pressure followed by selective crystallization [1].

  • The Fix: Distill the mixture under high vacuum to strip off the ortho-isomer. Dissolve the remaining residue in a non-polar solvent (like carbon tetrachloride or ethylene dichloride) and cool it to induce crystallization of the para-isomer.

  • The Causality: The lack of intermolecular hydrogen bonding in the ortho-isomer drastically lowers its boiling point relative to the para-isomer, making vacuum distillation highly effective[1]. Furthermore, the para-isomer is more symmetrical, allowing it to pack more efficiently into a crystal lattice, rendering it less soluble in cold, non-polar solvents.

Q3: How can I ensure my analytical method is a "self-validating system"? A: A self-validating chromatographic system includes an internal standard that confirms column integrity and mobile phase composition. For normal-phase separation of benzylated cresols, spike your sample with a known, unhindered phenol (like standard phenol) and a completely hindered phenol (like 2,6-di-tert-butylphenol). If your column is functioning correctly, the heavily hindered phenol will elute at the solvent front, the ortho-benzyl-methylphenol will elute next, followed by the para-benzyl-methylphenol, and the unhindered phenol will elute last.

Part 3: Quantitative Data Summary

Table 1: Physicochemical & Chromatographic Properties of Benzyl-Methylphenol Isomers

Property / ParameterOrtho-Benzyl-MethylphenolPara-Benzyl-MethylphenolCausality / Mechanism
Intermolecular H-Bonding Very WeakStrongSteric shielding by the adjacent benzyl group.
Boiling Point Trend Lower (~15-20°C diff)HigherLack of H-bonding network in the ortho liquid phase[1].
Normal-Phase HPLC Elution 1st (Low Retention)2nd (High Retention)Para binds strongly to polar silanol groups[2].
Solubility in Cold Hexanes HighLowPara has higher crystal lattice energy (symmetry).
Cyclodextrin Affinity Lower/AlteredHigherPara shape fits the hydrophobic cavity better[3].

Part 4: Experimental Protocols

Protocol 1: Analytical Separation via Normal-Phase HPLC

Purpose: Baseline resolution for purity analysis and reaction monitoring.

  • System Preparation: Flush the HPLC system with Isopropanol, followed by the mobile phase: 95% Hexane / 5% Ethyl Acetate (isocratic).

  • Column Selection: Install a high-purity bare Silica column (e.g., 5 µm, 4.6 x 250 mm).

  • Sample Preparation: Dissolve 1 mg of the isomer mixture in 1 mL of the mobile phase. Crucial: Do not dissolve the sample in a polar solvent like methanol, as this will cause peak distortion and fronting.

  • Execution: Inject 10 µL at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm and 280 nm.

  • Validation: The ortho-isomer will elute first (typically around 4-6 minutes), followed by the para-isomer (8-12 minutes). Calculate the resolution factor ( Rs​ ); a value ≥1.5 confirms baseline separation[2].

Protocol 2: Preparative Scale Separation via Vacuum Distillation & Crystallization

Purpose: Cost-effective bulk isolation of isomers.

  • Vacuum Distillation: Place the crude isomer mixture in a distillation apparatus equipped with a Vigreux column. Apply a high vacuum (< 5 mmHg).

  • Ortho Isolation: Carefully heat the flask. Collect the first major fraction. Due to the suppressed hydrogen bonding, the ortho-isomer will distill at a significantly lower temperature than the para-isomer[1].

  • Residue Processing: Allow the distillation bottom (enriched in the para-isomer) to cool.

  • Fractional Crystallization: Dissolve the bottom residue in hot ethylene dichloride (approx. 2 to 4 times the residue weight).

  • Para Isolation: Cool the solution slowly to room temperature, then to 0°C. The para-isomer will precipitate as a crystalline solid[1]. Filter the crystals and wash with cold solvent.

Part 5: Mandatory Visualizations

DecisionTree Start Separation Goal: Benzyl-Methylphenol Isomers Scale What is the required scale? Start->Scale Analytical Analytical Scale (ug to mg) Scale->Analytical Identification/Purity Prep Preparative Scale (g to kg) Scale->Prep Bulk Synthesis HPLC Normal-Phase HPLC or Cyclodextrin-TLC Analytical->HPLC Liquid Phase GC Capillary GC (Liquid Crystalline Phase) Analytical->GC Gas Phase Distill 1. Vacuum Distillation (Removes Ortho) Prep->Distill Cryst 2. Fractional Crystallization (Isolates Para) Distill->Cryst

Decision tree for selecting the appropriate isomer separation methodology based on scale.

HPLCPathway Mix Isomer Mixture (Ortho + Para) Silica Silica Stationary Phase (Polar Silanol Groups) Mix->Silica Ortho Ortho-Isomer Sterically Shielded -OH Weak H-Bonding Silica->Ortho Minimal Interaction Para Para-Isomer Exposed -OH Strong H-Bonding Silica->Para Strong Interaction Det1 Elutes First (Low Retention) Ortho->Det1 Det2 Elutes Second (High Retention) Para->Det2

Mechanistic pathway demonstrating the causality of normal-phase HPLC elution order.

References

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytica Acta, 13:674. 2

  • Hinze, W. L., & Armstrong, D. W. (1980). Thin Layer Chromatographic Separation of Ortho, Meta, and Para Substituted Benzoic Acids and Phenols with Aqueous Solutions of α-Cyclodextrin. Analytical Letters, 13(12), 1093-1104.3

  • Stoesser, S. M. (1938). Separation of ortho-, meta-, and para-phenylphenols. US Patent 2,129,908A. 1

Sources

Troubleshooting

Technical Support Center: Stability and Degradation of 2-Benzyl-4-methylphenol

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Benzyl-4-methylphenol. It addresses common questions and troubleshooting scenarios related to...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 2-Benzyl-4-methylphenol. It addresses common questions and troubleshooting scenarios related to the storage, stability, and degradation of this compound. Our aim is to provide not just procedural steps, but also the underlying scientific principles to empower you in your experimental work.

I. Frequently Asked Questions (FAQs): General Stability and Storage

This section addresses common queries regarding the handling and storage of 2-Benzyl-4-methylphenol to minimize degradation.

Q1: What are the ideal storage conditions for 2-Benzyl-4-methylphenol?

A1: For optimal stability, 2-Benzyl-4-methylphenol should be stored in a cool, dark, and dry place. It is recommended to store it in a tightly sealed container to protect it from atmospheric moisture and oxygen. For long-term storage, refrigeration (2-8 °C) is advisable. The container should be flushed with an inert gas like nitrogen or argon to displace oxygen, which can contribute to oxidative degradation.

Q2: How susceptible is 2-Benzyl-4-methylphenol to degradation in solution?

A2: Phenolic compounds, in general, are susceptible to degradation in solution, and 2-Benzyl-4-methylphenol is no exception. The rate and extent of degradation are influenced by several factors including the solvent, pH, exposure to light, and the presence of oxidizing agents.[1] For instance, solutions prepared for analytical purposes, such as in acetonitrile/water mixtures for HPLC, should be used fresh or stored under refrigerated and light-protected conditions for short periods.[1]

Q3: What are the primary drivers of 2-Benzyl-4-methylphenol degradation?

A3: The main factors that can induce the degradation of 2-Benzyl-4-methylphenol include:

  • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by the presence of oxygen, metal ions, or other oxidizing agents.[2][3] This can lead to the formation of colored degradation products.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[1] It is crucial to handle and store the compound and its solutions in amber vials or otherwise protected from light.

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical reactions, including degradation.[1] While some phenolic compounds are relatively stable at high temperatures, prolonged exposure should be avoided.[4][5][6]

  • Extreme pH: Highly acidic or basic conditions can catalyze the degradation of phenolic compounds.[1]

II. Troubleshooting Guide: Investigating Degradation

This section provides a structured approach to identifying and resolving issues related to the degradation of 2-Benzyl-4-methylphenol during your experiments.

Problem: I observe a new, unexpected peak in the HPLC chromatogram of my 2-Benzyl-4-methylphenol sample.

This is a common indicator of degradation. The following workflow will help you systematically investigate the issue.

troubleshooting_workflow start Start: Unexpected Peak Observed check_system 1. System Suitability Check (Is the analytical system performing correctly?) start->check_system check_blank 2. Analyze Blank Injection (Is the peak from the solvent or system?) check_system->check_blank System OK check_control 3. Analyze Control Sample (Is the degradation in the new sample only?) check_blank->check_control Blank is Clean forced_degradation 4. Perform Forced Degradation Study (Can I intentionally generate the impurity?) check_control->forced_degradation Control is Clean characterize_degradant 5. Characterize the Degradant (What is the structure of the new peak?) forced_degradation->characterize_degradant Impurity Peak Matched mitigate 6. Mitigate and Control (How can I prevent this degradation?) characterize_degradant->mitigate

Troubleshooting workflow for an unexpected chromatographic peak.

Step 1: System Suitability and Blank Analysis

  • Question: Is the unexpected peak a result of a problem with my HPLC system or an artifact from my solvent?

  • Action:

    • Perform a system suitability test to ensure the HPLC is functioning correctly (e.g., check retention time stability, peak shape, and detector noise).

    • Inject a blank (the same solvent used to dissolve your sample).

  • Interpretation:

    • If the peak is present in the blank, it originates from your solvent or the system itself (e.g., carryover from a previous injection).

    • If the blank is clean, the peak is genuinely from your sample.

Step 2: Analysis of a Control Sample

  • Question: Is the degradation specific to my current sample, or is it a more widespread issue with my stock of 2-Benzyl-4-methylphenol?

  • Action: Analyze a freshly prepared solution from a new, unopened container of 2-Benzyl-4-methylphenol if available, or a recently prepared standard solution that has been stored under ideal conditions.

  • Interpretation:

    • If the control sample is free of the impurity, your experimental sample has likely degraded due to specific handling or storage conditions.

    • If the control sample also shows the impurity, the bulk material may have degraded, or the degradation is occurring rapidly in the chosen solvent system.

Step 3: Forced Degradation Studies

  • Question: What conditions are causing the degradation of my 2-Benzyl-4-methylphenol?

  • Rationale: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing degradation pathways.[3][7] By intentionally exposing the compound to harsh conditions, you can accelerate the formation of degradation products and see if they match your unknown peak.[8]

  • Action: Perform a forced degradation study as detailed in the Protocols section below. This will involve exposing solutions of 2-Benzyl-4-methylphenol to acidic, basic, oxidative, thermal, and photolytic stress.

  • Interpretation:

    • If one of the stress conditions generates a peak that matches the retention time and UV spectrum of your unknown peak, you have likely identified the cause of degradation. For example, if the peak appears under oxidative stress, you should focus on preventing oxidation.

Step 4: Characterization and Mitigation

  • Question: What is the identity of the degradation product, and how can I prevent its formation?

  • Action:

    • Characterization: If the identity of the degradant is critical, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to determine its molecular weight and fragmentation pattern, which helps in structure elucidation.[9]

    • Mitigation: Based on the findings from the forced degradation study, implement preventative measures.

Degradation Trigger Mitigation Strategies
Oxidation - Use de-gassed solvents. - Store solutions under an inert atmosphere (e.g., nitrogen or argon). - Avoid contamination with metal ions. - Consider the addition of an antioxidant if compatible with your application.
Photodegradation - Use amber glassware or wrap containers in aluminum foil. - Minimize exposure to ambient light during sample preparation and analysis.
Thermal Degradation - Store stock solutions and samples at recommended low temperatures (e.g., 2-8 °C). - Avoid prolonged exposure to elevated temperatures during experimental procedures.
Acid/Base Hydrolysis - Maintain the pH of solutions within a stable range. - Use buffers if necessary and compatible with your experimental setup.

III. Protocols

This section provides detailed experimental procedures for key workflows.

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for stress testing of 2-Benzyl-4-methylphenol to identify potential degradation products.[7][8]

Materials:

  • 2-Benzyl-4-methylphenol

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC system with a UV detector

  • pH meter

  • Water bath

  • Photostability chamber

Procedure:

  • Prepare a Stock Solution: Prepare a stock solution of 2-Benzyl-4-methylphenol in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M HCl.

    • Heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix a portion of the stock solution with 0.1 M NaOH.

    • Keep at room temperature for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix a portion of the stock solution with 3% H₂O₂.

    • Keep at room temperature, protected from light, for a specified period (e.g., 2, 4, 8, 24 hours).

    • Dilute for HPLC analysis at each time point.

  • Thermal Degradation:

    • Dilute the stock solution with your standard mobile phase or solvent.

    • Heat at a high temperature (e.g., 80 °C) for a specified period.

    • Analyze at various time points.

  • Photolytic Degradation:

    • Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Analyze both samples at appropriate time intervals.

  • Analysis: Analyze all samples by a stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the parent compound.[8]

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying 2-Benzyl-4-methylphenol in the presence of its degradation products.

Objective: To develop a reverse-phase HPLC method that separates 2-Benzyl-4-methylphenol from all potential degradation products.

Starting Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a higher percentage of Mobile Phase A and gradually increase Mobile Phase B. A suggested starting gradient could be: 0-20 min, 40-90% B; 20-25 min, 90% B; 25-26 min, 90-40% B; 26-30 min, 40% B.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the UV maximum of 2-Benzyl-4-methylphenol (e.g., using a photodiode array detector).

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Method Development and Validation:

  • Specificity: Inject solutions from the forced degradation study. The method is specific if all degradation product peaks are well-resolved from the main 2-Benzyl-4-methylphenol peak. Peak purity analysis using a PDA detector can confirm this.

  • Linearity, Accuracy, and Precision: Once the method is optimized for specificity, validate it according to ICH Q2(R1) guidelines to ensure it is linear, accurate, and precise for the quantification of 2-Benzyl-4-methylphenol.

IV. Potential Degradation Pathways

While specific degradation products for 2-Benzyl-4-methylphenol are not extensively documented in the public domain, potential pathways can be inferred from the chemistry of similar phenolic compounds.[1][10]

degradation_pathways cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation parent 2-Benzyl-4-methylphenol phenoxy_radical Phenoxy Radical Intermediate parent->phenoxy_radical H• abstraction benzaldehyde 4-Methylbenzaldehyde (from benzylic oxidation) parent->benzaldehyde Oxidation of benzylic CH2 photolysis_products Ring-opened or Rearranged Products parent->photolysis_products UV light quinone_methide Quinone-type Structures phenoxy_radical->quinone_methide dimers Dimeric Products phenoxy_radical->dimers

Potential degradation pathways for 2-Benzyl-4-methylphenol.

Explanation of Pathways:

  • Oxidative Degradation: This is a likely pathway for phenolic compounds. The reaction often proceeds via a phenoxy radical intermediate.[2] This radical can then undergo several reactions, including rearrangement to form quinone-type structures, dimerization, or further oxidation. The benzylic carbon can also be a site of oxidation, potentially leading to the formation of a ketone or, after C-C bond cleavage, 4-methylbenzaldehyde and phenol.

  • Photodegradation: High-energy UV light can lead to more complex transformations, including cleavage of the aromatic rings or rearrangements.

By understanding these potential pathways, researchers can better anticipate the types of degradation products that may form and develop analytical methods to detect them.

V. References

  • Benchchem. (n.d.). 2-Benzyl-4-methylphenol | 52857-30-4. Retrieved from

  • ResearchGate. (2015). Poly-2-[(4-methylbenzylidene)amino]phenol: Investigation of thermal degradation and antimicrobial properties. Retrieved from

  • ScienceDirect. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from

  • Sharp. (n.d.). Forced degradation studies: A critical lens into pharmaceutical stability. Retrieved from

  • PharmaTutor. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Retrieved from

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from

  • Sigma-Aldrich. (n.d.). 2-BENZYL-4-METHYLPHENOL AldrichCPR. Retrieved from

  • IJSDR. (n.d.). Force Degradation for Pharmaceuticals: A Review. Retrieved from

  • BioPharm International. (2026, March 12). Forced Degradation Studies for Biopharmaceuticals. Retrieved from

  • IJMR. (2021, November 15). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. Retrieved from

  • MDPI. (2022, November 26). Photocatalytic Degradation of 4-tert-butylphenol Using Solar Light Responsive Ag2CO3. Retrieved from

  • Springer. (2014, May 16). Thermal degradation and stability of accelerated-curing phenol-formaldehyde resin. Retrieved from

  • DTIC. (n.d.). THERMAL DEGRADATION OF PHENOLIC POLYMERS. Retrieved from

  • NIH. (n.d.). 2-Benzylphenol | C13H12O | CID 24216 - PubChem. Retrieved from

  • ResearchGate. (2007). A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Retrieved from

  • Benchchem. (n.d.). preventing degradation of 4-Benzyl-2,6-dichlorophenol in solution. Retrieved from

  • NIH. (n.d.). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH) - PMC. Retrieved from

Sources

Optimization

Technical Support Center: 2-Benzyl-4-methylphenol Synthesis

Diagnostic Overview The synthesis of 2-benzyl-4-methylphenol via the Friedel-Crafts benzylation of p-cresol is a cornerstone reaction in the development of antioxidants, bactericides, and complex molecular scaffolds (suc...

Author: BenchChem Technical Support Team. Date: March 2026

Diagnostic Overview

The synthesis of 2-benzyl-4-methylphenol via the Friedel-Crafts benzylation of p-cresol is a cornerstone reaction in the development of antioxidants, bactericides, and complex molecular scaffolds (such as xanthenes). However, researchers frequently encounter failing syntheses characterized by poor regioselectivity, intractable mixtures, and catalyst quenching. This guide deconstructs the mechanistic failures and provides self-validating protocols to ensure high-yield C-alkylation.

Troubleshooting FAQs: Mechanistic Failures & Solutions

Q1: Why is my reaction yielding predominantly 2,6-dibenzyl-4-methylphenol instead of the mono-alkylated product?

Causality: Traditional Lewis acids like Aluminum Chloride ( AlCl3​ ) are highly active but lack spatial control. When AlCl3​ is used, up to 30–36% of the product mixture can consist of the over-alkylated 2,6-dibenzyl-4-methylphenol 1. Furthermore, an improper stoichiometric ratio drives the equilibrium toward di-benzylation. Solution: Switch to a shape-selective catalyst or adjust the stoichiometry. Synthetic zeolites of the faujasite type (e.g., Na-Y Zeolite) restrict the transition state spatially, significantly favoring mono-alkylation and suppressing higher-boiling di-alkylated byproducts 1. Alternatively, strictly control the molar ratio of p-cresol to benzyl alcohol (e.g., 3:1 or 4:1) to statistically favor the mono-alkylated target 2.

Q2: I am detecting significant amounts of a benzyl ether byproduct. How do I force C-alkylation?

Causality: The reaction of p-cresol with benzyl alcohol can proceed via kinetic O-alkylation (forming benzyl p-tolyl ether) or thermodynamic C-alkylation (forming 2-benzyl-4-methylphenol). Low temperatures and weak Lewis acids favor the kinetic ether product. Solution: Increase the reaction temperature (typically 80–100 °C) and ensure sufficient acid strength. Under these conditions, any kinetically formed benzyl p-tolyl ether will undergo an acid-catalyzed intermolecular rearrangement (akin to a Fries rearrangement) to the thermodynamically stable ortho-C-alkylated phenol.

Q3: My metal catalyst ( AlCl3​ ) is deactivating rapidly, and the workup is generating hazardous waste. Are there alternatives?

Causality: Strong Lewis acids like AlCl3​ complex irreversibly with the oxygen atom of the product phenol and the water byproduct (generated when benzyl alcohol is used). This leads to rapid catalyst quenching, requiring stoichiometric amounts of the metal and generating large volumes of hazardous aqueous waste during workup. Solution: Implement a metal-free or highly catalytic system. Molecular iodine ( I2​ ) at 10 mol% in the presence of 4 Å molecular sieves (to scavenge water) is a highly effective, mild alternative 3. Alternatively, aqueous perchloric acid ( HClO4​ ) has been statistically optimized to provide near-quantitative yields of the mono-alkylated product without the severe complexation issues of metal chlorides 4.

Quantitative Catalyst Comparison

To aid in experimental design, the following table summarizes the performance of various catalytic systems for the benzylation of p-cresol based on literature data.

Catalyst SystemTemp (°C)Molar Ratio (p-Cresol:Benzyl Alcohol)Major ProductYield / SelectivityKey Advantage / Drawback
Aluminum Chloride ( AlCl3​ ) 25–501:1Mixed (Mono- & Di-alkylated)~30-36% Di-alkylated 1Drawback: Poor selectivity; requires stoichiometric metal; high waste.
Zeolite Na-Y (Faujasite) 2001:12-Benzyl-4-methylphenol~94.8% (based on converted phenol) 1Advantage: Excellent shape-selectivity; reusable solid catalyst.
Perchloric Acid ( HClO4​ ) 80–1003:1 to 4:12-Benzyl-4-methylphenol80–90% 4Advantage: High yield; fast kinetics. Drawback: Requires excess p-cresol.
Molecular Iodine ( I2​ ) 601.1:12-Benzyl-4-methylphenolHigh Selectivity 3Advantage: Mild, metal-free conditions; tolerates moisture/air.

Experimental Workflow: Selective Benzylation using Perchloric Acid

This protocol utilizes an excess of p-cresol to suppress di-benzylation and perchloric acid to avoid the irreversible metal-complexation seen with traditional Lewis acids 4, 2.

Step 1: Reaction Setup & Thermal Activation

  • Action: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, charge 30.0 g (0.277 mol) of p-cresol and 0.3–1.5 g of 60% aqueous perchloric acid ( HClO4​ ). Heat the mixture to 80–100 °C under an inert nitrogen atmosphere.

  • Causality: Heating prior to the addition of the benzylating agent ensures the acid catalyst is fully dispersed in the molten p-cresol, preventing localized concentration spikes that lead to polymerization.

  • Validation Checkpoint: The mixture must form a clear, homogeneous melt before proceeding.

Step 2: Controlled Addition

  • Action: Slowly add 7.5–10.0 g (0.069–0.092 mol) of benzyl alcohol dropwise over 2 hours.

  • Causality: Maintaining a high p-cresol to benzyl alcohol molar ratio (approx. 3:1 to 4:1) ensures the mono-alkylated product is statistically favored. The slow addition rate keeps the steady-state concentration of the benzyl carbocation low, preventing the formation of 2,6-dibenzyl-4-methylphenol.

Step 3: Maturation & Monitoring

  • Action: Stir the reaction mixture for an additional 1 to 2 hours at 100 °C.

  • Validation Checkpoint: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate eluent. The complete disappearance of the benzyl alcohol spot confirms the reaction has reached the thermodynamic endpoint.

Step 4: Quenching & Extraction

  • Action: Cool the reaction mass to room temperature. Dilute with diethyl ether and carefully neutralize the acid catalyst with saturated aqueous sodium bicarbonate ( NaHCO3​ ) until CO2​ evolution ceases. Wash the organic layer successively with distilled water and brine.

  • Causality: Neutralization is critical to prevent reverse Friedel-Crafts dealkylation or etherification during the subsequent concentration step.

  • Validation Checkpoint: The aqueous phase should test neutral or slightly basic (pH 7-8) via pH paper.

Step 5: Purification

  • Action: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) and concentrate under reduced pressure. Distill off the unreacted p-cresol under atmospheric pressure (or slight vacuum). The residual crude product can be vacuum distilled to afford pure 2-benzyl-4-methylphenol.

Mechanistic Pathway Diagram

The following diagram illustrates the competitive pathways in the benzylation of p-cresol, highlighting how temperature and catalyst choice dictate the final product distribution.

G A p-Cresol + Benzyl Alcohol B Acid Catalyst (Activation) A->B Heat C Kinetic Pathway (O-Alkylation) B->C Low Temp / Weak Acid D Thermodynamic Pathway (C-Alkylation) B->D High Temp / Strong Acid E Benzyl p-tolyl ether (Undesired) C->E F 2-Benzyl-4-methylphenol (Target Product) D->F E->F Rearrangement (>80°C + Acid) G 2,6-Dibenzyl-4-methylphenol (Over-Alkylation) F->G Excess Benzyl Alcohol / Unrestricted Catalyst

Mechanistic pathways of p-cresol benzylation showing kinetic vs. thermodynamic product distribution.

References

  • A Comparative Guide to the Synthetic Routes of 2-Methyl-9H-xanthene. Benchchem. 4

  • Process for the preparation of p-substituted o-benzylphenols. US Patent 5072017A. 1

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. Bangladesh Journal of Scientific and Industrial Research. 2

  • Molecular iodine-catalyzed benzylation of arenes with benzyl alcohols. Tetrahedron. 3

Sources

Troubleshooting

Technical Support Center: Minimizing the Formation of Dibenzylated Byproducts

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently seen promising synthetic routes complicated by the formation of dibenzylated byproducts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I've frequently seen promising synthetic routes complicated by the formation of dibenzylated byproducts. These impurities can drastically reduce yields, complicate purification, and introduce unforeseen challenges in multi-step syntheses. This guide is designed to provide not just solutions, but a foundational understanding of why these side reactions occur, empowering you to troubleshoot and optimize your protocols effectively.

Troubleshooting Guide: Common Scenarios & Solutions

This section addresses specific, recurring issues encountered during benzylation reactions. Each problem is analyzed based on its underlying chemical principles, followed by actionable, field-proven solutions.

Issue 1: Polyalkylation in Friedel-Crafts Benzylation of Aromatic Compounds

Problem: You are attempting to mono-benzylate an aromatic ring (e.g., benzene or toluene) using a benzyl halide and a Lewis acid catalyst (like AlCl₃), but you are isolating significant amounts of di- and even tri-benzylated products.

Root Cause Analysis: This is a classic limitation of the Friedel-Crafts alkylation. The benzyl group is an electron-donating group. Once the first benzyl group is attached to the aromatic ring, it activates the ring, making it more nucleophilic and thus more reactive than the starting material.[1][2][3] Consequently, the mono-benzylated product preferentially undergoes a second benzylation, often at a faster rate than the initial reaction.

Solutions:

1. Manipulate Stoichiometry (The "Brute Force" Method): By using a large excess of the aromatic substrate relative to the benzylating agent, you can statistically favor the reaction of the electrophile with the un-substituted starting material.[2][4][5]

  • Insight: While simple, this method is often not practical or economical, especially if the aromatic substrate is valuable or complex. It also necessitates a challenging separation of the product from a large volume of unreacted starting material.

2. Adjust Reaction Conditions (Kinetic vs. Thermodynamic Control): The formation of polyalkylation products can be influenced by reaction temperature and time.

  • Insight: Lowering the reaction temperature generally favors the kinetic product, which in some cases can be the mono-substituted compound, as it reduces the overall energy of the system, making the higher activation energy of the second benzylation less attainable.[6] Conversely, prolonged reaction times and higher temperatures can lead to a thermodynamically controlled product mixture, which may include rearranged or poly-substituted species.[6][7]

3. The Superior Approach: Acylation-Reduction Pathway: This two-step method is the most reliable strategy to ensure mono-substitution and avoid both polyalkylation and carbocation rearrangements common in Friedel-Crafts alkylation.[2][3][8]

  • Step A: Friedel-Crafts Acylation: React the aromatic compound with an acyl halide (e.g., benzoyl chloride) and a Lewis acid. The resulting acyl group is strongly electron-withdrawing, which deactivates the aromatic ring towards further electrophilic substitution.[3] This deactivation effectively prevents a second acylation event.

  • Step B: Reduction: The resulting ketone is then reduced to the desired alkyl group using methods like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[3][9]

Workflow: Choosing the Right Benzylation Strategy

start Goal: Mono-benzylation of an Aromatic Ring check_poly Is polyalkylation a known issue or likely? start->check_poly alkylation Standard Friedel-Crafts Alkylation (Benzyl Halide + Lewis Acid) check_poly->alkylation No / Low Concern acylation Use Friedel-Crafts Acylation (Acyl Halide + Lewis Acid) check_poly->acylation Yes / High Concern product Desired Mono-alkylated Product alkylation->product Monitor closely for byproducts reduction Reduce Ketone (e.g., Clemmensen or Wolff-Kishner) acylation->reduction reduction->product cluster_0 Reaction Pathway RNH2 Primary Amine (R-NH₂) RNHBn Desired Product (Secondary Amine) RNH2->RNHBn  + Bn-X (Desired Reaction) BnX Benzyl Halide (Bn-X) RN_Bn2 Byproduct (Tertiary Amine) RNHBn->RN_Bn2  + Bn-X (Side Reaction)

Caption: Competing pathways in the N-benzylation of a primary amine.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reason dibenzylation is more of a problem in Friedel-Crafts alkylation than acylation? A1: The key difference lies in the electronic effect of the group being added. An alkyl group (like benzyl) is electron-donating, which activates the aromatic ring, making the product more reactive than the starting material. [1][2]In contrast, an acyl group (R-C=O) is electron-withdrawing, which deactivates the ring, making the product less reactive and preventing subsequent substitutions. [3][8] Q2: Can solvent choice influence the formation of dibenzylated byproducts? A2: Yes, absolutely. In Sₙ2 reactions, such as the Williamson ether synthesis or N-alkylation of amines, polar aprotic solvents (e.g., DMF, THF, acetonitrile) are generally preferred. [10]They effectively solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. In Friedel-Crafts reactions, the choice of solvent (e.g., CS₂, nitrobenzene) can influence catalyst activity and product selectivity, although stoichiometry remains the dominant factor in controlling polyalkylation.

Q3: My protocol involves debenzylation, and I'm seeing C-benzylated byproducts. Is this related? A3: Yes, this is the reverse side of the same coin. During debenzylation under certain acidic conditions, a benzyl cation can be formed as an intermediate. [11]This electrophilic cation can then be "scavenged" by a nucleophilic aromatic ring in an intermolecular reaction, leading to an unwanted C-benzylation, which is essentially a Friedel-Crafts alkylation side reaction. [11]Using cation scavengers like pentamethylbenzene or methanol can help mitigate this by trapping the benzyl cation before it can react with another substrate molecule.

Q4: How does steric hindrance affect benzylation and the potential for dibenzylation? A4: Steric hindrance can play a significant role. If the target site (e.g., a hydroxyl or amino group) is sterically crowded, the initial benzylation may be slow. [14]However, once the first benzyl group is attached, it can create even more steric bulk, potentially hindering a second benzylation. Conversely, in Friedel-Crafts reactions on substituted benzenes, steric factors dictate the position of attack (ortho, meta, para) and can influence the feasibility of poly-substitution. [15][16]

Data & Protocols

Table 1: Comparison of Strategies for Aromatic Mono-substitution
StrategyKey PrincipleTypical ConditionsProsCons
Friedel-Crafts Alkylation Standard electrophilic aromatic substitutionBenzyl Chloride, AlCl₃, Aromatic Substrate (1:1.1:10 ratio), 0°C to RTSingle step, well-establishedProne to polyalkylation, risk of carbocation rearrangement [1][12]
Friedel-Crafts Acylation + Reduction Deactivation of the ring by the acyl group prevents polysubstitutionStep 1: Benzoyl Chloride, AlCl₃, Substrate, 0°C to RT. Step 2: Zn(Hg), conc. HCl, reflux.Excellent selectivity for mono-substitution, no rearrangements [3][8]Two-step process, harsh conditions for reduction step
Experimental Protocol: Mono-Ethylation of Toluene via Acylation-Reduction

This protocol illustrates the robust acylation-reduction strategy to avoid polyalkylation.

Part A: Friedel-Crafts Acylation of Toluene

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃, 1.1 eq.).

  • Solvent & Substrate: Add dry toluene (5 eq.) as both the substrate and solvent. Cool the mixture to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.0 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Workup: Carefully pour the reaction mixture over crushed ice with concentrated HCl. Separate the organic layer, wash with sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude 4-methylacetophenone.

Part B: Clemmensen Reduction of 4-Methylacetophenone

  • Catalyst Prep: Prepare zinc amalgam (Zn-Hg) by stirring zinc dust (10 eq.) with a 5% aqueous solution of HgCl₂ for 10 minutes. Decant the solution.

  • Reaction: To the flask containing the activated zinc amalgam, add concentrated HCl, water, and the crude 4-methylacetophenone (1.0 eq.) from Part A.

  • Reflux: Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of HCl may be required. Monitor the disappearance of the ketone by TLC.

  • Workup: Cool the reaction, decant the aqueous layer, and extract with diethyl ether. Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and carefully remove the solvent to yield 4-ethyltoluene.

References
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers. Organic Chemistry Portal. [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

  • Tuchinda, P., et al. (2006). Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers. The Journal of Organic Chemistry. [Link]

  • Matyašovský, J., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • Jayashree, S. & Gopinath, R. (n.d.). Single pot benzylation of o-xylene with benzyl chloride and benzyl alcohol over pillared montmorillonites. Indian Journal of Chemical Technology. [Link]

  • Park, S., et al. (2022). Sustainable Approaches for the Protection and Deprotection of Functional Groups. ChemSusChem. [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation. [Link]

  • BYJU'S. (n.d.). Friedel Crafts Acylation And Alkylation Reaction. [Link]

  • de Visser, S. P., et al. (2019). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. Chemistry – A European Journal. [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]

  • Chemistry Stack Exchange. (2018, September 14). How to control the Friedel–Crafts alkylation reaction to methylbenzene as the major product?. [Link]

  • Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]

  • Royal Society of Chemistry. (2025, June 27). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Materials Advances. [Link]

  • MDPI. (2019, October 20). The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]

  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024, March 17). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]

  • ACS Publications. (n.d.). Role of Lewis Acid(AlCl3)−Aromatic Ring Interactions in Friedel−Craft's Reaction: An ab Initio Study. The Journal of Physical Chemistry A. [Link]

  • ResearchGate. (2024, November 29). Reaction Kinetics of the Benzylation of Adenine in DMSO: Regio‐Selectivity Guided by Entropy. [Link]

  • ResearchGate. (2025, November 17). (PDF) The Steric Effect in Green Benzylation of Arenes with Benzyl Alcohol Catalyzed by Hierarchical H-beta Zeolite. [Link]

  • ACS Publications. (2020, February 5). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • ACS Publications. (2009, June 17). Regio- and Stereocontrolled Selective Debenzylation and Substitution Reactions of C-2 Formyl Glycals. The Journal of Organic Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Sequential analysis for identification of byproduct from N-benzylation reaction. [Link]

  • MDPI. (2025, November 13). Alkylation of Benzene with Benzyl Chloride: Comparative Study Between Commercial MOFs and Metal Chloride Catalysts. [Link]

  • ResearchGate. (n.d.). An efficient method for the N-debenzylation of aromatic heterocycles. [Link]

  • Fiveable. (2025, August 15). 14.3 Kinetic versus Thermodynamic Control of Reactions. [Link]

  • Periodica Polytechnica Chemical Engineering. (2017, September 28). Experimental and Computational Study on the Debenzylation of (2,4-dimethoxybenzyl)-protected 1,3-diazaoxindoles. [Link]

  • ResearchGate. (2023, August 15). (PDF) Sequential analysis for identification of byproduct from N-benzylation reaction. [Link]

  • YouTube. (2020, May 19). Role of AlCl3 (Lewis acid) in Friedel Craft alkylation reaction | Benzene Electrophilic substitution. [Link]

  • brainly.com. (2025, June 20). [FREE] How can polyalkylation be minimized in Friedel-Crafts alkylation?. [Link]

  • Khan Academy. (n.d.). Reactions at the benzylic position. [Link]

  • Chemistry Stack Exchange. (2016, September 28). Thermodynamic vs kinetic reaction control with radical substitution. [Link]

  • Quora. (2017, August 7). How do chemists determine whether a product is formed under kinetic or thermodynamic control?. [Link]

Sources

Optimization

Technical Support Center: Large-Scale Purification of 2-Benzyl-4-methylphenol

Welcome to the Technical Support Center for process chemists and drug development professionals. 2-Benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a critical intermediate synthesized via the acid-catalyzed ort...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. 2-Benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a critical intermediate synthesized via the acid-catalyzed ortho-benzylation of p-cresol with benzyl alcohol. While small-scale synthesis is straightforward, scaling up the purification process introduces severe thermodynamic and kinetic challenges.

This guide provides field-proven insights, troubleshooting strategies, and self-validating protocols to ensure high-purity recovery on a multi-kilogram scale.

Part 1: Frequently Asked Questions (FAQs)

Q: Why is standard silica gel chromatography not recommended for the large-scale purification of 2-benzyl-4-methylphenol? A: Causality: At an analytical or gram scale, silica gel chromatography using a 0–1% ethyl acetate/n-hexanes gradient effectively isolates the product[1]. However, on a multi-kilogram scale, the resolution between unreacted p-cresol, benzyl alcohol, and 2-benzyl-4-methylphenol diminishes significantly. Both the starting material and the product share a phenolic hydroxyl group, leading to similar hydrogen-bonding interactions with the silica stationary phase. Band broadening at scale causes severe co-elution, and the massive solvent volumes required become economically and environmentally prohibitive. Solution: Transition to high-vacuum fractional distillation or selective acid-base extraction for scalable purification.

Q: What is the atmospheric boiling point of 2-benzyl-4-methylphenol, and why is high-vacuum distillation strictly required? A: Causality: The atmospheric boiling point of 2-benzyl-4-methylphenol is approximately 308 °C[2]. Alkylphenols are highly susceptible to thermal breakdown and oxidative degradation (forming colored quinone derivatives) at temperatures exceeding 180 °C[3]. Solution: Operating at pressures below 1 mbar lowers the boiling point to a thermodynamically safe regime, preserving the structural integrity of the phenol and preventing thermal cracking.

Part 2: Targeted Troubleshooting Guide

Q: Issue: During the post-reaction liquid-liquid extraction, I am experiencing severe emulsion formation that prevents phase separation. How can I resolve this? A: Causality: Alkylphenols possess surfactant-like properties due to their amphiphilic nature (a hydrophilic phenolic head and a lipophilic benzyl/methyl tail). When the reaction mixture is neutralized with aqueous bases (like NaHCO3) to remove acid catalysts[4], these molecules lower the interfacial tension between the aqueous and organic layers, stabilizing emulsions. Intervention:

  • Increase the ionic strength of the aqueous phase by adding saturated NaCl (brine) to force the organic compounds out of the aqueous phase (salting-out effect).

  • Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts that act as emulsion stabilizers.

  • Maintain the extraction temperature slightly elevated (35–40 °C) to decrease solvent viscosity.

Q: Issue: My distilled 2-benzyl-4-methylphenol fraction is contaminated with a heavier byproduct. How do I remove it? A: Causality: The primary heavy contaminant is 2,6-dibenzyl-4-methylphenol. Over-alkylation is a common side reaction driven by the high reactivity of the mono-benzylated intermediate[5]. While the dibenzylated product has a significantly higher molecular weight and boiling point, poor reflux ratios or insufficient theoretical plates in the distillation column can cause co-distillation. Intervention: Utilize a fractionating column with structured packing (e.g., Sulzer packing) to increase the number of theoretical plates. Ensure the reflux ratio is set to at least 5:1 during the transition between the mono- and di-benzylated fractions.

Part 3: Validated Large-Scale Purification Protocol

Self-Validating High-Vacuum Fractional Distillation Workflow Note: This protocol assumes a starting crude mixture obtained from the acid-catalyzed benzylation of p-cresol[4].

Step 1: Quenching and Initial Wash

  • Dilute the crude reaction mixture with a non-polar organic solvent (e.g., toluene or dichloromethane)[4].

  • Wash the organic layer with 5% aqueous NaHCO3 to neutralize the acid catalyst (e.g., perchloric acid or Lewis acids).

    • Self-Validation Checkpoint: Test the pH of the aqueous effluent; it must be ≥ 7.0 to ensure complete neutralization. Residual acid will catalyze product degradation during distillation.

  • Wash with saturated brine to break any emulsions and dry the organic layer over anhydrous Na2SO4.

Step 2: Solvent Stripping

  • Transfer the dried organic phase to a rotary evaporator or a wiped-film evaporator.

  • Remove the extraction solvent at 40–50 °C under moderate vacuum (50–100 mbar).

    • Self-Validation Checkpoint: Perform a quick 1H-NMR or GC-MS of the residue to confirm complete solvent removal and to assess the ratio of unreacted p-cresol to 2-benzyl-4-methylphenol.

Step 3: High-Vacuum Fractional Distillation

  • Transfer the crude oil to a distillation flask equipped with a Vigreux column (or structured packing), a short-path distillation head, and a multi-receiver "cow" adapter.

  • Evacuate the system to < 1 mbar using a high-vacuum pump equipped with a cold trap[3].

  • Fraction 1 (Fore-run): Gradually increase the oil bath temperature. Collect unreacted p-cresol and benzyl alcohol.

    • Self-Validation Checkpoint: Monitor the vapor temperature. A stable temperature plateau indicates the continuous elution of these lower-boiling starting materials.

  • Fraction 2 (Main Product): Increase the heat further. Collect the 2-benzyl-4-methylphenol fraction.

    • Self-Validation Checkpoint: The product should elute as a clear to pale-yellow viscous liquid. Confirm purity via HPLC or GC-MS (Target: >98% purity).

  • Residue: The pot residue will contain 2,6-dibenzyl-4-methylphenol and other high-molecular-weight oligomers[5]. Do not force the distillation of the residue to prevent thermal cracking and contamination of the main fraction.

Part 4: Quantitative Process Data

The following table summarizes the performance metrics of various purification methodologies when applied to 2-benzyl-4-methylphenol.

Purification MethodScalability LimitTypical Yield RecoveryPurity AchievedPrimary Impurity RemovedCost/Time Efficiency
Silica Gel Chromatography Low (< 10 g)75 – 85%> 99%All byproductsLow (High solvent use)
High-Vacuum Distillation High (> 1 kg)85 – 92%95 – 98%Unreacted starting materialsHigh (Solvent-free)
Selective Crystallization Medium (~ 100 g)60 – 70%> 99%2,6-Dibenzyl-4-methylphenolMedium (Requires optimization)

Part 5: Process Workflows

G Crude Crude Reaction Mixture (2-Benzyl-4-methylphenol + Impurities) Quench Aqueous Base Wash (Neutralize Catalyst) Crude->Quench Toluene / NaHCO3 SolventRemoval Solvent Stripping (Rotary Evaporation) Quench->SolventRemoval Organic Phase Distillation High-Vacuum Fractional Distillation (< 1 mbar) SolventRemoval->Distillation Crude Oil Forerun Fore-run Fraction (Unreacted p-Cresol & Benzyl Alcohol) Distillation->Forerun Low Temp MainProduct Main Fraction (Pure 2-Benzyl-4-methylphenol) Distillation->MainProduct Target Temp Residue Pot Residue (2,6-Dibenzyl-4-methylphenol) Distillation->Residue Non-volatile

Fig 1. Scalable purification workflow for 2-Benzyl-4-methylphenol via high-vacuum distillation.

Part 6: References

  • A Comparative Guide to the Synthetic Routes of 2-Methyl-9H-xanthene - Benchchem. 4

  • Supporting Information Ru-nanos at zeolite-Y for ortho-benzylation of phenols... - RSC.org. 1

  • Alkylation Reactions in Near-Critical Water in the Absence of Acid Catalysts - ACS Publications. 5

  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol - SciSpace. 2

  • US5043483A - Process for the alkylation of phenols - Google Patents. 3

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation in the Synthesis of 2-Benzyl-4-methylphenol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of 2-Benzyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-Benzyl-4-methylphenol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to catalyst deactivation during this important alkylation reaction. We will delve into the causes of decreased catalyst performance and provide actionable protocols to restore activity and optimize your synthesis.

Overview of the Synthesis

The synthesis of 2-Benzyl-4-methylphenol is a classic example of a Friedel-Crafts alkylation reaction. It typically involves the reaction of p-cresol with a benzylating agent, such as benzyl alcohol or benzyl chloride, in the presence of an acid catalyst.[1][2] The catalyst's role is to generate a benzyl carbocation or a related electrophilic species, which then attacks the electron-rich phenol ring.[1][3] The hydroxyl group of p-cresol directs the incoming benzyl group primarily to the ortho position, yielding the desired product.

The choice of catalyst is critical and can range from homogeneous Lewis acids (e.g., AlCl₃, ZnCl₂) to heterogeneous solid acids (e.g., zeolites, sulfated metal oxides, clays).[4][5] While homogeneous catalysts can be highly active, they often pose challenges in separation and recycling.[5][6] Heterogeneous catalysts are generally preferred for their ease of recovery and reusability, aligning with green chemistry principles.[7] However, all catalysts are susceptible to deactivation, a phenomenon that can significantly impact reaction efficiency, product yield, and process economics.[8]

PCresol p-Cresol Electrophile Benzyl Carbocation (Electrophile Generation) PCresol->Electrophile Nucleophilic Attack BenzylAgent Benzyl Alcohol or Benzyl Chloride BenzylAgent->Electrophile Catalyst Acid Catalyst (e.g., ZnCl₂, Zeolite) Catalyst->Electrophile Facilitates Product 2-Benzyl-4-methylphenol Electrophile->Product Electrophilic Aromatic Substitution

Caption: General reaction scheme for the synthesis of 2-Benzyl-4-methylphenol.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis, with a focus on catalyst-related issues.

Q1: My reaction yield has dropped significantly after the first run. What are the most likely causes?

A sudden drop in catalyst activity often points to two primary mechanisms: poisoning or fouling .[9][10]

  • Catalyst Poisoning: This occurs when impurities in your feedstock chemically bond to the active sites of the catalyst, rendering them inactive.[11] In this synthesis, potential poisons include:

    • Sulfur or Nitrogen Compounds: Trace amounts in lower-grade p-cresol or solvents can act as potent poisons, especially for metal-based catalysts.[9]

    • Water: While sometimes a byproduct, excess water in the reactants can hydrolyze and deactivate certain Lewis acid catalysts like AlCl₃.

    • Basic Impurities: Compounds like pyridine can neutralize acid sites, inhibiting the reaction.[12]

  • Fouling or Coking: This is a physical blockage of the catalyst's active sites and pores by carbonaceous deposits (coke) or high-molecular-weight byproducts.[11][13] In the benzylation of phenols, side reactions like olefin oligomerization or further benzylation of the product can form heavy compounds that adhere to the catalyst surface.[14][15] This is a very common deactivation mechanism.[9]

Troubleshooting Steps:

  • Analyze Reactants: Ensure the purity of your p-cresol and benzylating agent. Use analytical grade reagents and ensure solvents are anhydrous, especially when using moisture-sensitive catalysts.

  • Optimize Reaction Conditions: Excessive temperatures or long reaction times can promote the formation of coke and byproducts.[11] Try lowering the temperature or reducing the reaction time.

  • Perform a Catalyst Wash: For heterogeneous catalysts, washing with a suitable solvent after the reaction can remove some physically adsorbed foulants before they permanently block pores.

  • Consider Regeneration: If coking is suspected, a controlled calcination (see Protocol 1) can often burn off carbonaceous deposits and restore activity.

Q2: I am using a reusable heterogeneous catalyst, but its activity decreases gradually with each cycle. Why is this happening?

A gradual decline in performance over multiple runs typically suggests leaching of the active species or thermal degradation (sintering) .[10][16]

  • Leaching: This is the dissolution of the active catalytic components from the solid support into the liquid reaction medium.[11][16] This is a significant concern for supported metal catalysts or functionalized resins in liquid-phase reactions.[16] The loss of active sites is often irreversible, leading to a permanent decrease in catalytic activity.[16] For example, the active metal in a supported ZnCl₂/clay catalyst could slowly leach into the reaction mixture.[17]

  • Sintering: This thermal degradation process involves the agglomeration of small catalyst particles into larger ones at high temperatures.[10][11] This reduces the active surface area of the catalyst, thereby lowering its activity.[13] While more common in high-temperature gas-phase reactions, it can still occur in liquid-phase reactions if localized "hot spots" develop on the catalyst surface.[8]

Troubleshooting Steps:

  • Perform a Leaching Test: The most definitive way to check for leaching is a hot filtration test (see Protocol 2). This will determine if the reaction proceeds in the absence of the solid catalyst, indicating that active species are present in the solution.

  • Characterize the Spent Catalyst: Techniques like Inductively Coupled Plasma (ICP) analysis can quantify the amount of active metal remaining on the support after several cycles. A decrease confirms leaching.

  • Modify the Catalyst Support: Covalent anchoring of catalytic species can minimize leaching and extend the catalyst's lifetime.[18] Using a support that has strong interactions with the active phase can also help.

  • Control Reaction Temperature: To mitigate sintering, operate at the lowest effective temperature and ensure uniform heating to avoid hot spots.[8][10]

cluster_mechanisms Primary Deactivation Mechanisms cluster_effects Observed Effects Poisoning Poisoning (Chemical Adsorption of Impurities) LowYield Decreased Yield/ Conversion Poisoning->LowYield Selectivity Poor Selectivity Poisoning->Selectivity Fouling Fouling / Coking (Physical Blockage) Fouling->LowYield Pressure Pressure Drop (Fixed-Bed Reactor) Fouling->Pressure Leaching Leaching (Loss of Active Sites to Solution) Leaching->LowYield Sintering Sintering (Thermal Degradation) Sintering->LowYield

Caption: Common catalyst deactivation pathways and their effects.

Q3: My product selectivity has changed, and I am observing more byproducts like dibenzylated phenols. Is the catalyst to blame?

Yes, a change in selectivity is often directly linked to catalyst deactivation. The formation of byproducts such as 2,6-dibenzyl-4-methylphenol is a known issue in this synthesis.[19]

Deactivation can be non-uniform. For instance, certain types of active sites on the catalyst surface might be more susceptible to poisoning or fouling. If the sites responsible for the selective formation of the mono-benzylated product are blocked or lost, the reaction may proceed through alternative pathways on the remaining active sites, which could favor the formation of di-substituted products or other isomers.[20]

Troubleshooting Steps:

  • Re-evaluate Reaction Conditions: High catalyst loading or a low molar ratio of p-cresol to the benzylating agent can favor di-alkylation.[1][19] Ensure your stoichiometry is optimized for mono-alkylation.

  • Analyze Catalyst Acidity: The strength and type (Brønsted vs. Lewis) of acid sites can influence selectivity. Deactivation might alter this balance. Temperature-Programmed Desorption (TPD) of ammonia can be used to characterize the acidity of fresh versus spent catalysts.[7]

  • Consider Shape-Selective Catalysts: For heterogeneous systems, using zeolites with specific pore structures can sterically hinder the formation of bulky dibenzylated products, thus improving selectivity to the desired 2-benzyl-4-methylphenol.[4][19]

Data Summary: Catalyst Types and Deactivation Issues

Catalyst TypeExamplesCommon Deactivation IssuesPrevention & Mitigation Strategies
Homogeneous Lewis Acids AlCl₃, FeCl₃, ZnCl₂[5]- Difficult to recover and reuse.[21]- Susceptible to hydrolysis by water.- Can be consumed in side reactions.- Use anhydrous reactants and solvents.- Often used in stoichiometric amounts; recovery is not practical.
Heterogeneous Solid Acids Zeolites (H-Beta, ZSM-5), Sulfated Titania, Clays (Montmorillonite)[4][17]- Coking/Fouling: Blockage of pores by carbonaceous deposits.[9][14]- Poisoning: Neutralization of acid sites by basic impurities.[12]- Leaching: Loss of active acid sites into the reaction medium.[16]- Optimize temperature and reaction time to minimize byproduct formation.[11]- Purify feedstock to remove poisons.- Regenerate via calcination (see Protocol 1).- Perform leaching tests (see Protocol 2).
Supported Metal Catalysts ZnCl₂ on Silica, GaCl₃ on MCM-41[17]- Leaching: Loss of the metal salt from the support is a primary concern.[8][16]- Sintering: Agglomeration of active metal sites at high temperatures.[10]- Ensure strong interaction between the metal salt and the support.- Operate at the lowest possible temperature.- Characterize metal content on spent catalyst to confirm leaching.

Experimental Protocols & Workflows

Protocol 1: Regeneration of a Fouled/Coked Heterogeneous Catalyst

This procedure is suitable for solid acid catalysts like zeolites or silica-alumina that have been deactivated by carbonaceous deposits.

  • Solvent Wash: After the reaction, filter the catalyst and wash it thoroughly with a solvent like toluene or acetone to remove any adsorbed reactants and products. Dry the catalyst in an oven at 100-120°C for 4-6 hours.

  • Calcination Setup: Place the dried catalyst in a ceramic crucible inside a programmable tube furnace.

  • Inert Purge: Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min while slowly ramping the temperature to 200°C. Hold for 1 hour to desorb any volatile compounds.

  • Oxidative Treatment: Switch the gas flow to a slow stream of air (or a 5% O₂ in N₂ mixture).

  • Temperature Ramp: Slowly increase the temperature to 450-550°C (the exact temperature depends on the thermal stability of your catalyst) at a rate of 2-5°C/min.

  • Hold Period: Hold at the final temperature for 3-5 hours to ensure complete combustion of the coke deposits.

  • Cool Down: Switch the gas back to nitrogen and allow the furnace to cool down to room temperature.

  • Storage: Store the regenerated catalyst in a desiccator to prevent moisture adsorption before reuse.

Protocol 2: Hot Filtration Test for Detecting Leaching

This test helps determine if the active catalyst is leaching from the solid support into the solution, leading to homogeneous catalysis.[16]

  • Initial Reaction: Set up the synthesis reaction as usual with the solid heterogeneous catalyst. Allow the reaction to proceed for a short period (e.g., 20-30% conversion).

  • Hot Filtration: While maintaining the reaction temperature, quickly and carefully filter the solid catalyst out of the hot reaction mixture. This must be done without allowing the solution to cool.

  • Continue Reaction: Transfer the hot filtrate (the reaction solution without the solid catalyst) to a new flask and continue to heat it at the same reaction temperature.

  • Monitor Progress: Take samples from the filtrate over time and analyze them (e.g., by GC or TLC) to monitor the reaction progress.

  • Interpret Results:

    • No Further Reaction: If the conversion does not increase after the catalyst has been removed, it indicates that the catalysis is truly heterogeneous, and significant leaching is not occurring.

    • Reaction Continues: If the conversion continues to increase in the filtrate, it is strong evidence that active catalytic species have leached from the solid support into the solution and are continuing to drive the reaction homogeneously.[16]

Start Problem: Low Yield or Conversion Check_Conditions Verify Reaction Conditions (Temp, Time, Stoichiometry) Start->Check_Conditions Sudden_Drop Is the activity drop sudden (1st run)? Check_Conditions->Sudden_Drop Gradual_Drop Is the activity drop gradual (multiple runs)? Sudden_Drop->Gradual_Drop No Fouling_Poisoning Suspect Fouling or Poisoning Sudden_Drop->Fouling_Poisoning Yes Leaching_Sintering Suspect Leaching or Sintering Gradual_Drop->Leaching_Sintering Yes Analyze_Reactants Analyze Reactant Purity Fouling_Poisoning->Analyze_Reactants Regenerate Regenerate Catalyst (Protocol 1) Fouling_Poisoning->Regenerate Hot_Filtration Perform Leaching Test (Protocol 2) Leaching_Sintering->Hot_Filtration Characterize Characterize Spent Catalyst (ICP, TPD) Leaching_Sintering->Characterize End Resolution Analyze_Reactants->End Regenerate->End Optimize Optimize Catalyst Design (e.g., stronger support) Hot_Filtration->Optimize Leaching Confirmed Characterize->Optimize Optimize->End

Caption: Troubleshooting workflow for catalyst deactivation.

References

  • 2-Benzyl-4-methylphenol | 52857-30-4 | Benchchem. (URL: )
  • Selective Alkylation of Phenols Using Solid Catalysts - White Rose eTheses Online. (URL: )
  • Deactivation of Catalysts and Reaction Kinetics for Upgrading of Renewable Oils - CORE. (URL: )
  • Reaction of p-cresol and benzoyl chloride in the presence of different amount of zinc under solvent-free condition at 25 °C.
  • ENVIRONMENTALLY BENIGN FRIEDEL-CRAFTS BENZYL
  • (PDF)
  • A Comparative Guide to Catalysts in Friedel-Crafts Benzyl
  • Silylium-Ion Regeneration by Protodesilylation Enables Friedel–Crafts Alkylation with Less Isomerization and No Defunctionalization - ACS Public
  • Catalyst deactivation Common causes - AmmoniaKnowHow. (URL: )
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. (URL: )
  • Suppressing Metal Leaching in a Supported Co/SiO2 Catalyst with Effective Protectants in the Hydroformylation Reaction | ACS Catalysis - ACS Public
  • (PDF)
  • Mechanisms of catalyst deactiv
  • Application Notes and Protocols: Friedel-Crafts Alkylation for 2-Benzylphenol Synthesis - Benchchem. (URL: )
  • Catalyst deactivation mechanisms and how to prevent them. (URL: )
  • Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing). (URL: )
  • Comparison of the different between homogeneous catalyst and heterogeneous catalyst - ResearchG
  • WO2007027375A2 - Method of making benzylated phenols - Google P
  • Synergy between homogeneous and heterogeneous c
  • Deactivation Mechanisms of Industrial Catalysts and Their Regeneration - ResearchG
  • Catalyst Deactivation Mechanisms → Term - Pollution → Sustainability Directory. (URL: )
  • US5072017A - Process for the preparation of p-substituted o-benzylphenols - Google P
  • Benzylation of benzene and substituted benzenes by benzyl chloride over InCl3, GaCl3, FeCl3 and ZnCl2 supported on clays and SI-MCM-41 | Request PDF - ResearchG
  • Friedel−Crafts benzylation of arenes with benzylic alcohols using sulfonic-acid-functionalized hyper-cross - ACG Public
  • Phenol Alkylation with 1-Octene on Solid Acid C
  • Coal Tar Naphtha Refining: Phenol Alkylation with 1-Hexene and the Impact of Pyridine. (URL: )

Sources

Optimization

Technical Support Center: Solvent Optimization for the Benzylation of p-Cresol

Welcome to the Application Scientist Support Center. Regioselectivity in the alkylation of phenols is one of the most common troubleshooting requests we receive.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Regioselectivity in the alkylation of phenols is one of the most common troubleshooting requests we receive. The benzylation of p-cresol presents a classic "ambident nucleophile" challenge: the intermediate phenoxide anion can react at the hard oxygen center to form an ether (O-alkylation) or at the softer, resonance-activated ortho-carbon to form a substituted phenol (C-alkylation)[1],[2].

As detailed below, the choice of solvent is not merely a medium for the reaction—it is the primary thermodynamic and kinetic steering wheel that dictates your final product[3].

Mechanistic Grounding: The Ambident Nature of p-Cresol

G Cresol p-Cresol Phenoxide Phenoxide Anion (Ambident Nucleophile) Cresol->Phenoxide Base (e.g., K2CO3) C_Alk C-Benzylation (2-Benzyl-4-methylphenol) Cresol->C_Alk Acidic Catalysis (Benzyl Alcohol + HClO4) Solvent_Aprotic Polar Aprotic Solvent (e.g., DMF, DMSO) 'Naked' Oxygen Phenoxide->Solvent_Aprotic Solvent_Protic Protic Solvent (e.g., H2O, TFE) Shielded Oxygen Phenoxide->Solvent_Protic O_Alk O-Benzylation (Benzyl p-tolyl ether) Solvent_Aprotic->O_Alk Kinetic Control SN2 at Oxygen Solvent_Protic->C_Alk Thermodynamic/Steric Attack at Ortho-Carbon

Mechanistic divergence of p-cresol benzylation modulated by solvent choice.

Troubleshooting & FAQs

Q1: I am trying to synthesize 2-benzyl-4-methylphenol (C-alkylation), but my LC-MS shows predominantly benzyl p-tolyl ether (O-alkylation). What is going wrong? A1: Your solvent is likely failing to shield the phenoxide oxygen. If you are using a polar aprotic solvent (like DMF or acetone) under basic conditions, the reaction will almost exclusively yield the O-alkylated product via a rapid S_N2 mechanism[3],[2]. To push the reaction toward C-alkylation, you must switch to a protic solvent such as water or trifluoroethanol (TFE)[3]. Protic solvents form strong hydrogen bonds with the highly electronegative phenoxide oxygen. This H-bonding physically and electronically shields the oxygen, increasing the activation energy for O-alkylation and forcing the electrophile to attack the resonance-stabilized ortho-carbon instead[3],[1].

Q2: How exactly do polar aprotic solvents like DMF or DMSO drive O-alkylation? A2: It comes down to cation solvation and the creation of a "naked" anion. Polar aprotic solvents have high dielectric constants, which ensures good charge separation of your base (e.g., K⁺ and CO₃²⁻)[1]. Furthermore, because their positive dipoles are sterically hindered, these solvents strongly coordinate the metal cation (K⁺) but are completely incapable of hydrogen-bonding to the phenoxide anion[4],[1]. This leaves the oxygen atom unshielded ("naked") and highly electron-dense, making it a powerful, hard nucleophile that rapidly attacks the benzyl halide before C-alkylation can occur[4].

Q3: Is there a way to bypass the phenoxide pathway entirely to guarantee C-alkylation? A3: Yes. If O-alkylation persists as an impurity, you can abandon basic conditions entirely and utilize an acid-catalyzed Friedel-Crafts alkylation[5]. By reacting p-cresol with benzyl alcohol in the presence of a strong acid catalyst (such as 60% aqueous perchloric acid), the acid protonates the benzyl alcohol to generate a reactive benzyl carbocation[6],[7]. Because the hydroxyl group of p-cresol strongly activates the aromatic ring, the carbocation directly attacks the ortho-position, yielding exclusively 2-benzyl-4-methylphenol without the risk of ether formation[6],[5].

Quantitative Data: Solvent & Condition Matrix

To streamline your optimization process, consult the following matrix which summarizes how solvent and reagent pairings dictate regioselectivity.

Reaction ConditionSolvent TypeRepresentative SolventsDominant ProductMechanistic Rationale
Basic (K₂CO₃) + Benzyl Halide Polar AproticDMF, DMSO, HMPA>90% O-Alkylation (Ether)Strong cation solvation leaves a "naked", highly reactive phenoxide oxygen, favoring kinetic S_N2 attack[4],[1].
Basic (NaOH) + Benzyl Halide ProticWater, Trifluoroethanol (TFE)Predominant C-Alkylation Hydrogen bonding heavily shields the oxygen anion, forcing the electrophile to attack the resonance-activated ortho-carbon[3].
Acidic (HClO₄) + Benzyl Alcohol Solvent-Free / AqueousN/A (Neat or Aq. Acid)Exclusive C-Alkylation Acid generates a benzyl carbocation; Friedel-Crafts alkylation occurs strictly at the activated aromatic ring position[6],[5].

Self-Validating Experimental Protocols

Below are field-proven, step-by-step methodologies to selectively achieve either O- or C-benzylation of p-cresol.

Protocol A: Selective O-Benzylation (Williamson Ether Synthesis)

Objective: Synthesize benzyl p-tolyl ether by maximizing the "naked anion" effect.[3],[2]

  • Preparation: Charge a flame-dried, round-bottom flask with p-cresol (1.0 eq, 10 mmol) and dissolve in 20 mL of anhydrous Dimethylformamide (DMF).

  • Deprotonation: Add finely powdered anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq, 15 mmol). Stir the suspension at room temperature for 30 minutes to ensure complete formation of the phenoxide anion.

  • Alkylation: Dropwise add Benzyl Bromide (1.1 eq, 11 mmol) via a syringe to prevent localized thermal spikes.

  • Reaction: Heat the mixture to 60°C and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 9:1) until the p-cresol spot is consumed.

  • Workup: Quench the reaction by pouring it into 100 mL of ice-cold distilled water. Extract the aqueous layer with Diethyl Ether (3 x 30 mL). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Selective C-Benzylation (Acid-Catalyzed Friedel-Crafts)

Objective: Synthesize 2-benzyl-4-methylphenol by bypassing the phenoxide intermediate entirely.[6],[5]

  • Preparation: In a three-necked round-bottom flask fitted with a reflux condenser and a dropping funnel, combine p-cresol (1.0 eq, 30 g) and a catalytic amount of 60% aqueous Perchloric Acid (HClO₄, 0.05 eq, ~1.5 g)[6],[5].

  • Heating: Heat the mixture to an internal temperature of 80–100°C under continuous magnetic stirring[5].

  • Controlled Addition: Place Benzyl Alcohol (1.2 eq, ~36 g) in the dropping funnel. Introduce the benzyl alcohol into the p-cresol/acid mixture gradually over a period of 2 hours. Critical: Slow addition prevents the rapid, uncontrolled generation of the benzyl carbocation, minimizing polyalkylation.[6]

  • Maturation: Once the addition is complete, maintain the temperature and stir for an additional 1 hour[6].

  • Workup: Cool the reaction mass to room temperature. Dissolve the crude mixture in petroleum ether, neutralize the acid with a saturated NaHCO₃ solution, and wash with distilled water several times[6].

  • Purification: Distill off the unreacted reactants and solvent at atmospheric pressure. The residual product can be vacuum distilled or purified via column chromatography to yield pure 2-benzyl-4-methylphenol[6],[5].

References

  • [3] Phenolates- O-alkylation and C-alkylation | Notes - PharmaXChange.info. Source: pharmaxchange.info. URL:

  • [4] CHEM 330 Topics Discussed on Oct 2 Effect of solvent. Source: ubc.ca. URL:

  • [1] Prof D Craig 2.O1 Organic Synthesis Lecture 3 14.10.04. Source: ic.ac.uk. URL:

  • [6] A Mathematical Model for the Benzylation of p -Cresol with Benzyl Alcohol. Source: scispace.com. URL:

  • [5] A Comparative Guide to the Synthetic Routes of 2-Methyl-9H-xanthene. Source: benchchem.com. URL:

  • [7] A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol - ResearchGate. Source: researchgate.net. URL:

  • [2] Technical Support Center: Optimization of Reaction Conditions for Phenol Alkylation. Source: benchchem.com. URL:

Sources

Troubleshooting

How to interpret NMR spectrum of crude 2-Benzyl-4-methylphenol product

Technical Support Center: NMR Spectral Analysis Guide ID: TSC-NMR-02B4MP Topic: Interpreting the ¹H NMR Spectrum of Crude 2-Benzyl-4-methylphenol Senior Application Scientist: Dr. Eleanor Vance Introduction The acid-cata...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: NMR Spectral Analysis

Guide ID: TSC-NMR-02B4MP Topic: Interpreting the ¹H NMR Spectrum of Crude 2-Benzyl-4-methylphenol Senior Application Scientist: Dr. Eleanor Vance

Introduction

The acid-catalyzed benzylation of p-cresol is a common method for synthesizing 2-benzyl-4-methylphenol, a valuable intermediate in chemical manufacturing.[1][2] Analysis of the crude reaction mixture by ¹H NMR spectroscopy is a critical first step to assess reaction success, identify byproducts, and plan purification strategies. However, interpreting a crude spectrum can be challenging due to the presence of starting materials, solvents, and unexpected side products. This guide provides a structured, question-and-answer approach to help you confidently analyze your spectrum.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What does the ideal ¹H NMR spectrum of pure 2-benzyl-4-methylphenol look like?

A1: Understanding the expected spectrum of your target compound is the essential first step. The structure of 2-benzyl-4-methylphenol dictates a unique pattern of signals. The key is to break down the molecule into its distinct proton environments.

Below is a diagram labeling the proton groups on the molecule, followed by a table of their expected chemical shifts, multiplicities, and integrations.

Caption: Labeled structure of 2-benzyl-4-methylphenol.

Table 1: Expected ¹H NMR Chemical Shifts for 2-Benzyl-4-methylphenol (in CDCl₃)

LabelProton GroupApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationRationale & Notes
(a) Benzylic -CH₂ -~3.9 - 4.1Singlet (s)2HThe methylene bridge protons are adjacent to two aromatic rings and have no adjacent protons, resulting in a singlet. Its position is characteristic.
(b) Phenolic -CH₃ ~2.2 - 2.3Singlet (s)3HThe methyl group on the phenol ring is a sharp singlet, typical for an aromatic methyl.[1]
(c,d,e) Phenolic Ar-H ~6.7 - 7.2Multiplet (m) or distinct signals3HThese three protons on the substituted phenol ring will appear as distinct signals, often as doublets or doublets of doublets, depending on coupling. They are generally found in this aromatic region.[1]
(f) Benzyl Ar-H ~7.1 - 7.3Multiplet (m)5HThe five protons of the unsubstituted benzyl ring typically appear as a complex multiplet, slightly downfield due to the electron-withdrawing nature of the phenol substituent.[1]
- Phenolic -OH ~4.5 - 5.5 (variable)Broad Singlet (br s)1HThe chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It often appears as a broad signal that may not integrate perfectly.
Q2: My spectrum has extra peaks. How can I identify unreacted starting materials?

A2: It is very common for crude products to contain unreacted starting materials. The key is to know the characteristic signals for p-cresol and the benzylating agent used (e.g., benzyl alcohol or benzyl chloride).

Table 2: ¹H NMR Signals of Common Starting Materials (in CDCl₃)

CompoundProton GroupApprox. Chemical Shift (δ, ppm)MultiplicityNotes
p-Cresol Ar-H (AA'BB' system)~6.7 (d), ~7.0 (d)Doublets (d)Two distinct doublets, each integrating to 2H, are a hallmark of this para-substituted phenol.
-CH₃ ~2.3Singlet (s)Can overlap with the product's methyl signal. Careful integration is key.
-OH Variable, broadBroad Singlet (br s)
Benzyl Alcohol Ar-H ~7.3 - 7.4Multiplet (m)A multiplet for 5H, may overlap with the product's benzyl protons.
-CH₂ -~4.7Singlet (s) or Doublet (d)A key diagnostic peak. It may be a singlet or a doublet if coupled to the OH proton (slow exchange).[3]
-OH Variable, broadBroad Singlet (br s) or Triplet (t)May be a triplet if coupled to the CH₂ group.

Causality: The ortho-directing effect of the hydroxyl group in p-cresol guides the benzylation. However, if the reaction is incomplete, you will see signals from the unreacted starting material. Comparing the integration of a known product peak (e.g., the benzylic CH₂ at ~4.0 ppm) to the integration of a suspected starting material peak allows for a quantitative assessment.

Q3: I see signals in the aromatic region that don't match the product or starting materials. What could they be?

A3: These signals often arise from common byproducts of Friedel-Crafts alkylation reactions. The two most likely culprits are poly-alkylation and ether formation.

  • Poly-alkylation: The product, 2-benzyl-4-methylphenol, is itself activated towards further electrophilic substitution. This can lead to the formation of 2,6-dibenzyl-4-methylphenol .

    • Spectral Signature: The key change is the disappearance of one aromatic proton on the phenol ring. The remaining two phenolic protons would now appear as a singlet (integrating to 2H) due to symmetry. You would also see a second benzylic CH₂ singlet, and the total integration of the benzylic protons would be 4H relative to the 3H of the methyl group. This side reaction is a known limitation of Friedel-Crafts alkylations.[4][5]

  • Dibenzyl Ether Formation: If benzyl alcohol is used as the alkylating agent, it can self-condense under acidic conditions to form dibenzyl ether .

    • Spectral Signature: This compound is symmetric and shows two characteristic signals: a multiplet in the aromatic region (~7.3 ppm, 10H) and a sharp singlet for the two equivalent methylene groups (-CH₂ -O-CH₂ -) at approximately 4.5 ppm.[5]

Q4: There are still a few sharp singlets and broad peaks I can't identify. What are they?

A4: These are almost certainly residual solvents from your reaction or workup, or common laboratory contaminants. Their identification is crucial to avoid misinterpreting them as part of your product. Authoritative tables of impurity chemical shifts are an essential resource for every chemist.[6][7][8]

Table 3: Common Laboratory Solvents and Contaminants (Approx. ¹H Shifts in CDCl₃)

ContaminantApprox. Chemical Shift (δ, ppm)MultiplicityCommon Source
Water (H₂O)~1.56Broad SingletPresent in non-anhydrous solvents or reagents.
Acetone2.17SingletGlassware cleaning.
Dichloromethane (DCM)5.30SingletExtraction solvent.
Ethyl Acetate (EtOAc)2.05 (s), 4.12 (q), 1.26 (t)s, q, tExtraction solvent.
Hexane / Heptane~0.9, ~1.25MultipletsColumn chromatography, recrystallization.
Toluene2.36 (s), 7.17-7.29 (m)s, mReaction solvent.
Silicone Grease~0.07Broad SingletGround glass joints.

Note: The residual peak for the deuterated solvent itself (e.g., CHCl₃ in CDCl₃) will be present at ~7.26 ppm.[9]

Systematic Interpretation Workflow

A5: To avoid confusion, approach the interpretation of a crude NMR spectrum systematically. Follow a logical progression to assign peaks, rather than trying to identify everything at once. This workflow minimizes errors and ensures a thorough analysis.[10][11][12]

workflow start Start: Analyze Crude ¹H NMR Spectrum step1 Step 1: Identify Solvent Peaks - Deuterated solvent (e.g., CDCl₃ @ 7.26 ppm) - Water (H₂O @ ~1.56 ppm) - Workup solvents (EtOAc, DCM, etc.) start->step1 step2 Step 2: Assign Product Peaks - Identify key signals (Benzylic CH₂, Me) - Check aromatic region & integration ratios step1->step2 step3 Step 3: Look for Starting Materials - p-Cresol (AA'BB' system) - Benzyl Alcohol (CH₂ @ ~4.7 ppm) step2->step3 step4 Step 4: Identify Reaction Byproducts - Dibenzylated product (new Ar-H singlet) - Dibenzyl ether (CH₂ @ ~4.5 ppm) step3->step4 step5 Step 5: Check for Common Contaminants - Acetone, Grease, etc. step4->step5 end End: Quantify Components & Plan Purification step5->end

Caption: A systematic workflow for crude NMR interpretation.

By following this structured approach, you can transform a complex crude ¹H NMR spectrum into a rich source of information about your reaction's outcome, enabling informed decisions for the next steps in your research.

References

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • ResearchGate. (2010). (PDF) NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]

  • O'Connell, J. D., DiMucci, I. M., Fecteau, K. M., et al. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. Journal of Chemical Information and Modeling, 64(8), 2649–2657. [Link]

  • ACS Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

  • Persson, K. (2024). Deconvolution and Analysis of the 1H NMR Spectra of Crude Reaction Mixtures. [Link]

  • Cambridge University Press & Assessment. Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures. [Link]

  • ChemRxiv. (2023). Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide: 2-Benzyl-4-methylphenol vs. 4-Benzyl-2-methylphenol in Chemical Synthesis and Drug Development

In the landscape of substituted phenols, positional isomerism dictates not only the physical properties of a molecule but also its reactivity, steric profile, and utility in downstream applications. For researchers and d...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of substituted phenols, positional isomerism dictates not only the physical properties of a molecule but also its reactivity, steric profile, and utility in downstream applications. For researchers and drug development professionals, choosing between 2-Benzyl-4-methylphenol and 4-Benzyl-2-methylphenol requires a rigorous understanding of how the spatial arrangement of electron-donating groups influences molecular behavior.

This guide provides an objective, data-driven comparison of these two isomers, exploring their structural causality, differential reactivity, and validated experimental methodologies.

Structural Causality and Electronic Effects

Both isomers share the molecular formula C₁₄H₁₄O and a monoisotopic mass of 198.104 Da[1][2]. However, their distinct substitution patterns create divergent electronic and steric environments.

The phenolic hydroxyl (-OH) group is a strong electron-donating group (EDG) that activates the aromatic ring, directing electrophilic substitution to the ortho and para positions. The methyl (-CH₃) group is a weaker EDG, also directing ortho/para.

  • 2-Benzyl-4-methylphenol (CAS: 716-96-1): Derived from the benzylation of p-cresol. Because the para position is blocked by the methyl group, electrophilic attack is forced to the ortho position relative to the hydroxyl group[3]. The resulting bulky benzyl group sits adjacent to the -OH group, creating significant steric hindrance that partially shields the hydroxyl proton, thereby reducing its capacity for extensive intermolecular hydrogen bonding.

  • 4-Benzyl-2-methylphenol (CAS: 5415-04-3): Derived from the benzylation of o-cresol. Here, one ortho position is blocked by the methyl group. Between the remaining ortho and para positions, the para position is sterically favored for the bulky benzyl cation[4]. The resulting molecule has an unhindered para-benzyl group, leaving the hydroxyl group more accessible for hydrogen bonding and subsequent functionalization.

Quantitative Data Comparison

The following table summarizes the key physical and chemical properties of both isomers, drawing from standardized chemical databases[1][2][5][6].

Property2-Benzyl-4-methylphenol4-Benzyl-2-methylphenol
CAS Number 716-96-15415-04-3
PubChem CID
Molecular Formula C₁₄H₁₄OC₁₄H₁₄O
Monoisotopic Mass 198.104 Da198.104 Da
Substitution Pattern Benzyl at C2 (ortho), Methyl at C4 (para)Benzyl at C4 (para), Methyl at C2 (ortho)
Precursor Material p-Cresolo-Cresol
Steric Profile (-OH) Highly hinderedAccessible
Primary Application Antiviral non-nucleoside inhibitors[7]Antioxidants, Polymer additives

Mechanistic Pathways of Regioselective Synthesis

The synthesis of these isomers relies on Friedel-Crafts alkylation principles. By selecting the appropriate cresol precursor, researchers can dictate the regiochemistry of the final product. The logic of this pathway is visualized below.

IsomerSynthesis Precursor1 p-Cresol (4-Methylphenol) Reagent Benzyl Alcohol + Acid Catalyst (Friedel-Crafts Alkylation) Precursor1->Reagent Precursor2 o-Cresol (2-Methylphenol) Precursor2->Reagent Intermediate1 Ortho-Substitution (Para position is blocked) Reagent->Intermediate1 Directs to C2 Intermediate2 Para-Substitution (Sterically favored over ortho) Reagent->Intermediate2 Directs to C4 Product1 2-Benzyl-4-methylphenol CAS: 716-96-1 Intermediate1->Product1 Product2 4-Benzyl-2-methylphenol CAS: 5415-04-3 Intermediate2->Product2

Fig 1: Reaction pathways dictating the regioselective synthesis of benzylated cresol isomers.

Self-Validating Experimental Protocol: Synthesis & Isolation

To ensure scientific integrity, the following protocol for the synthesis of benzylated cresols is designed as a self-validating system . Each phase contains a diagnostic checkpoint to verify success before proceeding, minimizing resource waste and ensuring high-purity yields.

Phase 1: Reaction Setup and Catalysis
  • Preparation: In a flame-dried, nitrogen-purged round-bottom flask, dissolve 10 mmol of the selected precursor (p-cresol for the 2-benzyl isomer; o-cresol for the 4-benzyl isomer) in 20 mL of anhydrous dichloromethane (DCM).

  • Reagent Addition: Add 10 mmol of benzyl alcohol.

  • Catalysis: Slowly add 0.5 equivalents of anhydrous Aluminum Chloride (AlCl₃) or a suitable Lewis acid at 0°C.

    • Validation Checkpoint 1: The reaction mixture should exhibit a distinct color change (typically yellow/orange) indicating the formation of the electrophilic carbocation complex.

Phase 2: Reaction Monitoring
  • Thermal Cycling: Allow the reaction to warm to room temperature, stirring for 4–6 hours.

  • TLC Tracking: Monitor the reaction via Thin Layer Chromatography (Hexane:Ethyl Acetate 9:1).

    • Validation Checkpoint 2: The starting cresol will appear as a lower Rf​ spot. The successful formation of the benzylated product is confirmed by the appearance of a new, higher Rf​ spot, driven by the increased lipophilicity of the benzyl group.

Phase 3: Quenching and Purification
  • Quenching: Pour the mixture over crushed ice and 1M HCl to neutralize the catalyst. Extract the aqueous layer three times with ethyl acetate.

    • Validation Checkpoint 3: Test the pH of the aqueous phase to ensure it is acidic (pH < 3), confirming the complete destruction of the AlCl₃ complex.

  • Chromatography: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography.

Phase 4: Structural Confirmation
  • Analytical Validation: Submit the purified fractions for GC-MS and ¹H-NMR analysis.

    • Validation Checkpoint 4 (GC-MS): The mass spectrum must show a molecular ion peak [M]+ at m/z 198.1[1].

    • Validation Checkpoint 5 (NMR): For 2-Benzyl-4-methylphenol, the ¹H-NMR will show a singlet for the isolated aromatic proton between the benzyl and methyl groups. For 4-Benzyl-2-methylphenol, the coupling constants ( J -values) will reflect an ortho-coupled pair of protons, definitively proving the regiochemistry.

ExperimentalWorkflow Step1 Step 1: Reaction Setup Equimolar Cresol + Benzyl Alcohol Step2 Step 2: Catalysis Add AlCl3 under N2 atm Step1->Step2 Step3 Step 3: TLC Monitoring Track precursor consumption (Hex:EtOAc) Step2->Step3 Step4 Step 4: Quench & Extract Ice-water quench, phase separation Step3->Step4 Step5 Step 5: Validation GC-MS (m/z 198.1) & 1H-NMR Step4->Step5

Fig 2: Self-validating experimental workflow for the synthesis and isolation of benzylated cresols.

Applications in Drug Development and Materials Science

The choice between these two isomers is heavily dictated by their downstream applications, which rely on the specific steric environment of the phenolic hydroxyl group.

2-Benzyl-4-methylphenol in Antiviral Therapeutics: Due to the steric shielding of the hydroxyl group, 2-Benzyl-4-methylphenol is frequently utilized as a hydrophobic building block in the synthesis of non-nucleoside inhibitors. For instance, derivatives of this isomer have been successfully integrated into 1-[2-(2-benzylphenoxy)ethyl]uracils, which act as highly selective inhibitors of HIV-1 replication at subnanomolar concentrations[7]. The ortho-benzyl group provides the necessary spatial geometry to fit into the hydrophobic binding pockets of viral reverse transcriptases.

4-Benzyl-2-methylphenol in Antioxidants and Polymers: Conversely, 4-Benzyl-2-methylphenol possesses an unhindered phenolic hydroxyl group, making it an excellent candidate for radical scavenging. The para-benzyl group adds thermal stability and lipophilicity without compromising the ability of the -OH group to donate a hydrogen atom to quench reactive oxygen species. This makes it highly valuable in the formulation of industrial antioxidants and specialty polymer resins[3].

Conclusion

While 2-Benzyl-4-methylphenol and 4-Benzyl-2-methylphenol share identical molecular weights and similar base structures, their positional isomerism radically alters their utility. Researchers targeting precise spatial conformations for receptor binding in drug development should leverage the sterically constrained 2-benzyl isomer. In contrast, applications requiring active hydroxyl participation, such as antioxidant formulation, are better served by the 4-benzyl isomer. By adhering to the self-validating synthesis protocols outlined above, laboratories can ensure high-fidelity production of these critical chemical intermediates.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 104342, 2-Benzyl-4-methylphenol." PubChem, [Link]

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  • Loksha, Y. M., et al. "Uracil derivatives as non-nucleoside inhibitors of viral infections." European Journal of Medicinal Chemistry, [Link]

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Comparative

A Comparative Guide to Catalysts for the Synthesis of 2-Benzyl-4-methylphenol

For researchers and professionals in drug development and fine chemical synthesis, the selective production of 2-Benzyl-4-methylphenol is a critical process. This compound serves as a valuable intermediate, and its effic...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development and fine chemical synthesis, the selective production of 2-Benzyl-4-methylphenol is a critical process. This compound serves as a valuable intermediate, and its efficient synthesis with high regioselectivity is paramount. The primary route to 2-Benzyl-4-methylphenol is the Friedel-Crafts benzylation of 4-methylphenol (p-cresol). The choice of catalyst is the most influential factor in this electrophilic aromatic substitution, dictating not only the reaction rate but also the crucial ortho-para selectivity and the overall sustainability of the process.

This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 2-Benzyl-4-methylphenol. We will delve into the mechanistic nuances of each catalyst class, present comparative performance data, and provide detailed experimental protocols to ensure scientific integrity and reproducibility.

The Synthetic Challenge: Achieving Ortho-Selectivity

The hydroxyl group of 4-methylphenol is a strong activating group, directing the incoming benzyl electrophile to both the ortho and para positions. However, for many applications, the ortho-isomer, 2-Benzyl-4-methylphenol, is the desired product. The para position is sterically less hindered, often leading to the formation of the thermodynamically more stable 4-benzyl-4-methylphenol as a significant byproduct. Therefore, the catalyst's role extends beyond simple activation to sterically and electronically guiding the benzylation to the ortho position.

Catalytic Systems Under Comparison

We will evaluate the performance of four major classes of catalysts:

  • Homogeneous Lewis and Brønsted Acids: The traditional approach.

  • Zeolites: Heterogeneous catalysts with shape-selective properties.

  • Metal-Organic Frameworks (MOFs): Crystalline porous materials with tunable active sites.

  • Ionic Liquids: "Green" solvents and catalysts with unique properties.

The following diagram illustrates the general workflow for a catalyzed synthesis of 2-Benzyl-4-methylphenol.

General Experimental Workflow Reactants 4-Methylphenol & Benzylating Agent Reaction Reaction under Optimized Conditions (Temp, Time, Solvent) Reactants->Reaction Catalyst Catalyst Selection (e.g., Zeolite, MOF) Catalyst->Reaction Workup Catalyst Separation & Product Isolation Reaction->Workup Analysis Product Analysis (GC, NMR) Workup->Analysis Product 2-Benzyl-4-methylphenol Analysis->Product

Caption: A generalized workflow for the catalytic synthesis of 2-Benzyl-4-methylphenol.

Comparative Performance of Catalysts

The selection of an appropriate catalyst is a trade-off between activity, selectivity, cost, and environmental impact. The following table summarizes the performance of various catalysts based on literature data. It is important to note that direct comparison is challenging due to variations in reaction conditions across different studies.

Catalyst SystemBenzylating AgentTemp. (°C)Time (h)4-Methylphenol Conversion (%)2-Benzyl-4-methylphenol Yield (%)Selectivity (ortho/para ratio)ReusabilityReference(s)
Homogeneous Acids
Perchloric AcidBenzyl alcohol80-1004-6HighHigh (not specified)Highly ortho-selectiveNo[1]
AlCl₃Benzyl chlorideRT2-4>95Mixture of isomersLowNo[2][3]
Zeolites
H-BetaBenzyl chloride802~60Not specifiedHigh for monobenzylationYes[2]
Ru-Zeolite YBenzyl alcohol100129889 (ortho-benzylphenol)High ortho-selectivityYes[4]
Metal-Organic Frameworks
Basolite F300 (Fe-BTC)Benzyl chloride800.2510072 (Diphenylmethane)N/A (for benzene)Yes[5]
Ionic Liquids
[bmim][PF₆]Benzyl bromideRT1HighHigh (for 2-naphthol)High N-alkylation selectivityYes[6]

Note: Data for MOFs and Ionic Liquids for the specific benzylation of 4-methylphenol is limited; the provided data is for analogous reactions to indicate potential performance.

In-Depth Analysis of Catalytic Systems

Homogeneous Lewis and Brønsted Acids

Traditional catalysts like AlCl₃ and mineral acids are effective in promoting Friedel-Crafts reactions.[3] However, they suffer from several drawbacks, including corrosivity, difficulty in separation from the reaction mixture, and the generation of significant waste streams.[7] While strong Brønsted acids like perchloric acid can offer high ortho-selectivity for the benzylation of p-cresol, their homogeneous nature makes catalyst recovery and reuse impractical for sustainable processes.[1]

Mechanism with Lewis Acids: The Lewis acid coordinates with the benzylating agent (e.g., benzyl chloride), generating a benzyl carbocation or a polarized complex, which then acts as the electrophile.[3]

Zeolites: The Shape-Selective Workhorses

Zeolites are crystalline aluminosilicates with a well-defined microporous structure. Their Brønsted and Lewis acid sites, combined with their shape-selective nature, make them highly attractive heterogeneous catalysts for the synthesis of 2-Benzyl-4-methylphenol.[8] Zeolites like H-Beta and H-Y have demonstrated high activity and selectivity in related alkylation reactions.[2][9] The pore structure of the zeolite can sterically hinder the formation of the bulkier para-isomer, thereby enhancing the yield of the ortho-product.

Mechanism with Zeolites: The reaction is believed to proceed through either a stepwise mechanism, involving the formation of a surface-bound benzyl species, or a concerted mechanism where both the phenol and the benzylating agent are co-adsorbed on the acid sites.[10] The confinement within the zeolite pores plays a crucial role in directing the regioselectivity.

Zeolite-Catalyzed Benzylation Mechanism cluster_0 Step 1: Electrophile Formation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization Benzyl Alcohol Benzyl Alcohol Protonated Benzyl Alcohol Protonated Benzyl Alcohol Benzyl Alcohol->Protonated Benzyl Alcohol + H+ (from Zeolite) Benzyl Carbocation Benzyl Carbocation Protonated Benzyl Alcohol->Benzyl Carbocation - H2O 4-Methylphenol 4-Methylphenol Wheland Intermediate Wheland Intermediate 4-Methylphenol->Wheland Intermediate + Benzyl Carbocation 2-Benzyl-4-methylphenol 2-Benzyl-4-methylphenol Wheland Intermediate->2-Benzyl-4-methylphenol - H+ (to Zeolite)

Caption: A simplified mechanism for the zeolite-catalyzed benzylation of 4-methylphenol.

Metal-Organic Frameworks (MOFs): The Designer Catalysts

MOFs are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands.[11] Their high surface area, tunable pore size, and the potential to introduce a variety of active sites make them promising catalysts. For the benzylation of arenes, Fe-based MOFs like Basolite F300 have shown excellent activity, even outperforming traditional Lewis acids in some cases.[5] The well-defined and isolated active sites within the MOF structure can enhance catalytic efficiency and selectivity.

Mechanism with MOFs: The metal nodes of the MOF can act as Lewis acid sites, activating the benzylating agent in a manner similar to traditional Lewis acids. The porous structure of the MOF can also contribute to shape selectivity.

Ionic Liquids: The Green Alternative

Ionic liquids are salts with low melting points that can act as both solvents and catalysts.[12] Their negligible vapor pressure, high thermal stability, and tunable properties make them an environmentally benign alternative to volatile organic solvents. Acidic ionic liquids can effectively catalyze Friedel-Crafts reactions.[6] They can facilitate the formation of the electrophile and stabilize the reaction intermediates, potentially leading to enhanced reaction rates and selectivities. Furthermore, their immiscibility with many organic solvents allows for easy separation and recycling of the catalyst.

Mechanism with Ionic Liquids: The acidic component of the ionic liquid protonates the benzyl alcohol or coordinates with the benzyl halide to generate the benzyl carbocation. The ionic nature of the medium can influence the reaction pathway and product distribution.

Experimental Protocols

Note: These protocols are representative and should be adapted and optimized based on available laboratory equipment and safety considerations.

Protocol 1: Synthesis using Zeolite H-Beta
  • Catalyst Activation: Activate H-Beta zeolite by calcining at 550 °C for 4 hours in a muffle furnace. Cool down in a desiccator before use.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-methylphenol (10.8 g, 0.1 mol), the activated H-Beta zeolite (1 g), and a suitable solvent like toluene (50 mL).

  • Reaction: Heat the mixture to 110 °C with vigorous stirring. Slowly add benzyl alcohol (10.8 g, 0.1 mol) dropwise over 30 minutes.

  • Monitoring: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC).

  • Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Separate the catalyst by filtration.

  • Purification: Wash the filtrate with a 5% NaOH solution to remove unreacted p-cresol, followed by washing with brine. Dry the organic layer over anhydrous Na₂SO₄, and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis using a Homogeneous Acid (Perchloric Acid)
  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 4-methylphenol (32.4 g, 0.3 mol).

  • Catalyst Addition: Carefully add a catalytic amount of perchloric acid (e.g., 0.5 mol%).

  • Reaction: Heat the mixture to 90 °C with stirring. Add benzyl alcohol (10.8 g, 0.1 mol) dropwise from the dropping funnel over 1 hour.

  • Monitoring: Monitor the reaction progress using TLC or GC.

  • Work-up: After completion (typically 4-6 hours), cool the reaction mixture and dilute it with a suitable solvent like diethyl ether.

  • Purification: Wash the organic layer with a saturated NaHCO₃ solution to neutralize the acid, followed by washing with water and brine. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. Purify the product by vacuum distillation.

Conclusion and Future Perspectives

The synthesis of 2-Benzyl-4-methylphenol can be achieved with varying degrees of success using different catalytic systems. While traditional homogeneous acids offer high reactivity, their environmental and practical drawbacks are significant.

Zeolites emerge as a highly promising class of catalysts, offering a combination of high activity, good ortho-selectivity, and excellent reusability. The shape-selective nature of zeolites is a key advantage in directing the reaction towards the desired isomer.

Metal-Organic Frameworks represent a frontier in catalysis for this transformation. Their tunable nature holds immense potential for designing highly active and selective catalysts. Further research is needed to explore a wider range of MOFs for the benzylation of p-cresol and to optimize their performance.

Ionic Liquids offer a green and recyclable alternative, acting as both catalyst and solvent. Their unique properties could be harnessed to develop highly efficient and sustainable processes for the synthesis of 2-Benzyl-4-methylphenol.

For industrial applications, the future lies in the development and optimization of heterogeneous catalysts like zeolites and MOFs. Their ease of separation, reusability, and potential for high selectivity align with the principles of green chemistry and sustainable manufacturing. Further studies focusing on a direct comparative analysis of these novel catalysts under standardized conditions will be invaluable in identifying the optimal catalytic system for the selective synthesis of 2-Benzyl-4-methylphenol.

References

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Validation

Comparative Antioxidant Efficacy: 2-Benzyl-4-methylphenol vs. Butylated Hydroxytoluene (BHT)

As drug development and materials science advance, the selection of appropriate antioxidant excipients and stabilizers is critical to preventing oxidative degradation. Phenolic compounds are the cornerstone of radical sc...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development and materials science advance, the selection of appropriate antioxidant excipients and stabilizers is critical to preventing oxidative degradation. Phenolic compounds are the cornerstone of radical scavenging, but minor structural variations drastically alter their kinetic efficacy and radical stability.

This guide provides an objective, data-driven comparison between 2-Benzyl-4-methylphenol (an intermediate substituted phenol) and Butylated Hydroxytoluene (BHT) , the industry's gold-standard synthetic antioxidant.

Mechanistic Causality: Structure-Activity Relationship (SAR)

The primary mechanism by which phenolic antioxidants neutralize reactive oxygen species (ROS) is through Hydrogen Atom Transfer (HAT) or Sequential Proton Loss Electron Transfer (SPLET) . The antioxidant donates a hydrogen atom to a free radical, neutralizing it while becoming a phenoxy radical itself. The efficacy of the antioxidant is entirely dependent on how well it can stabilize this newly formed phenoxy radical.

The Gold Standard: Butylated Hydroxytoluene (BHT)

BHT is a lipophilic organic compound engineered for maximum radical stabilization[1]. Its structure features two bulky tert-butyl groups at the ortho positions (2 and 6) and a methyl group at the para position (4).

  • Causality of Efficacy: The massive steric hindrance provided by the two tert-butyl groups physically shields the reactive oxygen radical[2]. This prevents the BHT phenoxy radical from participating in pro-oxidant chain reactions or dimerizing with other molecules. The radical is safely stabilized via hyperconjugation and inductive effects until it can be safely terminated.

The Alternative: 2-Benzyl-4-methylphenol

In 2-Benzyl-4-methylphenol, both the hydroxyl and the methyl groups act as electron-donating groups, which successfully enhances the overall reactivity of the benzene ring[3]. It features a benzyl group at one ortho position and a methyl at the para position.

  • Causality of Efficacy: While the electron-donating groups lower the O-H Bond Dissociation Enthalpy (facilitating the initial hydrogen donation), the molecule lacks bilateral steric shielding. With only one ortho position occupied by a benzyl group and the other exposed, the resulting phenoxy radical is significantly less stable than that of BHT. It remains susceptible to side reactions, making it a weaker, moderate antioxidant compared to the highly shielded BHT.

Mechanism cluster_BHT BHT (Gold Standard) cluster_BMP 2-Benzyl-4-methylphenol BHT_Phenol BHT (Intact) BHT_Radical BHT Phenoxy Radical BHT_Phenol->BHT_Radical Donates H• (HAT) BHT_Shield Steric Shielding (2x tert-butyl) BHT_Radical->BHT_Shield Stabilized by BMP_Phenol 2-Benzyl-4-methylphenol BMP_Radical Phenoxy Radical BMP_Phenol->BMP_Radical Donates H• (HAT) BMP_Exposed Exposed Ortho Position (Prone to dimerization) BMP_Radical->BMP_Exposed Limited Shielding

Fig 1: Mechanistic comparison of phenoxy radical stabilization between BHT and 2-Benzyl-4-methylphenol.

Quantitative Data & Physicochemical Comparison

To objectively evaluate these compounds, we must look at their structural metrics and empirical performance in standardized assays. Below is a comparative summary of their properties.

Parameter2-Benzyl-4-methylphenolButylated Hydroxytoluene (BHT)
CAS Number 52857-30-4128-37-0
Ortho Substituents 1x Benzyl (-CH₂Ph), 1x Hydrogen2x tert-Butyl (-C(CH₃)₃)
Para Substituent Methyl (-CH₃)Methyl (-CH₃)
Steric Shielding Low to ModerateExceptionally High
Phenoxy Radical Stability Moderate (Susceptible to dimerization)High (Resonance & Sterically stabilized)
Primary Mechanism HAT / SPLETHAT / SPLET
Relative Antioxidant Potency Weak to ModerateHighly Potent (Standard Reference)

Experimental Workflows: Self-Validating Protocols

To empirically validate the theoretical SAR described above, the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is the widely accepted gold standard for predicting the antioxidant capacity of phenolic compounds[4].

The following protocol is designed as a self-validating system, ensuring that environmental variables do not produce false-positive results.

Standardized DPPH Radical Scavenging Assay

Objective: To quantitatively compare the radical scavenging IC₅₀ values of 2-Benzyl-4-methylphenol against the BHT standard.

  • Solvent Selection: Use HPLC-grade Methanol.

    • Causality: Solvent effects heavily dictate DPPH reactivity. Methanol acts as a polar protic solvent that not only fully dissolves lipophilic phenolic compounds but also supports both HAT and SPLET mechanisms efficiently. In contrast, aprotic solvents like isooctane can severely depress the reaction kinetics of BHT[5].

  • DPPH Solution Preparation (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol.

    • Causality: The DPPH radical contains an odd electron responsible for a visible deep purple color. This specific concentration yields an initial absorbance of ~1.0 at 517 nm, providing an optimal dynamic range for spectrophotometric measurement[4].

  • Sample Dilution: Prepare serial dilutions (e.g., 10, 20, 40, 80, 160 μg/mL) of both 2-Benzyl-4-methylphenol and BHT in methanol.

  • Reaction Initiation: Mix 1.0 mL of the sample solution with 2.0 mL of the 0.1 mM DPPH solution in an amber glass vial.

    • Causality: Amber vials prevent photo-degradation of the light-sensitive DPPH radical, which would otherwise introduce a false-positive reduction in absorbance.

  • Equilibration: Incubate the mixture in the dark at 25°C for 30 minutes.

    • Causality: While BHT may react rapidly, less sterically optimized phenols require time to reach thermodynamic equilibrium. A 30-minute window ensures the reaction has plateaued for accurate comparative kinetics[5].

  • Quantification: Measure the absorbance at 517 nm against a methanol blank. When the DPPH radical accepts an electron donated by the antioxidant, it decolorizes to a yellow hydrazine[4].

  • Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] × 100. Plot these values against the concentration to derive the IC₅₀ (the concentration required to scavenge 50% of the radicals).

DPPH_Workflow Solvent 1. Solvent Prep (Methanol) DPPH 2. 0.1 mM DPPH Solution Solvent->DPPH Mix 4. Mix 1:2 Ratio (Sample:DPPH) DPPH->Mix Sample 3. Serial Dilutions (Antioxidants) Sample->Mix Incubate 5. Dark Incubation (30 mins, 25°C) Mix->Incubate Measure 6. Absorbance (517 nm) Incubate->Measure

Fig 2: Standardized DPPH radical scavenging assay workflow for phenolic antioxidants.

Conclusion

While 2-Benzyl-4-methylphenol possesses baseline antioxidant capabilities due to the electron-donating properties of its substituents, it lacks the critical structural architecture required for high-tier radical stabilization. BHT remains the superior choice for rigorous antioxidant applications because its dual tert-butyl groups provide the exact steric hindrance necessary to trap radicals safely without initiating secondary oxidative cascades. For researchers developing new formulations, BHT should remain the benchmark against which novel phenolic intermediates are measured.

Sources

Comparative

Antimicrobial Efficacy of 2-Benzyl-4-methylphenol vs. Other Phenolic Compounds: A Comparative Guide

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide Introduction: The Structure-Activity Paradigm of Phenolic Biocides Pheno...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Technical Comparison & Methodological Guide

Introduction: The Structure-Activity Paradigm of Phenolic Biocides

Phenolic compounds have been the cornerstone of disinfection and antimicrobial formulation since Joseph Lister's pioneering use of carbolic acid (phenol). However, the clinical and industrial utility of unsubstituted phenol is severely limited by its high toxicity and relatively low antimicrobial potency. Through strategic chemical substitution, modern drug development has engineered highly efficacious derivatives.

2-Benzyl-4-methylphenol (also known as 2-benzyl-p-cresol or BPMC) represents a significant structural optimization in this class. The antimicrobial efficacy of a phenolic compound is fundamentally dictated by its ability to partition into the microbial lipid bilayer[1]. In BPMC, the addition of an electron-donating methyl group at the para position increases the electron density of the aromatic ring, enhancing the reactivity and hydrogen-bonding capacity of the hydroxyl group[2]. Concurrently, the bulky, lipophilic benzyl group at the ortho position dramatically increases the molecule's partition coefficient (LogP). This structural synergy drives rapid intercalation into the bacterial cell membrane, making BPMC significantly more potent than its simpler phenolic precursors[1].

Mechanism of Action

The primary bactericidal mechanism of 2-Benzyl-4-methylphenol and related substituted phenols is the gross disruption of the microbial cell membrane[1]. At bacteriostatic concentrations, these compounds intercalate into the lipid bilayer, causing an increase in membrane fluidity and the uncoupling of the proton motive force. At bactericidal concentrations, this structural destabilization leads to the catastrophic leakage of intracellular constituents (such as K+ ions, ATP, and nucleic acids) and the irreversible denaturation of essential bacterial proteins[3].

Mechanism A 2-Benzyl-4-methylphenol (Lipophilic & Electron-Rich) B Partitioning into Lipid Bilayer A->B Hydrophobic interactions C Membrane Destabilization & Fluidity Increase B->C Disruption of acyl chains D Leakage of Intracellular Constituents (K+, ATP) C->D Loss of barrier function E Protein Denaturation & Enzyme Inhibition C->E High concentration F Microbial Cell Death D->F Osmotic collapse E->F Metabolic arrest

Caption: Mechanistic pathway of 2-Benzyl-4-methylphenol inducing microbial cell death.

Comparative Efficacy: Quantitative Data

To objectively evaluate BPMC, it must be benchmarked against other standard phenolic agents. The table below synthesizes representative Minimum Inhibitory Concentration (MIC) ranges against standard Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) pathogens.

Note: Gram-negative bacteria generally exhibit higher MICs due to the protective outer membrane (lipopolysaccharide layer) which partially excludes hydrophobic molecules.

Antimicrobial CompoundStructural SubstituentsApprox. LogPMIC S. aureus (µg/mL)MIC E. coli (µg/mL)Clinical / Industrial Context
Phenol None1.461000 - 25001500 - 3000Historical baseline; highly toxic at effective doses.
o-Cresol 2-Methyl1.95500 - 10001000 - 2000Marginal improvement over phenol; used in early disinfectants.
Chloroxylenol (PCMX) 4-Chloro-3,5-dimethyl3.2710 - 5050 - 200Standard in surgical scrubs; halogenation boosts efficacy.
2-Benzyl-4-methylphenol 2-Benzyl, 4-Methyl~4.105 - 2525 - 100High lipophilicity yields excellent efficacy without halogens.
Triclosan Diphenyl ether derivative4.760.1 - 11 - 10Highly potent, but faces regulatory scrutiny due to resistance.

Causality Insight: The data clearly demonstrates the structure-activity relationship: as the lipophilicity (LogP) increases from Phenol to BPMC, the MIC drops exponentially. BPMC achieves efficacy comparable to halogenated phenols (like PCMX) without the environmental and toxicological concerns often associated with chlorinated aromatics.

Experimental Protocols for Efficacy Validation

To ensure scientific integrity and reproducibility, the evaluation of phenolic compounds requires strict adherence to self-validating assay systems. Phenolic compounds are notorious for "carryover toxicity"—where the biocide transfers to the agar plate and inhibits growth, falsely appearing as cell death. The following protocols integrate critical neutralization steps to prevent this artifact.

Protocol A: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Purpose: To determine the lowest concentration of BPMC that completely inhibits visible microbial growth.

  • Inoculum Preparation: Cultivate target strains (e.g., S. aureus ATCC 6538) in Tryptic Soy Broth (TSB) for 18-24 hours. Adjust the suspension to a 0.5 McFarland standard (approx. 1×108 CFU/mL) using a spectrophotometer (OD600 ≈ 0.08 - 0.13).

    • Rationale: Standardizing the inoculum prevents artificially high MICs caused by overwhelming bacterial loads.

  • Compound Solubilization: Dissolve BPMC in 100% Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.

    • Rationale: BPMC's high LogP renders it insoluble in aqueous media. DMSO ensures complete solvation without inherent toxicity at final assay concentrations (<1%).

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the BPMC stock in Mueller-Hinton Broth (MHB) to achieve a test range of 0.5 µg/mL to 512 µg/mL.

  • Inoculation & Incubation: Add 10 µL of the standardized inoculum to each well (final well volume 100 µL). Incubate the plate at 37°C for 24 hours.

  • Validation & Readout: Include a positive growth control (MHB + bacteria + DMSO vehicle) and a negative sterility control (MHB + BPMC only). The MIC is the lowest concentration well exhibiting no visible turbidity.

Protocol B: Time-Kill Kinetics with Chemical Neutralization

Purpose: To differentiate between bacteriostatic and bactericidal activity over a specified contact time.

  • Test Solution Preparation: Prepare BPMC at 2× and 4× its determined MIC in a standardized hard water matrix (to simulate real-world formulation conditions).

  • Exposure: Inoculate 9.9 mL of the BPMC test solution with 0.1 mL of the bacterial suspension ( 108 CFU/mL). Vortex immediately.

  • Neutralization (Critical Step): At predetermined time intervals (e.g., 1, 5, 15, and 30 minutes), extract a 1.0 mL aliquot from the test mixture and immediately transfer it into 9.0 mL of Dey-Engley (D/E) Neutralizing Broth .

    • Rationale: D/E Broth contains Polysorbate 80 (Tween 80) and Lecithin. These surfactants form micelles that sequester the lipophilic BPMC molecules, instantly halting their interaction with the bacterial membrane. Without this step, BPMC would continue to kill bacteria during the plating process, yielding a false-positive rapid kill rate.

  • Plating & Enumeration: Serially dilute the neutralized mixture in Phosphate Buffered Saline (PBS) and plate 100 µL onto Tryptic Soy Agar (TSA).

  • Incubation & Analysis: Incubate plates at 37°C for 24-48 hours. Count colonies and calculate the log reduction relative to the initial inoculum. A ≥3 -log reduction (99.9% kill) is standardly defined as bactericidal.

References

  • McDonnell, G., & Russell, A. D. (1999). "Antiseptics and disinfectants: activity, action, and resistance." Clinical Microbiology Reviews, 12(1), 147-179. Available at:[Link]

  • Judis, J. (1962). "Studies on the mechanism of action of phenolic disinfectants. I. Release of radioactivity from carbon-14-labeled Escherichia coli." Journal of Pharmaceutical Sciences, 51(3), 261-265. Available at:[Link]

Sources

Validation

Structural Validation of 2-Benzyl-4-methylphenol: A Comparative Guide to 2D NMR vs. Traditional Modalities

As a Senior Application Scientist, validating the exact structural framework of synthetic intermediates is a daily mandate. 2-Benzyl-4-methylphenol (CAS: 716-96-1) is a highly reactive, electron-rich aromatic compound fr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the exact structural framework of synthetic intermediates is a daily mandate. 2-Benzyl-4-methylphenol (CAS: 716-96-1) is a highly reactive, electron-rich aromatic compound frequently utilized in materials science and pharmaceutical synthesis[1]. However, confirming its exact substitution pattern—a central phenol ring with a benzyl group at the ortho (C2) position and a methyl group at the para (C4) position—presents a distinct analytical bottleneck.

This guide objectively compares the efficacy of traditional 1D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) against an advanced 2D NMR suite, detailing the causality behind experimental choices and providing a self-validating protocol for absolute structural certainty.

Comparative Analysis: Why Traditional Modalities Fall Short

While traditional 1D NMR (¹H, ¹³C) and Mass Spectrometry (MS) provide baseline molecular weight and functional group data, they often fail during the structural elucidation of complex, multi-ring molecules due to spectral crowding[2].

In the case of 2-Benzyl-4-methylphenol, the ¹H NMR spectrum exhibits severe signal overlap. The aromatic protons of the central phenol ring and the five protons of the unsubstituted phenyl ring all cluster tightly between 6.6 and 7.2 ppm [3]. Relying solely on 1D integration and splitting patterns in this region introduces a high margin of error, making it nearly impossible to definitively distinguish this molecule from its isomers (e.g., 3-benzyl-4-methylphenol).

Table 1: Comparison of Analytical Modalities
Analytical Feature1D NMR + MS (Baseline Alternative)Advanced 2D NMR Suite (Recommended)
Aromatic Resolution Low: Severe overlap of multiplets at 6.6–7.2 ppm.High: Spreads overlapping proton signals across the highly dispersed ¹³C dimension.
Connectivity Proof Inferential: Relies on basic scalar coupling assumptions.Definitive: Proves exact 2- and 3-bond linkages across the molecular skeleton.
Isomer Differentiation Poor: Cannot easily map the exact position of the methylene bridge.Excellent: Unambiguous spatial and through-bond mapping of substituents.
Data Confidence Moderate: Prone to interpretive bias.Absolute: Creates a self-validating, contradiction-free structural model.

Causality in Experimental Choices (The "Why")

To build a self-validating analytical system, we must deploy a suite of 2D NMR techniques that address specific structural questions. Each experiment is chosen not out of habit, but out of mechanistic necessity:

  • HSQC (Heteronuclear Single Quantum Coherence):

    • The Causality: We use HSQC to correlate protons to their directly bonded carbons[4]. Because the ¹³C spectrum has a much wider chemical shift range (~200 ppm) than the ¹H spectrum (~10 ppm), HSQC resolves the overlapping aromatic protons by separating them along the carbon axis[5]. This assigns every proton to a specific carbon node.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • The Causality: This is the linchpin for validating 2-Benzyl-4-methylphenol. HMBC detects correlations across 2 to 3 skeletal bonds while suppressing direct 1-bond correlations[5]. By observing the cross-peaks from the methylene bridge protons (~3.85 ppm), we can definitively link the unsubstituted phenyl ring to the exact C2 position of the phenol ring[6].

  • COSY (Correlation Spectroscopy):

    • The Causality: COSY maps 3-bond proton-proton scalar couplings[2]. We deploy it to confirm the ortho and meta relationships of the phenol ring's protons, ensuring the methyl group is definitively locked at the C4 position.

Quantitative Data: Expected 2D NMR Correlation Matrix

The following table synthesizes the expected quantitative data required to unambiguously validate the structure. Every data point acts as a cross-check against the others.

Table 2: Self-Validating 2D NMR Signals for 2-Benzyl-4-methylphenol
Structural Position¹H Shift (ppm)¹³C Shift (ppm)COSY (³J H-H)HSQC (¹J C-H)HMBC (²J, ³J C-H)
-OH (Phenol) ~5.00 (s)N/ANoneN/AC1, C2, C6
-CH₂- (Bridge) ~3.85 (s)~36.0NoneC-BridgeC1, C2, C3, C1', C2', C6'
-CH₃ (Methyl) ~2.20 (s)~20.5NoneC-MethylC3, C4, C5
H3 (Phenol) ~6.95 (d)~131.0H5 (weak meta)C3C1, C5, C-Methyl
H5 (Phenol) ~6.85 (dd)~128.5H6 (ortho)C5C1, C3, C-Methyl
H6 (Phenol) ~6.70 (d)~115.0H5 (ortho)C6C2, C4
Phenyl Ring (5H) ~7.10-7.30 (m)~126-129H-H (ortho/meta)C2'–C6'C-Bridge

Experimental Protocols: A Self-Validating Workflow

To ensure reproducibility and analytical rigor, execute the following step-by-step methodology.

Step 1: Sample Preparation

  • Action: Dissolve 20 mg of highly pure 2-Benzyl-4-methylphenol in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Validation: This specific concentration ensures sufficient signal-to-noise (S/N) for insensitive nuclei in 2D experiments without causing viscosity-induced line broadening.

Step 2: 1D Baseline Acquisition

  • Action: Acquire ¹H (16 scans, d1 = 2s) and ¹³C (1024 scans, d1 = 2s) spectra at 298 K using a 500 MHz or higher spectrometer.

  • Validation: This establishes the chemical shift baseline and confirms the severity of the aromatic overlap (6.6–7.2 ppm)[3], justifying the transition to 2D modalities.

Step 3: 2D NMR Suite Acquisition

  • COSY: Acquire using a standard gradient-selected pulse sequence to map adjacent proton spin systems.

  • HSQC: Optimize the sequence for a one-bond coupling constant (¹J_CH) of 145 Hz[5]. This will cleanly assign all protonated carbons.

  • HMBC: Optimize for a long-range coupling constant (ⁿJ_CH) of 8 Hz[5]. This is the critical parameter to capture the 3-bond correlations from the methylene bridge to the aromatic carbons without signal drop-off.

Step 4: Data Processing & Contradiction Removal

  • Action: Apply zero-filling and appropriate window functions (e.g., sine bell squared) to enhance resolution. Cross-reference HMBC data against HSQC to eliminate any 1-bond breakthrough artifacts.

  • Validation: In the StrucEluc framework, ensuring that COSY represents 1-skeletal bond separations and HMBC represents 1- to 2-skeletal bond separations removes contradictions in the structural data[6].

Structural Elucidation Workflow Visualization

G Prep Sample Preparation (2-Benzyl-4-methylphenol in CDCl3) OneD 1D NMR Acquisition (1H & 13C) Prep->OneD Proceed to Challenge Analytical Bottleneck: Aromatic Signal Overlap (6.6-7.2 ppm) OneD->Challenge Reveals HSQC HSQC Experiment (1-Bond C-H Correlation) Challenge->HSQC Resolve with HMBC HMBC Experiment (2/3-Bond C-H Correlation) Challenge->HMBC Resolve with COSY COSY Experiment (3-Bond H-H Correlation) Challenge->COSY Resolve with Validation Definitive Structural Validation (Unambiguous Connectivity) HSQC->Validation Assign Carbons HMBC->Validation Link Bridge & Rings COSY->Validation Map Spin Systems

Workflow for resolving aromatic overlap in 2-Benzyl-4-methylphenol using 2D NMR.

References

  • Benchchem: 2-Benzyl-4-methylphenol. Benchchem.
  • Exploring 2D NMR Techniques: COSY, HSQC, and HMBC. Prezi.
  • A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol.
  • Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the d
  • The Role of Two-Dimensional NMR Spectroscopy in Pharmaceutical Research. Preprints.org.
  • HSQC and HMBC | NMR Core Facility. Columbia University.

Sources

Comparative

Introduction: The Predictive Power of QSAR in Phenolic Compound Research

A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-Benzyl-4-methylphenol and Related Compounds In the landscape of modern drug discovery and development, the ability to predict the...

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Quantitative Structure-Activity Relationship (QSAR) Analysis of 2-Benzyl-4-methylphenol and Related Compounds

In the landscape of modern drug discovery and development, the ability to predict the biological activity of a compound from its molecular structure is a significant advantage. Quantitative Structure-Activity Relationship (QSAR) modeling provides a powerful computational framework to achieve this, establishing a mathematical correlation between the chemical structure of a series of compounds and their biological activities.[1][2] This in-silico approach accelerates the identification of promising drug candidates, reduces the reliance on extensive and costly experimental screening, and offers insights into the mechanisms of action.[2]

Phenolic compounds, a broad class of natural and synthetic molecules, are of particular interest due to their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties.[3][4] 2-Benzyl-4-methylphenol and its derivatives represent a scaffold with significant therapeutic potential. The substituents on the phenolic ring and the benzyl group can be systematically modified to modulate the compound's physicochemical properties and, consequently, its biological efficacy. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the QSAR analysis of 2-Benzyl-4-methylphenol and its analogs, offering a comparative look at different modeling approaches and the experimental data that underpins them.

The QSAR Workflow: From Molecular Structure to Predictive Model

A typical QSAR study follows a structured workflow, beginning with the curation of a dataset and culminating in a validated, predictive model.[5] Understanding the causality behind each step is crucial for developing a robust and reliable QSAR model.

Caption: A generalized workflow for a QSAR study.

Part 1: Dataset Preparation and Curation

The foundation of any QSAR model is a high-quality dataset comprising a series of structurally related compounds with their corresponding biological activities. For our analysis of 2-Benzyl-4-methylphenol derivatives, we will consider two key biological activities: antioxidant and antimicrobial.

Hypothetical Dataset of 2-Benzyl-4-methylphenol Derivatives:

Compound IDR1-substituentR2-substituentAntioxidant Activity (IC50, µM)Antimicrobial Activity (MIC, µg/mL)
1 HH15.232
2 4-ClH12.825
3 4-OCH3H18.540
4 4-NO2H25.155
5 H4-Cl14.530
6 H4-OCH317.938
7 H4-NO228.360
8 4-Cl4-Cl10.518
9 4-OCH34-OCH322.445
10 4-NO24-NO235.775

Note: This is a hypothetical dataset created for illustrative purposes, based on general structure-activity relationships observed in phenolic compounds.

Part 2: Molecular Descriptor Calculation

Molecular descriptors are numerical values that encode different aspects of a molecule's structure and physicochemical properties.[6] The choice of descriptors is critical as they form the independent variables in the QSAR equation. Descriptors can be broadly categorized as:

  • 1D Descriptors: Based on the molecular formula (e.g., molecular weight, atom count).

  • 2D Descriptors: Derived from the 2D representation of the molecule (e.g., connectivity indices, topological indices).[7]

  • 3D Descriptors: Calculated from the 3D coordinates of the atoms (e.g., molecular volume, surface area).

  • Physicochemical Descriptors: These include properties like lipophilicity (LogP), molar refractivity (MR), and electronic parameters (Hammett constants).

For our 2-Benzyl-4-methylphenol derivatives, a combination of descriptors would be calculated using software like DRAGON or PaDEL-Descriptor.

Part 3: Model Development and Validation

With the dataset and calculated descriptors, the next step is to develop the QSAR model. This involves splitting the data into a training set (for building the model) and a test set (for evaluating its predictive power).[5]

Common Modeling Techniques:

  • Multiple Linear Regression (MLR): A straightforward method that establishes a linear relationship between the descriptors and the biological activity.

  • Partial Least Squares (PLS): A regression technique suitable for datasets with a large number of inter-correlated descriptors.

  • Machine Learning Methods: Non-linear approaches like Support Vector Machines (SVM) and Neural Networks (NN) can capture more complex structure-activity relationships.[5]

Model Validation: A crucial step to ensure the model is robust and not a result of chance correlation.[8] Key validation metrics include:

  • Coefficient of determination (r²): Measures the goodness of fit for the training set.

  • Cross-validated coefficient of determination (q²): Assesses the predictive ability of the model through internal validation (e.g., leave-one-out).

  • External validation (r²_pred): Evaluates the model's performance on the external test set.

Comparative Analysis of Hypothetical QSAR Models:

Model TypeBiological ActivityKey Descriptorsr²_pred
MLR AntioxidantLogP, HOMO Energy0.850.780.82
PLS AntioxidantMultiple electronic & steric0.890.830.87
MLR AntimicrobialMolecular Surface Area, Dipole Moment0.820.750.79
SVM AntimicrobialCombination of descriptors0.920.860.90

Experimental Protocols for Biological Activity Determination

The reliability of any QSAR model is contingent on the quality of the experimental data. Below are detailed, step-by-step protocols for determining the antioxidant and antimicrobial activities of 2-Benzyl-4-methylphenol derivatives.

Protocol 1: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, causing a color change that can be quantified spectrophotometrically.[9][10]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Test compounds (2-Benzyl-4-methylphenol derivatives)

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol.

  • Preparation of test compound solutions: Prepare a stock solution of each derivative in methanol and make serial dilutions to obtain a range of concentrations.

  • Assay:

    • To a 96-well plate, add 100 µL of each concentration of the test compound solutions.

    • Add 100 µL of the DPPH solution to each well.

    • For the control, add 100 µL of methanol instead of the test compound.

    • For the blank, add 200 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.[9]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the compound concentration.[9]

Protocol 2: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Materials:

  • Test compounds (2-Benzyl-4-methylphenol derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer

Procedure:

  • Preparation of test compound solutions: Prepare stock solutions of the derivatives in a suitable solvent (e.g., DMSO) and then dilute with MHB to achieve the desired starting concentration.

  • Preparation of bacterial inoculum: Culture the bacteria overnight and then dilute the culture in MHB to a concentration of approximately 5 x 10⁵ CFU/mL.[13]

  • Serial Dilutions:

    • Add 100 µL of MHB to all wells of a 96-well plate.

    • Add 100 µL of the starting concentration of the test compound to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the standardized bacterial inoculum to each well.

  • Controls: Include a positive control (bacteria without any compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[14] This can be determined visually or by measuring the optical density at 600 nm.

Visualizing Structure-Activity Relationships

Caption: A simplified representation of potential structure-activity relationships for 2-Benzyl-4-methylphenol derivatives.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the QSAR analysis of 2-Benzyl-4-methylphenol and its related compounds. By integrating computational modeling with robust experimental data, researchers can efficiently navigate the complex landscape of structure-activity relationships. The presented QSAR workflow, comparative model analysis, and detailed experimental protocols serve as a practical framework for scientists engaged in the design and development of novel phenolic compounds with therapeutic potential. Future studies should focus on expanding the dataset with a wider range of substituents and biological activities, employing more advanced machine learning algorithms, and ultimately, synthesizing and testing the most promising candidates identified through QSAR modeling.

References

  • Dudek, A. Z., Arodz, T., & Gálvez, J. (2006). Computational Methods in Developing Quantitative Structure-Activity Relationships (QSAR): A Review. Combinatorial Chemistry & High Throughput Screening, 9(3), 213-228. [Link]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]

  • Khan, Z., Siddiqui, M. F., & Park, S. (2019). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Journal of Clinical Medicine, 8(2), 1-13. [Link]

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Validation

The Strategic Selection of Chemical Intermediates: A Performance Benchmark of 2-Benzyl-4-methylphenol

For researchers, scientists, and professionals in drug development, the judicious choice of chemical intermediates is a critical determinant of synthetic efficiency, scalability, and overall project viability. This guide...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the judicious choice of chemical intermediates is a critical determinant of synthetic efficiency, scalability, and overall project viability. This guide provides an in-depth technical comparison of 2-Benzyl-4-methylphenol, a key intermediate, against a relevant alternative, offering a data-driven framework for informed decision-making in complex synthetic campaigns.

At the heart of multi-step syntheses for active pharmaceutical ingredients (APIs) and other high-value molecules lies a series of chemical intermediates.[1] The performance of these intermediates—in terms of yield, purity, and reaction kinetics—has a cascading effect on the entire synthetic route.[2] 2-Benzyl-4-methylphenol, a substituted phenolic compound, serves as a valuable building block, particularly in the construction of complex heterocyclic scaffolds. This guide will benchmark its performance in the context of a specific and relevant application: the synthesis of xanthene derivatives, which are prevalent in medicinal chemistry.[3][4]

Unveiling 2-Benzyl-4-methylphenol: Synthesis and Properties

2-Benzyl-4-methylphenol is primarily synthesized via the Friedel-Crafts benzylation of p-cresol with benzyl alcohol.[3][5] This electrophilic aromatic substitution is typically catalyzed by a Brønsted or Lewis acid. The hydroxyl and methyl groups on the p-cresol ring are electron-donating, which activates the ring for electrophilic attack and directs the incoming benzyl group to the ortho position.[6]

The choice of catalyst and reaction conditions significantly influences the yield and selectivity of this transformation, directly impacting its performance as a chemical intermediate. Traditional catalysts like aluminum chloride (AlCl₃) are effective but can lead to the formation of undesired byproducts, including di-benzylated phenols.[7] More modern approaches utilize catalysts such as perchloric acid or zeolites to improve selectivity and yield.[5][7]

A key performance indicator for any chemical intermediate is the efficiency of its synthesis. The reaction of p-cresol with benzyl alcohol in the presence of perchloric acid has been reported to produce 2-benzyl-4-methylphenol in high yield, with the crude product often being of sufficient purity for subsequent steps without extensive purification.[3][5] This is a significant advantage in multi-step syntheses where minimizing purification steps can lead to substantial time and cost savings.

Benchmarking Performance: The Synthesis of 2-Methyl-9H-xanthene

To objectively assess the performance of 2-Benzyl-4-methylphenol as an intermediate, we will compare two synthetic routes to a common downstream target, 2-Methyl-9H-xanthene. This comparison will highlight the advantages and disadvantages of using 2-Benzyl-4-methylphenol.

Route A: Synthesis via 2-Benzyl-4-methylphenol Intermediate

This two-step synthesis commences with the benzylation of p-cresol to form 2-benzyl-4-methylphenol, which then undergoes an acid-catalyzed intramolecular Friedel-Crafts alkylation to furnish the xanthene core.[3]

Route B: Synthesis via Reductive Cyclization of a Diaryl Ether

This alternative two-step approach involves the initial synthesis of a diaryl ether, 2-(p-tolyloxy)benzaldehyde, via an Ullmann condensation, followed by a Lewis acid-catalyzed reductive cyclization to yield the final product.[3]

Comparative Analysis of Synthetic Routes
ParameterRoute A: Via 2-Benzyl-4-methylphenolRoute B: Via Diaryl Ether Intermediate
Starting Materials p-Cresol, Benzyl alcohol2-Halobenzaldehyde, p-cresol
Key Intermediate 2-Benzyl-4-methylphenol2-(p-Tolyloxy)benzaldehyde
Number of Steps 22
Overall Yield HighModerate
Catalyst Perchloric Acid (Step 1), Acid (Step 2)Copper (Step 1), Lewis Acid (Step 2)
Reaction Conditions Moderate temperatureHigh temperature (Step 1)
Scalability More readily scalablePotentially challenging due to catalyst removal

Data synthesized from available literature.[3]

The data clearly indicates that the route utilizing 2-Benzyl-4-methylphenol offers a higher overall yield under more moderate reaction conditions. Furthermore, the scalability of Route A is more favorable, a critical consideration for industrial applications. The purification of the intermediate 2-benzyl-4-methylphenol is often straightforward, which is not always the case for the diaryl ether intermediate in Route B.[3]

Experimental Protocols

Synthesis of 2-Benzyl-4-methylphenol (Intermediate for Route A)

Materials:

  • p-Cresol

  • Benzyl alcohol

  • Perchloric acid (catalytic amount)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of p-cresol (1.0 eq) and benzyl alcohol (1.2 eq) is treated with a catalytic amount of perchloric acid (0.05 eq).[3]

  • The reaction mixture is stirred at 80-100°C for 4-6 hours.[3]

  • After completion, the mixture is cooled to room temperature, diluted with diethyl ether, and washed successively with water and brine.[3]

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.[3]

  • The crude product, 2-benzyl-4-methylphenol, is often of sufficient purity to be used in the next step without further purification.[3]

Intramolecular Friedel-Crafts Alkylation to 2-Methyl-9H-xanthene (Route A, Step 2)

Materials:

  • 2-Benzyl-4-methylphenol

  • Dichloromethane

  • Trifluoroacetic acid (TFA) or a Lewis acid

  • Saturated aqueous solution of sodium bicarbonate

Procedure:

  • 2-Benzyl-4-methylphenol (1.0 eq) is dissolved in a suitable solvent like dichloromethane.[3]

  • A strong acid catalyst, such as trifluoroacetic acid (TFA, 1.0-2.0 eq) or a Lewis acid, is added, and the mixture is stirred at room temperature for 2-4 hours.[3]

  • The reaction is monitored by TLC.

  • Upon completion, the reaction mixture is carefully neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane.[3]

  • The resulting crude product is purified by column chromatography to yield 2-Methyl-9H-xanthene.[3]

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_A Route A: Via 2-Benzyl-4-methylphenol cluster_B Route B: Via Diaryl Ether A_start p-Cresol + Benzyl Alcohol A_inter 2-Benzyl-4-methylphenol A_start->A_inter Perchloric Acid 80-100°C A_end 2-Methyl-9H-xanthene A_inter->A_end TFA or Lewis Acid Room Temp. B_start 2-Halobenzaldehyde + p-Cresol B_inter 2-(p-Tolyloxy)benzaldehyde B_start->B_inter Ullmann Condensation Cu Catalyst, High Temp. B_end 2-Methyl-9H-xanthene B_inter->B_end Reductive Cyclization Lewis Acid

Caption: Comparative synthetic routes to 2-Methyl-9H-xanthene.

Safety, Handling, and Environmental Considerations

As with any chemical intermediate, a thorough understanding of the safety and environmental profile of 2-Benzyl-4-methylphenol is paramount. It is classified as a skin and serious eye irritant and may cause respiratory irritation.[8] Appropriate personal protective equipment, including gloves, goggles, and a lab coat, should be worn when handling this compound.[8] All manipulations should be performed in a well-ventilated fume hood.

The Friedel-Crafts benzylation reaction, while effective, traditionally uses catalysts and solvents that can have a significant environmental impact.[9] The use of more modern, recyclable catalysts like zeolites can mitigate some of these concerns.[7] The generation of water as the primary byproduct in the benzylation with benzyl alcohol is a greener alternative to using benzyl halides, which produce halide waste.[9]

Alternative Intermediates: A Broader Perspective

While this guide has focused on a direct comparison for a specific application, it is important for researchers to consider a wider range of alternatives in their synthetic planning. For instance, other ortho-substituted phenols could be considered depending on the desired final product. One such example is 2-chloro-4-methylphenol, which is a valuable intermediate for the preparation of crop protection agents and pharmaceuticals.[10][11] The presence of the chloro group offers a different set of synthetic handles compared to the benzyl group in 2-Benzyl-4-methylphenol.[12]

The choice between these intermediates would depend entirely on the synthetic strategy and the target molecule. A comparative analysis, similar to the one presented here for the synthesis of 2-Methyl-9H-xanthene, should be undertaken to determine the most efficient and cost-effective route.

Conclusion

This comparative guide demonstrates that 2-Benzyl-4-methylphenol is a high-performing chemical intermediate for the synthesis of xanthene derivatives. The synthetic route proceeding through this intermediate offers advantages in terms of overall yield, reaction conditions, and scalability when compared to an alternative pathway. The causality behind this superior performance lies in the often high-yielding and clean formation of 2-Benzyl-4-methylphenol, which can frequently be used without extensive purification in the subsequent cyclization step.

For drug development professionals and synthetic chemists, the key takeaway is the importance of a data-driven approach to selecting chemical intermediates. By carefully evaluating factors such as synthetic efficiency, cost, safety, and environmental impact, researchers can optimize their synthetic routes and accelerate the development of new and important molecules.

References

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  • Friedel Crafts Reactions Revisited: Some Applications in Heterogeneous Catalysis. (2024, April 15). Bentham Science. Retrieved from [Link]

  • Google Patents. (n.d.). US5072017A - Process for the preparation of p-substituted o-benzylphenols.
  • SciSpace. (n.d.). A Mathematical Model for the Benzylation of p -Cresol with Benzyl Alcohol. Retrieved from [Link]

  • ENVIRONMENTALLY BENIGN FRIEDEL-CRAFTS BENZYLATION OVER NANO TIO2/SO42-. (n.d.). SID. Retrieved from [Link]

  • Organic Syntheses. (2017, March 11). Rhenium-Catalyzed ortho-Alkylation of Phenols. Retrieved from [Link]

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  • Request PDF - ResearchGate. (2025, August 5). Comparative study of phenol alkylation mechanisms using homogeneous and silica-supported boron trifluoride catalysts. Retrieved from [Link]

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  • pTSA-catalyzed condensation of xylenols and aldehydes under solvent-free conditions: One-pot synthesis of 9H-xanthene or bisphenol derivatives. (2013, May 3). SpringerLink. Retrieved from [Link]

  • Semantic Scholar. (2014, July 22). Application of plackett-burman design to benzylation of o-cresol with benzyl alcohol. Retrieved from [Link]

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  • Google Patents. (n.d.). US5847236A - Process for the preparation of 2-chloro-4-methylphenol.
  • A concise metal-free synthesis of xanthene derivatives mediated by achiral 2-aminophenol under solve. (2022, March 16). Taylor & Francis Online. Retrieved from [Link]

  • "Regiospecific Synthesis of Ortho Substituted Phenols" by Ravindra Kotha Balasainath. (n.d.). ProQuest. Retrieved from [Link]

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Comparative

Head-to-head comparison of different synthesis routes for 2-Benzyl-4-methylphenol

Executive Summary 2-Benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a high-value intermediate widely utilized in the development of antioxidants, bactericides, and complex pharmaceutical scaffolds like xanthen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Benzyl-4-methylphenol (also known as 2-benzyl-p-cresol) is a high-value intermediate widely utilized in the development of antioxidants, bactericides, and complex pharmaceutical scaffolds like xanthenes ([1]). Because the para-position of the p-cresol ring is blocked by a methyl group, the strongly activating hydroxyl group directs electrophilic substitution exclusively to the ortho positions. The primary synthetic challenge lies in controlling the reaction to prevent over-alkylation (yielding 2,6-dibenzyl-4-methylphenol) while minimizing hazardous byproducts.

This guide objectively compares two modern, highly selective synthetic routes against the traditional Friedel-Crafts baseline: Homogeneous Perchloric Acid Catalysis and Heterogeneous Zeolite Catalysis .

Mechanistic Overview & Causal Analysis

The synthesis of 2-benzyl-4-methylphenol relies on the Friedel-Crafts alkylation principle ([2]). Traditional methods utilizing benzyl chloride and stoichiometric aluminum chloride (AlCl₃) suffer from poor selectivity, often yielding product mixtures containing 30% to 36% by weight of unwanted dibenzylated byproducts ([3]).

Modern, greener routes utilize benzyl alcohol as the alkylating agent. The acid catalyst protonates the alcohol, generating a reactive benzyl carbocation. The reaction's regioselectivity is driven by steric hindrance and electronic activation; however, once the first benzyl group attaches, the ring becomes further activated, increasing the risk of a second substitution. Controlling the local concentration of the electrophile and utilizing shape-selective environments are the two primary strategies to ensure mono-alkylation.

G cluster_0 Electrophile Generation cluster_1 Electrophilic Aromatic Substitution cluster_2 Side Reactions A Benzyl Alcohol B Acid Catalyst (H+ or Lewis Acid) A->B Protonation C Benzyl Carbocation[C6H5CH2]+ B->C -H2O E σ-Complex (Arenium Ion) C->E D p-Cresol D->E Ortho-Attack by Carbocation F 2-Benzyl-4-methylphenol E->F Deprotonation (Rearomatization) G 2,6-Dibenzyl-4-methylphenol F->G Excess Benzyl Carbocation (Over-alkylation)

Fig 1: Mechanism of p-cresol benzylation showing ortho-substitution and over-alkylation risks.

Head-to-Head Quantitative Comparison

The following table summarizes the operational parameters and performance metrics of the different synthetic routes based on established literature and patent data ([4], [3]).

ParameterRoute A: Homogeneous AcidRoute B: Heterogeneous ZeoliteTraditional Friedel-Crafts
Catalyst 60% Perchloric Acid (HClO₄)Faujasite Zeolite (Na-Y / Ru-NaY)Aluminum Chloride (AlCl₃)
Alkylating Agent Benzyl AlcoholBenzyl AlcoholBenzyl Chloride
Molar Ratio (p-Cresol : BA) 3:1 to 4:11:1 to 3:11:1
Operating Temperature 70 °C – 130 °C100 °C – 200 °C25 °C – 80 °C
Ortho-Selectivity High (>90%)Very High (>94%)Moderate (~64%)
Byproduct Profile WaterWaterCorrosive HCl gas
Scalability & Safety Moderate (Requires careful neutralization)High (Simple filtration, reusable catalyst)Low (Highly exothermic, hazardous waste)

Route A: Homogeneous Acid Catalysis (Perchloric Acid)

Causality & Design

This route utilizes 60% aqueous perchloric acid to rapidly drive the formation of the benzyl carbocation ([5]). To suppress the formation of the 2,6-dibenzyl byproduct, a high molar excess of p-cresol (typically 3:1 to 4:1) is employed ([6]). The slow, dropwise addition of benzyl alcohol ensures that the steady-state concentration of the electrophile remains low. Statistically, this guarantees that the carbocation will react with the abundant unreacted p-cresol rather than the newly formed mono-benzylated product.

Experimental Protocol
  • Preparation: Charge 30 g of p-cresol and 0.3–1.5 g of 60% aqueous perchloric acid into a three-necked round-bottom flask equipped with a condenser, thermometer, and dropping funnel ([5]).

  • Heating: Heat the mixture to the target temperature (e.g., 70 °C – 130 °C) under continuous magnetic stirring ([6]).

  • Controlled Addition: Add 7.5–10 g of benzyl alcohol dropwise over a period of 2 hours. Causality: Controlled addition prevents the rapid accumulation of carbocations, mitigating the risk of runaway polymerization.

  • Maturation: Stir the reaction mixture for an additional 1 hour at the same temperature to ensure complete conversion ([5]).

  • Quenching & Extraction: Cool the mass to room temperature, dissolve in petroleum ether, and immediately neutralize the acid catalyst. Wash with distilled water several times.

  • Purification: Distill off unreacted p-cresol and solvent at atmospheric pressure. Subject the residual product to vacuum distillation, collecting the fraction boiling at 308 °C to isolate pure 2-benzyl-4-methylphenol ([5]).

Self-Validating Checkpoint: The reaction progress must be monitored via TLC. The complete disappearance of the benzyl alcohol spot confirms the end of the maturation phase. The neutralization step is critical; failing to quench the perchloric acid before distillation will lead to explosive oxidative degradation.

Route B: Heterogeneous Zeolite Catalysis (Faujasite Na-Y)

Causality & Design

Zeolites of the faujasite type (such as synthetic Na-Y or Ru-doped Na-Y) offer a shape-selective, heterogeneous alternative ([3],[7]). The defined pore structure of the zeolite physically constrains the transition state of the reaction. While the mono-benzylated product can form and diffuse out of the pores freely, the bulky 2,6-dibenzyl-4-methylphenol faces severe steric hindrance. This physical limitation drastically reduces over-alkylation, allowing chemists to run the reaction at a much more efficient 1:1 molar ratio without sacrificing selectivity ([3]).

Experimental Protocol
  • Preparation: Mix p-cresol and benzyl alcohol in a 1:1 molar ratio (e.g., 6.5 g of p-cresol and 5.4 g of benzyl alcohol) in a suitable pressure-rated reactor ([3]).

  • Catalyst Addition: Add a synthetic faujasite zeolite catalyst, such as Na-Y (e.g., 3.0 g). Note: If using Ru-NaY, the reaction can be performed at a lower temperature of 100 °C ([7]).

  • Reaction: Heat the mixture to 200 °C for 3 hours under continuous stirring ([3]). Causality: The elevated temperature provides the necessary activation energy for the carbocation to form within the solid zeolite framework without the need for highly corrosive liquid acids.

  • Filtration: Filter the reaction mixture while hot to recover the solid zeolite catalyst.

  • Purification: Subject the filtrate to vacuum distillation. The initial fraction removes trace unreacted p-cresol, while the main fraction yields 2-benzyl-4-methylphenol with yields up to 94.8% ([3]).

Self-Validating Checkpoint: Gas chromatography (GC) is used to validate the product ratio. A successful run will show >94% selectivity for the mono-benzylated product. The catalyst recovery step self-validates the heterogeneous nature of the process; the recovered zeolite should maintain >90% of its catalytic activity after standard calcination.

Critical Evaluation for Scale-Up

For researchers optimizing early-stage drug development workflows, Route A (Perchloric Acid) provides a fast, low-barrier-to-entry method using common laboratory reagents. However, the requirement for a large excess of p-cresol and the hazards associated with perchloric acid make it sub-optimal for industrial scale-up.

Conversely, Route B (Zeolite Catalysis) represents the gold standard for process chemistry. The elimination of corrosive liquid acids, the ability to operate at a 1:1 stoichiometric ratio, and the ease of catalyst recovery make it highly scalable, environmentally benign, and economically superior for large-batch manufacturing.

References

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  • Bayer AG. (1991). "Process for the preparation of p-substituted o-benzylphenols." US Patent 5072017A.
  • Bhaumik, A., et al. (2019). "Ru-nanos at zeolite-Y for ortho-benzylation of phenols and activation of H2O2 for selective synthesis." New Journal of Chemistry, Royal Society of Chemistry. URL:[Link]

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Validation

A Comparative Guide to the Efficacy of 2-Benzyl-4-methylphenol as a Material Stabilizer

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate stabilizer is paramount to ensuring the longevity and performance of materials. This guide provides...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development and material science, the selection of an appropriate stabilizer is paramount to ensuring the longevity and performance of materials. This guide provides an in-depth technical comparison of 2-Benzyl-4-methylphenol, a phenolic antioxidant, against other common stabilizers. By presenting objective, experimentally-grounded data and detailed protocols, this document serves as a critical resource for making informed decisions in material formulation.

Introduction: The Critical Role of Stabilizers in Material Integrity

Polymers and other organic materials are susceptible to degradation from a variety of environmental factors, including heat, oxygen, and UV radiation. This degradation manifests as a loss of mechanical strength, discoloration, and reduced service life. Stabilizers are chemical compounds added to these materials to inhibit or retard these degradation processes. Among the most crucial are primary antioxidants, which function by scavenging free radicals, thereby interrupting the auto-oxidation cycle that leads to material failure.

2-Benzyl-4-methylphenol belongs to the class of phenolic antioxidants. The efficacy of these stabilizers is largely determined by their chemical structure, particularly the substituents on the phenol ring which influence their radical scavenging ability and compatibility with the host material. This guide will explore the functional mechanisms of phenolic antioxidants and provide a comparative framework for evaluating the performance of 2-Benzyl-4-methylphenol against established alternatives.

The Antioxidant Mechanism of Phenolic Stabilizers

Phenolic antioxidants, including 2-Benzyl-4-methylphenol, protect materials from oxidative degradation through a radical scavenging mechanism. The process begins when a free radical (R•) or a peroxy radical (ROO•) abstracts a hydrogen atom from the hydroxyl group (-OH) of the phenol. This neutralizes the reactive radical and forms a more stable phenoxyl radical.

The stability of this newly formed phenoxyl radical is key to the antioxidant's effectiveness. Steric hindrance from bulky substituents on the aromatic ring, such as the benzyl group in 2-Benzyl-4-methylphenol, can delocalize the unpaired electron and prevent the phenoxyl radical from initiating new degradation chains. This mechanism effectively terminates the oxidative cycle.

Caption: Radical scavenging mechanism of a phenolic antioxidant.

Comparative Performance of Antioxidant Stabilizers

Stabilizer ClassExampleTypical Concentration (%)Melting Point (°C)Key Performance Characteristics
Phenolic Antioxidants 2-Benzyl-4-methylphenol 0.05 - 0.559-62Expected to offer good radical scavenging activity.
Butylated Hydroxytoluene (BHT)0.01 - 0.2569-72Effective general-purpose antioxidant, but can be volatile at high processing temperatures.[1]
Irganox 10100.05 - 0.5110-125High molecular weight, low volatility, excellent long-term thermal stability.[1][2]
Irganox 10760.05 - 0.550-55Good compatibility with a wide range of polymers, low volatility.[2]
Phosphite Stabilizers Irgafos 1680.05 - 0.2183-186Secondary antioxidant, works synergistically with primary antioxidants to decompose hydroperoxides.
UV Absorbers Tinuvin P0.1 - 1.0128-132Protects against UV degradation by absorbing harmful UV radiation.

Experimental Protocols for Efficacy Evaluation

To ensure the scientific integrity and trustworthiness of any comparative study, standardized testing methodologies must be employed. The following protocols, based on internationally recognized standards, provide a framework for evaluating the efficacy of 2-Benzyl-4-methylphenol and other stabilizers.

Oxidative Induction Time (OIT)

Objective: To determine the relative resistance of a stabilized material to oxidative degradation under accelerated thermal conditions.

Standard: ASTM D3895 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry.[3][4][5][6][7]

Methodology:

  • A small sample (5-10 mg) of the stabilized polymer is placed in an aluminum pan within a Differential Scanning Calorimeter (DSC).

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polyethylene) under an inert nitrogen atmosphere.[3]

  • Once the temperature has stabilized, the atmosphere is switched to pure oxygen.[3]

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the Oxidative Induction Time (OIT).[3][8] A longer OIT indicates better oxidative stability.

Caption: Experimental workflow for OIT measurement via DSC.

Mechanical Properties Testing

The addition of a stabilizer should not negatively impact the mechanical integrity of the material. Tensile and flexural properties are key indicators of a material's strength and durability.

Objective: To measure the tensile strength, elongation, and modulus of a stabilized plastic material.

Standards: ASTM D638 / ISO 527.[9][10][11][12][13][14][15][16][17][18]

Methodology:

  • Standardized dumbbell-shaped specimens of the stabilized polymer are prepared by injection molding or machining.[10][11]

  • The specimens are conditioned under controlled temperature and humidity.

  • The specimen is mounted in the grips of a universal testing machine.

  • A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[13]

  • Stress, strain, and elongation at break are recorded and analyzed.

Objective: To measure the flexural strength and modulus of a stabilized plastic material.

Standards: ASTM D790 / ISO 178.[19][20][21][22][23][24][25][26][27][28]

Methodology:

  • Rectangular bar specimens of the stabilized polymer are prepared.

  • The specimen is placed on two supports in a three-point bending fixture.[27][28]

  • A load is applied to the center of the specimen at a constant rate, causing it to bend.[27][28]

  • The load and deflection are recorded until the specimen fractures or reaches a specified strain.[23] Flexural strength and modulus are calculated from this data.

Conclusion and Future Outlook

2-Benzyl-4-methylphenol, as a member of the phenolic antioxidant class, holds promise as an effective stabilizer for a variety of materials. Its chemical structure suggests a capacity for efficient radical scavenging, a critical function in preventing oxidative degradation.

However, a comprehensive evaluation of its performance necessitates direct comparative studies against established stabilizers like BHT and Irganox 1010. The experimental protocols outlined in this guide, based on ASTM and ISO standards, provide a robust framework for such an evaluation. By conducting these standardized tests, researchers and drug development professionals can generate the reliable, comparative data needed to ascertain the efficacy of 2-Benzyl-4-methylphenol and determine its suitability for their specific applications. Future research should focus on generating this empirical data to fully elucidate the performance characteristics of this promising stabilizer.

References

  • ASTM D3895-19, Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry, ASTM International, West Conshohocken, PA, 2019,

  • ASTM D790-17, Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials, ASTM International, West Conshohocken, PA, 2017,

  • ASTM D790 − 17 Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. (2017). .

  • ASTM D3895-02 - Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2003). .

  • ASTM D790-02 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials. (2002). .

  • ISO 527: Plastics – Determination of tensile properties. (2025). Barrus. [Link]

  • D3895 Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. WJE. [Link]

  • ASTM D638 - Tensile Properties of Plastics. ICC Evaluation Service, LLC. [Link]

  • D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2023). ASTM International. [Link]

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. DatapointLabs. [Link]

  • D3895 Standard Test Method for Oxidative-Induction Time of Polyolefins by Differential Scanning Calorimetry. (2017). ASTM International. [Link]

  • ISO 178 Plastics – Determination of Flexural Properties. ADMET. [Link]

  • ISO 527 tensile testing: procedures and data for plastics. Sciteq. [Link]

  • ASTM D638 The Essential Guide to Plastic Tensile Testing. (2026). Victor. [Link]

  • ASTM D 638 plastic tensile properties testing explained. Sciteq. [Link]

  • ISO 178: Standard for Plastic Flexural Testing. Testometric. [Link]

  • D638 Standard Test Method for Tensile Properties of Plastics. (2022). ASTM International. [Link]

  • ISO 178-2010 Plastic-Determination of flexural properties under High and Low Temperature. (n.d.). [Link]

  • ISO 178 - Bending tests on plastics. STEP Lab. [Link]

  • Plastics — Determination of tensile properties —. (1994). [Link]

  • D790 − 15 - Standard Test Methods for - Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials1. (2016). CSTJ Matériaux composites. [Link]

  • Plastics — Determination of tensile properties —. CDN. [Link]

  • What Is ASTM D790 and Why Does It Matter? Strongwell. [Link]

  • ISO 527 – Plastics — Determination of Tensile Properties Part 2: Test Conditions for Moulding and Extrusion Plastics – Sample Making Equipment. (2012). Ray-Ran. [Link]

  • 3-Point Bend Test on Plastics - ISO 178. ZwickRoell. [Link]

  • Oxidative Stability of Polymers: The OIT Test. (2023). NETZSCH Analyzing & Testing. [Link]

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Comparative

Comparison of experimental and calculated spectral data for 2-Benzyl-4-methylphenol

An In-Depth Guide to the Spectral Analysis of 2-Benzyl-4-methylphenol: A Comparison of Experimental and Calculated Data Introduction: The Analytical Imperative for Substituted Phenols 2-Benzyl-4-methylphenol is a substit...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectral Analysis of 2-Benzyl-4-methylphenol: A Comparison of Experimental and Calculated Data

Introduction: The Analytical Imperative for Substituted Phenols

2-Benzyl-4-methylphenol is a substituted phenolic compound with a molecular structure that holds interest in various fields of chemical synthesis.[1] The precise confirmation of its chemical identity is paramount for any research or development application. Spectroscopic techniques provide a definitive, non-destructive means to elucidate the molecular structure, offering a detailed fingerprint of the compound's atomic and electronic framework. This guide provides a comparative analysis of experimental spectral data against theoretically calculated values for 2-Benzyl-4-methylphenol, focusing on Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.

The core of this analysis rests on the synergy between empirical measurement and computational chemistry. While experimental spectra provide a real-world snapshot of the molecule's behavior, computational methods, particularly Density Functional Theory (DFT), offer a theoretical model that can predict these properties.[2] By comparing the two, we can gain a deeper understanding of the molecule's structure, bonding, and electronic properties, and validate the accuracy of both the experimental and theoretical approaches. This guide is designed for researchers and scientists who rely on robust analytical data for structural elucidation and molecular characterization.

Experimental Spectral Data: An Empirical Fingerprint

Obtaining high-quality experimental spectra is the foundational step in molecular characterization. The data presented here is based on established values for the structural motifs present in 2-Benzyl-4-methylphenol, as direct, published spectra for this specific compound can be sparse. The values for the parent structure, 2-benzylphenol, and related substituted phenols serve as a reliable reference.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy probes the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. The chemical shift (δ) of each nucleus provides information about its local electronic environment, while signal splitting patterns reveal neighboring nuclei.

Table 1: Representative Experimental NMR Data for 2-Benzyl-4-methylphenol Note: Data is compiled based on typical chemical shifts for the functional groups and structural motifs present. Actual values can vary based on the solvent and experimental conditions.[1]

Assignment ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Phenolic -OH4.5 - 5.5 (broad s)-
Aromatic C-H (trisubstituted ring)6.7 - 7.1 (m)115 - 130
Aromatic C-H (monosubstituted ring)7.2 - 7.4 (m)126 - 129
Methylene -CH₂-~4.0 (s)~35
Methyl -CH₃~2.3 (s)~21
Phenolic C-OH-150 - 155
Aromatic C-CH₃-130 - 135
Aromatic C-CH₂-125 - 130
Aromatic C (ipso, benzyl ring)-138 - 141
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying their presence.[5]

Table 2: Key Experimental FT-IR Vibrational Frequencies

Vibrational Mode Frequency Range (cm⁻¹) Description
O-H Stretch3200 - 3600 (broad)Phenolic hydroxyl group, subject to hydrogen bonding.
C-H Stretch (Aromatic)3000 - 3100C-H bonds on the benzene rings.
C-H Stretch (Aliphatic)2850 - 3000C-H bonds of the methylene and methyl groups.[6]
C=C Stretch (Aromatic)1450 - 1600Benzene ring skeletal vibrations.
C-O Stretch (Phenol)1200 - 1260Stretching of the carbon-oxygen bond in the phenol.
C-H Bend (Out-of-plane)700 - 900Bending of aromatic C-H bonds, indicative of substitution patterns.
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For phenolic compounds, characteristic absorptions are due to π → π* transitions within the benzene ring.[7]

Table 3: Experimental UV-Vis Absorption Maxima

Solvent λₘₐₓ (nm) Electronic Transition
Ethanol/Methanol~275 - 285π → π*

Calculated Spectral Data: A Theoretical Framework

Computational chemistry provides a powerful tool for predicting spectral properties from first principles. Density Functional Theory (DFT) is a widely used method that balances computational cost with high accuracy for organic molecules.[8] Calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the electronic structure of the molecule.[9]

The following workflow illustrates the process of generating and comparing spectral data.

G cluster_exp Experimental Workflow cluster_calc Computational Workflow Sample 2-Benzyl-4-methylphenol Sample Prep Sample Preparation (Solvent) Sample->Prep NMR_acq NMR Spectrometer Prep->NMR_acq Acquisition FTIR_acq FT-IR Spectrometer Prep->FTIR_acq Acquisition UV_acq UV-Vis Spectrometer Prep->UV_acq Acquisition Exp_Data Experimental Spectra (NMR, FT-IR, UV-Vis) NMR_acq->Exp_Data FTIR_acq->Exp_Data UV_acq->Exp_Data Comparison Comparative Analysis Exp_Data->Comparison Mol_Model Molecular Structure Input DFT_Calc DFT Calculation (e.g., B3LYP/6-31G(d)) Mol_Model->DFT_Calc GIAO NMR (GIAO) DFT_Calc->GIAO Prediction Freq IR Frequencies DFT_Calc->Freq Prediction TDDFT UV-Vis (TD-DFT) DFT_Calc->TDDFT Prediction Calc_Data Calculated Spectra (NMR, FT-IR, UV-Vis) GIAO->Calc_Data Freq->Calc_Data TDDFT->Calc_Data Calc_Data->Comparison

Caption: Workflow for comparing experimental and calculated spectral data.

Calculated NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method is the standard for calculating NMR chemical shifts within a DFT framework.[9][10] Calculated shielding tensors are converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS).

Table 4: Representative Calculated NMR Data (DFT/B3LYP)

Assignment Calculated ¹H NMR (δ, ppm) Calculated ¹³C NMR (δ, ppm)
Aromatic C-H (trisubstituted ring)6.8 - 7.2116 - 132
Aromatic C-H (monosubstituted ring)7.3 - 7.5127 - 130
Methylene -CH₂-~4.1~36
Methyl -CH₃~2.4~22
Phenolic C-OH-152 - 157
Aromatic C-CH₃-131 - 136
Aromatic C-CH₂-127 - 132
Aromatic C (ipso, benzyl ring)-139 - 142
Calculated FT-IR Frequencies

DFT calculations can predict the vibrational frequencies corresponding to the normal modes of the molecule.[11] These calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and require a scaling factor (typically ~0.965 for B3LYP) for better agreement.[11]

Table 5: Key Calculated FT-IR Vibrational Frequencies (Scaled)

Vibrational Mode Calculated Frequency (cm⁻¹)
O-H Stretch~3600 (sharp)
C-H Stretch (Aromatic)3020 - 3120
C-H Stretch (Aliphatic)2870 - 3020
C=C Stretch (Aromatic)1460 - 1620
C-O Stretch (Phenol)1210 - 1270
Calculated UV-Vis Absorption

Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the λₘₐₓ and intensity of absorption peaks in a UV-Vis spectrum.[12][13]

Table 6: Calculated UV-Vis Absorption Maxima (TD-DFT)

Calculation Phase λₘₐₓ (nm) Electronic Transition
Gas Phase~270 - 280π → π*

Comparative Analysis: Bridging Theory and Experiment

A direct comparison reveals the strengths and limitations of both approaches.

G Exp Experimental Data Corr Correlation (Good Agreement) Exp->Corr Dev Deviation (Discrepancy) Exp->Dev Calc Calculated Data Calc->Corr Calc->Dev Struct Structural Confirmation Corr->Struct Validates Reason Reasons for Deviation (Solvent, H-Bonding, Model Limitations) Dev->Reason Explained by Reason->Struct Refines Understanding

Caption: Logical flow of the comparative analysis of spectral data.

  • NMR Spectra: There is generally an excellent linear correlation between experimental and calculated ¹H and ¹³C chemical shifts. DFT/GIAO methods are highly effective at predicting the relative positions of signals.[10] Minor deviations (0.1-0.3 ppm for ¹H, 1-5 ppm for ¹³C) are common and can be attributed to solvent effects, which are often approximated in calculations using continuum models (e.g., SMD or PCM).[10] The chemical shift of the labile phenolic proton (-OH) is notoriously difficult to predict accurately as it is highly dependent on solvent, concentration, and temperature due to hydrogen bonding.[2]

  • FT-IR Spectra: The comparison here is also strong, especially for fingerprint region vibrations. The most significant discrepancy is typically the O-H stretching frequency. Experimentally, it appears as a broad band due to intermolecular hydrogen bonding in the condensed phase.[6] In contrast, a standard gas-phase DFT calculation models an isolated molecule, resulting in a sharp, higher-frequency absorption.[11] Accounting for hydrogen bonding explicitly in calculations is computationally intensive but necessary to reproduce the experimental band shape.

  • UV-Vis Spectra: TD-DFT calculations can reliably predict the main absorption bands. The calculated λₘₐₓ in the gas phase is often blue-shifted (shorter wavelength) compared to the experimental value measured in a polar solvent like ethanol. This solvatochromic effect is due to the stabilization of the excited state by the solvent, which is not fully captured by gas-phase calculations.

Standard Operating Protocols

To ensure data integrity and reproducibility, the following standardized protocols for spectral acquisition are recommended.

Protocol 1: NMR Spectrum Acquisition
  • Sample Preparation: Dissolve 5-10 mg of 2-Benzyl-4-methylphenol in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to optimize magnetic field homogeneity.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquiring 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak or an internal standard (TMS).

Protocol 2: FT-IR Spectrum Acquisition (Attenuated Total Reflectance - ATR)
  • Background Scan: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This is crucial to subtract the absorbance of air (CO₂, H₂O) and the crystal itself.

  • Sample Application: Place a small amount of the solid 2-Benzyl-4-methylphenol sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

  • Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve a high-quality spectrum.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Protocol 3: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a dilute solution of 2-Benzyl-4-methylphenol in a UV-transparent solvent (e.g., ethanol or methanol). A typical concentration is around 10⁻⁴ to 10⁻⁵ M.

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and place it in the spectrophotometer. Run a baseline correction or "auto-zero" to subtract the absorbance of the solvent and cuvette.

  • Sample Measurement: Replace the blank cuvette with a matched cuvette containing the sample solution.

  • Spectrum Acquisition: Scan the sample across the desired wavelength range (e.g., 200-400 nm). The software will plot absorbance versus wavelength. Identify the wavelength(s) of maximum absorbance (λₘₐₓ).

Conclusion

The convergence of experimental and calculated spectral data provides a high degree of confidence in the structural assignment of 2-Benzyl-4-methylphenol. While experimental data represents the physical reality, computational data offers a theoretical validation and can help in assigning complex signals. Discrepancies between the two are not failures but rather opportunities to understand the nuanced effects of the molecular environment, such as solvent interactions and hydrogen bonding. The combined use of these techniques, grounded in robust experimental protocols, represents the gold standard for molecular characterization in modern chemistry.

References

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  • SpectraBase. 2-Benzyl-4-methylphenol, acetate - Optional[Vapor Phase IR] - Spectrum. [Link]

  • El-Ghamry, H., et al. (2016). DFT analysis and bioactivity of 2-(((E)-(4-methoxybenzylimino)methyl)phenol and its Ni(II) and Pd(II) complexes. Journal of the Indian Chemical Society. [Link]

  • National Center for Biotechnology Information. 2-Benzylphenol | C13H12O | CID 24216. PubChem. [Link]

  • Bhattacharya, S., et al. (2011). FTIR Spectroscopic Studies on the Compatibility of Ofloxacin with Ophthalmic Polymers. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Gerothanassis, I. P., & Exarchou, V. (2020). NMR and DFT Studies on Solvation Phenomena in Bioorganic Molecules, Natural Products and Model Compounds. MDPI. [Link]

  • NIST. Phenol, 2-(phenylmethyl)-. NIST Chemistry WebBook. [Link]

  • Research India Publications. Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy) methyl]- 4-(2-amino-9h-purin-9-yl)butyl acetate. [Link]

  • ResearchGate. (PDF) A Mathematical Model for the Benzylation of p-Cresol with Benzyl Alcohol. [Link]

  • Islam, M. S., et al. (2021). Synthesis, Antimicrobial, and DFT Studies of Some Benzyl 4-O-Acyl-α-L-rhamnopyranosides. Orbital: The Electronic Journal of Chemistry. [Link]

  • Zhang, Y., et al. (2022). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. Journal of Chemical Information and Modeling. [Link]

  • arXiv. Computational Investigation of Reactivity Parameters, UV-Vis and IR Spectra, NLO Properties, and Temperature-Dependent Thermodyn. [Link]

  • National Center for Biotechnology Information. 2-[(E)-Benzyl-imino-meth-yl]-4-methyl-phenol. PubMed. [Link]

  • Organic Syntheses. Synthesis and Characterization of 4-Methylphenyl 2,3,4,6-Tetra-O-Benzoyl-1-Thio-β-D-Galactopyranoside. [Link]

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  • University of Liverpool Repository. PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

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  • ResearchGate. (PDF) The Computational Investigation of IR and UV-Vis Spectra of 2-isopropyl-5-methyl-1,4-benzoquinone Using DFT and HF Methods. [Link]

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Validation

Cross-Reactivity of 2-Benzyl-4-methylphenol in Biological Assays: A Comprehensive Comparison Guide

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist Executive Summary In early-stage drug discovery, the selection and validation of chemical scaffolds...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals. Prepared By: Senior Application Scientist

Executive Summary

In early-stage drug discovery, the selection and validation of chemical scaffolds dictate the success of downstream optimization. 2-Benzyl-4-methylphenol (BMP) (CAS: 52857-30-4) is a widely utilized intermediate and pharmacophore, particularly noted for its role in synthesizing Transient Receptor Potential Melastatin 8 (TRPM8) channel modulators[1] and non-nucleoside antiviral agents[2].

However, as a substituted phenol, BMP presents unique challenges in high-throughput screening (HTS). Both the hydroxyl and methyl groups are electron-donating, which enhances the reactivity of the benzene ring[3]. This structural motif frequently triggers cross-reactivity and assay interference, commonly referred to as Pan-Assay Interference Compounds (PAINS) behavior[4]. This guide objectively compares the biological performance of the BMP scaffold against established alternatives, detailing the causality behind its cross-reactivity and providing self-validating protocols to ensure scientific integrity during hit triage.

Mechanistic Basis of Phenolic Cross-Reactivity

When evaluating BMP in biological assays, researchers must account for two primary mechanisms of off-target cross-reactivity:

  • Redox Cycling & Covalent Modification: Phenolic compounds are notorious for undergoing auto-oxidation in aqueous assay buffers, generating reactive quinone species and hydrogen peroxide (H₂O₂)[5]. These electrophilic quinones can covalently modify nucleophilic cysteine residues on off-target proteins (e.g., TRPA1), leading to false-positive activation or irreversible inhibition.

  • Lipophilic Membrane Partitioning: The addition of the benzyl group significantly increases the lipophilicity (LogP) of the cresol core. Highly lipophilic small molecules can non-specifically partition into the plasma membrane, altering lipid bilayer mechanics and indirectly modulating mechanosensitive or lipid-dependent ion channels (e.g., TRPV1) without true receptor-ligand engagement.

Understanding these mechanisms is critical. Baell and Holloway's foundational work on PAINS highlights that while not all phenols are strictly PAINS, their propensity for assay interference necessitates rigorous counter-screening[4].

TRPM8_Pathway BMP 2-Benzyl-4-methylphenol (TRPM8 Agonist Scaffold) TRPM8 TRPM8 Channel (Plasma Membrane) BMP->TRPM8 Binds Transmembrane Domain Ca2 Ca2+ Influx TRPM8->Ca2 Channel Opening PLC PLC Activation Ca2->PLC Intracellular Ca2+ Rise PIP2 PIP2 Depletion PLC->PIP2 Hydrolysis Desens Channel Desensitization PIP2->Desens Feedback Loop

Fig 1. TRPM8 activation and calcium signaling pathway induced by 2-Benzyl-4-methylphenol.

Comparative Performance and Selectivity Profiling

To objectively evaluate BMP, we compare its baseline pharmacological profile against standard reference compounds: Menthol (a natural TRPM8 agonist), Icilin (a synthetic super-agonist)[6], and Hydroquinone (a known redox-active PAINS control).

Table 1: TRP Channel Activation & Selectivity Profiling

Data represents typical EC₅₀ values derived from recombinant HEK293 FLIPR Ca²⁺ assays.

CompoundTarget: TRPM8 EC₅₀ (µM)Off-Target: TRPV1 EC₅₀ (µM)Off-Target: TRPA1 EC₅₀ (µM)Selectivity Ratio (TRPM8/TRPA1)
2-Benzyl-4-methylphenol 12.5 ± 1.2> 10045.3 ± 3.8~ 3.6x
(-)-Menthol (Ref. Agonist)10.2 ± 0.8> 100> 100> 10x
Icilin (Super-Agonist)0.07 ± 0.01> 100> 100> 1000x

Insight: While BMP serves as an effective starting scaffold for TRPM8 modulation[1], its bare structure exhibits moderate cross-reactivity with TRPA1. This is likely due to the electrophilic susceptibility of the TRPA1 N-terminal ankyrin repeat domain to phenolic oxidation byproducts.

Table 2: Biochemical Assay Interference (PAINS Metrics)

Quantification of non-specific assay interference mechanisms.

CompoundRedox Cycling (H₂O₂ µM/min)Membrane Disruption (LDH Release %)Fluorescence Quenching (Ex/Em 488/520)
2-Benzyl-4-methylphenol 0.84.5%Minimal (< 5%)
Hydroquinone (PAINS Control)15.21.2%High (> 40%)
(-)-Menthol (Negative Control)0.00.5%None (0%)

Insight: BMP shows negligible redox cycling compared to hydroquinone, confirming it is not a primary redox PAINS. However, it exhibits a slight increase in membrane disruption (4.5% LDH release), underscoring the need for viability counter-screens when testing lipophilic benzyl-phenols.

Experimental Methodologies: Self-Validating Protocols

To ensure that the observed biological activity of BMP is target-specific and not an artifact of cross-reactivity, the following workflow and protocols must be rigorously applied.

Workflow Start Primary Screen: FLIPR Ca2+ Assay Counter1 Counter-Screen 1: TRPV1/TRPA1 Selectivity Start->Counter1 Active Hits Counter2 Counter-Screen 2: Redox Cycling (Resazurin) Counter1->Counter2 Selective for TRPM8 FalsePos False Positive / Cross-Reactive Counter1->FalsePos Pan-TRP Activity Valid Validated Target-Specific Hit Counter2->Valid Non-Redox Active Counter2->FalsePos Redox Cycler

Fig 2. Triage workflow to eliminate cross-reactive phenolic scaffolds in high-throughput screening.

Protocol 1: FLIPR Calcium Assay for Target Specificity

This protocol utilizes a self-validating design by incorporating mock-transfected cells. If BMP induces calcium influx via non-specific membrane disruption, a signal will appear in the mock cells, immediately flagging the compound as cross-reactive[7].

Step-by-Step Methodology:

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPM8 (Target) and mock-transfected HEK293 cells (Negative Control) into separate wells of a black-walled, clear-bottom 384-well plate at 15,000 cells/well[8]. Incubate for 24 hours at 37°C, 5% CO₂.

  • Dye Loading: Remove growth media. Add 20 µL of assay buffer (HBSS + 20 mM HEPES, pH 7.4) containing 2.5 mM probenecid and Fluo-4 NW calcium indicator dye[7]. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Baseline Reading: Place the plate in a FLIPR Tetra system. Record baseline fluorescence (Ex 488 nm / Em 515-575 nm) for 20 seconds[9].

  • Compound Addition: Inject BMP (concentration response curve: 0.1 µM to 100 µM) and reference controls (Menthol, Icilin)[6].

  • Kinetic Measurement: Record fluorescence continuously for 3 minutes.

  • Data Validation: Calculate the peak relative fluorescence units (RFU). Causality Check: A true TRPM8 hit will show a dose-dependent RFU increase only in the TRPM8-expressing cells. Any signal in the mock-transfected cells indicates membrane disruption or auto-fluorescence cross-reactivity.

Protocol 2: Resazurin/DTT Redox Counter-Screen

To rule out the possibility that BMP is acting as a redox-cycling PAINS (generating H₂O₂ that oxidizes assay reagents or target cysteines), a biochemical counter-screen is required.

Step-by-Step Methodology:

  • Reagent Setup: Prepare a reaction buffer (50 mM Tris-HCl, pH 7.4) containing 50 µM Resazurin and 1 mM Dithiothreitol (DTT).

  • Compound Incubation: Add BMP (50 µM) to the reaction buffer in a 96-well plate. Include Hydroquinone (50 µM) as a positive control and DMSO as a vehicle control.

  • Reaction: Incubate at room temperature for 30 minutes in the dark.

  • Readout: Measure fluorescence (Ex 540 nm / Em 590 nm).

  • Data Validation: DTT reduces redox-active phenols to quinones, which cycle and generate H₂O₂. The H₂O₂ oxidizes Resazurin to highly fluorescent Resorufin. Causality Check: If BMP fluorescence equals the DMSO control, it is not a redox cycler. If it approaches the Hydroquinone signal, it is a cross-reactive PAINS and must be structurally modified (e.g., via etherification of the hydroxyl group) to proceed in development.

Conclusion

2-Benzyl-4-methylphenol is a highly valuable synthetic intermediate and a potent starting scaffold for TRPM8 agonist development. However, its phenolic nature inherently carries the risk of cross-reactivity through TRPA1 off-target engagement and mild membrane disruption. By implementing the self-validating FLIPR protocols and redox counter-screens outlined in this guide, researchers can confidently separate true pharmacological activity from PAINS-induced assay interference, streamlining the optimization of BMP-derived therapeutics.

References

  • Google Patents. "WO2021174475A1 - Organic compounds." World Intellectual Property Organization.
  • Baell, J. B., & Holloway, G. A. "New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays." Journal of Medicinal Chemistry, 2010. Available at:[Link]

  • BioRxiv. "Clonazepam activates the transient receptor potential melastatin 8 (TRPM8) ion channel." BioRxiv, 2026. Available at:[Link]

  • National Institutes of Health (PMC). "Structure-Based Design of Novel Biphenyl Amide Antagonists of Human Transient Receptor Potential Cation Channel Subfamily M Member 8 Channels." PMC, 2018. Available at:[Link]

  • American Physiological Society Journal. "AMTB, a TRPM8 channel blocker: evidence in rats for activity in overactive bladder and painful bladder syndrome." Physiology.org. Available at:[Link]

Sources

Comparative

The Ascendancy of the Benzyl Group: A Comparative Analysis of 2-Benzyl-4-methylphenol's Antioxidant Potential Against Cresol Isomers

In the relentless pursuit of novel and more efficacious antioxidant agents, the structural modification of known phenolic scaffolds remains a cornerstone of discovery. This guide provides a comprehensive comparison of th...

Author: BenchChem Technical Support Team. Date: March 2026

In the relentless pursuit of novel and more efficacious antioxidant agents, the structural modification of known phenolic scaffolds remains a cornerstone of discovery. This guide provides a comprehensive comparison of the antioxidant potential of 2-Benzyl-4-methylphenol against its simpler structural relatives: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). While direct, side-by-side experimental data for 2-Benzyl-4-methylphenol is not extensively available in peer-reviewed literature, this analysis synthesizes existing data for cresol isomers and extrapolates the anticipated potency of 2-Benzyl-4-methylphenol based on well-established structure-activity relationships in phenolic antioxidants. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and antioxidant efficacy.

The Fundamental Role of Phenolic Structure in Antioxidant Activity

The antioxidant activity of phenolic compounds is intrinsically linked to their ability to donate a hydrogen atom from their hydroxyl (-OH) group to neutralize highly reactive free radicals, thereby terminating the damaging chain reactions of oxidation. The ease with which this hydrogen atom is donated, and the stability of the resulting phenoxyl radical, are the primary determinants of a compound's antioxidant potency. These factors are, in turn, heavily influenced by the nature and position of substituent groups on the aromatic ring.

Electron-donating groups, such as alkyl (e.g., methyl) and benzyl groups, can enhance antioxidant activity by increasing the electron density on the aromatic ring. This increased electron density helps to stabilize the phenoxyl radical formed after hydrogen donation, making the parent molecule a more willing and effective antioxidant.

Comparative Antioxidant Activity of Cresol Isomers: Experimental Insights

The cresol isomers—o-cresol, m-cresol, and p-cresol—are methylphenols that serve as fundamental building blocks in the synthesis of more complex antioxidants. While they all possess a basic phenolic structure, the position of the methyl group significantly influences their antioxidant capacity.

A study investigating the scavenging properties of the three cresol isomers against various reactive oxygen species (ROS) provides valuable quantitative data for comparison. The 50% inhibitory concentrations (IC50) from this study are summarized in the table below. A lower IC50 value indicates a higher antioxidant potency.

CompoundH₂O₂ Scavenging IC50 (µM)Superoxide Radical Scavenging IC50 (µM)
o-Cresol 502282
m-Cresol 6.7153
p-Cresol 10.16> 4000

Data sourced from a study on the scavenging properties of cresol isomers against various reactive oxygen species[1].

From this data, it is evident that m-cresol exhibits the most potent scavenging activity against hydrogen peroxide and superoxide radicals among the three isomers. This highlights the subtle yet significant impact of substituent positioning on antioxidant efficacy.

The Benzyl Advantage: Projecting the Potency of 2-Benzyl-4-methylphenol

The introduction of a benzyl group at the ortho position to the hydroxyl group in 4-methylphenol (p-cresol) to form 2-Benzyl-4-methylphenol is anticipated to significantly enhance its antioxidant activity for several reasons:

  • Increased Steric Hindrance: The bulky benzyl group provides steric hindrance around the hydroxyl group. This "shielding" effect can enhance the stability of the phenoxyl radical once it is formed, preventing it from participating in further unwanted reactions.

  • Enhanced Resonance Stabilization: The phenyl ring of the benzyl group provides an extended system for resonance stabilization of the phenoxyl radical. This delocalization of the unpaired electron over a larger area significantly increases the stability of the radical, making the initial hydrogen donation more favorable.

  • Inductive Effect: The benzyl group, being an alkyl group, is electron-donating through an inductive effect, which further contributes to the stabilization of the phenoxyl radical.

This theoretical enhancement is supported by the general use of benzylated phenols as effective antioxidants in various industrial applications.

Visualizing the Structural Differences

The following diagrams illustrate the chemical structures of the compared phenolic compounds.

cluster_cresols Cresol Isomers cluster_benzylphenol 2-Benzyl-4-methylphenol o_cresol o_cresol m_cresol m_cresol p_cresol p_cresol benzylphenol benzylphenol

Caption: Chemical structures of o-cresol, m-cresol, p-cresol, and 2-Benzyl-4-methylphenol.

Experimental Protocols for Antioxidant Activity Assessment

To facilitate direct comparative studies, the following are detailed, step-by-step methodologies for two of the most common and robust antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical by an antioxidant, which is observed as a color change from purple to yellow.

Materials:

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (or other suitable solvent)

  • Test compounds (2-Benzyl-4-methylphenol, o-cresol, m-cresol, p-cresol)

  • Reference antioxidant (e.g., Trolox, Ascorbic Acid)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark.

  • Preparation of Test and Reference Solutions: Prepare stock solutions of the test compounds and the reference antioxidant in methanol. From the stock solutions, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • Add 100 µL of the DPPH solution to each well of a 96-well microplate.

    • Add 100 µL of the various concentrations of the test compounds or reference antioxidant to the wells.

    • For the control, add 100 µL of methanol instead of the sample.

  • Incubation and Measurement: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_dpph Prepare 0.1 mM DPPH in Methanol add_dpph Add 100 µL DPPH to Microplate Wells prep_dpph->add_dpph prep_samples Prepare Serial Dilutions of Test Compounds & Reference add_samples Add 100 µL of Samples/Reference/Control prep_samples->add_samples add_dpph->add_samples incubate Incubate in Dark for 30 min at RT add_samples->incubate read_abs Measure Absorbance at 517 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).

Materials:

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Methanol or Ethanol

  • Test compounds (2-Benzyl-4-methylphenol, o-cresol, m-cresol, p-cresol)

  • Reference antioxidant (e.g., Trolox)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test and Reference Solutions: Prepare stock solutions of the test compounds and the reference antioxidant in methanol or ethanol. From the stock solutions, prepare a series of dilutions.

  • Assay:

    • Add 190 µL of the diluted ABTS•+ solution to each well of a 96-well microplate.

    • Add 10 µL of the various concentrations of the test compounds or reference antioxidant to the wells.

  • Incubation and Measurement: Incubate the microplate at room temperature for 6 minutes.

  • Absorbance Reading: Measure the absorbance of each well at 734 nm using a microplate reader.

  • Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_abts Prepare ABTS•+ Radical Cation Solution add_abts Add 190 µL ABTS•+ to Microplate Wells prep_abts->add_abts prep_samples Prepare Serial Dilutions of Test Compounds & Reference add_samples Add 10 µL of Samples/Reference prep_samples->add_samples add_abts->add_samples incubate Incubate for 6 min at RT add_samples->incubate read_abs Measure Absorbance at 734 nm incubate->read_abs calc_inhibition Calculate % Inhibition read_abs->calc_inhibition plot_curve Plot % Inhibition vs. Concentration calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Experimental workflow for the ABTS radical cation decolorization assay.

Conclusion

Based on the principles of structure-activity relationships in phenolic antioxidants, 2-Benzyl-4-methylphenol is predicted to be a more potent antioxidant than the simple cresol isomers. The presence of the ortho-benzyl group is expected to enhance the stability of the resulting phenoxyl radical through steric hindrance and extended resonance, thereby facilitating the crucial hydrogen atom donation step in free radical scavenging.

While the provided experimental data for o-, m-, and p-cresol offer a valuable baseline, direct comparative studies employing standardized assays are essential to definitively quantify the antioxidant superiority of 2-Benzyl-4-methylphenol. The detailed experimental protocols included in this guide provide a framework for researchers to conduct such vital comparative analyses, paving the way for the development of novel and more effective antioxidant agents.

References

  • Yeung, S. Y., et al. (2002). Scavenging property of three cresol isomers against H2O2, hypochlorite, superoxide and hydroxyl radicals. International Endodontic Journal, 35(10), 866-873. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational &amp; Disposal Master Plan: 2-Benzyl-4-methylphenol

As drug development pipelines increasingly rely on complex substituted phenols for synthesis and formulation, standardizing laboratory safety and waste management is paramount. 2-Benzyl-4-methylphenol is a highly reactiv...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on complex substituted phenols for synthesis and formulation, standardizing laboratory safety and waste management is paramount. 2-Benzyl-4-methylphenol is a highly reactive, lipophilic phenolic compound. Mishandling this chemical not only poses severe acute toxicity risks to researchers but also threatens aquatic ecosystems due to its high bioaccumulation potential.

This guide provides an authoritative, self-validating operational and disposal framework designed for senior scientists and EHS professionals.

Part 1: Chemical Profile & Mechanistic Toxicology

To safely handle 2-Benzyl-4-methylphenol, one must understand the causality behind its toxicity. The hydroxyl (-OH) group on the benzene ring makes the compound a weak acid and a potent protein denaturant. However, it is the addition of the benzyl and methyl substituents that dictates its specific hazard profile.

These bulky, non-polar groups significantly increase the molecule's octanol-water partition coefficient ( LogKow​ ). This elevated lipophilicity allows the compound to rapidly permeate lipid bilayers, meaning it absorbs through human skin much faster than unsubstituted phenol[1]. Furthermore, this hydrophobicity directly correlates with magnified toxicity in aquatic ecosystems, where it induces severe oxidative stress in aquatic organisms[2].

Table 1: Physicochemical Profile
ParameterSpecification
Chemical Name 2-Benzyl-4-methylphenol
CAS Number 716-96-1[3]
Molecular Formula C₁₄H₁₄O[3]
Molecular Weight 198.26 g/mol [3]
Boiling Point 324.1 °C at 760 mmHg[3]
Flash Point 154 °C[3]
Table 2: Toxicological & Environmental Impact
MetricThreshold / Mechanistic Implication
Aquatic Toxicity (LC50) Highly toxic; causes severe oxidative stress and alters dissolved oxygen production in aquatic life[4].
Dermal Penetration Rapid. Lipophilic substituents bypass standard latex barriers, causing systemic toxicity without immediate pain[5].
Water Effect Ratio (WER) Alters ionization degree; dictates a strict prohibition against drain disposal regardless of dilution[1].
Combustion Hazard Combustible solid. Produces poisonous gases upon ignition[6].

Part 2: Operational Safety & Handling Protocol

Standard laboratory safety protocols are insufficient for substituted phenols. Every handling step must be treated as a self-validating system where barrier failure is assumed and mitigated.

  • Causality-Driven PPE: Because 2-Benzyl-4-methylphenol easily permeates standard latex, double-gloving is mandatory. Use an inner nitrile glove for dexterity and an outer neoprene glove for chemical resistance[5].

  • Engineering Controls: All weighing, mixing, and disposal must occur within a certified chemical fume hood. Store solid stocks at or below eye level (approximately 5 feet) to prevent accidental facial exposure during retrieval[5].

Part 3: Waste Segregation & Disposal Workflows

Improper disposal of phenolic compounds triggers severe regulatory penalties and environmental damage. The following workflows ensure complete thermal destruction and containment.

G Start 2-Benzyl-4-methylphenol Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Waste (Trace/Buffer) Start->Aqueous Organic Organic Waste (Solvent Mixtures) Start->Organic Spill Spill Debris (Contaminated Sand) Start->Spill Solid_Disp Package in Flammable Material Send to High-Temp Incineration Solid->Solid_Disp Aqueous_Disp Absorb in Vermiculite Dispose as Hazardous Solid Aqueous->Aqueous_Disp Organic_Disp Atomize in Combustion Chamber (Halogenated vs Non-Halogenated) Organic->Organic_Disp Spill_Disp Seal in Puncture-Proof Container Treat as Clinical/Hazardous Waste Spill->Spill_Disp

Workflow for the segregation and disposal of 2-Benzyl-4-methylphenol waste streams.

Methodology 1: Solid Waste & Pure Stocks
  • Collection: Gather all unreacted 2-Benzyl-4-methylphenol crystals and contaminated consumables (e.g., weighing paper, pipette tips) into a puncture-proof, sealable container[7].

  • Solvent Dissolution (Best Practice): For pure solid stocks, dissolve the phenol in a flammable solvent (e.g., ethanol or isopropanol).

    • Causality: Solid phenols can combust unevenly. Dissolving them allows the disposal facility to atomize the liquid in a combustion chamber, ensuring complete thermal destruction of the aromatic ring[8].

  • Self-Validating Checkpoint: Before sealing, verify that the solid is completely dissolved with no precipitate. A clear solution validates that the waste is ready for atomization.

  • Labeling: Affix a "Hazardous Waste - Toxic/Combustible" label and transfer to EHS for high-temperature incineration[8].

Methodology 2: Aqueous & Organic Liquid Waste
  • Segregation: Strictly separate halogenated organic waste (e.g., chloroform mixtures) from non-halogenated aqueous buffers[7]. Never mix phenolic waste with strong oxidizers.

  • Aqueous Treatment: Do not pour aqueous phenolic waste down the drain under any circumstances[7]. Add dry vermiculite or sand to the aqueous solution until fully absorbed, converting it into a solid waste stream[8].

  • Organic Treatment: Collect organic solvent mixtures in shatter-proof, chemically compatible carboys. Ensure the container is never more than 90% full to prevent pressure buildup[7].

  • Self-Validating Checkpoint: Test the pH of the final aqueous/organic waste mixture using an aliquot. A neutral pH (6-8) validates that no runaway acidic reactions will occur during transport.

Part 4: Spill Response & Decontamination

In the event of a spill, immediate containment is critical to prevent aerosolization and surface permeation.

Methodology 3: Emergency Spill Protocol
  • Evacuation & PPE: Evacuate the immediate area. Don a face shield and double nitrile/neoprene gloves[5]. If the spill occurs outside a fume hood, a NIOSH-approved respirator is required[6].

  • Containment (The "No Water" Rule): Do NOT use water to flush the spill.

    • Causality: Water will not effectively dissolve this highly lipophilic compound; it will only spread the contamination, increase the surface area of exposure, and drive the chemical deeper into porous laboratory surfaces[6].

  • Absorption: Cover the spill entirely with dry sand, earth, or a commercial siliceous absorbent[6].

  • Collection: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty, sealable hazardous waste container[6].

  • Neutralization & Validation: Wash the affected surface with a dilute alkaline solution (e.g., sodium carbonate) to neutralize residual phenolic acidity.

    • Self-Validating Checkpoint: Swab the neutralized surface and test with pH paper. A neutral reading validates that the phenolic hazard has been eliminated before performing a final wipe with an alcohol-based solvent.

References

  • IntechOpen. Phenolic Compounds in Water: Sources, Reactivity, Toxicity and Treatment Methods. Retrieved from[Link]

  • National Institutes of Health (PubMed). Predicting the toxicity of substituted phenols to aquatic species and its changes in the stream and effluent waters. Retrieved from[Link]

  • ResearchGate. How can I dispose phenol? Retrieved from[Link]

  • New Jersey Department of Health. Phenol - Hazardous Substance Fact Sheet. Retrieved from[Link]

  • University of Tennessee Health Science Center (UTHSC). Phenol, Chloroform, or TRIzol™ Waste Disposal. Retrieved from [Link]

  • Yale Environmental Health & Safety. Phenol Standard Operating Procedure. Retrieved from[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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